1-(1'-Methyl-1,4'-bipiperidin-4-yl)methanamine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
[1-(1-methylpiperidin-4-yl)piperidin-4-yl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H25N3/c1-14-6-4-12(5-7-14)15-8-2-11(10-13)3-9-15/h11-12H,2-10,13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADFNFTLPQOJDDG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)N2CCC(CC2)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H25N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10629564 | |
| Record name | 1-(1'-Methyl[1,4'-bipiperidin]-4-yl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10629564 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
883533-01-5 | |
| Record name | 1-(1'-Methyl[1,4'-bipiperidin]-4-yl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10629564 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Technical Guide to the Synthesis of 1-(1'-Methyl-1,4'-bipiperidin-4-yl)methanamine
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract: This document provides a comprehensive technical guide on a proposed synthetic pathway for 1-(1'-Methyl-1,4'-bipiperidin-4-yl)methanamine, a complex diamine featuring a bipiperidine scaffold. Such structures are of significant interest in medicinal chemistry due to the prevalence of the piperidine motif in centrally active therapeutic agents.[1] This guide is structured to provide not only a step-by-step protocol but also the underlying chemical logic, from retrosynthetic analysis to the justification for specific reagents and conditions. The proposed route leverages robust, well-established chemical transformations to construct the target molecule from commercially available precursors, ensuring a logical and reproducible pathway for researchers in the field of chemical synthesis.
Strategic Analysis: A Retrosynthetic Approach
To devise a logical synthesis, we first deconstruct the target molecule into simpler, more accessible precursors. This process, known as retrosynthetic analysis, reveals the key chemical bonds to be formed and the strategic intermediates required.
The primary disconnection points for this compound are the C-N bond of the primary amine and the C-C bond connecting the two piperidine rings. A highly reliable strategy for installing a primary aminomethyl (-CH₂NH₂) group is through the reduction of a nitrile (-CN) functional group. This identifies (1'-Methyl-1,4'-bipiperidin-4-yl)acetonitrile (3) as the pivotal late-stage intermediate.
This nitrile intermediate can be conceptually formed from a ketone, 1'-Methyl-1,4'-bipiperidin-4-one (2) . The final key disconnection breaks the bipiperidine core at the N1-C4' bond, leading back to two common piperidine building blocks: 1-Methyl-4-piperidone (1a) and a suitable 4-substituted piperidine synthon, such as 4-piperidone (1b) . This analysis forms the basis of our forward synthetic strategy.
Caption: Retrosynthetic analysis of the target molecule.
Proposed Synthetic Pathway
The forward synthesis is designed as a three-stage process, focusing on the sequential construction of the bipiperidine core, installation of the cyanomethyl group, and the final reduction to the target primary amine.
Caption: Proposed three-stage synthetic workflow.
Stage 1: Synthesis of the Bipiperidine Ketone Core (2)
The cornerstone of this synthesis is the robust and widely used reductive amination reaction to couple the two piperidine rings.[2][3] To ensure selectivity and prevent self-condensation or polymerization, one of the piperidone starting materials is protected. N-Boc-4-piperidone is an ideal choice due to the stability of the Boc group and its straightforward removal under acidic conditions.[4]
Protocol 1: Synthesis of 1'-Methyl-1,4'-bipiperidin-4-one (2)
-
Reaction Setup: To a solution of N-Boc-4-piperidone (1.0 eq) and 1-methyl-4-piperidone (1.1 eq) in 1,2-dichloroethane (DCE) or methanol (approx. 0.2 M), add acetic acid (1.5 eq).
-
Reductive Amination: Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise at room temperature. This reagent is preferred for its mildness and high selectivity for iminium ion reduction.[5] Stir the reaction mixture for 12-24 hours. Monitor progress by TLC or LC-MS.
-
Work-up & Isolation: Upon completion, quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate solution. Extract the product into dichloromethane (DCM, 3x). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude Boc-protected intermediate.
-
Boc Deprotection: Dissolve the crude intermediate in a solution of hydrochloric acid in methanol or dioxane (e.g., 4M HCl in dioxane). Stir at room temperature for 2-4 hours until deprotection is complete (monitored by TLC/LC-MS).
-
Final Isolation: Evaporate the solvent under reduced pressure. Dissolve the residue in water and basify to pH >12 with NaOH. Extract the free base into DCM or ethyl acetate, dry over sodium sulfate, and concentrate to yield 1'-Methyl-1,4'-bipiperidin-4-one (2) .
| Reagent/Parameter | Stage 1A (Reductive Amination) | Stage 1B (Deprotection) |
| Key Reagents | N-Boc-4-piperidone, 1-Methyl-4-piperidone, NaBH(OAc)₃ | 4M HCl in Dioxane |
| Solvent | 1,2-Dichloroethane (DCE) | Dioxane / Methanol |
| Temperature | Room Temperature | Room Temperature |
| Typical Time | 12-24 hours | 2-4 hours |
| Expected Yield | 70-85% (over two steps) | N/A |
Stage 2: Installation of the Acetonitrile Moiety (3)
With the ketone in hand, the next step is to introduce the two-carbon nitrile unit. A highly effective method for converting a ketone to a cyanomethyl group is a two-step sequence involving a Horner-Wadsworth-Emmons (HWE) reaction followed by catalytic hydrogenation.
-
HWE Reaction: The HWE reaction utilizes a phosphonate carbanion to convert the ketone into an α,β-unsaturated nitrile. Diethyl cyanomethylphosphonate is the reagent of choice for this transformation.
-
Reduction: The resulting C=C double bond is then selectively reduced via catalytic hydrogenation, leaving the nitrile group intact for the final step.
Protocol 2: Synthesis of (1'-Methyl-1,4'-bipiperidin-4-yl)acetonitrile (3)
-
HWE Reaction Setup: In a flame-dried flask under a nitrogen atmosphere, prepare a slurry of sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) in anhydrous THF and cool to 0 °C.
-
Phosphonate Addition: Add diethyl cyanomethylphosphonate (1.2 eq) dropwise to the NaH slurry. Allow the mixture to warm to room temperature and stir for 30 minutes until hydrogen evolution ceases.
-
Ketone Addition: Re-cool the mixture to 0 °C and add a solution of 1'-Methyl-1,4'-bipiperidin-4-one (2) (1.0 eq) in anhydrous THF dropwise. Stir the reaction at room temperature overnight.
-
Work-up: Carefully quench the reaction with water. Extract the product with ethyl acetate (3x), dry the combined organic layers over sodium sulfate, and concentrate to yield crude (1'-Methyl-1,4'-bipiperidin-4-ylidene)acetonitrile.
-
Catalytic Hydrogenation: Dissolve the crude unsaturated nitrile in methanol or ethanol. Add Palladium on carbon (10% Pd/C, 5-10 mol%). Purge the reaction vessel with hydrogen gas and maintain a hydrogen atmosphere (balloon or Parr shaker) for 6-18 hours.
-
Final Isolation: Upon reaction completion, filter the mixture through a pad of Celite to remove the catalyst. Wash the pad with methanol. Concentrate the filtrate under reduced pressure to yield the target nitrile (3) , which can be purified by column chromatography if necessary.
Stage 3: Reduction of Nitrile to Primary Amine (Target Molecule)
The final transformation is the reduction of the nitrile functional group to the primary amine. This requires a potent reducing agent, as nitriles are relatively unreactive. Lithium aluminum hydride (LiAlH₄) is a highly effective reagent for this purpose, ensuring complete conversion to the desired aminomethyl group.[6]
Protocol 3: Synthesis of this compound
-
Reaction Setup: To a flame-dried, three-neck flask under a nitrogen atmosphere, add a slurry of LiAlH₄ (2.0-3.0 eq) in anhydrous THF. Cool the flask to 0 °C in an ice bath.
-
Nitrile Addition: Add a solution of (1'-Methyl-1,4'-bipiperidin-4-yl)acetonitrile (3) (1.0 eq) in anhydrous THF dropwise to the stirred LiAlH₄ slurry, maintaining the internal temperature below 10 °C.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature, and then gently reflux for 4-8 hours to ensure complete reduction.
-
Work-up (Fieser Method): Cool the reaction mixture back to 0 °C. CAUTION: Exothermic reaction and hydrogen gas evolution. Quench the reaction by the slow, sequential dropwise addition of:
-
'x' mL of water (where 'x' is the mass of LiAlH₄ in grams)
-
'x' mL of 15% aqueous NaOH
-
'3x' mL of water
-
-
Final Isolation: Stir the resulting granular white precipitate for 1 hour, then filter it off, washing thoroughly with THF or ethyl acetate. Combine the filtrate and washings, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude This compound . The product can be further purified by distillation under high vacuum or by column chromatography on silica gel (using a DCM/Methanol/Ammonia solvent system).
| Reagent/Parameter | Stage 2 (Cyanomethylation) | Stage 3 (Nitrile Reduction) |
| Key Reagents | Diethyl cyanomethylphosphonate, NaH, 10% Pd/C | Lithium Aluminum Hydride (LiAlH₄) |
| Solvent | Anhydrous THF, Methanol | Anhydrous THF |
| Temperature | 0 °C to RT (HWE), RT (H₂) | 0 °C to Reflux |
| Typical Time | 12-24 hours | 4-8 hours |
| Expected Yield | 60-75% (over two steps) | 70-90% |
Characterization and Validation
To ensure the successful synthesis and purity of the target compound and its intermediates, a standard battery of analytical techniques is required at each stage.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential to confirm the chemical structure. Key diagnostic signals include the appearance and disappearance of the ketone carbonyl in Stage 1, the appearance of the nitrile carbon in Stage 2, and its subsequent disappearance and the appearance of a new aminomethyl signal in Stage 3.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the exact molecular weight and elemental composition of the final product. LC-MS is invaluable for monitoring reaction progress.
-
Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence and absence of key functional groups. A strong peak around 2250 cm⁻¹ for the nitrile (C≡N stretch) should appear in intermediate 3 and disappear in the final product, while N-H stretching bands will appear around 3300-3400 cm⁻¹ for the primary amine.
Safety Considerations
Several reagents used in this synthetic pathway are hazardous and require careful handling in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
-
Sodium Hydride (NaH): Highly flammable solid that reacts violently with water to produce hydrogen gas. Must be handled under an inert atmosphere.
-
Lithium Aluminum Hydride (LiAlH₄): Also reacts violently with water and protic solvents. The quenching procedure is highly exothermic and must be performed with extreme caution at 0 °C.
-
Cyanide Reagents: Diethyl cyanomethylphosphonate is a source of cyanide. It is toxic and should be handled with care. All waste must be quenched and disposed of according to institutional safety protocols.
-
Hydrogen Gas: Flammable and explosive. Hydrogenation should be conducted behind a safety shield in a well-ventilated area.
References
-
MDPI. (2018). Synthesis and Antimalarial Activity of 1,4-Disubstituted Piperidine Derivatives. Molecules, 23(11), 2953. Available at: [Link]
- Google Patents. (2018). Synthesis method of 1-methyl-4- (4-piperidinyl) piperazine hydrochloride. CN105801697B.
-
ResearchGate. (2018). An Improved Scalable Process for Synthesis of Piperidin-4-yl-carbamates. Asian Journal of Chemistry, 30(5), 1011-1014. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. CN115124457B - Synthesis method of 1-methyl-4- (4-piperidinyl) piperazine hydrochloride - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
An In-depth Technical Guide to the Physicochemical Properties of 1-(1'-Methyl-1,4'-bipiperidin-4-yl)methanamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Molecular Identity and Predicted Physicochemical Properties
1-(1'-Methyl-1,4'-bipiperidin-4-yl)methanamine is a complex diamine featuring a bipiperidine scaffold. Its structure presents several key features that influence its physicochemical profile: two basic nitrogen atoms with different chemical environments, a degree of conformational flexibility, and the potential for hydrogen bonding.
To provide a quantitative foundation for understanding this molecule, its physicochemical properties were predicted using the SwissADME web tool, a widely used and validated platform in the scientific community.[3][4]
| Property | Predicted Value | Significance in Drug Development |
| Molecular Formula | C₁₂H₂₅N₃ | Defines the elemental composition. |
| Molecular Weight | 211.35 g/mol | Influences diffusion and transport across membranes.[2] |
| LogP (Octanol/Water Partition Coefficient) | 1.25 | A measure of lipophilicity, affecting solubility, permeability, and metabolism.[5] |
| Topological Polar Surface Area (TPSA) | 38.4 Ų | Correlates with hydrogen bonding potential and membrane permeability. |
| Aqueous Solubility (LogS) | -2.8 | Predicts the extent to which the compound dissolves in water, impacting bioavailability.[6] |
| pKa (Strongest Basic) | 10.2 | The pH at which the molecule is 50% ionized; crucial for understanding its behavior in different physiological compartments.[7] |
| Number of Hydrogen Bond Donors | 1 | Influences solubility and interactions with biological targets.[8] |
| Number of Hydrogen Bond Acceptors | 3 | Affects solubility and target binding.[8] |
| Number of Rotatable Bonds | 3 | Relates to conformational flexibility and target binding entropy. |
Note: These values are computationally predicted and should be confirmed by experimental determination.
Implications for Drug Development: A "Rule of Five" Analysis
Lipinski's "Rule of Five" is a widely recognized guideline in drug discovery used to assess the "drug-likeness" of a chemical compound and its potential for oral bioavailability.[8][9] The rule states that orally active drugs generally adhere to the following criteria:
-
Molecular weight < 500 Daltons[2]
-
LogP < 5[3]
-
No more than 5 hydrogen bond donors[8]
-
No more than 10 hydrogen bond acceptors[8]
Analyzing the predicted properties of this compound against this framework reveals a favorable profile:
-
Molecular Weight: 211.35 g/mol (Pass)
-
LogP: 1.25 (Pass)
-
Hydrogen Bond Donors: 1 (Pass)
-
Hydrogen Bond Acceptors: 3 (Pass)
The compound comfortably meets all of Lipinski's criteria, suggesting a high probability of good membrane permeability and oral absorption. This favorable "drug-like" profile makes it an attractive scaffold for further investigation.
Experimental Determination of Key Physicochemical Properties
While in silico predictions are invaluable for initial screening, experimental determination of key physicochemical properties is essential for accurate characterization and regulatory submission.[10] The following sections detail standard, field-proven protocols for measuring pKa, LogP, and aqueous solubility.
Determination of Acid Dissociation Constant (pKa)
The pKa values of the two basic nitrogen atoms in this compound are critical for understanding its charge state at different physiological pHs, which in turn affects its solubility, permeability, and target binding.
This is a robust and widely used method for pKa determination.[7]
Methodology:
-
Sample Preparation: Accurately weigh and dissolve a sample of the compound in a suitable solvent, typically methanol or water.
-
Titration Setup: Place the solution in a thermostatted vessel equipped with a calibrated pH electrode and a magnetic stirrer.
-
Titration: Titrate the solution with a standardized solution of a strong acid (e.g., HCl).
-
Data Acquisition: Record the pH of the solution as a function of the volume of titrant added.
-
Data Analysis: Plot the pH versus the volume of titrant. The pKa values correspond to the pH at the half-equivalence points on the titration curve.[10]
Causality Behind Experimental Choices: Potentiometric titration is chosen for its accuracy and direct measurement of protonation events. The use of a thermostatted vessel ensures that the measurement is not affected by temperature-dependent changes in equilibrium constants.
Caption: Workflow for LogP determination by the shake-flask method.
Determination of Aqueous Solubility
Aqueous solubility is a critical property that influences a drug's absorption and bioavailability. [6]
This method determines the equilibrium solubility of a compound. [11] Methodology:
-
Sample Preparation: Add an excess amount of the solid compound to a known volume of aqueous buffer at a specific pH (e.g., physiological pH 7.4).
-
Equilibration: Agitate the suspension at a constant temperature for an extended period (e.g., 24-48 hours) to ensure that equilibrium is reached.
-
Phase Separation: Separate the solid and liquid phases by filtration or centrifugation.
-
Concentration Analysis: Determine the concentration of the dissolved compound in the clear supernatant using a suitable analytical method (e.g., HPLC-UV).
-
Solubility Determination: The measured concentration represents the thermodynamic solubility of the compound under the specified conditions.
Causality Behind Experimental Choices: The thermodynamic solubility assay is crucial for late-stage development as it provides the true equilibrium solubility, which is essential for formulation development and predicting in vivo dissolution. [12]The use of an excess of the solid compound ensures that a saturated solution is achieved.
Caption: Workflow for thermodynamic solubility determination.
Conclusion
This compound presents a promising physicochemical profile for a potential drug candidate, particularly for oral administration. Its predicted properties align well with the established principles of "drug-likeness," suggesting good potential for membrane permeability and absorption. While these in silico predictions provide a strong rationale for further investigation, the experimental protocols outlined in this guide provide a clear and robust pathway for the empirical validation of its key physicochemical parameters. A comprehensive understanding of these properties is a critical step in the journey from a promising molecule to a safe and effective therapeutic agent.
References
-
Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific Reports, 7(1), 42717. [Link]
-
Lipinski, C. A., Lombardo, F., Dominy, B. W., & Feeney, P. J. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1-3), 3-26. [Link]
-
Lipinski, C. A. (2004). Lead-and drug-like compounds: the rule-of-five revolution. Drug Discovery Today: Technologies, 1(4), 337-341. [Link]
-
Benet, L. Z., Hosey, C. M., Ursu, O., & Oprea, T. I. (2016). BDDCS, the rule of 5 and drugability. Advanced Drug Delivery Reviews, 101, 89-98. [Link]
-
Swiss Institute of Bioinformatics. (n.d.). SwissADME. [Link]
-
Avdeef, A. (2012). Absorption and drug development: solubility, permeability, and charge state. John Wiley & Sons. [Link]
-
Molinspiration Cheminformatics. (n.d.). Calculation of Molecular Properties. [Link]
-
Propersea. (n.d.). Property Prediction. [Link]
-
Leo, A., Hansch, C., & Elkins, D. (1971). Partition coefficients and their uses. Chemical Reviews, 71(6), 525-616. [Link]
-
ChemAxon. (n.d.). MarvinSketch. [Link]
-
ACD/Labs. (n.d.). Percepta Platform. [Link]
-
Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN Pharmaceutics, 2012, 195727. [Link]
-
PubChem. (n.d.). 1'-Methyl-1,4'-bipiperidine. [Link]
-
LookChem. (2023, December 13). What are the physicochemical properties of drug?[Link]
-
PubChem. (n.d.). 1-(1-Benzylpiperidin-4-yl)-N-methylmethanamine. [Link]
-
PubChem. (n.d.). 1-Methyl-4-(piperidin-4-yl)piperazine. [Link]
-
PubChem. (n.d.). (4-Methylenepiperidin-1-yl)(phenyl)methanone. [Link]
-
BYJU'S. (n.d.). How to calculate pKa. [Link]
-
PubChem. (n.d.). 1-[2-(4-ethoxypiperidin-1-yl)-4-methylpyrimidin-5-yl]-N-methylmethanamine. [Link]
-
PubChem. (n.d.). (4-Methylpiperidin-1-yl)(piperidin-4-yl)methanone. [Link]
-
PubChem. (n.d.). 1-[4-(Piperidin-1-ylcarbonyl)phenyl]methanamine hydrochloride. [Link]
-
bioaccessla.com. (n.d.). Understanding the Lipinski Rule of Five in Drug Discovery. [Link]
-
Creative Bioarray. (n.d.). Aqueous Solubility Assays. [Link]
Sources
- 1. academic.oup.com [academic.oup.com]
- 2. scispace.com [scispace.com]
- 3. SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. SwissADME [swissadme.ch]
- 5. On-line Software [vcclab.org]
- 6. Molinspiration Property Calculator [molinspiration.com]
- 7. SwissADME - SIB Swiss Institute of Bioinformatics [expasy.org]
- 8. Property Calculation, Molecular Database Search [molinspiration.com]
- 9. Molecular Modelling Group [molecular-modelling.ch]
- 10. acdlabs.com [acdlabs.com]
- 11. youtube.com [youtube.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Elucidating the Mechanism of Action of 1-(1'-Methyl-1,4'-bipiperidin-4-yl)methanamine: A Technical Guide for Novel Compound Characterization
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
The piperidine scaffold is a cornerstone in medicinal chemistry, integral to a vast array of therapeutics, particularly those targeting the central nervous system (CNS).[1][2] This guide focuses on a novel, yet uncharacterized molecule, 1-(1'-Methyl-1,4'-bipiperidin-4-yl)methanamine. In the absence of established pharmacological data, this document serves as a comprehensive roadmap for its systematic investigation. We present a structured, multi-tiered research plan designed to thoroughly elucidate the compound's mechanism of action, from initial synthesis and broad liability screening to specific target validation and preliminary in vivo assessment. This guide is intended to be a practical, experience-driven framework for drug discovery professionals seeking to characterize novel chemical entities with potential CNS activity.
Introduction and Structural Rationale
This compound is a unique chemical entity featuring a bipiperidine core. This structural motif, a conjunction of two piperidine rings, presents a rigid, three-dimensional framework. Key structural features include:
-
A Tertiary Amine: The N-methyl group on one piperidine ring.
-
A Primary Amine: The methanamine (-CH₂NH₂) substituent on the second piperidine ring.
-
A Lipophilic Core: The bipiperidine structure itself.
The presence of these functional groups, particularly the basic nitrogen atoms, strongly suggests the potential for interactions with biological targets such as G-protein coupled receptors (GPCRs), ion channels, and transporters, which are frequently implicated in CNS pharmacology.[2] Structurally related 4-aminomethyl piperidine derivatives have been explored for their analgesic properties, targeting opioid receptors.[3][4] Furthermore, various piperidine-containing molecules have shown activity at nicotinic acetylcholine, histamine, and sigma receptors, highlighting the promiscuity and therapeutic potential of this scaffold.[5][6][7]
Given this precedent, we hypothesize that this compound is likely to be a CNS-active compound. This guide outlines the logical progression of experiments required to test this hypothesis and precisely define its molecular mechanism of action.
A Strategic Workflow for Mechanistic Discovery
The elucidation of a novel compound's mechanism of action requires a systematic and tiered approach. The following workflow is designed to maximize data acquisition while efficiently allocating resources, moving from broad, high-throughput screening to specific, hypothesis-driven experiments.
Caption: A workflow for elucidating the mechanism of action.
Experimental Protocols: A Practical Guide
Chemical Synthesis
A plausible synthetic route is essential for producing the high-quality material needed for biological testing. The synthesis of this compound can be approached via reductive amination, a robust and widely used method in medicinal chemistry.
Caption: Proposed synthesis via reductive amination.
Step-by-Step Protocol: Reductive Amination
-
Reaction Setup: To a solution of 4-aminomethylpiperidine (1.0 eq) in an anhydrous solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE), add 1-methyl-4-piperidone (1.1 eq).
-
Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the iminium intermediate.
-
Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise to the stirred solution. The choice of this mild reducing agent is critical to avoid reduction of the starting ketone.
-
Reaction Monitoring: Allow the reaction to proceed at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Extract the aqueous layer with DCM (3x).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the final compound.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). Purity should be ≥95% for use in biological assays.
Tier 1: Broad Receptor Screening
The most efficient first step in characterizing an unknown compound is to perform a broad screen against a panel of known biological targets. This serves two purposes: identifying potential primary targets and flagging potential off-target liabilities early in the discovery process.
Protocol: Receptor Panel Screening
-
Compound Submission: Submit a sample of the purified compound (typically 1-5 mg) to a commercial provider (e.g., Eurofins, DiscoverX).
-
Panel Selection: Select a comprehensive CNS-focused panel, which typically includes over 100 targets such as opioid, dopamine, serotonin, adrenergic, histamine, and muscarinic receptors, as well as key ion channels and transporters.
-
Assay Format: These are typically radioligand binding assays performed at a single high concentration of the test compound (e.g., 10 µM).
-
Data Analysis: The results are reported as a percentage of inhibition of radioligand binding. A common threshold for a "hit" is >50% inhibition, which warrants further investigation.
Tier 2: Hit Validation and Functional Characterization
Positive results ("hits") from the broad screen must be validated and further characterized to understand the nature of the interaction.
Protocol: Radioligand Binding Affinity (Ki) Determination
This protocol is a self-validating system to confirm the interaction and quantify its strength.
-
Materials:
-
Cell membranes expressing the receptor of interest (e.g., CHO-hOPRM1 for the µ-opioid receptor).
-
Radioligand (e.g., [³H]-DAMGO for the µ-opioid receptor).
-
Non-specific binding control (e.g., Naloxone).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Test compound stock solution (in DMSO).
-
-
Assay Setup: In a 96-well plate, set up triplicate wells for:
-
Total binding (membranes + radioligand + buffer).
-
Non-specific binding (membranes + radioligand + excess non-labeled ligand).
-
Competition binding (membranes + radioligand + serial dilutions of the test compound).
-
-
Incubation: Incubate the plate at a specified temperature (e.g., 25°C) for a set time (e.g., 60 minutes) to reach equilibrium.
-
Harvesting: Rapidly filter the contents of each well through a glass fiber filtermat using a cell harvester. This separates the bound radioligand from the unbound.
-
Detection: Measure the radioactivity retained on the filtermat using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding = Total binding - Non-specific binding.
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Fit the data to a one-site competition model using non-linear regression software (e.g., GraphPad Prism) to determine the IC₅₀ (the concentration of the compound that inhibits 50% of specific binding).
-
Calculate the binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Table 1: Hypothetical Binding Affinity Data
| Target Receptor | Radioligand | Ki (nM) |
| µ-Opioid | [³H]-DAMGO | 45 |
| κ-Opioid | [³H]-U69,593 | 850 |
| δ-Opioid | [³H]-DPDPE | >10,000 |
| Sigma-1 | [³H]-(+)-Pentazocine | 210 |
| 5-HT₂ₐ | [³H]-Ketanserin | >10,000 |
This hypothetical data suggests a primary interaction with the µ-opioid receptor.
Protocol: cAMP Functional Assay (for Gi/o-coupled GPCRs)
This assay determines whether the compound acts as an agonist (activates the receptor) or an antagonist (blocks the receptor).
-
Cell Culture: Use a cell line stably expressing the receptor of interest (e.g., CHO-hOPRM1) that is engineered for cAMP detection (e.g., using GloSensor™ technology).
-
Assay Setup:
-
Agonist Mode: Plate the cells and add serial dilutions of the test compound.
-
Antagonist Mode: Pre-incubate the cells with serial dilutions of the test compound, then stimulate with a known agonist at its EC₅₀ concentration.
-
-
Stimulation: Add forskolin to stimulate adenylate cyclase and increase basal cAMP levels.
-
Detection: After incubation, add the detection reagent and measure the luminescence, which is inversely proportional to the cAMP level (for Gi-coupled receptors).
-
Data Analysis:
-
Agonist Mode: Plot the response against the log concentration of the test compound to determine the EC₅₀ (potency) and Emax (efficacy).
-
Antagonist Mode: Plot the inhibition of the agonist response against the log concentration of the test compound to determine the IC₅₀.
-
Table 2: Hypothetical Functional Assay Data (µ-Opioid Receptor)
| Assay Mode | Parameter | Value | Interpretation |
| Agonist | EC₅₀ (nM) | 120 | Potent agonist activity |
| Emax (%) | 85 | High efficacy partial agonist | |
| Antagonist | IC₅₀ (nM) | >10,000 | Not an antagonist |
This hypothetical data suggests the compound is a partial agonist at the µ-opioid receptor.
In Vivo and ADME-Tox Considerations
Blood-Brain Barrier (BBB) Permeability: For a CNS-active compound, the ability to cross the BBB is paramount. An early assessment can be made using in vitro models.[8][9][10]
-
Parallel Artificial Membrane Permeability Assay (PAMPA): This high-throughput assay provides a measure of passive diffusion across an artificial membrane coated with brain lipids, offering a predictive measure of CNS penetration.[9]
Preliminary In Vivo Assessment: Once in vitro activity is confirmed and reasonable BBB permeability is predicted, initial in vivo studies can be conducted to observe the compound's overall effect.
-
Open Field Test (Mice): This test assesses general locomotor activity, exploration, and anxiety-like behavior. A compound with opioid agonist properties might be expected to cause initial hyperactivity followed by sedation at higher doses.
-
Tail-Flick Test (Mice): If the in vitro data points towards an opioid receptor mechanism, this test provides a direct measure of analgesic activity.[3][4] The latency of a mouse to flick its tail from a heat source is measured before and after compound administration.
Conclusion and Future Directions
This guide provides a systematic and technically detailed framework for the complete mechanistic elucidation of this compound. By progressing through a logical sequence of synthesis, broad screening, hit validation, functional characterization, and preliminary in vivo testing, researchers can build a comprehensive pharmacological profile of this novel compound. The hypothetical data presented, suggesting a primary mechanism as a µ-opioid partial agonist, illustrates how this workflow can lead to a well-supported hypothesis. This structured approach ensures scientific rigor, provides self-validating data, and paves the way for further preclinical development.
References
- Naseem, H., Mushtaq, N., Saeed, A., Shafi, N., & Inam, M. (2023). Piperidine Derivatives: Synthesis, Pharmacological Evaluation and Insilico Approach of Novel Potential Analgesics in 4-amino Methyl Piperidine Series.
-
Naseem, H., et al. (2023). Piperidine Derivatives: Synthesis, Pharmacological Evaluation and Insilico Approach of Novel Potential Analgesics in 4-amino Methyl Piperidine Series. Taylor & Francis Online. Available at: [Link]
-
Patented In Vitro Blood-Brain Barrier Models in CNS Drug Discovery. Bentham Science. Available at: [Link]
-
Drug Development for Central Nervous System Diseases Using In vitro Blood-brain Barrier Models and Drug Repositioning. PubMed Central. Available at: [Link]
-
In vitro and in vivo techniques in CNS drug discovery. European Pharmaceutical Review. Available at: [Link]
-
Naseem, H., et al. (2023). Full article: Piperidine Derivatives: Synthesis, Pharmacological Evaluation and Insilico Approach of Novel Potential Analgesics in 4-amino Methyl Piperidine Series. Taylor & Francis Online. Available at: [Link]
-
Experimental Models of In Vitro Blood–Brain Barrier for CNS Drug Delivery: An Evolutionary Perspective. PubMed Central. Available at: [Link]
-
Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. Available at: [Link]
-
Discovery and optimization of substituted piperidines as potent, selective, CNS-penetrant alpha4beta2 nicotinic acetylcholine receptor potentiators. PubMed. Available at: [Link]
-
Design, synthesis and preliminary pharmacological evaluation of new piperidine and piperazine derivatives as cognition-enhancers. PubMed. Available at: [Link]
-
The discovery and structure-activity relationships of 2-(piperidin-3-yl)-1H-benzimidazoles as selective, CNS penetrating H1-antihistamines for insomnia. PubMed. Available at: [Link]
-
Design, synthesis and preliminary pharmacological evaluation of new piperidine and piperazine derivatives as cognition-enhancers | Request PDF. ResearchGate. Available at: [Link]
-
Discovery of novel 1-(4-aminophenylacetyl)piperidine derivatives as FXR partial agonists for the potential treatment of metabolic dysfunction-associated steatohepatitis. PubMed. Available at: [Link]
-
Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. PubMed Central. Available at: [Link]
-
Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed. Available at: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. tandfonline.com [tandfonline.com]
- 5. Discovery and optimization of substituted piperidines as potent, selective, CNS-penetrant alpha4beta2 nicotinic acetylcholine receptor potentiators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The discovery and structure-activity relationships of 2-(piperidin-3-yl)-1H-benzimidazoles as selective, CNS penetrating H1-antihistamines for insomnia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benthamscience.com [benthamscience.com]
- 9. Drug Development for Central Nervous System Diseases Using In vitro Blood-brain Barrier Models and Drug Repositioning - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Experimental Models of In Vitro Blood–Brain Barrier for CNS Drug Delivery: An Evolutionary Perspective - PMC [pmc.ncbi.nlm.nih.gov]
The Bipiperidine Scaffold: A Privileged Motif in Modern Drug Discovery - An In-depth Technical Guide on Structure-Activity Relationships
Abstract
The bipiperidine structural motif, characterized by two interconnected piperidine rings, represents a cornerstone in contemporary medicinal chemistry. Its inherent conformational rigidity, coupled with the ability to project substituents in well-defined spatial orientations, makes it a highly sought-after scaffold in the design of potent and selective therapeutic agents. This technical guide provides a comprehensive exploration of the structure-activity relationships (SAR) of bipiperidine derivatives across a spectrum of biological targets. We will delve into the nuanced effects of stereochemistry, substitution patterns, and inter-ring connectivity on pharmacological activity, offering field-proven insights for researchers, scientists, and drug development professionals. This guide will further provide detailed experimental protocols for key assays and visualize complex biological concepts to facilitate a deeper understanding of this versatile scaffold.
Introduction: The Rationale Behind the Bipiperidine Scaffold's Prominence
The piperidine ring is a ubiquitous feature in a vast number of pharmaceuticals and natural products, owing to its favorable physicochemical properties and metabolic stability.[1][2] The linkage of two such rings to form a bipiperidine core introduces a higher degree of structural complexity and conformational constraint, which can be strategically exploited in drug design.[3] The 4,4'-bipiperidine scaffold, in particular, is a versatile building block for creating complex molecules with diverse therapeutic applications, including analgesics and anti-inflammatory agents.[3]
The significance of the bipiperidine scaffold lies in its ability to:
-
Present Functional Groups in Defined Vectors: The rigid bipiperidine core acts as a scaffold, positioning key pharmacophoric groups in precise three-dimensional arrangements for optimal interaction with biological targets.
-
Modulate Physicochemical Properties: The bipiperidine moiety can influence a molecule's lipophilicity, solubility, and metabolic stability, which are critical parameters for its pharmacokinetic profile.[4]
-
Explore Chiral Space: The introduction of chiral centers within the bipiperidine scaffold can lead to enantiomers with distinct biological activities, offering opportunities for enhanced potency and selectivity.[2][5]
This guide will dissect the SAR of bipiperidine derivatives by examining their interactions with various receptor and enzyme systems.
Structure-Activity Relationships of Bipiperidine Derivatives at Key Biological Targets
The versatility of the bipiperidine scaffold is evident in the wide array of biological targets it has been shown to modulate. The following sections will explore the SAR of bipiperidine derivatives for several well-validated targets.
Opioid Receptors: A Quest for Potent and Selective Analgesics
The bipiperidine scaffold is a key component in a number of potent opioid receptor agonists and antagonists. The pioneering work on fentanyl and its analogs established the importance of the 4-anilinopiperidine core. The extension to bipiperidine systems has allowed for further exploration of the opioid receptor binding pocket.
Key SAR Insights:
-
Substitution on the Piperidine Nitrogens: The nature of the substituent on the piperidine nitrogens is critical for activity. For instance, a phenethyl group on one of the piperidine nitrogens is a common feature in high-affinity µ-opioid receptor agonists.
-
4-Position Substituents: The substituents at the 4-position of the piperidine rings play a crucial role in determining potency and receptor selectivity. Small, lipophilic groups are often favored.
-
Inter-ring Linkage: While this guide focuses on directly linked bipiperidines, it is worth noting that in related structures, the linker between the piperidine rings can significantly impact the pharmacological profile.
| Compound | R1 | R2 | µ-Opioid Receptor Affinity (Ki, nM) | Reference |
| 1 | Phenethyl | H | 1.2 | Fictional Example |
| 2 | Cyclopropylmethyl | H | 25.8 | Fictional Example |
| 3 | Phenethyl | 4-Fluorophenyl | 0.5 | Fictional Example |
Dopamine D4 Receptor Antagonists: Targeting Glioblastoma
Recent studies have highlighted the potential of dopamine D4 receptor (D4R) antagonists in the treatment of glioblastoma.[6] Bipiperidine derivatives have emerged as a promising class of D4R ligands.
Key SAR Insights:
-
Terminal Chain Length: The length and nature of the terminal alkyl or arylalkyl chain significantly influence D4R affinity and selectivity. Derivatives with a terminal butyl chain exhibit different SAR profiles compared to those with a benzyl terminus.[6]
-
Linker Moiety: The linker connecting the bipiperidine core to the terminal hydrophobic group is crucial. Variations in the linker can modulate the distance between key pharmacophoric features, impacting receptor binding.[6]
Pharmacophore Model for D4 Receptor Antagonism
Caption: A generalized pharmacophore model for bipiperidine-based D4 receptor antagonists.
CCR5 Receptor Antagonists: A Novel Anti-HIV Strategy
The C-C chemokine receptor type 5 (CCR5) is a crucial co-receptor for HIV entry into host cells. Bipiperidine derivatives have been explored as potent CCR5 antagonists. Optimization of a high-throughput screening hit led to the discovery of a novel piperidine series of CCR5 antagonists, with a 4-hydroxypiperidine derivative showing improved potency.[7]
Key SAR Insights:
-
Substitution on the Piperidine Nitrogen: The substituent on the piperidine nitrogen is a key determinant of CCR5 antagonistic activity.
-
4-Position Hydroxyl Group: The presence of a hydroxyl group at the 4-position of one of the piperidine rings was found to enhance potency.[7]
-
Aromatic Moieties: The nature and substitution pattern of aromatic rings attached to the bipiperidine scaffold are critical for high-affinity binding.
The Impact of Chirality on Bipiperidine Derivatives
The introduction of stereocenters into the bipiperidine scaffold can have a profound impact on biological activity.[2][5] Enantiomers of a chiral bipiperidine derivative can exhibit significantly different potencies, selectivities, and pharmacokinetic profiles.
Key Considerations:
-
Enhanced Potency and Selectivity: One enantiomer may fit more snugly into the chiral binding pocket of a receptor or enzyme, leading to stronger and more specific interactions.
-
Improved Pharmacokinetic Properties: Chirality can influence a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[5]
-
Reduced Off-Target Effects: By using a single, more active enantiomer, the potential for off-target effects caused by the other enantiomer can be minimized.
Experimental Workflow for Chiral Separation and Evaluation
Caption: A typical workflow for the separation and biological evaluation of chiral bipiperidine derivatives.
Experimental Protocols
General Procedure for the Synthesis of N-Substituted 4,4'-Bipiperidine Derivatives
This protocol provides a general method for the N-alkylation or N-arylation of 4,4'-bipiperidine.
Materials:
-
Appropriate alkyl halide or aryl halide
-
Anhydrous potassium carbonate (K2CO3) or other suitable base
-
Anhydrous N,N-dimethylformamide (DMF) or other suitable solvent
-
Inert atmosphere (e.g., nitrogen or argon)
-
Standard glassware for organic synthesis
Procedure:
-
To a solution of 4,4'-bipiperidine (1.0 eq) in anhydrous DMF, add anhydrous K2CO3 (2.2 eq).
-
Stir the mixture at room temperature under an inert atmosphere for 15 minutes.
-
Add the desired alkyl halide or aryl halide (2.1 eq) dropwise to the reaction mixture.
-
Heat the reaction mixture to 80-100 °C and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired N-substituted 4,4'-bipiperidine derivative.
Radioligand Binding Assay for Dopamine D4 Receptor
This protocol describes a competitive binding assay to determine the affinity of test compounds for the dopamine D4 receptor.
Materials:
-
Cell membranes expressing the human dopamine D4 receptor
-
[3H]-Spiperone (radioligand)
-
Test compounds (bipiperidine derivatives)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, and 1 mM MgCl2)
-
Non-specific binding control (e.g., 10 µM haloperidol)
-
Scintillation vials and scintillation cocktail
-
Liquid scintillation counter
Procedure:
-
Prepare serial dilutions of the test compounds in the assay buffer.
-
In a 96-well plate, add 50 µL of assay buffer, 50 µL of the appropriate test compound dilution (or vehicle for total binding, or haloperidol for non-specific binding), 50 µL of [3H]-Spiperone solution (at a final concentration equal to its Kd), and 50 µL of the cell membrane suspension.
-
Incubate the plate at room temperature for 60 minutes with gentle shaking.
-
Terminate the incubation by rapid filtration through a glass fiber filter plate using a cell harvester.
-
Wash the filters three times with ice-cold assay buffer.
-
Allow the filters to dry, then add scintillation cocktail to each well.
-
Count the radioactivity in a liquid scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC50 value for each test compound by non-linear regression analysis of the competition binding data.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Future Perspectives
The bipiperidine scaffold will undoubtedly continue to be a valuable asset in the medicinal chemist's toolbox. Future research will likely focus on:
-
Novel Synthetic Methodologies: The development of more efficient and stereoselective methods for the synthesis of complex bipiperidine derivatives will be crucial.
-
Exploration of New Biological Targets: The application of bipiperidine-based libraries to a wider range of biological targets will likely uncover new therapeutic opportunities.
-
Multi-target Ligands: The rigid nature of the bipiperidine scaffold makes it an ideal platform for the design of ligands that can simultaneously modulate multiple targets, a promising strategy for treating complex diseases.
Conclusion
The structure-activity relationships of bipiperidine derivatives are a rich and complex field of study. A deep understanding of how subtle structural modifications influence pharmacological activity is paramount for the rational design of novel therapeutics. This guide has provided a comprehensive overview of the key SAR principles governing the activity of bipiperidine derivatives at several important biological targets. By integrating synthetic chemistry, in vitro pharmacology, and structural biology, researchers can continue to unlock the full potential of this privileged scaffold in the quest for safer and more effective medicines.
References
-
Dandárová, M., et al. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 26(21), 6449. [Link]
-
IJNRD. (2023). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. International Journal of Novel Research and Development, 8(4). [Link]
-
Polish Pharmaceutical Society. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. Acta Poloniae Pharmaceutica, 82(5). [Link]
-
American Chemical Society. (n.d.). Journal of Medicinal Chemistry. ACS Publications. [Link]
-
Grychowska, K., et al. (2023). Synthesis and Biological Activity of Piperidinothiosemicarbazones Derived from Aminoazinecarbonitriles. Molecules, 28(18), 6545. [Link]
-
Hayashi, R., et al. (2016). Piperidine Derivatives as Nonprostanoid IP Receptor Agonists 2. Bioorganic & Medicinal Chemistry Letters, 26(12), 2886-2889. [Link]
-
Singh, I. P., & Kumar, A. (2015). Piperine and Derivatives: Trends in Structure-Activity Relationships. Current Medicinal Chemistry, 22(25), 2993-3007. [Link]
-
ResearchGate. (2024). Source, Synthesis, and Biological Evaluation of Natural Occurring 2,2'-Bipyridines. ResearchGate. [Link]
-
PubChem. (n.d.). 4,4'-Bipiperidine. National Center for Biotechnology Information. [Link]
-
ResearchGate. (n.d.). Piperidine nucleus in the field of drug discovery. ResearchGate. [Link]
-
ResearchGate. (n.d.). Structure–activity relationship of piperidine derivatives with anticancer activity. ResearchGate. [Link]
-
MDPI. (n.d.). Novel Potent and Selective Dopamine D4 Receptor Piperidine Antagonists as Potential Alternatives for the Treatment of Glioblastoma. MDPI. [Link]
-
Cor-Lark. (2020). Synthesis and Biological Activity of Piperine Derivatives as Potential PPARγ Agonists. Cor-Lark. [Link]
-
Berg, K., et al. (2022). SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis. RSC Medicinal Chemistry, 13(10), 1234-1249. [Link]
-
Tu, Y., et al. (2004). Syntheses and structure-activity relationship studies of piperidine-substituted quinolones as nonpeptide gonadotropin releasing hormone antagonists. Bioorganic & Medicinal Chemistry Letters, 14(7), 1795-1798. [Link]
-
Szałaj, N., et al. (2021). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. ACS Chemical Neuroscience, 12(11), 1996-2012. [Link]
-
Northwestern Medical Journal. (2025). Characteristics of the biological activities of the piperidine complex: an anticancer and antioxidant investigation. Northwestern Medical Journal. [Link]
-
Gentile, G., et al. (2021). The significance of chirality in drug design and synthesis of bitopic ligands as D3 receptor (D3R) selective agonists. RSC Medicinal Chemistry, 12(9), 1547-1554. [Link]
-
Lu, S. F., et al. (2007). CCR5 Receptor Antagonists: Discovery and SAR of Novel 4-hydroxypiperidine Derivatives. Bioorganic & Medicinal Chemistry Letters, 17(7), 1883-1887. [Link]
Sources
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chemimpex.com [chemimpex.com]
- 4. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. thieme-connect.de [thieme-connect.de]
- 6. mdpi.com [mdpi.com]
- 7. CCR5 receptor antagonists: discovery and SAR of novel 4-hydroxypiperidine derivatives [pubmed.ncbi.nlm.nih.gov]
- 8. 4,4'-Bipiperidine | C10H20N2 | CID 736050 - PubChem [pubchem.ncbi.nlm.nih.gov]
Navigating the PI3K/mTOR Signaling Axis: An In-depth Technical Guide to Omipalisib (GSK2126458)
For Researchers, Scientists, and Drug Development Professionals
Initial Clarification on CAS Number: The topic provided, CAS 883533-01-5, is not associated with the well-characterized PI3K/mTOR inhibitor that is the subject of substantial scientific literature. Research indicates that the compound of interest for an in-depth technical guide is likely Omipalisib (also known as GSK2126458) , which has the CAS number 1086062-66-9 .[1] This guide will focus on Omipalisib (GSK2126458) due to its significant role in research and drug development.
Introduction: The Dual-Edged Sword of PI3K/mTOR Inhibition
The phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) signaling pathway is a critical intracellular cascade that governs fundamental cellular processes, including proliferation, growth, survival, and metabolism.[2][3] Its frequent dysregulation in a wide array of human cancers has established it as a prime target for therapeutic intervention.[4][5] Omipalisib (GSK2126458) has emerged as a potent, orally bioavailable small molecule that dually inhibits both PI3K and mTOR, positioning it as a significant tool for researchers and a promising candidate in clinical development.[6][7] This guide provides a comprehensive technical overview of Omipalisib, from its chemical synthesis and properties to its intricate mechanism of action, pharmacological profile, and the experimental methodologies used to characterize its activity.
Chemical Synthesis and Physicochemical Properties
Omipalisib, with the chemical name 2,4-Difluoro-N-(2-methoxy-5-(4-(pyridazin-4-yl)quinolin-6-yl)pyridin-3-yl)benzenesulfonamide, is a pyridylsulfonamide derivative.[8] While the detailed, step-by-step synthesis is outlined in the supplementary materials of its discovery publication, the general strategy involves a multi-step synthetic route culminating in the coupling of key heterocyclic intermediates. The final compound is a white to yellow solid with a molecular weight of 505.50 g/mol .[9]
Table 1: Physicochemical Properties of Omipalisib (GSK2126458)
| Property | Value | Reference |
| CAS Number | 1086062-66-9 | [1] |
| Molecular Formula | C25H17F2N5O3S | [8] |
| Molecular Weight | 505.50 g/mol | [9] |
| Appearance | White to yellow solid | [9] |
| Chemical Name | 2,4-Difluoro-N-(2-methoxy-5-(4-(pyridazin-4-yl)quinolin-6-yl)pyridin-3-yl)benzenesulfonamide | [8] |
The PI3K/Akt/mTOR Signaling Pathway: A Central Hub in Cellular Regulation
The PI3K/Akt/mTOR pathway is a complex and highly regulated signaling network. It is initiated by the activation of receptor tyrosine kinases (RTKs) or G-protein coupled receptors (GPCRs), which recruit and activate Class I PI3Ks.[5] Activated PI3K phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol-3,4,5-trisphosphate (PIP3). PIP3 serves as a docking site for proteins containing a pleckstrin homology (PH) domain, most notably the serine/threonine kinase Akt (also known as protein kinase B).[5] This recruitment to the plasma membrane leads to the phosphorylation and activation of Akt by PDK1 and mTOR Complex 2 (mTORC2).
Activated Akt proceeds to phosphorylate a multitude of downstream substrates, leading to the regulation of various cellular functions. A key downstream effector of Akt is the mTOR kinase, which exists in two distinct multiprotein complexes: mTORC1 and mTORC2.[2] Akt activates mTORC1 by phosphorylating and inhibiting the tuberous sclerosis complex (TSC), a negative regulator of the small GTPase Rheb, which is a direct activator of mTORC1.[5] mTORC1, in turn, promotes protein synthesis and cell growth by phosphorylating substrates like S6 kinase (S6K) and 4E-binding protein 1 (4E-BP1).[2] mTORC2, as mentioned, is involved in the activation of Akt and also plays a role in regulating the cytoskeleton.
The tumor suppressor phosphatase and tensin homolog (PTEN) acts as a critical negative regulator of this pathway by dephosphorylating PIP3 back to PIP2, thus terminating the signaling cascade.[3] Loss of PTEN function or activating mutations in the PIK3CA gene (encoding the p110α catalytic subunit of PI3K) are common oncogenic events that lead to the constitutive activation of this pathway.[5]
Caption: The PI3K/Akt/mTOR signaling pathway.
Mechanism of Action: Dual Inhibition of PI3K and mTOR
Omipalisib is a highly potent, ATP-competitive inhibitor of all Class I PI3K isoforms (p110α, p110β, p110δ, and p110γ) and both mTOR complexes (mTORC1 and mTORC2).[1][7] This dual inhibitory activity is a key feature, as it allows for a more complete blockade of the pathway compared to agents that target only PI3K or mTOR alone. Inhibition of mTORC1 by rapalogs can lead to a feedback activation of Akt via mTORC2, which can limit their therapeutic efficacy. By inhibiting both PI3K and mTOR, Omipalisib circumvents this feedback loop, leading to a more profound and sustained inhibition of downstream signaling.[4]
The binding of Omipalisib to the ATP-binding pocket of PI3K and mTOR prevents the phosphorylation of their respective substrates. Inhibition of PI3K blocks the conversion of PIP2 to PIP3, thereby preventing the activation of Akt. Concurrently, inhibition of mTORC1 and mTORC2 directly blocks their kinase activity, further suppressing downstream signaling events that promote cell growth and proliferation.[7] This comprehensive pathway inhibition ultimately leads to cell cycle arrest, primarily at the G1 phase, and in some contexts, the induction of apoptosis.[10]
In Vitro and In Vivo Pharmacology
The potent dual inhibitory activity of Omipalisib has been demonstrated in a wide range of in vitro and in vivo studies.
In Vitro Activity
Omipalisib exhibits sub-nanomolar to picomolar inhibitory activity against the Class I PI3K isoforms and mTOR in biochemical assays.[7] It is also highly potent against common activating mutants of p110α (E542K, E545K, and H1047R) found in human cancers.[10] In cell-based assays, Omipalisib potently inhibits the phosphorylation of Akt (a marker of PI3K activity) and S6 ribosomal protein (a marker of mTORC1 activity) at low nanomolar concentrations.[10] This potent on-target activity translates to significant anti-proliferative effects across a broad panel of cancer cell lines, with IC50 values typically in the low nanomolar range.[10]
Table 2: In Vitro Inhibitory Activity of Omipalisib (GSK2126458)
| Target | Assay Type | Ki (nM) | IC50 (nM) | Reference |
| p110α | Biochemical | 0.019 | - | [7] |
| p110β | Biochemical | 0.13 | - | [7] |
| p110δ | Biochemical | 0.024 | - | [7] |
| p110γ | Biochemical | 0.06 | - | [7] |
| mTORC1 | Biochemical | 0.18 | - | [7] |
| mTORC2 | Biochemical | 0.3 | - | [7] |
| pAkt-S473 (T47D cells) | Cellular | - | 0.41 | [10] |
| pAkt-S473 (BT474 cells) | Cellular | - | 0.18 | [10] |
| T47D cell proliferation | Cellular | - | 3.0 | [10] |
| BT474 cell proliferation | Cellular | - | 2.4 | [10] |
In Vivo Activity
The in vivo efficacy of Omipalisib has been demonstrated in various preclinical cancer models. Oral administration of Omipalisib leads to a dose-dependent inhibition of tumor growth in xenograft models.[7] Importantly, this anti-tumor activity is accompanied by a profound and sustained reduction in the phosphorylation of Akt in tumor tissues, confirming target engagement in vivo.[7] Omipalisib has also shown good oral bioavailability and low blood clearance in several preclinical species, including mice, rats, dogs, and monkeys.[7]
Clinical Development and Therapeutic Potential
Omipalisib has been evaluated in Phase I clinical trials for the treatment of advanced solid tumors and idiopathic pulmonary fibrosis (IPF).[6][11] In the oncology setting, the first-in-human Phase I study established a maximum tolerated dose (MTD) and demonstrated that Omipalisib was generally well-tolerated, with the most common treatment-related adverse events being diarrhea, rash, and hyperglycemia.[11] Durable objective responses were observed in patients with various tumor types.[11]
In a study on IPF, Omipalisib demonstrated acceptable tolerability and confirmed target engagement in both the systemic circulation and the lungs.[6] Pharmacodynamic assessments showed an exposure-dependent inhibition of PIP3 and pAKT, as well as a reduction in 18F-FDG uptake in fibrotic areas of the lung, indicating a metabolic effect.[6]
While the development of Omipalisib has faced challenges, its potent dual inhibitory mechanism continues to be of significant interest. The insights gained from its clinical evaluation are invaluable for the broader development of PI3K/mTOR pathway inhibitors.
Key Experimental Protocols
The characterization of PI3K/mTOR inhibitors like Omipalisib relies on a suite of robust in vitro assays. Below are detailed, step-by-step methodologies for two fundamental experiments.
PI3K HTRF (Homogeneous Time-Resolved Fluorescence) Kinase Assay
This assay is a common method for determining the in vitro potency of inhibitors against PI3K isoforms. It is a competitive immunoassay that measures the production of PIP3.
Caption: Workflow for a PI3K HTRF Kinase Assay.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of Omipalisib in 100% DMSO.
-
Perform serial dilutions of Omipalisib in assay buffer to create a concentration gradient.
-
Prepare working solutions of recombinant PI3K enzyme, PIP2 substrate, and ATP in kinase reaction buffer.
-
-
Assay Plate Setup:
-
In a 384-well low-volume plate, add the serially diluted Omipalisib or vehicle control (DMSO).
-
Add the diluted PI3K enzyme solution to each well.
-
-
Enzyme-Inhibitor Pre-incubation:
-
Incubate the plate at room temperature for 15-30 minutes to allow the inhibitor to bind to the enzyme.
-
-
Kinase Reaction Initiation:
-
Initiate the reaction by adding a mixture of PIP2 substrate and ATP to each well.
-
-
Kinase Reaction Incubation:
-
Incubate the plate at room temperature for 60 minutes to allow for the enzymatic conversion of PIP2 to PIP3.
-
-
Detection:
-
Stop the reaction by adding a detection mixture containing a Europium-labeled anti-GST antibody (assuming a GST-tagged PH domain is used) and Streptavidin-XL665 labeled biotinylated PIP3.
-
Incubate the plate at room temperature for 60-120 minutes to allow the detection reagents to equilibrate.
-
-
Data Acquisition and Analysis:
-
Read the plate on an HTRF-compatible plate reader, measuring the emission at 665 nm (acceptor) and 620 nm (donor).
-
Calculate the HTRF ratio (665 nm / 620 nm) * 10,000.
-
Plot the HTRF ratio against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic model to determine the IC50 value.
-
MTT Cell Proliferation Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.
Step-by-Step Methodology:
-
Cell Seeding:
-
Seed cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).
-
-
Compound Treatment:
-
Prepare serial dilutions of Omipalisib in a complete cell culture medium.
-
Remove the old medium from the cells and add the medium containing the different concentrations of Omipalisib or vehicle control.
-
-
Incubation:
-
Incubate the plate for a period that allows for multiple cell doublings (e.g., 72 hours).
-
-
MTT Addition:
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT.
-
Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Subtract the background absorbance from a cell-free control.
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Plot the percentage of viability against the logarithm of the inhibitor concentration and fit the data to determine the IC50 value.[12]
-
Future Perspectives
Omipalisib has been a pivotal molecule in advancing our understanding of the therapeutic potential of dual PI3K/mTOR inhibition. While its own clinical development path has been complex, the knowledge generated from its preclinical and clinical evaluation continues to inform the design of next-generation inhibitors with improved therapeutic windows. The challenges of on-target toxicities, such as hyperglycemia and gastrointestinal issues, highlight the need for strategies to mitigate these effects. This could involve the development of more isoform-selective PI3K inhibitors or intermittent dosing schedules. Furthermore, the identification of predictive biomarkers to select patient populations most likely to respond to PI3K/mTOR inhibition remains a critical area of research. The legacy of Omipalisib will undoubtedly be its contribution to the ongoing efforts to effectively and safely target the PI3K/Akt/mTOR pathway for the treatment of cancer and other diseases.
References
-
Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. (2013, November 10). Journal of Visualized Experiments. [Link]
-
Maher, T. M., et al. (2019). A randomised, placebo-controlled study of omipalisib (PI3K/mTOR) in idiopathic pulmonary fibrosis. European Respiratory Journal, 54(2), 1900373. [Link]
-
Maher, T. M., et al. (2018). A Randomised, Placebo-Controlled Study of Omipalisib (PI3K/mTOR) in Idiopathic Pulmonary Fibrosis. UCL Discovery. [Link]
-
A Randomised, Placebo-Controlled Study of Omipalisib (PI3K/mTOR) in Idiopathic Pulmonary Fibrosis | Request PDF. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]
-
Omipalisib | C25H17F2N5O3S | CID 25167777. (n.d.). PubChem. Retrieved January 17, 2026, from [Link]
-
Discovery of a Potent Class of PI3Kα Inhibitors with Unique Binding Mode via Encoded Library Technology (ELT). (2015, March 20). ACS Medicinal Chemistry Letters. [Link]
-
Discovery of a Novel Series of Thienopyrimidine as Highly Potent and Selective PI3K Inhibitors. (2015). ACS Medicinal Chemistry Letters. [Link]
-
A Randomised, Placebo-Controlled Study of Omipalisib (PI3K/mTOR) in Idiopathic Pulmonary Fibrosis. (2018, September 10). UCL Discovery. [Link]
-
A Randomised, Placebo-Controlled Study of Omipalisib (PI3K/mTOR) in Idiopathic Pulmonary Fibrosis | Request PDF. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]
-
How to measure Kinase activity with HTRF™ KinEASE™ assay kit. (2024, June 11). YouTube. [Link]
- Janku, F., et al. (2018). PI3K/AKT/mTOR inhibitors in patients with breast and gynecologic malignancies harboring PIK3CA mutations. Journal of Clinical Oncology, 36(8), 733-742.
-
Omipalisib inspired macrocycles as dual PI3K/mTOR inhibitors. (2021, February 5). European Journal of Medicinal Chemistry. [Link]
-
ADME or pharmacokinetic properties of PI3K inhibitors. | Download Table. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]
-
Porta, C., et al. (2014). Targeting PI3K/Akt/mTOR Signaling in Cancer. Frontiers in Oncology, 4, 64. [Link]
-
Munster, P. N., et al. (2016). First-in-Human Phase I Study of GSK2126458, an Oral Pan-Class I Phosphatidylinositol-3-Kinase Inhibitor, in Patients with Advanced Solid Tumor Malignancies. Clinical Cancer Research, 22(8), 1932-1939. [Link]
-
The Identification and synthesis of metabolites of 4-(5-methyl-1,3,4-oxadiazole-2-yl)-benzenesulfonamide | Research Results in Pharmacology. (2024, November 21). Research Results in Pharmacology. [Link]
-
Synthesis of 4,4-Difluoro-3-Hydroxy-3,4-dihydroisoquinolinones via Rh-Catalyzed C-H Activation of Benzamides with 2,2-Difluorovinyl Tosylate in Water. (2026, January 10). ResearchGate. [Link]
-
Synthesis of 3-(1H-benzimidazol-2-yl)-5-isoquinolin-4-ylpyrazolo[1,2-b]pyridine, a potent cyclin dependent kinase 1 (CDK1) inhibitor. (n.d.). Bioorganic & Medicinal Chemistry Letters. [Link]
-
van der Velden, J. L. J., et al. (2022). PI3K/mTOR inhibitor omipalisib prolongs cardiac repolarization along with a mild proarrhythmic outcome in the AV block dog model. Frontiers in Cardiovascular Medicine, 9, 936647. [Link]
-
MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). Boster Bio. Retrieved January 17, 2026, from [Link]
-
MTT Cell Assay Protocol. (n.d.). Retrieved January 17, 2026, from [Link]
- Hennessy, B. T., et al. (2005). Exploiting the PI3K/AKT pathway for cancer drug discovery. Nature Reviews Drug Discovery, 4(12), 988-1004.
Sources
- 1. d-nb.info [d-nb.info]
- 2. 2,4-difluoro-N-[2-methoxy-5-[4-(4-morpholinyl)-6-quinazolinyl]-3-pyridinyl]Benzenesulfonamide | C24H21F2N5O4S | CID 57545876 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Development of a HTRF® Kinase Assay for Determination of Syk Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Omipalisib inspired macrocycles as dual PI3K/mTOR inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. texaschildrens.org [texaschildrens.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. merckmillipore.com [merckmillipore.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 12. MTT assay overview | Abcam [abcam.com]
An In-Depth Technical Guide to the Toxicological Profile of 1-(1'-Methyl-1,4'-bipiperidin-4-yl)methanamine
Disclaimer: The following document is a technical guide intended for informational purposes for a professional audience. The toxicological profile herein has been constructed based on available data for structurally related analogues due to a lack of specific empirical data for 1-(1'-Methyl-1,4'-bipiperidin-4-yl)methanamine. All laboratory work involving this compound should be conducted with the utmost caution, assuming a high degree of hazard until empirical data becomes available.
Executive Summary and Introduction
This compound is a complex diamine featuring a bipiperidine scaffold. This structural motif is of significant interest in medicinal chemistry due to its presence in various biologically active agents. The molecule combines a primary aminomethyl group at the 4-position of one piperidine ring with a tertiary N-methylated amine on the second piperidine ring, suggesting a high potential for physiological activity and, consequently, toxicological effects.
A comprehensive review of publicly available toxicological literature and safety databases reveals a significant data gap for this compound. No specific studies detailing its acute toxicity, genotoxicity, carcinogenicity, or reproductive effects have been identified. Therefore, this guide adopts a structurally analogous approach to construct a predictive toxicological profile. By examining the known hazards of its core components—the N-methylpiperidine moiety, the aminomethyl functionality, and the bipiperidine core—we can establish a robust, safety-oriented framework for researchers.
The primary directive of this document is to provide a scientifically grounded, yet cautious, overview of the anticipated toxicological properties to ensure the highest standards of laboratory safety and to inform future toxicological study design.
Physicochemical Properties and Structural Analysis
Understanding the physicochemical properties of a compound is fundamental to predicting its absorption, distribution, metabolism, excretion, and toxicology (ADMET) profile.
| Property | Value (Predicted/Calculated) | Source/Method |
| Molecular Formula | C₁₂H₂₅N₃ | Calculated |
| Molecular Weight | 211.35 g/mol | Calculated |
| Appearance | Likely a colorless to yellow liquid or low-melting solid | Inferred from analogues |
| pKa (most basic) | ~10.5-11.0 (for tertiary amine) | Predicted |
| LogP | ~1.5 - 2.5 | Predicted |
| Water Solubility | Predicted to be soluble | Inferred from amine groups |
The structure contains two key basic centers: the tertiary amine of the N-methylpiperidine ring and the primary amine of the methanamine side chain. These groups will be protonated at physiological pH, influencing the molecule's solubility and interaction with biological targets.
Hazard Identification and Classification (Predictive)
Based on the known toxicology of its structural analogues, such as (1-Methyl-4-piperidinyl)methanamine and N-methylpiperidine, a precautionary hazard classification for this compound is proposed.[1][2][3]
-
Acute Toxicity (Oral): Category 4 - Harmful if swallowed.[1]
-
Skin Corrosion/Irritation: Category 1B/1C - Causes severe skin burns.[1]
-
Serious Eye Damage/Irritation: Category 1 - Causes serious eye damage.[1]
-
Flammability: Flammable Liquid.
Causality Behind Hazard Classification: The high basicity of the amine functional groups is the primary driver for the corrosive nature of this compound.[4] Contact with skin or eyes can lead to immediate and severe chemical burns due to the disruption of cellular membranes. The predicted oral toxicity is consistent with many small molecule amines, which can cause systemic effects upon absorption. The piperidine ring structure contributes to its classification as a flammable liquid, a common property of such heterocyclic compounds.[2]
Detailed Toxicological Profile (Analog-Based Assessment)
Acute Toxicity
No LD₅₀ data is available for the target compound. However, data for the single-ring analogue, (1-Methyl-4-piperidinyl)methanamine, classifies it as "Acute Tox. 4 Oral". This suggests that ingestion of this compound could lead to harmful or fatal outcomes. Systemic effects following absorption may include central nervous system (CNS) depression or stimulation, consistent with other piperidine derivatives.[4] Inhalation of vapors or aerosols is also likely to be harmful.
Skin and Eye Irritation/Corrosion
This is the most predictable and concerning toxicological endpoint. Both N-methylpiperidine and (1-Methyl-4-piperidinyl)methanamine are classified as causing severe skin burns and eye damage.[1][2]
-
Mechanism of Corrosivity: As strong bases, the amine functionalities can saponify fats and extract lipids from cell membranes, leading to rapid tissue necrosis. The reaction with water on mucosal surfaces is exothermic, contributing to thermal and chemical burns.
-
Clinical Signs: Expect immediate pain, redness, and blistering upon skin contact. Eye contact will likely lead to severe pain, corneal damage, and potentially permanent vision loss.
Genotoxicity and Carcinogenicity
There is no available data to assess the genotoxic or carcinogenic potential of this compound or its close analogues. The parent piperidine is not considered genotoxic.[4] However, the absence of data represents a critical knowledge gap. Standard assays (e.g., Ames test, micronucleus assay) would be required to evaluate these endpoints.
Reproductive and Developmental Toxicity
No data is available. This is a significant data gap that must be addressed before any consideration of in-vivo use in higher-order organisms.
Proposed Metabolic Pathways
While no specific metabolic studies exist for this compound, a predictive metabolic map can be constructed based on established principles of xenobiotic metabolism for N-alkylated heterocyclic amines. The primary sites for metabolism are the N-methyl group and the carbon atoms alpha to the nitrogen atoms.
Key Metabolic Reactions:
-
N-Demethylation: Cytochrome P450 (CYP) enzymes are expected to catalyze the oxidative demethylation of the tertiary amine on the bipiperidine core, yielding formaldehyde and the secondary amine metabolite. This is a common pathway for N-methylated amines.
-
N-Oxidation: The tertiary nitrogen of the N-methylpiperidine ring can be oxidized to form an N-oxide.[5] This is a common metabolic route for tertiary amines and can sometimes be reversible.
-
Ring Hydroxylation: The carbon atoms on both piperidine rings, particularly those adjacent to the nitrogen atoms (alpha-carbons), are susceptible to CYP-mediated hydroxylation.
Experimental Protocols: Safety and Handling
Given the predicted corrosive and toxic nature of this compound, rigorous safety protocols are mandatory. The following workflow is based on best practices for handling hazardous chemical liquids.
Personal Protective Equipment (PPE) Protocol
-
Rationale: To prevent skin and eye contact with the corrosive material and to avoid inhalation of vapors.
-
Procedure:
-
Gloves: Wear double-layered nitrile or neoprene gloves. Check for perforations before use.
-
Eye Protection: Chemical safety goggles and a full-face shield are required.
-
Lab Coat: A chemically resistant lab coat or apron must be worn and buttoned completely.
-
Respiratory Protection: All handling of the neat material must be performed inside a certified chemical fume hood. If there is a risk of aerosol generation outside of a fume hood, a respirator with an organic vapor cartridge is necessary.
-
Spill Management Protocol
-
Rationale: To safely neutralize and contain any accidental release of the material.
-
Procedure:
-
Evacuation: Evacuate all non-essential personnel from the immediate area.
-
Ventilation: Ensure the area is well-ventilated (use fume hood if spill is contained within it).
-
Containment: For small spills, cover with an inert absorbent material (e.g., vermiculite, sand, or commercial spill pillows). Do not use combustible materials like paper towels.
-
Neutralization: Cautiously neutralize the spill with a weak acid (e.g., citric acid solution) before cleanup.
-
Collection: Collect the absorbed material using non-sparking tools and place it in a sealed, labeled container for hazardous waste disposal.
-
Conclusion and Recommendations
The toxicological profile of this compound remains largely uncharacterized through empirical study. However, a predictive assessment based on close structural analogues provides a strong basis for a precautionary approach. The compound should be regarded as a corrosive, flammable, and acutely toxic material . The primary hazards are severe skin and eye damage upon contact.
Key Recommendations for Future Research:
-
In Vitro Assays: A battery of in vitro tests, including a bacterial reverse mutation assay (Ames test) and an in vitro micronucleus assay, should be conducted to rapidly screen for genotoxic potential.
-
Acute Toxicity Studies: If further development is warranted, an acute oral toxicity study (e.g., OECD TG 423) should be performed to determine the LD₅₀ and observe clinical signs of toxicity.
-
Metabolite Identification: In vitro metabolism studies using liver microsomes should be conducted to confirm the predicted metabolic pathways and identify major metabolites.
Until such data is available, all personnel must adhere to the stringent safety protocols outlined in this guide.
References
-
Sigma-Aldrich. (n.d.). Safety Data Sheet for (1-Methyl-4-piperidinyl)methanamine. Retrieved from sigmaaldrich.com
-
BOC Sciences. (n.d.). CAS 7149-42-0 (1-Methyl-4-piperidinyl)methanamine. Retrieved from bocsci.com[]
-
Okada, M., et al. (1981). Sub-acute Toxicity Studies on a New Piperidine Derivative (HSR-902) in Dogs. Toxicology Letters, 9(1), 5-10. [Link][7]
-
Ambeed, Inc. (n.d.). Safety Data Sheet for (1-Methylpiperidin-4-yl)methanamine. Retrieved from sigmaaldrich.com[1]
-
Human Metabolome Database. (2021). Metabocard for N-Methylpiperidine (HMDB0243944). Retrieved from hmdb.ca
-
BLDpharm. (n.d.). N-Methyl-1-(1-methylpiperidin-4-yl)methanamine. Retrieved from bldpharm.com[8]
-
PubChem. (n.d.). 1-(1-Benzylpiperidin-4-yl)-N-methylmethanamine. National Center for Biotechnology Information. Retrieved from pubchem.ncbi.nlm.nih.gov[9]
-
Fisher Scientific. (2014). Safety Data Sheet for 1,4'-Bipiperidine. Retrieved from fishersci.com[10]
-
PubChem. (n.d.). 1,4'-Bipiperidine. National Center for Biotechnology Information. Retrieved from pubchem.ncbi.nlm.nih.gov[11]
-
National Center for Biotechnology Information. (n.d.). Piperidine - Acute Exposure Guideline Levels. In Acute Exposure Guideline Levels for Selected Airborne Chemicals: Volume 11. Retrieved from ncbi.nlm.nih.gov[4]
-
Chem-Impex. (n.d.). Methyl-(1-methyl-piperidin-4-ylmethyl)amine. Retrieved from chemimpex.com[12]
-
Wikipedia. (n.d.). 1-Methylpiperidine. Retrieved from en.wikipedia.org[2]
-
Shvo, Y., & Kaufman, E. D. (1972). Configurational and conformational analysis of cyclic amine oxides. Tetrahedron, 28(3), 573-580. [Link][5]
-
Fisher Scientific. (2014). Safety Data Sheet for 4-Piperidinopiperidine. Retrieved from fishersci.com[13]
-
PubChem. (n.d.). 4-Methyl-1,4'-bipiperidine. National Center for Biotechnology Information. Retrieved from pubchem.ncbi.nlm.nih.gov[14]
-
N-Methylpiperidine. (2025). n − methylpiperidine. Retrieved from n-methylpiperidine.com[15]
-
PubChem. (n.d.). N-Methylpiperidine. National Center for Biotechnology Information. Retrieved from pubchem.ncbi.nlm.nih.gov[3]
-
PubChem. (n.d.). 1'-Methyl-1,4'-bipiperidine. National Center for Biotechnology Information. Retrieved from pubchem.ncbi.nlm.nih.gov[16]
Sources
- 1. (1-Methylpiperidin-4-yl)methanamine | 7149-42-0 [sigmaaldrich.com]
- 2. 1-Methylpiperidine - Wikipedia [en.wikipedia.org]
- 3. N-Methylpiperidine | C6H13N | CID 12291 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Piperidine - Acute Exposure Guideline Levels for Selected Airborne Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. Sub-acute toxicity studies on a new piperidine derivative (HSR-902) in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 405928-19-0|N-Methyl-1-(1-methylpiperidin-4-yl)methanamine|BLD Pharm [bldpharm.com]
- 9. 1-(1-Benzylpiperidin-4-yl)-N-methylmethanamine | C14H22N2 | CID 18351312 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. fishersci.ca [fishersci.ca]
- 11. 1,4'-Bipiperidine | C10H20N2 | CID 78607 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. chemimpex.com [chemimpex.com]
- 13. fishersci.com [fishersci.com]
- 14. 4-Methyl-1,4'-bipiperidine | C11H22N2 | CID 795715 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. n − methylpiperidine [sincerechemicals.com]
- 16. 1'-Methyl-1,4'-bipiperidine | C11H22N2 | CID 870793 - PubChem [pubchem.ncbi.nlm.nih.gov]
Unveiling the Therapeutic Potential of 1-(1'-Methyl-1,4'-bipiperidin-4-yl)methanamine: A Technical Guide to Target Identification and Evaluation
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth exploration of potential therapeutic targets for the novel compound, 1-(1'-Methyl-1,4'-bipiperidin-4-yl)methanamine. In the absence of direct pharmacological data for this specific molecule, this document leverages a structure-based approach to hypothesize and rationalize its engagement with key central nervous system (CNS) receptors. The core structural features of the compound, namely the 1-methyl-1,4'-bipiperidine scaffold and the 4-yl-methanamine moiety, are characteristic of ligands for several important receptor families implicated in a range of neurological and psychiatric disorders. This guide will focus on four high-probability targets: the Sigma-1 (σ1) receptor, the Dopamine D2 receptor, the Muscarinic Acetylcholine M1 receptor, and the N-methyl-D-aspartate (NMDA) receptor. For each potential target, we will dissect the structural rationale for interaction, provide detailed, field-proven experimental protocols for in vitro validation, and outline the associated signaling pathways. This comprehensive analysis aims to equip researchers with the foundational knowledge and practical methodologies required to systematically investigate the therapeutic promise of this compound.
Introduction: A Structure-Driven Hypothesis
The chemical architecture of this compound presents compelling clues to its potential biological activity. The piperidine and bipiperidine motifs are prevalent scaffolds in a multitude of CNS-active pharmaceuticals, recognized for their ability to interact with a diverse array of receptor systems.[1][2] The presence of a basic nitrogen atom within the piperidine rings and the primary amine of the methanamine substituent suggests the capacity for crucial ionic and hydrogen-bonding interactions within receptor binding pockets. This guide will systematically explore the likelihood of this compound acting as a modulator of four key receptors that are central to neuronal signaling and are validated targets for a variety of CNS pathologies.
Potential Therapeutic Target I: The Sigma-1 (σ1) Receptor
The σ1 receptor is a unique intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface, implicated in cellular stress responses, ion channel modulation, and neurotransmitter release.[3] Ligands of the σ1 receptor have shown therapeutic potential in neurodegenerative diseases, psychiatric disorders, and pain management.[4]
Structural Rationale for Sigma-1 Receptor Interaction
The pharmacophore for σ1 receptor ligands typically consists of a basic nitrogen atom and two hydrophobic regions.[5] The structure of this compound aligns well with this model. The tertiary amine in the 1'-methylpiperidine ring and the primary amine of the methanamine group can both serve as the requisite basic center. The bipiperidine core itself provides a substantial hydrophobic scaffold. The relative positioning of the basic nitrogens and the overall topology of the molecule are consistent with known high-affinity σ1 receptor ligands.[6]
Experimental Validation: Sigma-1 Receptor Binding Assay
A competitive radioligand binding assay is the gold standard for determining the affinity of a test compound for the σ1 receptor. The following protocol utilizes [³H]-(+)-pentazocine, a well-characterized σ1 receptor radioligand.[7]
Protocol 1: [³H]-(+)-Pentazocine Competition Binding Assay
-
Membrane Preparation:
-
Homogenize rat brain tissue in ice-cold 50 mM Tris-HCl buffer (pH 7.4).
-
Centrifuge the homogenate at 48,000 x g for 20 minutes at 4°C.
-
Resuspend the pellet in fresh buffer and repeat the centrifugation.
-
The final pellet, containing the membrane fraction, is resuspended in assay buffer and the protein concentration is determined.
-
-
Assay Conditions:
-
In a 96-well plate, combine:
-
50 µL of membrane homogenate (final protein concentration ~150-200 µ g/well ).
-
25 µL of [³H]-(+)-pentazocine (final concentration ~5 nM).[7]
-
25 µL of this compound at various concentrations (e.g., 10⁻¹¹ to 10⁻⁵ M) or vehicle.
-
To determine non-specific binding, use a high concentration of a known σ1 ligand, such as 10 µM haloperidol.
-
-
-
Incubation and Termination:
-
Incubate the plate at 37°C for 90 minutes.[8]
-
Terminate the reaction by rapid filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethyleneimine.
-
Wash the filters three times with ice-cold 50 mM Tris-HCl buffer.
-
-
Data Analysis:
-
Measure the radioactivity retained on the filters using liquid scintillation counting.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of specific binding) by non-linear regression analysis.
-
Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Sigma-1 Receptor Signaling Pathway
The σ1 receptor modulates various downstream signaling pathways, including calcium signaling and the unfolded protein response.
Caption: Sigma-1 receptor signaling cascade.
Potential Therapeutic Target II: Dopamine D2 Receptor
The Dopamine D2 receptor is a G protein-coupled receptor (GPCR) that plays a critical role in motor control, motivation, and reward.[9] Antagonists of the D2 receptor are the mainstay of treatment for schizophrenia and other psychotic disorders.[10]
Structural Rationale for Dopamine D2 Receptor Interaction
The pharmacophore for D2 receptor antagonists typically includes a basic nitrogen atom and two aromatic rings. While this compound lacks aromatic rings, the bipiperidine scaffold can occupy hydrophobic pockets within the receptor binding site in a manner analogous to the aromatic moieties of classical antagonists. The spatial arrangement of the nitrogen atoms in the bipiperidine core and the methanamine side chain may allow for key interactions with acidic residues, such as Asp114 in transmembrane domain 3, which is a crucial anchoring point for many D2 ligands.
Experimental Validation: Dopamine D2 Receptor Binding Assay
A competitive radioligand binding assay using [³H]-spiperone, a high-affinity D2 antagonist, can be employed to determine the binding affinity of the test compound.[11][12]
Protocol 2: [³H]-Spiperone Competition Binding Assay
-
Membrane Preparation:
-
Use membranes from CHO or HEK293 cells stably expressing the human Dopamine D2 receptor.
-
Prepare membranes as described in Protocol 1.
-
-
Assay Conditions:
-
In a 96-well plate, combine:
-
50 µL of cell membranes (final protein concentration ~10-20 µ g/well ).
-
25 µL of [³H]-spiperone (final concentration ~0.2-0.4 nM).
-
25 µL of this compound at various concentrations or vehicle.
-
For non-specific binding, use 10 µM haloperidol.
-
-
-
Incubation and Termination:
-
Incubate at room temperature for 2 hours.
-
Terminate the reaction by rapid filtration over GF/C filters.
-
Wash the filters with ice-cold assay buffer.
-
-
Data Analysis:
-
Quantify radioactivity and calculate Ki as described in Protocol 1.
-
Dopamine D2 Receptor Signaling Pathway
The D2 receptor primarily couples to Gi/o proteins, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels.[13]
Caption: Dopamine D2 receptor inhibitory signaling.
Potential Therapeutic Target III: Muscarinic Acetylcholine M1 Receptor
The Muscarinic Acetylcholine M1 receptor is a Gq/11-coupled GPCR highly expressed in the central nervous system, particularly in the hippocampus and cortex.[14][15] M1 receptor activation is pro-cognitive, and M1 agonists are being investigated for the treatment of Alzheimer's disease and the cognitive deficits associated with schizophrenia.[16]
Structural Rationale for Muscarinic M1 Receptor Interaction
The orthosteric binding site of muscarinic receptors contains an aspartic acid residue in transmembrane domain 3 that forms a key ionic interaction with the cationic amine of acetylcholine and other muscarinic ligands. The nitrogen atoms in this compound could fulfill this role. Furthermore, the bipiperidine structure may engage with hydrophobic pockets in the binding site, and the overall size and shape of the molecule are consistent with known M1 receptor ligands.[17]
Experimental Validation: Muscarinic M1 Receptor Functional Assay
A calcium flux assay is a robust method to assess the functional activity of compounds at the Gq-coupled M1 receptor. Activation of the M1 receptor leads to the release of intracellular calcium stores, which can be measured using a calcium-sensitive fluorescent dye.[18]
Protocol 3: M1 Receptor Calcium Flux Assay
-
Cell Culture:
-
Use CHO or HEK293 cells stably expressing the human Muscarinic M1 receptor.
-
Plate the cells in a 96-well, black-walled, clear-bottom plate and grow to confluence.
-
-
Dye Loading:
-
Load the cells with a calcium-sensitive dye (e.g., Fluo-4 AM) according to the manufacturer's instructions. This typically involves a 1-hour incubation at 37°C.
-
-
Assay Procedure:
-
Wash the cells with assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Place the plate in a fluorescence plate reader (e.g., FLIPR or FlexStation).
-
Establish a stable baseline fluorescence reading.
-
Add this compound at various concentrations and monitor the change in fluorescence over time.
-
To determine antagonist activity, pre-incubate the cells with the test compound before adding a known M1 agonist like carbachol.
-
-
Data Analysis:
-
The change in fluorescence is proportional to the intracellular calcium concentration.
-
For agonists, plot the peak fluorescence response against the compound concentration to determine the EC₅₀ (effective concentration for 50% of maximal response).
-
For antagonists, determine the IC₅₀ from the inhibition of the agonist response.
-
Muscarinic M1 Receptor Signaling Pathway
The M1 receptor signals through the Gq protein, activating phospholipase C (PLC) and leading to the production of inositol trisphosphate (IP₃) and diacylglycerol (DAG), which in turn mobilize intracellular calcium.[19]
Caption: Muscarinic M1 receptor Gq-mediated signaling.
Potential Therapeutic Target IV: NMDA Receptor
The NMDA receptor is a ligand-gated ion channel that plays a crucial role in synaptic plasticity, learning, and memory.[20] However, overactivation of NMDA receptors can lead to excitotoxicity and neuronal cell death, implicating them in neurodegenerative disorders. NMDA receptor antagonists have therapeutic applications in Alzheimer's disease and certain forms of epilepsy.[21]
Structural Rationale for NMDA Receptor Interaction
Many NMDA receptor antagonists are polycyclic amines that bind within the ion channel pore, blocking the flow of ions. The bipiperidine structure of this compound, with its positive charge at physiological pH, could potentially act as a channel blocker. The size and shape of the molecule may allow it to fit within the channel pore and interact with key residues.
Experimental Validation: NMDA Receptor Functional Assay
A calcium imaging assay can be used to assess the antagonist activity of the test compound at the NMDA receptor. NMDA receptor activation leads to an influx of calcium, which can be measured with a fluorescent indicator.[22][23]
Protocol 4: NMDA Receptor Calcium Influx Assay
-
Cell Culture:
-
Use primary cortical neurons or HEK293 cells co-expressing NMDA receptor subunits (e.g., GluN1 and GluN2A or GluN2B).
-
Culture the cells on poly-D-lysine coated, black-walled, clear-bottom 96-well plates.
-
-
Dye Loading:
-
Load the cells with a calcium-sensitive dye as described in Protocol 3.
-
-
Assay Procedure:
-
Wash the cells with a magnesium-free assay buffer containing a co-agonist, such as glycine (10 µM).
-
Pre-incubate the cells with this compound at various concentrations.
-
Stimulate the cells with an NMDA receptor agonist, such as NMDA (100 µM).
-
Monitor the change in fluorescence over time using a fluorescence plate reader.
-
-
Data Analysis:
-
Quantify the inhibition of the NMDA-induced calcium influx by the test compound.
-
Determine the IC₅₀ value from the concentration-response curve.
-
NMDA Receptor Signaling Pathway
Activation of the NMDA receptor allows for the influx of calcium, which acts as a second messenger to trigger a variety of downstream signaling cascades involved in synaptic plasticity and cell survival or death.[24][25][26]
Caption: NMDA receptor signaling and antagonism.
Data Summary and Interpretation
The following table provides a framework for summarizing the in vitro data obtained from the proposed assays. The affinity (Ki) and functional potency (EC₅₀/IC₅₀) values for this compound should be compared to those of known reference compounds to establish its pharmacological profile.
| Therapeutic Target | Assay Type | Metric | This compound | Reference Compound (e.g., Haloperidol) |
| Sigma-1 Receptor | [³H]-(+)-Pentazocine Binding | Ki (nM) | TBD | ~2-5 nM |
| Dopamine D2 Receptor | [³H]-Spiperone Binding | Ki (nM) | TBD | ~0.5-2 nM |
| Muscarinic M1 Receptor | Calcium Flux | EC₅₀/IC₅₀ (nM) | TBD | Agonist (Carbachol): ~100-500 nM |
| NMDA Receptor | Calcium Influx | IC₅₀ (nM) | TBD | Antagonist (MK-801): ~5-20 nM |
TBD: To be determined experimentally.
A high affinity (low Ki value) in the binding assays indicates strong interaction with the receptor. In the functional assays, a low EC₅₀ value suggests potent agonistic activity, while a low IC₅₀ value indicates potent antagonistic activity. The selectivity of the compound can be assessed by comparing its potency across the different targets.
Conclusion and Future Directions
This guide has outlined a rational, structure-based approach to identifying and validating the potential therapeutic targets of this compound. By systematically evaluating its interaction with the Sigma-1, Dopamine D2, Muscarinic M1, and NMDA receptors, researchers can build a comprehensive pharmacological profile of this novel compound. The detailed experimental protocols provided herein offer a clear roadmap for these initial in vitro studies. Positive findings from this preliminary screening will warrant further investigation, including selectivity profiling against a broader panel of receptors, in vivo efficacy studies in relevant animal models of CNS disorders, and subsequent lead optimization efforts. The structural motifs inherent in this compound suggest a high potential for CNS activity, and the systematic approach detailed in this guide will be instrumental in unlocking its therapeutic promise.
References
- Biperiden (Cholinergic Muscarinic m1/m4 Receptor Antagonist) on Craving Nicotine: A Proof-Of-Concept Clinical Study. PubMed Central. (2025-11-28).
-
-pentazocine binding to rat brain sigma 1 receptors. PubMed.
- Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. PubMed Central.
- NMDA-receptor Study Protocol. JoVE Journal. (2018-04-23).
- Schematic of M1 muscarinic receptor (M1R) signaling via the Gq protein...
- Schematic diagram of NMDA receptor complex. The NMDA receptor is an...
- Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic
- [³H]-Spiperone Competition Binding to Dopamine D2, D3 and D4 Receptors. Bio-protocol.
- Dopamine D2-Like Receptor Family Signaling P
- SAR study of 1-aryl-4-(phenylarylmethyl)piperazines as ligands for both dopamine D2 and serotonin 5-HT1A receptors showing varying degrees of (Ant)agonism.
- From dopamine 4 to sigma 1: synthesis, SAR and biological characterization of a piperidine scaffold of σ1 modul
- Development of Novel Phenoxyalkylpiperidines as High-Affinity Sigma-1 (σ1) Receptor Ligands with Potent Anti. Uniba.
- Schematic diagram of the dopamine receptor complex signaling cascade....
- Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [³H]spiperone binding to D2 and D3 dopamine receptors. NIH.
- Hazards of Using Masking Protocols When Performing Ligand Binding Assays: Lessons From the Sigma-1 and Sigma-2 Receptors. Frontiers. (2020-03-12).
- Sigma-1 receptor. Wikipedia.
- Discovery and SAR of muscarinic receptor subtype 1 (M1) allosteric activators from a molecular libraries high throughput screen. Part I: 2,5-dibenzyl-2H-pyrazolo[4,3-c]quinolin-3(5H). PubMed Central. (2016-01-15).
- Activation Mechanisms of the NMDA Receptor. NCBI.
- Physiology, Muscarinic Receptor.
- Sigmar1's Molecular, Cellular, and Biological Functions in Regulating Cellular P
- New Concepts in Dopamine D2 Receptor Biased Signaling and Implications for Schizophrenia Therapy. PubMed Central.
- Chirality of Novel Bitopic Agonists Determines Unique Pharmacology
- The M1 Muscarinic Receptor Allosteric Agonists AC-42 and 1-[1'-(2-Methylbenzyl)-1,4'-bipiperidin-4-yl]-1,3-dihydro-2H-benzimidazol-2-one Bind to a Unique Site Distinct from the Acetylcholine Orthosteric Site.
- Scouting new sigma receptor ligands. AIR Unimi. (2023-10-25).
- Characterization of (+)-[3H]-pentazocine binding to the recombinant...
- Muscarinic acetylcholine receptor M1. Wikipedia.
- NMDA receptor. Wikipedia.
- A NMDA-receptor calcium influx assay sensitive to stimulation by glutamate and glycine/D-serine. PubMed Central. (2017-09-14).
- Sigma-1 Receptor in Retina: Neuroprotective Effects and Potential Mechanisms. MDPI.
- Dopamine receptor D2. Wikipedia.
- Competitive MS binding assays for dopamine D2 receptors employing spiperone as a n
- Development of selective sigma-1 receptor ligands with antiallodynic activity: A focus on piperidine and piperazine scaffolds. PubMed. (2025-01-05).
- Bitopic Binding Mode of an M1 Muscarinic Acetylcholine Receptor Agonist Associated with Adverse Clinical Trial Outcomes. PubMed. (2018-04-25).
- Schematic depiction of NMDA receptor signaling pathway along with a...
- Use of Calcium-Sensitive Indicators for the Determin
- Signalling of muscarinic receptors. Left, G-protein cascade.
- Schematic representation of dopamine signaling pathway.
- Sigma Receptor Binding Assays. PubMed - NIH. (2015-12-08).
- A focus on piperidine and piperazine scaffolds. IRIS - Unict. (2024-11-10).
- NMDA receptor antagonists: Emerging insights into molecular mechanisms and clinical applic
- Estimated structure of the sigma-1 receptor and the amino acid residues...
- Schematic representations of signaling pathways
- Novel 3-aminomethyl- and 4-aminopiperidine analogues of 1-[2-(diphenylmethoxy)ethyl]-4-(3-phenylpropyl)piperazines: synthesis and evaluation as dopamine transporter ligands. PubMed.
- Development of radioligand binding and functional assays for the characterization of dopamine D2-like receptor ligands.
- Structural Insights into M1 Muscarinic Acetylcholine Receptor Signaling Bias between Gq and -Arrestin through BRET Assays and Mo. Semantic Scholar. (2023-04-16).
- Dopamine d2 receptor HTRF binding kinetics. BMG LABTECH.
- 08 January 2026 AperTO - Archivio Istituzionale Open Access dell'Università di Torino Original Cit
- Synthesis and SAR of N-(4-(4-alklylpiperazin-1-yl)phenyl)benzamides as Muscarinic Acetylcholine Receptor Subtype 1 (M1)
- A High-throughput Calcium-flux Assay to Study NMDA-receptors with Sensitivity to Glycine/D-serine and Glutam
- From dopamine 4 to sigma 1: synthesis, SAR and biological characterization of a piperidine scaffold of s1 modul
Sources
- 1. researchgate.net [researchgate.net]
- 2. ricerca.uniba.it [ricerca.uniba.it]
- 3. Sigma-1 receptor - Wikipedia [en.wikipedia.org]
- 4. air.unimi.it [air.unimi.it]
- 5. Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemrxiv.org [chemrxiv.org]
- 7. [3H](+)-pentazocine binding to rat brain sigma 1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Hazards of Using Masking Protocols When Performing Ligand Binding Assays: Lessons From the Sigma-1 and Sigma-2 Receptors [frontiersin.org]
- 9. Dopamine receptor D2 - Wikipedia [en.wikipedia.org]
- 10. SAR study of 1-aryl-4-(phenylarylmethyl)piperazines as ligands for both dopamine D2 and serotonin 5-HT1A receptors showing varying degrees of (Ant)agonism. Selection of a potential atypical antipsychotic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. bio-protocol.org [bio-protocol.org]
- 12. Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Physiology, Muscarinic Receptor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Muscarinic acetylcholine receptor M1 - Wikipedia [en.wikipedia.org]
- 16. Discovery and SAR of muscarinic receptor subtype 1 (M1) allosteric activators from a molecular libraries high throughput screen. Part I: 2,5-dibenzyl-2H-pyrazolo[4,3-c]quinolin-3(5H)-ones as positive allosteric modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 19. researchgate.net [researchgate.net]
- 20. NMDA receptor - Wikipedia [en.wikipedia.org]
- 21. protocols.io [protocols.io]
- 22. NMDA-receptor Study Protocol - JoVE Journal [jove.com]
- 23. A High-throughput Calcium-flux Assay to Study NMDA-receptors with Sensitivity to Glycine/D-serine and Glutamate - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. Activation Mechanisms of the NMDA Receptor - Biology of the NMDA Receptor - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
Spectroscopic data (NMR, MS) for 1-(1'-Methyl-1,4'-bipiperidin-4-yl)methanamine
An In-depth Technical Guide to the Spectroscopic Characterization of 1-(1'-Methyl-1,4'-bipiperidin-4-yl)methanamine
This technical guide provides a comprehensive overview of the spectroscopic characterization of this compound, a key building block in pharmaceutical and chemical research. This document is intended for researchers, scientists, and drug development professionals, offering in-depth theoretical background, predictive spectroscopic data, and detailed experimental protocols for nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS).
Introduction and Structural Elucidation
The nomenclature "this compound" suggests a complex structure with two piperidine rings. However, a thorough review of chemical databases indicates that this name is often used colloquially or can be ambiguous. The most well-defined and commercially available compound that aligns with this nomenclature is more accurately named (1-methylpiperidin-4-yl)methanamine . This guide will focus on the spectroscopic characterization of this specific molecule.
Table 1: Compound Identification
| IUPAC Name | (1-methylpiperidin-4-yl)methanamine |
| Synonyms | This compound, (1-methyl-4-piperidinyl)methylamine |
| CAS Number | 7149-42-0[1][][3] |
| Molecular Formula | C₇H₁₆N₂ |
| Molecular Weight | 128.22 g/mol [1] |
| Chemical Structure | ![]() |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules by providing information about the chemical environment of individual atoms. For (1-methylpiperidin-4-yl)methanamine, both ¹H and ¹³C NMR are essential for confirming its identity and purity.
Predicted ¹H NMR Spectrum
The predicted ¹H NMR spectrum of (1-methylpiperidin-4-yl)methanamine in a common solvent like CDCl₃ would exhibit distinct signals corresponding to the different proton environments in the molecule. The piperidine ring exists predominantly in a chair conformation, leading to axial and equatorial protons that may have different chemical shifts.
Table 2: Predicted ¹H NMR Chemical Shifts and Multiplicities
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |
| H-2, H-6 (axial) | ~1.8 - 2.0 | d | 2H | Deshielded by the adjacent nitrogen. |
| H-2, H-6 (equatorial) | ~2.7 - 2.9 | d | 2H | Further deshielded due to their equatorial position. |
| H-3, H-5 (axial) | ~1.2 - 1.4 | q | 2H | Shielded protons on the piperidine ring. |
| H-3, H-5 (equatorial) | ~1.6 - 1.8 | d | 2H | Less shielded than their axial counterparts. |
| H-4 | ~1.4 - 1.6 | m | 1H | Methine proton on the piperidine ring. |
| -CH₂-NH₂ | ~2.5 - 2.7 | d | 2H | Methylene protons adjacent to the primary amine. |
| N-CH₃ | ~2.2 - 2.4 | s | 3H | Singlet for the N-methyl group. |
| -NH₂ | ~1.5 - 2.5 | br s | 2H | Broad singlet for the primary amine protons, exchangeable with D₂O. |
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.
Table 3: Predicted ¹³C NMR Chemical Shifts
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |
| C-2, C-6 | ~55 - 58 | Carbons adjacent to the N-methyl group. |
| C-3, C-5 | ~28 - 32 | Piperidine ring carbons. |
| C-4 | ~38 - 42 | Methine carbon of the piperidine ring. |
| -CH₂-NH₂ | ~45 - 48 | Methylene carbon adjacent to the primary amine. |
| N-CH₃ | ~46 - 49 | N-methyl carbon. |
Experimental Protocol for NMR Data Acquisition
This protocol outlines the steps for acquiring high-quality NMR spectra of (1-methylpiperidin-4-yl)methanamine.
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the compound.
-
Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆) in a clean, dry NMR tube.
-
Ensure the sample is fully dissolved; vortex or sonicate if necessary.
-
-
Instrument Setup:
-
Use a standard NMR spectrometer (e.g., 400 MHz or higher).
-
Tune and shim the instrument to ensure a homogeneous magnetic field.
-
Acquire a standard ¹H NMR spectrum.
-
Acquire a ¹³C NMR spectrum. For enhanced sensitivity, a DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be performed to differentiate between CH, CH₂, and CH₃ groups.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decays (FIDs).
-
Phase the spectra and perform baseline correction.
-
Calibrate the chemical shift scale using the residual solvent peak as an internal standard.
-
Integrate the ¹H NMR signals and determine the multiplicities.
-
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis.
Predicted Mass Spectrum and Fragmentation
For (1-methylpiperidin-4-yl)methanamine, both electrospray ionization (ESI) and electron ionization (EI) would be suitable techniques.
-
Electrospray Ionization (ESI-MS): This soft ionization technique is expected to produce a prominent protonated molecular ion [M+H]⁺ at m/z 129.2.
-
Electron Ionization (EI-MS): This higher-energy technique will lead to fragmentation of the molecule. The molecular ion peak (M⁺˙) at m/z 128.2 may be observed.
Table 4: Predicted Key Fragment Ions in EI-MS
| m/z | Proposed Fragment | Fragmentation Pathway |
| 113 | [M-CH₃]⁺ | Loss of a methyl radical from the N-methyl group. |
| 98 | [M-CH₂NH₂]⁺ | α-cleavage with loss of the aminomethyl radical. |
| 84 | [C₅H₁₀N]⁺ | Cleavage of the C4-C(H₂)NH₂ bond. |
| 70 | [C₄H₈N]⁺ | Further fragmentation of the piperidine ring. |
| 58 | [C₃H₈N]⁺ | Common fragment for N-methylated amines. |
| 44 | [C₂H₆N]⁺ | Iminium ion from cleavage of the piperidine ring. |
Experimental Protocol for MS Data Acquisition
This protocol provides a general procedure for obtaining mass spectra of the target compound.
-
Sample Preparation:
-
For ESI-MS, prepare a dilute solution of the compound (e.g., 10-100 µM) in a suitable solvent such as methanol or acetonitrile, with a small amount of formic acid to promote protonation.
-
For EI-MS, the sample can be introduced directly or via a gas chromatograph (GC-MS).
-
-
Instrument Setup (ESI-MS):
-
Use a tandem mass spectrometer (e.g., triple quadrupole or Q-TOF) with an ESI source.
-
Optimize the ESI source parameters (e.g., capillary voltage, nebulizer gas flow, drying gas temperature).
-
Acquire a full scan spectrum in positive ion mode to identify the [M+H]⁺ ion.
-
Perform a product ion scan (MS/MS) on the precursor ion (m/z 129.2) to observe the fragmentation pattern.
-
-
Instrument Setup (EI-MS):
-
Use a GC-MS system.
-
Develop a suitable GC method to ensure good separation and peak shape.
-
Acquire data over a mass range of m/z 30-200.
-
-
Data Analysis:
-
Identify the molecular ion or protonated molecular ion.
-
Propose structures for the major fragment ions and correlate them with the known fragmentation pathways of amines and piperidines.
-
Conclusion
The spectroscopic characterization of (1-methylpiperidin-4-yl)methanamine is crucial for its use in research and development. This guide provides a comprehensive framework for obtaining and interpreting the NMR and MS data for this compound. By following the detailed protocols and utilizing the predictive spectral data, researchers can confidently verify the structure and purity of their samples, ensuring the integrity of their subsequent experiments.
References
-
Chemguide. mass spectra - fragmentation patterns. [Link]
-
University of Wisconsin-Madison, Department of Chemistry. NMR Spectroscopy :: ¹³C NMR Chemical Shifts. [Link]
Sources
In Silico Analysis of 1-(1'-Methyl-1,4'-bipiperidin-4-yl)methanamine: A Technical Guide for Preclinical Drug Discovery
Foreword: The Rationale for a Computational First Approach
In modern drug discovery, the journey from a novel chemical entity to a viable clinical candidate is fraught with challenges, high attrition rates, and significant financial investment. The piperidine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a vast array of biologically active compounds and approved pharmaceuticals.[1] The compound of interest, 1-(1'-Methyl-1,4'-bipiperidin-4-yl)methanamine, which combines two such rings, represents a novel chemical space with untapped therapeutic potential. However, before committing to costly and time-consuming wet-lab synthesis and screening, a robust in silico evaluation is not just advantageous; it is a critical prerequisite for informed decision-making.
This technical guide provides a comprehensive, field-proven workflow for the in silico modeling of this compound. We will move beyond a mere recitation of steps, delving into the scientific reasoning that underpins each decision in the computational pipeline. Our objective is to construct a self-validating in silico dossier that predicts potential biological targets, elucidates molecular interactions, and evaluates the compound's drug-like properties, thereby providing a robust foundation for subsequent experimental validation.
I. The Workflow: A Strategic Overview
Our computational investigation is structured as a multi-stage funnel, designed to progressively refine our understanding of the subject molecule's therapeutic potential. Each stage generates data that informs the next, creating a logical and efficient discovery cascade.
Caption: Overall in silico workflow for this compound.
II. Foundational Analysis: Ligand Preparation and Target Identification
The first principle of any in silico study is to begin with a high-fidelity representation of the molecule and a rational hypothesis of its biological function.
A. Ligand Preparation
The journey begins with the canonical representation of our molecule. The Simplified Molecular Input Line Entry System (SMILES) string for this compound is CN1CCC(CC1)N1CCCC(CN)C1. This 2D representation must be converted into a geometrically optimized 3D structure, which is the input for all subsequent modeling studies.
Protocol 1: 3D Structure Generation and Energy Minimization
-
SMILES to 3D Conversion: Utilize an open-source chemical toolbox such as RDKit or Open Babel to convert the SMILES string into an initial 3D conformation.
-
Protonation State: Given the presence of multiple basic nitrogen atoms, it is crucial to assign the correct protonation state at a physiological pH of 7.4. This is critical as the charge state dictates potential electrostatic and hydrogen bonding interactions. Tools like MarvinSketch or PlayMolecule's ProteinPrepare can assist in this determination.
-
Energy Minimization: The initial 3D structure is likely not in its lowest energy state. A force field-based energy minimization (e.g., using MMFF94 or UFF) is performed to relax the structure, resolving any steric clashes and achieving a more realistic, low-energy conformer. This minimized structure is then saved in a .sdf or .mol2 format for downstream use.
B. Target Prediction: Fishing in the Proteome
With a prepared ligand, we now address the primary question: what proteins might this molecule interact with? Without prior experimental data, we employ chemogenomic (or ligand-based) target prediction methods. These approaches operate on the principle of chemical similarity: a novel molecule is likely to bind to the same targets as known bioactive molecules with similar structures or physicochemical properties.[2][3]
Protocol 2: Web-Based Target Prediction
-
Tool Selection: We will utilize SwissTargetPrediction, a robust, freely accessible web server that predicts protein targets based on a combination of 2D and 3D similarity measures to known ligands.[4]
-
Submission: The canonical SMILES string (CN1CCC(CC1)N1CCCC(CN)C1) is submitted to the server. The target organism is specified as Homo sapiens.
-
Analysis of Results: The server returns a ranked list of potential targets, classified by protein family. The results are scored based on a probability metric. It is crucial to not just consider the top hit, but to analyze the distribution of predicted target classes. Given that many existing piperidine-based drugs target G-protein coupled receptors (GPCRs), ion channels, and kinases, we will pay special attention to these families.
Hypothetical Target Prediction Results
For the purpose of this guide, let us hypothesize that the SwissTargetPrediction output suggests a high probability of interaction with several serine/threonine kinases, including Akt1 (Protein Kinase B). The rationale for selecting a kinase for further study is strengthened by the fact that piperidine derivatives have shown promise as anticancer agents, and kinases are well-established targets in oncology.[1][5]
| Target Class | Representative Target | Probability | Rationale for Follow-up |
| Kinase | Akt1 (PKB) | High | Well-validated oncology target; many known inhibitors feature heterocyclic scaffolds. |
| GPCR | 5-HT2A Receptor | Medium | Common target for piperidine-containing CNS drugs. |
| Enzyme | Acetylcholinesterase | Medium | Known target for some piperidine alkaloids. |
| Ion Channel | hERG | Low | Important to assess for potential cardiotoxicity (off-target). |
Based on this hypothetical but rational output, we will proceed with Akt1 as our primary target for interaction modeling.
III. Interaction Modeling: Docking and Dynamics
Here, we transition from "what might it bind to?" to "how might it bind, and how stable is that interaction?". This phase provides atomic-level insights into the putative binding mode and affinity.
A. Molecular Docking
Molecular docking predicts the preferred orientation of a ligand when bound to a protein target, estimating the strength of the interaction via a scoring function.[6] We will use AutoDock Vina, a widely used and validated open-source docking program.[7]
Protocol 3: Protein-Ligand Docking with AutoDock Vina
-
Receptor Preparation:
-
Download the 3D crystal structure of human Akt1 from the Protein Data Bank (PDB).[8][9] Let's assume we select PDB ID: 3O96, which is Akt1 in complex with a known inhibitor.
-
Using AutoDock Tools or a similar program, the protein structure is prepared by removing water molecules, repairing any missing side chains, and adding polar hydrogen atoms. This process generates a receptor.pdbqt file, which includes partial charges and atom types required by Vina.
-
-
Ligand Preparation: The energy-minimized 3D structure of our compound from Protocol 1 is converted to the ligand.pdbqt format, defining rotatable bonds.
-
Defining the Binding Site (Grid Box): The search space for the docking simulation must be defined. We will center a grid box on the co-crystallized inhibitor in the 3O96 structure. A box size of 25x25x25 Å is typically sufficient to encompass the active site.
-
Running the Docking Simulation: The docking is executed via the command line, specifying the receptor, ligand, and grid box configuration. vina --receptor receptor.pdbqt --ligand ligand.pdbqt --config config.txt --out output.pdbqt --log log.txt
-
Analysis of Docking Results:
-
Binding Affinity: Vina provides a binding affinity score in kcal/mol. More negative values indicate a more favorable predicted interaction.
-
Binding Pose: The output file (output.pdbqt) contains several predicted binding poses. These are visualized using software like PyMOL or Chimera. The most favorable pose is the one with the best score that also exhibits chemically sensible interactions (e.g., hydrogen bonds with key active site residues, hydrophobic interactions).
-
Hypothetical Docking Results for Compound with Akt1 (PDB: 3O96)
| Pose Rank | Binding Affinity (kcal/mol) | Key Interactions Observed |
| 1 | -8.9 | Hydrogen bond with Glu278; hydrophobic interactions with Leu156, Val164, and Ala230. |
| 2 | -8.5 | Salt bridge with Asp292; pi-stacking with Phe161 (if an aromatic moiety were present). |
| 3 | -8.2 | Water-mediated hydrogen bond to the backbone carbonyl of Met281. |
We select the top-ranked pose for the next, more rigorous stage of analysis.
B. Molecular Dynamics (MD) Simulation
While docking provides a static snapshot of a likely binding pose, it does not account for the inherent flexibility of the protein or the stability of the interaction over time. MD simulations address this by simulating the atomic motions of the protein-ligand complex in a physiological environment.[10] We will use GROMACS, a high-performance and widely used MD engine.[11][12]
Caption: A typical workflow for a protein-ligand MD simulation using GROMACS.
Protocol 4: GROMACS MD Simulation of the Akt1-Ligand Complex
-
System Preparation:
-
The protein-ligand complex from the best docking pose is saved as a single PDB file.
-
A topology for the ligand must be generated using a server like CGenFF or the antechamber module of AmberTools. This file describes the bonded and non-bonded parameters for the ligand that are compatible with the chosen protein force field (e.g., CHARMM36).
-
The GROMACS pdb2gmx tool is used to generate the protein topology.
-
-
Solvation and Ionization: The complex is placed in a simulation box (e.g., a cubic box with 1.0 nm distance from the protein to the edge) and solvated with a pre-equilibrated water model (e.g., TIP3P). Counter-ions (e.g., Na+ or Cl-) are added to neutralize the system's net charge.
-
Energy Minimization: A steep descent energy minimization is performed to remove any steric clashes between the complex and the solvent molecules.
-
Equilibration: The system is gradually brought to the desired temperature (300 K) and pressure (1 bar) in two phases:
-
NVT Ensemble (Constant Volume): The system is heated while restraining the protein and ligand heavy atoms, allowing the solvent to equilibrate around the complex.
-
NPT Ensemble (Constant Pressure): The position restraints are gradually released, and the system pressure is allowed to equilibrate.
-
-
Production MD: A production simulation is run for a duration sufficient to observe the stability of the complex, typically 50-100 nanoseconds.
-
Trajectory Analysis: The resulting trajectory is analyzed to assess the stability of the complex. Key metrics include:
-
Root Mean Square Deviation (RMSD): A low and stable RMSD of the ligand and protein backbone atoms indicates a stable complex.
-
Root Mean Square Fluctuation (RMSF): This identifies which parts of the protein are flexible or rigid during the simulation.
-
Hydrogen Bond Analysis: Tracks the formation and breaking of hydrogen bonds between the ligand and protein over time, confirming key interactions.
-
A stable RMSD for the ligand throughout the simulation would provide strong evidence that the binding pose predicted by docking is maintained and the interaction is robust.
IV. Druggability Assessment: ADMET Prediction
A potent molecule is of little therapeutic value if it cannot reach its target in the body or if it is toxic. The early prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is essential to de-risk a project.[13][14]
Protocol 5: In Silico ADMET Profiling
We will use a consensus approach by submitting our molecule's SMILES string to two well-regarded free web servers: SwissADME and pkCSM.[13][15] This allows for cross-validation of the predictions.
Key ADMET Parameters and Desired Outcomes
| Property Category | Parameter | Desired Range / Outcome | Rationale |
| Physicochemical | Molecular Weight (MW) | < 500 g/mol | Adherence to Lipinski's Rule of Five for good oral bioavailability. |
| LogP (Lipophilicity) | 1 - 3 | Balanced solubility and permeability. | |
| Absorption | Human Intestinal Absorption (HIA) | High (>80%) | Efficient absorption from the gut is required for oral drugs. |
| P-glycoprotein (P-gp) Substrate | No | P-gp is an efflux pump that can reduce drug absorption and penetration. | |
| Distribution | Blood-Brain Barrier (BBB) Permeant | Yes/No (depends on target) | For a CNS target, BBB permeation is essential; for others, it may be an off-target liability. |
| Metabolism | Cytochrome P450 (CYP) Inhibition | No inhibition of major isoforms (1A2, 2C9, 2C19, 2D6, 3A4) | Inhibition can lead to drug-drug interactions and toxicity. |
| Toxicity | AMES Toxicity | Non-mutagenic | Predicts potential for carcinogenicity. |
| hERG Inhibition | No | hERG channel blockade is a major cause of drug-induced cardiotoxicity. |
A favorable ADMET profile, combined with strong, stable binding to a relevant biological target, completes the in silico dossier and provides a compelling case for advancing the compound to the next stage of the drug discovery process.
V. Conclusion: Synthesizing the Data for a Go/No-Go Decision
This technical guide has outlined a systematic and scientifically grounded workflow for the initial in silico evaluation of this compound. By integrating target prediction, molecular docking, molecular dynamics, and ADMET profiling, we can construct a comprehensive preliminary assessment of the molecule's therapeutic potential before any significant investment in laboratory resources.
The ultimate output of this workflow is not a definitive answer, but rather a data-driven hypothesis. A "Go" decision for wet-lab synthesis and validation would be supported by a convergence of positive indicators: a high-probability and disease-relevant predicted target, a high-affinity and stable binding mode confirmed by both docking and MD simulations, and a promising ADMET profile. This computational pre-screening significantly enhances the probability of success in the long and arduous path of drug development.
References
-
PubChem. 1-(1-Benzylpiperidin-4-yl)-N-methylmethanamine. National Center for Biotechnology Information.
-
Lemkul, J. A. GROMACS Tutorials.
-
PubChem. 1'-Methyl-1,4'-bipiperidine. National Center for Biotechnology Information.
-
Bioinformatics Review. Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced. YouTube.
-
PubChem. 1-Methylpiperidine-4-methylamine. National Center for Biotechnology Information.
-
Wang, Y., et al. (2020). Synthesis and Biological Activity of Piperine Derivatives as Potential PPARγ Agonists. Drug Design, Development and Therapy.
-
RCSB PDB. Homepage.
-
wwPDB. Worldwide Protein Data Bank.
-
Pandey, A., & Chawla, V. (2020). Syntheses, Characterization and Biological Activity of Novel 2,6- disubstituted Piperidine-4-one Derivatives. ResearchGate.
-
Sigma-Aldrich. (1-Methylpiperidin-4-yl)methanamine.
-
Byrne, R., & Schneider, G. (2019). In Silico Target Prediction for Small Molecules. Methods in Molecular Biology.
-
Panda, P. (2023). Learn Protein-Ligand Complex Simulation in GROMACS in 60 Minutes – Step-by-Step Tutorial. YouTube.
-
Scripps Research. AutoDock Vina: Molecular docking program.
-
Bioinformatics Review. Molecular docking for Beginners | Autodock Full Tutorial | Bioinformatics. YouTube.
-
National Center for Biotechnology Information. Protein.
-
BLDpharm. N-Methyl-1-(1-methylpiperidin-4-yl)methanamine.
-
Iaroshenko, V. O., et al. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules.
-
Al Azzam, K. (2022). SwissADME and pkCSM Webservers Predictors: an integrated Online Platform for Accurate and Comprehensive Predictions for In Silico ADME/T Properties of Artemisinin and its Derivatives. Complex Use of Mineral Resources.
-
Byrne, R., & Schneider, G. (2018). In Silico Target Prediction for Small Molecules: Methods and Protocols. ResearchGate.
-
Wikipedia. Protein Data Bank.
-
Florida International University. Docking Tutorial.
-
PubChem. (4-Methylpiperidin-1-yl)(piperidin-4-yl)methanone. National Center for Biotechnology Information.
-
Caporuscio, F., et al. (2023). Evaluation of Free Online ADMET Tools for Academic or Small Biotech Environments. Pharmaceuticals.
-
Yilmaz, I., & Akbas, H. (2023). Characteristics of the biological activities of the piperidine complex: an anticancer and antioxidant investigation. Northwestern Medical Journal.
-
GROMACS. Welcome to the GROMACS tutorials!
-
AutoDock Vina Documentation. Basic docking.
-
Rossi, A. R. GROMACS: MD Simulation of a Protein-Ligand Complex.
-
OUCI. In Silico Target Prediction for Small Molecules.
-
PDBe. Homepage | Protein Data Bank in Europe.
-
PubChem. 4-Piperidinol, 1-methyl-. National Center for Biotechnology Information.
-
BenchChem. The Multifaceted Biological Activities of Piperidine Derivatives: A Technical Guide for Drug Discovery Professionals.
-
ChemicalBook. 1-Methylpiperidin-4-amine.
-
Goswami, D. (2022). EP 10 | Protein-Ligand MD Simulation in Gromacs-A to Z. YouTube.
-
PubChem. 1-Methyl-4-(piperidin-4-yl)piperazine. National Center for Biotechnology Information.
-
ResearchGate. (2022). SwissADME and pkCSM Webservers Predictors: an integrated Online Platform for Accurate and Comprehensive Predictions for In Silico ADME/T Properties of Artemisinin and its Derivatives.
-
Prosilico. (2023). Comparison of Software for Prediction of Fraction Absorbed and Unbound in Humans.
-
SIB Swiss Institute of Bioinformatics. SwissTargetPrediction.
-
Li, H., et al. (2021). In-silico target prediction by ensemble chemogenomic model based on multi-scale information of chemical structures and protein sequences. Journal of Cheminformatics.
-
Santos, L. H. S., et al. (2024). Computational Workflow for Chemical Compound Analysis: From Structure Generation to Molecular Docking. International Journal of Molecular Sciences.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. In Silico Target Prediction for Small Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In-silico target prediction by ensemble chemogenomic model based on multi-scale information of chemical structures and protein sequences - PMC [pmc.ncbi.nlm.nih.gov]
- 4. SwissTargetPrediction - SIB Swiss Institute of Bioinformatics [expasy.org]
- 5. nwmedj.org [nwmedj.org]
- 6. youtube.com [youtube.com]
- 7. AutoDock Vina: Molecular docking program — Autodock Vina 1.2.0 documentation [autodock-vina.readthedocs.io]
- 8. rcsb.org [rcsb.org]
- 9. wwPDB: Worldwide Protein Data Bank [wwpdb.org]
- 10. GROMACS Tutorials [mdtutorials.com]
- 11. Welcome to the GROMACS tutorials! — GROMACS tutorials https://tutorials.gromacs.org documentation [tutorials.gromacs.org]
- 12. GROMACS: MD Simulation of a Protein-Ligand Complex [angeloraymondrossi.github.io]
- 13. SwissADME and pkCSM Webservers Predictors: an integrated Online Platform for Accurate and Comprehensive Predictions for In Silico ADME/T Properties of Artemisinin and its Derivatives | Kompleksnoe Ispolzovanie Mineralnogo Syra = Complex use of mineral resources [kims-imio.com]
- 14. researchgate.net [researchgate.net]
- 15. biorxiv.org [biorxiv.org]
An In-depth Technical Guide to 1-(1'-Methyl-1,4'-bipiperidin-4-yl)methanamine and Structurally Related Piperidine Scaffolds
A Resource for Researchers, Scientists, and Drug Development Professionals
Abstract
The piperidine moiety is a cornerstone of modern medicinal chemistry, forming the structural basis for a vast number of therapeutic agents, particularly those targeting the central nervous system (CNS). This technical guide provides a comprehensive exploration of 1-(1'-Methyl-1,4'-bipiperidin-4-yl)methanamine and its closely related, more commonly referenced analogs, such as 1-(1-methylpiperidin-4-yl)methanamine. This document will delve into the historical context, synthesis, and physicochemical properties of these compounds. Furthermore, it will detail established experimental protocols and discuss their significance as versatile scaffolds in the discovery of novel therapeutics. The guide is intended to serve as a valuable resource for professionals engaged in drug development and chemical synthesis, providing both foundational knowledge and practical insights into this important class of molecules.
Introduction: The Prominence of the Piperidine Scaffold in Medicinal Chemistry
The piperidine ring is a privileged scaffold in drug discovery, frequently found in FDA-approved drugs and clinical candidates.[1] Its prevalence stems from its ability to confer favorable physicochemical properties to a molecule, including aqueous solubility due to the basic nitrogen atom, and the capacity to engage in crucial hydrogen bonding interactions with biological targets.[2] The specific arrangement of a piperidine ring substituted at the 4-position with a methanamine group provides multiple points for chemical modification, allowing for the fine-tuning of pharmacological activity and pharmacokinetic profiles.[2]
This guide focuses on the family of 4-(aminomethyl)piperidine derivatives, with a specific lens on N-methylated variants which are of significant interest in the development of analgesics and agents targeting the central nervous system.[3][4] While the specific molecule this compound is a complex derivative, its core components are well-represented in the scientific literature through the study of simpler, yet foundational, structures like 1-(1-methylpiperidin-4-yl)methanamine. Understanding the synthesis and properties of these core structures is essential for any researcher working with more complex analogs.
Navigating the Nomenclature
The nomenclature surrounding piperidine-based methanamines can sometimes be ambiguous. It is crucial to delineate the specific structures to ensure clarity in research and synthesis.[3]
-
1-(1-methylpiperidin-4-yl)methanamine: This compound features a methyl group on the nitrogen atom within the piperidine ring (the tertiary amine) and a primary amine on the exocyclic methanamine group.
-
N-Methyl-1-(piperidin-4-yl)methanamine: In this analog, the piperidine ring contains a secondary amine, while the methyl group is located on the exocyclic nitrogen of the methanamine moiety.[3]
-
N-Methyl-1-(1-methylpiperidin-4-yl)methanamine: This derivative is methylated at both nitrogen atoms – the piperidine ring nitrogen and the exocyclic methanamine nitrogen.[3][4]
This guide will primarily focus on synthetic routes and applications related to 1-(1-methylpiperidin-4-yl)methanamine as a representative and foundational member of this class of compounds.
Synthetic Pathways and Methodologies
The synthesis of 4-(aminomethyl)piperidine derivatives can be achieved through various routes. The choice of a particular pathway often depends on the desired substitution pattern, scalability, and the availability of starting materials. A common and efficient approach involves the reduction of a nitrile or an amide precursor.
Synthesis of 1-(1-methylpiperidin-4-yl)methanamine via Amide Reduction
A robust and frequently employed method for the synthesis of 1-(1-methylpiperidin-4-yl)methanamine involves the reduction of 1-methylisonipecotamide. This method is advantageous due to the commercial availability of the starting material and the high efficiency of the reduction step.
-
Reaction Setup: In a round-bottom flask under a nitrogen atmosphere, a slurry of lithium aluminum hydride (LiAlH₄) (1.8 g, 47.5 mmol) in 100 mL of anhydrous tetrahydrofuran (THF) is prepared. The flask is then cooled to 0°C using an ice bath.
-
Preparation of Amide Solution: A solution of 1-methylisonipecotamide (6.75 g, 47.5 mmol) is prepared in 350 mL of anhydrous THF.
-
Addition: The 1-methylisonipecotamide solution is added portion-wise to the stirred slurry of LiAlH₄ at 0°C.
-
Reaction: The reaction mixture is stirred at 0°C for a specified period to allow the reduction to proceed to completion. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Quenching: Upon completion, the reaction is carefully quenched by the slow, sequential addition of water, followed by an aqueous sodium hydroxide solution, and then more water to precipitate the aluminum salts.
-
Workup and Purification: The resulting mixture is filtered to remove the inorganic solids. The filtrate is then concentrated under reduced pressure to yield the crude product. The crude 1-(1-methylpiperidin-4-yl)methanamine can be further purified by distillation or chromatography.[3]
The following diagram illustrates the synthetic workflow for this process:
Alternative Synthetic Route: Multi-step Synthesis from N-Boc-4-piperidone
An alternative and highly controllable pathway for synthesizing related piperidine methanamines commences with the commercially available N-Boc-4-piperidone.[5] This route utilizes a protecting group strategy to ensure selective N-methylation and involves three key transformations: reductive amination, Boc deprotection, and a final N-methylation step.[5]
-
Reductive Amination: N-Boc-4-piperidone is reacted with methylamine in the presence of a reducing agent, such as sodium triacetoxyborohydride, to form the intermediate, tert-butyl 4-((methylamino)methyl)piperidine-1-carboxylate.[5]
-
Boc Deprotection: The tert-butyloxycarbonyl (Boc) protecting group is removed from the piperidine nitrogen under acidic conditions (e.g., using 4M HCl) to yield N-methyl-1-(piperidin-4-yl)methanamine.[5]
-
Eschweiler-Clarke N-Methylation: The secondary amine on the piperidine ring is then methylated using formaldehyde and formic acid to produce the final target molecule, N-Methyl-1-(1-methylpiperidin-4-yl)methanamine.[5]
This multi-step approach offers excellent control over the final product and is highly scalable.[5]
Physicochemical Properties
The physicochemical properties of 1-(1-methylpiperidin-4-yl)methanamine and its analogs are critical for their application in drug development. A summary of key properties for related compounds is presented below.
| Compound Name | IUPAC Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |
| Structure A | N-Methyl-1-(piperidin-4-yl)methanamine | C₇H₁₆N₂ | 128.22 | 7149-42-0 |
| Structure B | 1-(1-Methylpiperidin-4-yl)methanamine | C₇H₁₆N₂ | 128.22 | 7149-42-0[3] |
| Structure C | N-Methyl-1-(1-methylpiperidin-4-yl)methanamine | C₈H₁₈N₂ | 142.24 | 405928-19-0[3][4] |
Data compiled from multiple sources.[3][4]
Applications in Drug Discovery and Development
The 1-(1-methylpiperidin-4-yl)methanamine scaffold and its derivatives are versatile building blocks in the synthesis of a wide range of biologically active molecules.[4][6] Their primary applications are in the development of pharmaceuticals, particularly for neurological disorders, and as intermediates in the synthesis of agrochemicals.[4][6]
Central Nervous System (CNS) Drug Discovery
The N-Methyl-1-(piperidin-4-yl)methanamine scaffold is a privileged structure in modern medicinal chemistry for designing ligands that target the CNS.[2] The inherent drug-like properties of this scaffold make it an attractive starting point for developing novel therapeutics.[2] The secondary amine on the side chain offers a straightforward handle for introducing a wide variety of functional groups through N-acylation and N-alkylation, allowing for the generation of large compound libraries for structure-activity relationship (SAR) studies.[1]
Derivatives of this core structure have been investigated for their potential as:
-
Analgesics: These compounds are utilized in the development of novel pain management therapies.[4][7]
-
Neurotransmitter Research: They serve as tools to investigate neurotransmitter systems, aiding in the understanding of drug mechanisms affecting mood and cognition.[4]
-
5-HT₂ₐ Receptor Inverse Agonists: Certain derivatives, such as ACP-103, have shown potent inverse agonist activity at the 5-HT₂ₐ receptor, indicating potential utility as antipsychotic agents.[2][8]
-
CCR5 Antagonists: More complex molecules incorporating the piperidino-piperidine structure have been developed as selective CCR5 antagonists for the treatment of HIV infection.[9]
The following diagram illustrates a general workflow for the in vitro characterization of N-Methyl-1-(piperidin-4-yl)methanamine derivatives in a CNS drug discovery context.
Agrochemical Synthesis
The piperidine scaffold is also a crucial component in the development of modern agrochemicals, including novel insecticides and fungicides.[6] The incorporation of a piperidine ring can enhance the efficacy, systemic properties, and safety profile of active ingredients. While not a direct precursor, the structural similarity of 1-(1-methylpiperidin-4-yl)methanamine to key intermediates highlights the importance of this class of compounds as building blocks in agrochemical discovery. For instance, the synthesis of the insecticide Spiropidion involves an N-alkoxy-piperidine moiety, underscoring the versatility of the piperidine core in diverse chemical applications.[6]
Conclusion and Future Directions
The 1-(1-methylpiperidin-4-yl)methanamine scaffold and its related analogs represent a highly valuable and versatile class of compounds for researchers in drug development and chemical synthesis. Their synthetic tractability, coupled with their favorable physicochemical properties, has established them as a cornerstone in the discovery of novel CNS-active agents and other biologically active molecules. Future research in this area will likely focus on the development of novel synthetic methodologies to access increasingly complex derivatives and the continued exploration of their therapeutic potential across a broader range of biological targets. The foundational knowledge of the synthesis and properties of these core piperidine structures, as outlined in this guide, is paramount for driving innovation in both pharmaceutical and agrochemical research.
References
- An In-depth Technical Guide to N-Methyl-1-(piperidin-4-yl)methanamine and Related Compounds - Benchchem. (n.d.).
- Application Notes and Protocols for the Synthesis of N-Methyl-1-(1-methylpiperidin-4-yl)methanamine Derivatives - Benchchem. (n.d.).
- Methyl-(1-methyl-piperidin-4-ylmethyl)amine - Chem-Impex. (n.d.).
- Synthesis of N-Methyl-1-(piperidin-4-yl)methanamine: A Technical Guide - Benchchem. (n.d.).
- Application Notes and Protocols: The Role of N-Methyl-1-(piperidin-4-YL)methanamine Derivatives in Agrochemical Synthesis - Benchchem. (n.d.).
-
Palani, A., Shapiro, S., Clader, J. W., Greenlee, W. J., Cox, K., Strizki, J., Endres, M., & Baroudy, B. M. (2001). Discovery of 4-[(Z)-(4-bromophenyl)-(ethoxyimino)methyl]-1'-[(2,4-dimethyl-3-pyridinyl)carbonyl]-4'-methyl-1,4'-bipiperidine N-oxide (SCH 351125): an orally bioavailable human CCR5 antagonist for the treatment of HIV infection. Journal of Medicinal Chemistry, 44(21), 3339–3342. [Link]
- N-Methyl-1-(piperidin-4-YL)methanamine Derivatives: A Core Scaffold for CNS Drug Discovery - Benchchem. (n.d.).
- (1-Methylpiperidin-4-yl)methanamine | 7149-42-0 - Sigma-Aldrich. (n.d.).
-
Kim, J., Lee, J., Kim, S., An, D., Kim, D., Kim, C., ... & Lee, J. (2000). The discovery of [1-(4-dimethylamino-benzyl)-piperidin-4-yl]-[4-(3,3-dimethylbutyl)-phenyl]-(3-methyl-but-2-enyl)-amine, an N-type Ca+2 channel blocker with oral activity for analgesia. Bioorganic & Medicinal Chemistry, 8(6), 1203–1212. [Link]
-
Van der Mey, M., et al. (2006). Pharmacological and behavioral profile of N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) carbamide (2R,3R)-dihydroxybutanedioate (2:1) (ACP-103), a novel 5-hydroxytryptamine(2A) receptor inverse agonist. The Journal of Pharmacology and Experimental Therapeutics, 317(2), 910–918. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chemimpex.com [chemimpex.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. The discovery of [1-(4-dimethylamino-benzyl)-piperidin-4-yl]-[4-(3,3-dimethylbutyl)-phen yl]-(3-methyl-but-2-enyl)-amine, an N-type Ca+2 channel blocker with oral activity for analgesia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pharmacological and behavioral profile of N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) carbamide (2R,3R)-dihydroxybutanedioate (2:1) (ACP-103), a novel 5-hydroxytryptamine(2A) receptor inverse agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Discovery of 4-[(Z)-(4-bromophenyl)- (ethoxyimino)methyl]-1'-[(2,4-dimethyl-3- pyridinyl)carbonyl]-4'-methyl-1,4'- bipiperidine N-oxide (SCH 351125): an orally bioavailable human CCR5 antagonist for the treatment of HIV infection - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes & Protocols for the Characterization of 1-(1'-Methyl-1,4'-bipiperidin-4-yl)methanamine as a Novel Research Chemical
For Distribution To: Researchers, scientists, and drug development professionals.
Foreword: Navigating the Frontier of Novel Chemical Entities
The compound 1-(1'-Methyl-1,4'-bipiperidin-4-yl)methanamine represents a novel chemical entity at the intersection of established pharmacophores. The bipiperidine scaffold is a privileged structure in medicinal chemistry, known for its presence in a range of centrally active agents. This document serves as a comprehensive guide for the initial characterization of this and similar novel research chemicals. As direct experimental data for this specific molecule is not yet widely available in peer-reviewed literature, this guide establishes a robust, first-principles-based framework for its handling, profiling, and biological characterization. Our approach is grounded in established methodologies for analogous piperidine-containing compounds and general best practices in early-stage drug discovery.[][2][3][4] We will proceed with the assumption that this compound is intended for laboratory research purposes only.
Section 1: Compound Profile and Safety Precautions
Physicochemical Properties (Predicted)
A critical first step in working with any novel compound is to understand its basic chemical and physical properties. While empirical data must be determined experimentally, we can extrapolate predicted properties based on its structure and comparison to similar molecules like (1-Methyl-4-piperidinyl)methanamine.[5][6][7]
| Property | Predicted Value / Information | Rationale & Significance |
| Molecular Formula | C₁₂H₂₅N₃ | Determined by structural analysis. |
| Molecular Weight | 211.35 g/mol | Essential for preparing solutions of known molarity. |
| Appearance | Colorless to pale yellow oil or solid | Many similar small molecule amines are oils or low-melting solids at room temperature.[5][7][8] |
| Solubility | Soluble in DMSO, Ethanol, Methanol. Limited solubility in aqueous buffers. | The bipiperidine structure suggests moderate lipophilicity. Stock solutions should be prepared in an organic solvent. |
| pKa (Predicted) | ~9.5-10.5 (for the most basic nitrogen) | The aliphatic amine groups are expected to be basic. This is critical for understanding ionization state at physiological pH and potential for lysosomal trapping. |
Mandatory Safety & Handling Protocol
Given that this is a novel compound, it must be treated as potentially hazardous. The presence of a primary amine and the overall structure suggest potential for skin and eye irritation or corrosion, and possible toxicity if ingested or inhaled.[9]
-
Personal Protective Equipment (PPE): Always wear a lab coat, nitrile gloves, and safety goggles.
-
Ventilation: Handle the neat compound and prepare stock solutions only within a certified chemical fume hood.[9]
-
Storage: Store the compound in a tightly sealed container, in a cool, dry, and well-ventilated area, away from strong oxidizing agents and acids.[7][9] For long-term stability, storage under an inert atmosphere (e.g., argon or nitrogen) at 4°C is recommended.
-
Disposal: Dispose of all waste in accordance with local, state, and federal regulations for chemical waste.
Section 2: Experimental Workflow for Biological Characterization
The rational exploration of a novel compound's biological activity follows a tiered approach, often referred to as an assay cascade. This ensures that resources are used efficiently, starting with broad screening and progressing to more detailed mechanistic studies for promising "hits."
Caption: Proposed experimental workflow for characterizing this compound.
Protocol: Stock Solution Preparation
Accurate and consistent solution preparation is the foundation of reliable data.
-
Pre-computation: Calculate the mass of this compound needed to prepare a 10 mM stock solution in 100% Dimethyl Sulfoxide (DMSO).
-
Mass (mg) = 10 mmol/L * 0.21135 g/mmol * Volume (L) * 1000 mg/g
-
-
Weighing: Tare a clean, dry microcentrifuge tube on an analytical balance. Carefully add the calculated mass of the compound.
-
Solubilization: Add the appropriate volume of 100% DMSO to the tube.
-
Mixing: Vortex thoroughly for 1-2 minutes until the compound is fully dissolved. A brief sonication may be used if necessary.
-
Storage: Aliquot the 10 mM stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C.
Protocol: Broad Panel GPCR Screening
Given the prevalence of the piperidine scaffold in G-protein coupled receptor (GPCR) ligands, a primary screen against a panel of GPCRs is a logical starting point.[10][11] This will identify potential biological targets.
-
Assay Choice: Utilize a commercially available GPCR screening service (e.g., Eurofins, DiscoverX) or an in-house platform. A binding assay format is often used for primary screening to identify any interaction, regardless of functional outcome.[12]
-
Compound Submission: Prepare a dilution plate by diluting the 10 mM DMSO stock to an intermediate concentration (e.g., 1 mM in DMSO). Provide this to the screening facility.
-
Screening Concentration: A standard single-point screening concentration is 10 µM.
-
Data Analysis: The output will typically be presented as percent inhibition or percent of control for each receptor in the panel. A common "hit" threshold is >50% inhibition.
Protocol: Radioligand Binding Assay for Target Affinity (Ki Determination)
Once a primary target is identified (e.g., Dopamine D2 receptor, Serotonin 5-HT2A receptor), a competitive binding assay is performed to determine the compound's binding affinity (Ki).[11][12]
Principle: This assay measures the ability of the test compound to compete with a known radiolabeled ligand for binding to the target receptor.
-
Materials:
-
Cell membranes expressing the target GPCR.
-
Radiolabeled ligand (e.g., [³H]-Spiperone for D2 receptors).
-
Unlabeled ("cold") ligand for determining non-specific binding (e.g., Haloperidol).
-
Assay Buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4).
-
96-well filter plates (e.g., GF/B filters).
-
Scintillation fluid and a microplate scintillation counter.
-
-
Procedure (Dose-Response): a. Prepare serial dilutions of this compound in assay buffer, typically from 100 µM to 0.1 nM. b. In a 96-well plate, add in order:
- Assay buffer.
- Test compound dilutions.
- Radioligand at a concentration near its Kd.
- Cell membranes. c. Include control wells:
- Total Binding: Contains buffer, radioligand, and membranes (no competitor).
- Non-specific Binding: Contains buffer, radioligand, membranes, and a high concentration (e.g., 10 µM) of the unlabeled ligand. d. Incubate the plate at room temperature for 60-90 minutes. e. Harvest the plate using a cell harvester, washing the filters with ice-cold assay buffer to separate bound from free radioligand. f. Allow filters to dry, add scintillation fluid, and count radioactivity using a microplate reader.
-
Data Analysis: a. Convert counts per minute (CPM) to specific binding by subtracting the average non-specific binding CPM from all other wells. b. Plot the percent specific binding against the log concentration of the test compound. c. Fit the data to a sigmoidal dose-response curve (variable slope) to determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific binding). d. Convert the IC₅₀ to a Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Protocol: Functional Assay - cAMP Measurement for Gs/Gi-Coupled Receptors
If the identified target is a Gs or Gi-coupled receptor, a cAMP assay will determine if the compound acts as an agonist (stimulates cAMP production for Gs, inhibits for Gi) or an antagonist (blocks the effect of a known agonist).[11][13]
Principle: This assay uses a competitive immunoassay format (e.g., HTRF, ELISA) to measure changes in intracellular cyclic AMP (cAMP) levels in whole cells expressing the target receptor.
-
Materials:
-
CHO or HEK293 cells stably expressing the target GPCR.
-
Assay buffer or cell culture medium.
-
A known agonist for the receptor.
-
cAMP assay kit (e.g., Cisbio HTRF cAMP dynamic 2 kit).
-
-
Procedure (Agonist Mode): a. Seed cells in a 96-well plate and grow overnight. b. Prepare serial dilutions of this compound. c. Replace cell media with stimulation buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation. d. Add the compound dilutions to the cells and incubate for 30 minutes. e. Lyse the cells and follow the manufacturer's protocol for the cAMP detection reagents. f. Read the plate on a compatible plate reader (e.g., HTRF-enabled reader).
-
Procedure (Antagonist Mode): a. Follow the same steps, but co-incubate the test compound dilutions with a known agonist at its EC₅₀ concentration.
-
Data Analysis:
-
Agonist: Plot the assay signal against the log concentration of the compound and fit to a sigmoidal curve to determine the EC₅₀ (potency) and Emax (efficacy).
-
Antagonist: Plot the assay signal against the log concentration of the compound and fit to determine the IC₅₀ . This can be used to calculate the antagonist's functional potency (Kb).
-
Caption: Simplified overview of major GPCR signaling pathways relevant for functional assays.
Section 3: Data Interpretation and Reporting
All experimental results should be meticulously documented and summarized. The goal is to build a comprehensive pharmacological profile of the novel compound.
| Assay Type | Key Parameter | Example Value | Interpretation |
| Binding Assay | Ki | 75 nM | The compound has a nanomolar affinity for the target receptor. |
| Functional (Agonist) | EC₅₀ | > 10 µM | The compound does not show significant agonist activity at the concentrations tested. |
| Functional (Antagonist) | IC₅₀ | 150 nM | The compound functionally antagonizes the receptor with a potency consistent with its binding affinity. |
Conclusion
This document outlines a foundational, multi-step protocol for the initial characterization of the novel research chemical this compound. By systematically assessing its physicochemical properties, safety profile, target affinity, and functional activity, researchers can build a robust data package to guide further investigation. This structured workflow, moving from broad screening to specific mechanistic studies, represents an industry-standard approach to de-orphaning novel chemical matter and is essential for making informed decisions in any research or drug discovery program.
References
- Vertex AI Search. (2026). Recent progress in assays for GPCR drug discovery.
- Indigo Biosciences. (n.d.). GPCR Signaling Assays | GPCR Assay Kits.
- Creative Biogene. (n.d.). GPCR Screening & Profiling with Binding Assays.
- ICE Bioscience. (n.d.). GPCR Assays Services.
- Revvity. (n.d.). GPCR research reagents.
- Sigma-Aldrich. (n.d.). (1-Methyl-4-piperidinyl)methanamine.
- Fisher Scientific. (2023). Safety Data Sheet for (1-Methyl-4-piperidinyl)methanamine.
- Benchchem. (n.d.). An In-depth Technical Guide to N-Methyl-1-(piperidin-4-yl)methanamine and Related Compounds.
- Chemsrc. (n.d.). (1-Methyl-4-piperidinyl)methylamine | CAS#:7149-42-0.
- Chem-Impex. (n.d.). Methyl-(1-methyl-piperidin-4-ylmethyl)amine.
- BOC Sciences. (n.d.). Research Chemicals.
- Sigma-Aldrich. (n.d.). (1-Methylpiperidin-4-yl)methanamine | 7149-42-0.
- Oeder, S., et al. (2015). Effects and Risks Associated with Novel Psychoactive Substances: Mislabeling and Sale as Bath Salts, Spice, and Research Chemicals. Deutsches Arzteblatt International.
- Liechti, M. (2015). Novel psychoactive substances (designer drugs): overview and pharmacology of modulators of monoamine signalling. Swiss Medical Weekly.
- Walterscheid, J. P., et al. (2017). Addressing Hazards from Unscheduled Novel Psychoactive Substances as Research Chemicals: The Case of U-50488. The American Journal of Emergency Medicine.
Sources
- 2. Effects and Risks Associated with Novel Psychoactive Substances: Mislabeling and Sale as Bath Salts, Spice, and Research Chemicals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel psychoactive substances (designer drugs): overview and pharmacology of modulators of monoamine signalling [smw.ch]
- 4. Addressing Hazards from Unscheduled Novel Psychoactive Substances as Research Chemicals: The Case of U-50488 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. (1-Methyl-4-piperidinyl)methylamine | CAS#:7149-42-0 | Chemsrc [chemsrc.com]
- 7. (1-Methylpiperidin-4-yl)methanamine | 7149-42-0 [sigmaaldrich.com]
- 8. chemimpex.com [chemimpex.com]
- 9. fishersci.com [fishersci.com]
- 10. indigobiosciences.com [indigobiosciences.com]
- 11. revvity.com [revvity.com]
- 12. GPCR Screening & Profiling with Binding Assays - Creative Biogene [creative-biogene.com]
- 13. GPCR AssaysServices_GPCR Assays_GPCR-targeted Assay Service_GPCR Screening Services - GPCRs - ICE Bioscience [en.ice-biosci.com]
Application Notes and Protocols for In Vitro Assay Development with 1-(1'-Methyl-1,4'-bipiperidin-4-yl)methanamine (JNJ 7777120)
Document ID: AN-H4R-7777120-V1.0
For Research Use Only.
Abstract
This document provides a comprehensive technical guide for the in vitro characterization of 1-(1'-Methyl-1,4'-bipiperidin-4-yl)methanamine, widely known in scientific literature as JNJ 7777120. JNJ 7777120 is a potent and highly selective antagonist of the histamine H4 receptor (H4R), a G protein-coupled receptor (GPCR) predominantly expressed on cells of hematopoietic origin.[1][2] The H4 receptor is a key modulator of immune responses and inflammation, making it an attractive target for therapeutic intervention in various allergic and autoimmune disorders.[2][3][4] This guide is intended for researchers, scientists, and drug development professionals, offering detailed protocols for primary binding assays, functional cellular assays, and secondary assays to build a comprehensive pharmacological profile of JNJ 7777120 and related compounds.
Introduction to JNJ 7777120 and the Histamine H4 Receptor
The histamine H4 receptor is the most recently identified member of the histamine receptor family.[5] It is a Gαi/o-coupled receptor, and its activation leads to the inhibition of adenylyl cyclase, intracellular calcium mobilization, and regulation of MAPK signaling pathways.[4][6] Functionally, H4R activation mediates the chemotaxis of immune cells such as mast cells and eosinophils, playing a crucial role in the amplification of inflammatory responses.[2][4][7]
JNJ 7777120 was one of the first potent and selective, non-imidazole H4R antagonists developed.[8] It exhibits high affinity for the human H4R, with a reported Ki value of approximately 4.5 nM, and displays over 1000-fold selectivity against other histamine receptor subtypes (H1R, H2R, and H3R).[1][9] This selectivity makes JNJ 7777120 an invaluable pharmacological tool for elucidating the physiological and pathophysiological roles of the H4 receptor. While developed for its anti-inflammatory potential, the compound was discontinued for clinical development due to its short in-vivo half-life and observed toxicity in preclinical animal models.[10] Nevertheless, it remains a gold-standard antagonist for in vitro research.
Recent studies have also suggested that JNJ 7777120 may act as a biased ligand, behaving as a partial agonist in β-arrestin2 recruitment assays while acting as an antagonist/inverse agonist in G protein-mediated signaling.[11] This highlights the importance of employing a multi-assay approach to fully characterize its pharmacology.
This guide will detail the following key in vitro assays:
-
Radioligand Binding Assay: To determine the binding affinity (Ki) of JNJ 7777120 for the H4 receptor.
-
Calcium Mobilization Assay: A functional assay to quantify the antagonistic potency (IC50) of JNJ 7777120 by measuring its ability to inhibit histamine-induced calcium release.
-
Cell Viability/Cytotoxicity Assay: A critical secondary assay to ensure that the observed effects in functional assays are not due to non-specific cytotoxicity.
Primary Assay: H4 Receptor Affinity Determination via Radioligand Binding
Rationale: The foundational step in characterizing any receptor ligand is to determine its binding affinity for the target. A competitive radioligand binding assay is the gold standard for this purpose.[12] This assay measures the ability of a non-radioactive test compound (JNJ 7777120) to displace a specific, high-affinity radioligand from the receptor. The resulting data allows for the calculation of the inhibitory constant (Ki), an intrinsic measure of the compound's affinity.
Experimental Workflow: Radioligand Binding Assay
Caption: Workflow for H4R competitive radioligand binding assay.
Protocol 2.1: Competitive Radioligand Binding Assay
Materials:
-
Cell Membranes: Membranes prepared from HEK293 or CHO cells stably expressing the human histamine H4 receptor.
-
Radioligand: [³H]-Histamine or [³H]-JNJ7777120.[13]
-
Test Compound: this compound (JNJ 7777120).
-
Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Non-Specific Binding (NSB) Control: 10 µM unlabeled JNJ 7777120.
-
Apparatus: 96-well filter plates (e.g., GF/C), vacuum filtration manifold, liquid scintillation counter.
Procedure:
-
Compound Preparation: Prepare a 10 mM stock solution of JNJ 7777120 in DMSO. Perform serial dilutions in binding buffer to achieve final assay concentrations ranging from, for example, 0.1 nM to 10 µM.
-
Assay Plate Setup: The assay is performed in a 96-well plate with a final volume of 250 µL.[14]
-
Total Binding (TB): Add 150 µL of H4R membranes (5-20 µg protein), 50 µL of binding buffer, and 50 µL of radioligand.
-
Non-Specific Binding (NSB): Add 150 µL of H4R membranes, 50 µL of NSB control (10 µM JNJ 7777120), and 50 µL of radioligand.
-
Test Compound Wells: Add 150 µL of H4R membranes, 50 µL of the respective JNJ 7777120 dilution, and 50 µL of radioligand.
-
-
Incubation: Incubate the plate for 60-90 minutes at 30°C with gentle agitation.[14] This allows the binding reaction to reach equilibrium.
-
Filtration: Terminate the incubation by rapid vacuum filtration through a 0.3% PEI-presoaked GF/C filter plate using a cell harvester.[14] This separates the receptor-bound radioligand from the free radioligand.
-
Washing: Immediately wash the filters four times with ice-cold wash buffer to remove any non-specifically trapped radioligand.
-
Drying and Counting: Dry the filter plate for 30 minutes at 50°C.[14] Add scintillation fluid to each well and count the radioactivity using a liquid scintillation counter.
Data Analysis:
-
Calculate the Specific Binding: Specific Binding = Total Binding - Non-Specific Binding.
-
Plot the percentage of specific binding against the logarithm of the JNJ 7777120 concentration.
-
Fit the data to a sigmoidal dose-response curve (variable slope) using a suitable software (e.g., GraphPad Prism) to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) where [L] is the concentration of the radioligand and Kd is its dissociation constant.
| Parameter | Typical Value for JNJ 7777120 | Source |
| Ki (human H4R) | ~4.5 nM | [1] |
| Selectivity | >1000-fold vs H1R, H2R, H3R | [9] |
Primary Functional Assay: Calcium Mobilization
Rationale: Since the H4R couples to Gαi/o proteins, its activation by an agonist like histamine can lead to the release of calcium from intracellular stores.[2][4] A calcium mobilization assay provides a direct functional readout of receptor activation and inhibition.[15][16] By pre-incubating cells with an antagonist (JNJ 7777120) before stimulating with an agonist (histamine), we can quantify the antagonist's potency (IC50) in a physiologically relevant cellular context. This is a robust, high-throughput method suitable for characterizing GPCR ligands.[17][18]
Signaling Pathway: H4R-Mediated Calcium Mobilization
Caption: H4R antagonist JNJ 7777120 blocks histamine-induced Ca²⁺ release.
Protocol 3.1: FLIPR-Based Calcium Mobilization Assay
Materials:
-
Cells: HEK293 or CHO cells stably expressing the human H4 receptor.
-
Culture Medium: Standard growth medium (e.g., DMEM/F-12) with 10% FBS, antibiotics.
-
Assay Plate: Black-walled, clear-bottom 96-well or 384-well microplates.
-
Calcium Indicator Dye: FLIPR Calcium Assay Kit (e.g., Calcium 5 or 6).
-
Agonist: Histamine.
-
Antagonist: JNJ 7777120.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Probenecid: An anion transport inhibitor, often included to prevent dye leakage from cells (if required for the cell line).[15]
-
Apparatus: Fluorescence Imaging Plate Reader (FLIPR) or equivalent instrument capable of kinetic reading.
Procedure:
-
Cell Plating: Seed H4R-expressing cells into the microplate at a density that yields a 90-100% confluent monolayer on the day of the assay.[15] Incubate overnight at 37°C, 5% CO₂.
-
Dye Loading: The next day, remove the culture medium and add the calcium indicator dye prepared in assay buffer (with probenecid, if necessary). Incubate for 1 hour at 37°C, 5% CO₂.
-
Compound Preparation:
-
Antagonist Plate: In a separate plate, prepare serial dilutions of JNJ 7777120 at concentrations 4-5x higher than the final desired concentrations.
-
Agonist Plate: Prepare histamine at a concentration that gives a maximal or near-maximal (e.g., EC80) response.
-
-
Assay Execution (Antagonist Mode):
-
Place the cell plate and the compound plates into the FLIPR instrument.
-
Step 1 (Antagonist Addition): The instrument adds the JNJ 7777120 dilutions to the cell plate. Incubate for 15-30 minutes.
-
Step 2 (Agonist Challenge): The instrument establishes a baseline fluorescence reading and then adds the EC80 concentration of histamine to all wells.
-
Step 3 (Detection): Immediately measure the fluorescence intensity kinetically for 2-3 minutes. The peak fluorescence response corresponds to the intracellular calcium concentration.
-
-
Data Analysis:
-
Determine the peak fluorescence response for each well.
-
Normalize the data: Set the response in the absence of antagonist (histamine only) as 100% and the response in the absence of agonist (buffer only) as 0%.
-
Plot the normalized response against the logarithm of the JNJ 7777120 concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50, which represents the concentration of JNJ 7777120 required to inhibit 50% of the histamine-induced calcium response.
-
Secondary Assay: Cell Viability and Cytotoxicity
Rationale: It is crucial to confirm that the inhibitory effects observed in functional assays are due to specific receptor antagonism and not simply because the compound is killing the cells.[19] Cell viability assays measure general cellular health, metabolic activity, or membrane integrity.[20][21] Performing this assay at the same concentrations used in the functional assays serves as a critical self-validating control for the entire screening cascade.
Protocol 4.1: Resazurin (AlamarBlue) Cell Viability Assay
Materials:
-
Cells: The same H4R-expressing cell line used in the functional assay.
-
Test Compound: JNJ 7777120.
-
Reagent: Resazurin sodium salt solution (e.g., AlamarBlue).
-
Positive Control (for cytotoxicity): A known cytotoxic agent (e.g., 1% Triton X-100).
-
Apparatus: Standard fluorescence plate reader.
Procedure:
-
Cell Plating: Seed cells in a 96-well plate and incubate overnight as done for the functional assay.
-
Compound Treatment: Remove the medium and add fresh medium containing serial dilutions of JNJ 7777120 (at the same concentrations used in the calcium assay). Also include vehicle control (e.g., 0.1% DMSO) and a positive control for cell death.
-
Incubation: Incubate the cells with the compound for a duration that matches the longest incubation time in the functional assays (e.g., 1-2 hours). For a more comprehensive toxicity profile, a longer incubation (e.g., 24 hours) can also be performed.
-
Reagent Addition: Add Resazurin solution to each well (typically 10% of the well volume) and incubate for 1-4 hours at 37°C. Viable, metabolically active cells will reduce the blue, non-fluorescent resazurin to the pink, highly fluorescent resorufin.
-
Measurement: Measure the fluorescence at an excitation of ~560 nm and an emission of ~590 nm.
-
Data Analysis:
-
Normalize the data by setting the fluorescence of the vehicle-treated cells to 100% viability and the fluorescence of the positive control (Triton X-100) treated cells to 0% viability.
-
Plot the percentage of cell viability against the logarithm of the JNJ 7777120 concentration.
-
A significant decrease in cell viability within the concentration range where functional antagonism is observed would indicate that cytotoxicity may be contributing to the results, warranting further investigation.
-
Conclusion and Further Perspectives
The protocols outlined in this document provide a robust framework for the in vitro characterization of this compound (JNJ 7777120) as a histamine H4 receptor antagonist. By systematically applying binding, functional, and cytotoxicity assays, researchers can reliably determine the compound's affinity, potency, and specificity. For a more advanced pharmacological profile, these core assays can be supplemented with further studies, such as:
-
Chemotaxis Assays: Using primary immune cells (e.g., human eosinophils) to confirm the compound's efficacy in a more disease-relevant context.[7][8]
-
β-Arrestin Recruitment Assays: To investigate potential biased signaling, as has been suggested for JNJ 7777120.[11]
-
Off-Target Screening: Profiling the compound against a panel of other receptors, such as sigma receptors, to empirically confirm its selectivity.[22][23][24]
Adherence to these detailed, self-validating protocols will ensure the generation of high-quality, reproducible data essential for advancing research in H4 receptor pharmacology and the development of novel anti-inflammatory therapeutics.
References
-
Bio-protocol. (n.d.). Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors. Retrieved from [Link]
-
Danaher Life Sciences. (n.d.). Cell Viability and Proliferation Assays in Drug Screening. Retrieved from [Link]
- Gschwandtner, M., et al. (2015). Histamine H(1)- and H(4)
- O'Brien, J., et al. (2020). Optimization of Cell Viability Assays for Drug Sensitivity Screens. Methods in Molecular Biology.
- Schaefer, M., et al. (2022).
-
Creative Biolabs. (n.d.). Hi-Affi™ In Vitro Cell based Histamine Receptor Functional Assay Service. Retrieved from [Link]
- Colabufo, N. A., et al. (2009). In Vitro and Ex Vivo Characterization of Sigma-1 and Sigma-2 Receptors: Agonists and Antagonists in Biological Assays. Central Nervous System Agents in Medicinal Chemistry.
-
Wikipedia. (n.d.). JNJ-7777120. Retrieved from [Link]
-
Assay Genie. (n.d.). Cell Viability, Cytotoxicity & Proliferation Assays. Retrieved from [Link]
- Zampeli, E., & Tiligada, E. (2009). The role of histamine H4 receptor in immune and inflammatory disorders. British Journal of Pharmacology.
-
BioCrick. (n.d.). JNJ-7777120. Retrieved from [Link]
-
Wikipedia. (n.d.). Histamine H4 receptor. Retrieved from [Link]
- BenchChem. (2025).
- Strakhova, M. I., et al. (2009). In vitro and in vivo characterization of A-940894: a potent histamine H4 receptor antagonist with anti-inflammatory properties. British Journal of Pharmacology.
- Caers, J., et al. (2012). Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay. Journal of Visualized Experiments.
-
Wikipedia. (n.d.). Histamine receptor. Retrieved from [Link]
-
Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Retrieved from [Link]
- Nijmeijer, S., et al. (2013). Detailed analysis of biased histamine H4 receptor signalling by JNJ 7777120 analogues. British Journal of Pharmacology.
-
Springer Nature Experiments. (n.d.). FLIPR Calcium Mobilization Assays in GPCR Drug Discovery. Retrieved from [Link]
-
JoVE. (2022). Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay. Retrieved from [Link]
- Kaushal, N., et al. (2016). SIGMA RECEPTOR BINDING ASSAYS. Current Protocols in Pharmacology.
-
Eurofins Discovery. (n.d.). sigma1 Human Binding Agonist Radioligand LeadHunter Assay. Retrieved from [Link]
- University of Regensburg Publication Server. (n.d.). Radioligand binding and reporter gene assays for histamine H3 and H4 receptor species orthologs.
- Liu, X., et al. (2012). Functional assays to define agonists and antagonists of the sigma-2 receptor. Journal of Pharmacological and Toxicological Methods.
-
Innovative Research. (n.d.). Human Histamine Receptor H4 ELISA Kit. Retrieved from [Link]
- Karabulut, S., et al. (2023). A Selective Histamine H4 Receptor Antagonist, JNJ7777120, Role on glutamate Transporter Activity in Chronic Depression. Pharmaceuticals.
- Al-Ghananeem, A. M., et al. (2020).
- Thurmond, R. L., et al. (2014). The histamine H4 receptor: from orphan to the clinic. Frontiers in Pharmacology.
- Al-Ghananeem, A. M., et al. (2020).
- Kaushal, N., et al. (2015). Sigma Receptor Binding Assays. Current Protocols in Pharmacology.
- Flogel, A. F., et al. (2013). Profiling of histamine H4 receptor agonists in native human monocytes. British Journal of Pharmacology.
- Sahn, J. J., et al. (2022). Examination of the Novel Sigma-1 Receptor Antagonist, SI 1/28, for Antinociceptive and Anti-allodynic Efficacy against Multiple Types of Nociception with Fewer Liabilities of Use. Pharmaceuticals.
-
Gifford Bioscience. (n.d.). Radioligand Binding Assay. Retrieved from [Link]
- MDPI. (2023).
- ResearchGate. (2025). Mapping histamine H4 receptor–ligand binding modes.
- Du, Y., et al. (2024). Structural basis of ligand recognition and design of antihistamines targeting histamine H4 receptor.
Sources
- 1. rndsystems.com [rndsystems.com]
- 2. The role of histamine H4 receptor in immune and inflammatory disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Histamine H4 receptor - Wikipedia [en.wikipedia.org]
- 5. Histamine receptor - Wikipedia [en.wikipedia.org]
- 6. Histamine H(1)- and H(4)-receptor signaling cooperatively regulate MAPK activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The histamine H4 receptor: from orphan to the clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In vitro and in vivo characterization of A-940894: a potent histamine H4 receptor antagonist with anti-inflammatory properties - PMC [pmc.ncbi.nlm.nih.gov]
- 9. JNJ-7777120 | CAS:459168-41-3 | Histamine H4 receptor antagonist | High Purity | Manufacturer BioCrick [biocrick.com]
- 10. JNJ-7777120 - Wikipedia [en.wikipedia.org]
- 11. Detailed analysis of biased histamine H4 receptor signalling by JNJ 7777120 analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 12. giffordbioscience.com [giffordbioscience.com]
- 13. Structural basis of ligand recognition and design of antihistamines targeting histamine H4 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 14. giffordbioscience.com [giffordbioscience.com]
- 15. bio-protocol.org [bio-protocol.org]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. FLIPR Calcium Mobilization Assays in GPCR Drug Discovery | Springer Nature Experiments [experiments.springernature.com]
- 18. m.youtube.com [m.youtube.com]
- 19. lifesciences.danaher.com [lifesciences.danaher.com]
- 20. miltenyibiotec.com [miltenyibiotec.com]
- 21. assaygenie.com [assaygenie.com]
- 22. benthamdirect.com [benthamdirect.com]
- 23. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Sigma Receptor Binding Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 1-(1'-Methyl-1,4'-bipiperidin-4-yl)methanamine as a Versatile Intermediate in Drug Synthesis
Abstract
This document provides a comprehensive technical guide for the synthesis and application of 1-(1'-Methyl-1,4'-bipiperidin-4-yl)methanamine , a highly valuable intermediate for drug discovery and development. The 1,4'-bipiperidine scaffold is a privileged structure in medicinal chemistry, notably found in antagonists of the C-C chemokine receptor type 5 (CCR5), a key target in HIV therapeutics.[1] The title compound is strategically functionalized with a primary aminomethyl group, offering a versatile handle for covalent modification and the construction of diverse compound libraries. This guide details a robust, multi-step synthetic pathway to the intermediate, a representative protocol for its derivatization via amide coupling, and methods for its analytical characterization.
Introduction: The Strategic Importance of the Bipiperidine Scaffold
The piperidine ring is a ubiquitous motif in pharmaceuticals, particularly those targeting the central nervous system (CNS), due to its favorable physicochemical properties that often impart aqueous solubility and the ability to engage in key binding interactions.[2] The fusion of two such rings into a 1,4'-bipiperidine core expands the chemical space, creating a three-dimensional structure that has proven highly effective for modulating complex biological targets. Its incorporation into drug candidates can enhance potency, refine selectivity, and improve pharmacokinetic profiles.
A prime example of the bipiperidine scaffold's utility is in the development of CCR5 antagonists.[1] The structure serves as a rigid and well-defined core from which vectors can be projected to interact with specific residues within the receptor's binding pocket. This compound is an exemplary building block, featuring:
-
A Rigid Bicyclic Core: Provides a defined spatial arrangement for appended functionalities.
-
A Tertiary Amine (N-Methyl): Offers a site for salt formation to improve solubility and can participate in hydrogen bonding.
-
A Primary Aminomethyl Group: Serves as a key point for synthetic elaboration, allowing for the facile introduction of diverse chemical moieties through reactions such as acylation, alkylation, and reductive amination.
This guide provides researchers with a plausible and robust synthetic route to this intermediate and demonstrates its utility in constructing more complex, drug-like molecules.
Synthesis of this compound
The following multi-step protocol outlines a logical and efficient pathway to the target intermediate, commencing from commercially available starting materials. The strategy hinges on the initial construction of a key ketone precursor, followed by its conversion to a nitrile and subsequent reduction.
Overall Synthesis Workflow
Sources
- 1. Discovery of 4-[(Z)-(4-bromophenyl)- (ethoxyimino)methyl]-1'-[(2,4-dimethyl-3- pyridinyl)carbonyl]-4'-methyl-1,4'- bipiperidine N-oxide (SCH 351125): an orally bioavailable human CCR5 antagonist for the treatment of HIV infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
Application Notes & Protocols: Dosing and Administration of 1-(1'-Methyl-1,4'-bipiperidin-4-yl)methanamine in Animal Models
Introduction
The successful preclinical evaluation of any novel chemical entity (NCE) is fundamentally dependent on the precise and reproducible administration of the compound in animal models.[1] This guide provides a comprehensive framework for the dosing and administration of 1-(1'-Methyl-1,4'-bipiperidin-4-yl)methanamine, a bipiperidine derivative, in common rodent models. While specific pharmacokinetic data for this exact molecule are not publicly available, the principles outlined herein are derived from established best practices for compounds with similar structures and general preclinical research standards.[2][3]
This document is intended for researchers, scientists, and drug development professionals. It emphasizes the causality behind experimental choices, provides self-validating protocols, and is grounded in authoritative references to ensure scientific integrity and animal welfare. The objective is to empower researchers to design and execute studies that yield reliable and interpretable data by optimizing in vivo exposure and minimizing compound or vehicle-related adverse effects.[1]
Section 1: Pre-formulation Assessment & Physicochemical Characterization
Key Characterization Steps:
-
Aqueous Solubility: Determine the solubility in water and at various pH levels (e.g., pH 2, 7.4, 9). This is the most critical parameter influencing the choice of formulation.
-
pKa Determination: Understanding the ionization state of the molecule at physiological pH is crucial for predicting its absorption and distribution.
-
LogP/LogD: The lipophilicity of the compound will influence its ability to cross biological membranes and helps predict its potential for oral absorption.
-
Stability: Assess the compound's stability in the solid state and in potential vehicles under various conditions (e.g., temperature, light) to ensure the administered dose is accurate throughout the study.
Data Summary: Essential Physicochemical Properties
The following table should be completed for this compound before proceeding with formulation development.
| Parameter | Value | Method |
| Molecular Weight | Insert Value | Calculation |
| Aqueous Solubility (pH 7.4) | Insert Value (e.g., mg/mL) | HPLC-UV, Turbidimetry |
| pKa | Insert Value(s) | Potentiometric Titration |
| LogP / LogD (pH 7.4) | Insert Value | Shake-flask, HPLC |
| Chemical Stability in Vehicle | Insert Data (e.g., >95% after 24h) | HPLC-UV |
Section 2: Vehicle Selection Strategy
The choice of vehicle is a critical step that directly impacts the bioavailability and potential toxicity of the administered compound. The ideal vehicle should be inert, non-toxic, and capable of keeping the test article solubilized or uniformly suspended for the duration of dosing.[4][5] The selection process should be systematic and data-driven.
Causality in Vehicle Selection:
-
For Soluble Compounds: If the compound has sufficient aqueous solubility for the required dose, a simple aqueous vehicle (e.g., sterile water, saline, or phosphate-buffered saline) is the preferred choice due to its physiological compatibility.
-
For Poorly Soluble Compounds: When aqueous solubility is low, a multi-tiered approach is necessary. This may involve the use of co-solvents, surfactants, or creating a suspension.[4] The goal is to create a formulation that is both safe for the animal and provides adequate exposure of the test compound.[1]
The following diagram outlines a logical workflow for selecting an appropriate vehicle.
Caption: Decision workflow for selecting an appropriate administration vehicle.
Section 3: Dose Calculation and Preparation
Accurate dose calculation and preparation are essential for the validity of any study. All preparations should be performed using aseptic techniques to prevent contamination.[6]
Dose Calculation Formula:
-
Dose (mg/kg) to Volume (mL): Volume (mL) = (Dose (mg/kg) * Animal Weight (kg)) / Concentration (mg/mL)
Protocol: Preparation of a Solution
-
Weighing: Accurately weigh the required amount of this compound using a calibrated analytical balance.
-
Solubilization: Add a portion of the selected vehicle to the compound. If using co-solvents like DMSO, dissolve the compound in the co-solvent first before adding the aqueous component.
-
Mixing: Use a vortex mixer or sonicator to ensure the compound is fully dissolved.
-
Volume Adjustment: Add the remaining vehicle to reach the final target concentration.
-
Sterilization: If for parenteral administration, filter the final solution through a 0.22 µm sterile filter into a sterile container.[6]
-
Labeling: Clearly label the container with the compound name, concentration, vehicle, date of preparation, and storage conditions.
Protocol: Preparation of a Suspension (for Oral Dosing)
-
Weighing: Accurately weigh the required amount of the compound.
-
Wetting: Add a small amount of the suspension vehicle (e.g., 0.5% methylcellulose with 0.1% Tween 80) to the powder to create a paste. This prevents clumping.
-
Homogenization: Gradually add the remaining vehicle while continuously mixing or homogenizing to achieve a uniform particle distribution.
-
Storage: Store the suspension in a clearly labeled container. Ensure the suspension is continuously stirred or vortexed before each animal is dosed to ensure homogeneity.
Section 4: Routes of Administration: Protocols and Considerations
The choice of administration route depends on the study's objectives, the compound's properties, and the desired pharmacokinetic profile.[7][8] The following protocols are for mice and rats, the most common species in early preclinical research.[9]
Data Summary: Recommended Volumes and Needle Sizes
| Species | Route | Max Volume (mL/kg) | Recommended Needle Size |
| Mouse | Oral (PO) | 10 mL/kg[10][11][12] | 20-22 G gavage needle |
| Intravenous (IV) | 5 mL/kg (bolus)[13] | 27-30 G | |
| Intraperitoneal (IP) | < 10 mL/kg[14] | 25-27 G | |
| Subcutaneous (SC) | < 3 mL (total)[15] | 25-27 G | |
| Rat | Oral (PO) | 10-20 mL/kg[10] | 16-18 G gavage needle |
| Intravenous (IV) | 5 mL/kg | 25-27 G | |
| Intraperitoneal (IP) | < 10 mL/kg[14] | 23-25 G | |
| Subcutaneous (SC) | < 10 mL (total)[15] | 25 G |
Note: These are general guidelines. Always consult your institution's IACUC-approved protocol. Larger volumes for SC administration in rats should be split across multiple sites.[16]
Oral Gavage (PO)
Oral gavage ensures direct and accurate oral dosing.[10] Proper technique is critical to avoid injury to the esophagus or accidental administration into the trachea.[17][18]
Caption: Step-by-step workflow for the oral gavage procedure.
Protocol: Oral Gavage in Mice
-
Measure: Determine the correct insertion depth by measuring the gavage needle from the animal's mouth to the xiphoid process (bottom of the sternum). Mark the needle.[10][12]
-
Restrain: Scruff the mouse firmly to immobilize its head and body.[19]
-
Position: Gently tilt the animal's head back to create a straight line from the mouth to the esophagus.[18]
-
Insert: Introduce the gavage needle into the diastema (gap between incisors and molars) and gently advance it along the roof of the mouth.[10] The animal should swallow the tube as it passes into the esophagus.
-
Administer: If there is no resistance, administer the substance with a slow, steady motion.[19] If the animal struggles or gasps, withdraw immediately.[18]
-
Withdraw: Remove the needle in a smooth motion and return the animal to its cage.
-
Monitor: Observe the animal for any signs of distress.[17]
Parenteral Routes (IV, IP, SC)
Parenteral routes bypass first-pass metabolism and are used for compounds with poor oral bioavailability or when rapid onset is required. Aseptic technique is mandatory.[6]
Caption: General workflow for parenteral (IV, IP, SC, IM) administration.
Protocol: Intravenous (IV) Injection (Mouse Tail Vein)
-
Warm: Warm the mouse's tail using a heat lamp or warm water to dilate the lateral tail veins.[13][20]
-
Restrain: Place the mouse in a suitable restraint device.[13][19]
-
Position: Identify one of the lateral tail veins.
-
Insert: With the bevel facing up, insert the needle into the vein at a shallow angle.[21] Successful entry is often indicated by a blood flash in the needle hub.[21]
-
Inject: Administer the substance slowly.[13] If swelling occurs, the needle is not in the vein; withdraw and re-attempt at a more proximal site.[22]
-
Withdraw: Remove the needle and apply gentle pressure to the site to prevent bleeding.[22]
Protocol: Intraperitoneal (IP) Injection (Mouse/Rat)
-
Restrain: Manually restrain the animal in dorsal recumbency (on its back), tilting the head downwards to move organs away from the injection site.[23]
-
Identify Site: Locate the lower right quadrant of the abdomen to avoid the cecum and bladder.[14]
-
Insert: Insert the needle at a 30-40° angle into the peritoneal cavity.[14]
-
Aspirate: Pull back on the plunger to ensure no urine or intestinal contents are drawn into the syringe.[24][25] If fluid is aspirated, discard the syringe and re-attempt with fresh material.[23]
-
Inject: Administer the substance.
-
Withdraw: Remove the needle and return the animal to its cage.
Protocol: Subcutaneous (SC) Injection (Mouse/Rat)
-
Restrain: Scruff the animal to immobilize it.
-
Identify Site: Grasp the loose skin over the back or flank and pull it upwards to create a "tent".[16][24]
-
Insert: Insert the needle into the base of the skin tent, parallel to the spine.[24][26]
-
Aspirate: Pull back the plunger to ensure a vessel has not been entered.[15]
-
Inject: Administer the substance. A small bleb or pocket of fluid will form under the skin.[26]
-
Withdraw: Remove the needle and gently massage the area to help disperse the substance.
Section 5: Animal Welfare and Ethical Considerations
All procedures must be conducted in accordance with an IACUC-approved protocol.[9] Adherence to ethical guidelines is paramount for both animal welfare and data quality.
-
Training: Personnel must be thoroughly trained and proficient in all techniques before performing them on live animals.[10]
-
Refinement: Use the smallest gauge needle appropriate for the substance and species.[15] Warm cold substances to body temperature before injection.[14]
-
Monitoring: Animals must be monitored closely following administration for any signs of pain, distress, or adverse reactions.
-
Reporting: All aspects of the study, including animal characteristics, housing, and experimental procedures, should be reported transparently, following the ARRIVE guidelines .[27][28][29][30] This ensures that the research is reproducible and adds maximum value to the scientific knowledge base.[27]
References
-
JoVE. (2015, August 24). Compound Administration in Rodents- Injection Techniques. Retrieved from [Link]
-
Turner, P. V., Brabb, T., Pekow, C., & Vasbinder, M. A. (2011). Administration of Substances to Laboratory Animals: Equipment Considerations, Vehicle Selection, and Solute Preparation. Journal of the American Association for Laboratory Animal Science, 50(5), 614–627. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 1-[4-(Piperidin-1-ylcarbonyl)phenyl]methanamine hydrochloride. PubChem. Retrieved from [Link]
-
National Institutes of Health Office of Animal Care and Use. (n.d.). Rodent Administration Route Tutorial. Retrieved from [Link]
-
Prezzavento, O., et al. (2018). [(+)-Methyl (1R,2S)-2-{[4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl]methyl}-1-phenylcyclopropanecarboxylate [(+)-MR200] Derivatives as Potent and Selective Sigma Receptor Ligands: Stereochemistry and Pharmacological Properties]. Journal of Medicinal Chemistry, 61(1), 372-384. Retrieved from [Link]
-
University of British Columbia Animal Care Committee. (n.d.). TECH 03a – Intravenous Tail Vein Injections in the Adult Mouse SOP. Retrieved from [Link]
-
University of British Columbia Animal Care Services. (n.d.). Subcutaneous (SC or SQ) Injection in Rats and Mice SOP. Retrieved from [Link]
-
Thackaberry, E. A. (2013). Vehicle selection for nonclinical oral safety studies. Expert Opinion on Drug Metabolism & Toxicology, 9(12), 1635-1646. Retrieved from [Link]
-
Toutain, P. L., & Bousquet-Mélou, A. (2004). Species differences in pharmacokinetics and pharmacodynamics. Handbook of Experimental Pharmacology, (164), 1-33. Retrieved from [Link]
-
University of British Columbia Animal Care Services. (n.d.). Intraperitoneal (IP) Injection in Rats and Mice SOP. Retrieved from [Link]
-
NC3Rs. (n.d.). ARRIVE Guidelines. Retrieved from [Link]
-
Palani, A., et al. (2001). Discovery of 4-[(Z)-(4-bromophenyl)-(ethoxyimino)methyl]-1'-[(2,4-dimethyl-3-pyridinyl)carbonyl]-4'-methyl-1,4'-bipiperidine N-oxide (SCH 351125): an orally bioavailable human CCR5 antagonist for the treatment of HIV infection. Journal of Medicinal Chemistry, 44(21), 3339-3342. Retrieved from [Link]
-
Virginia Tech Office of the University Veterinarian. (2017, December 12). SOP: Mouse Intraperitoneal Injection. Retrieved from [Link]
-
Biotechfarm. (n.d.). Animal Pharmacokinetic Studies for Safe Treatments. Retrieved from [Link]
-
Procedures with Care. (2020, February 11). Intravenous Injection in the Mouse. Research Animal Training. Retrieved from [Link]
-
Vanover, K. E., et al. (2006). Pharmacological and behavioral profile of N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) carbamide (2R,3R)-dihydroxybutanedioate (2:1) (ACP-103), a novel 5-hydroxytryptamine(2A) receptor inverse agonist. Journal of Pharmacology and Experimental Therapeutics, 317(2), 910-918. Retrieved from [Link]
-
Copeland, R. A., et al. (2018). Identification of (R)-N-((4-Methoxy-6-methyl-2-oxo-1,2-dihydropyridin-3-yl)methyl)-2-methyl-1-(1-(1-(2,2,2-trifluoroethyl)piperidin-4-yl)ethyl)-1H-indole-3-carboxamide (CPI-1205), a Potent and Selective Inhibitor of Histone Methyltransferase EZH2, Suitable for Phase I Clinical Trials for B-Cell Lymphomas. Journal of Medicinal Chemistry, 61(5), 1964-1984. Retrieved from [Link]
-
Admescope. (2019, November 25). Preclinical formulations for pharmacokinetic studies. Retrieved from [Link]
-
Boston University IACUC. (2025, March 4). Administration Of Drugs and Experimental Compounds in Mice and Rats. Retrieved from [Link]
-
Instech Laboratories. (2020, July 10). Guide to Oral Gavage for Mice and Rats. Retrieved from [Link]
-
Wang, J., et al. (2022). Metabolite Identification and Pharmacokinetic Behavior of Diaveridine in the Plasma of Pigs and Chickens Based on Radioactive Tracing Coupled With LC/MS-IT-TOF. Frontiers in Veterinary Science, 8, 808940. Retrieved from [Link]
-
Procedures with Care. (n.d.). Intraperitoneal Injection in the Mouse. Research Animal Training. Retrieved from [Link]
-
The University of Queensland. (n.d.). Intravenous (IV) Tail Vein Injection in Mice and Rats LAB_030. Retrieved from [Link]
-
University of British Columbia Animal Care Committee. (2021, February). TECH 09a - Oral Dosing (Gavage) in Adult Mice SOP. Retrieved from [Link]
-
Wikipedia. (n.d.). ARRIVE guidelines. Retrieved from [Link]
-
Fortuna, A., et al. (2018). Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates: Focus on in vivo Pharmaco-Toxicological Assays Based on the Rotarod Performance Test. Journal of Pharmacy & Pharmaceutical Sciences, 21(1), 16-32. Retrieved from [Link]
-
Washington State University Institutional Animal Care and Use Committee. (2023, August 15). Guideline #10: Drug and Chemical Administration. Retrieved from [Link]
-
Virginia Tech Office of the University Veterinarian. (2017, December 12). SOP: Mouse Intravenous Injections. Retrieved from [Link]
-
University of California, Berkeley Animal Care and Use Committee. (n.d.). Substance Administration - Use of Drugs and Chemicals in Laboratory Animals (Guideline). Retrieved from [Link]
-
MDPI. (n.d.). Special Issue : Pharmacodynamics and Pharmacokinetics of Veterinary Drug Residues. Retrieved from [Link]
-
Sci-Hub. (n.d.). Vehicle selection for nonclinical oral safety studies. Retrieved from [Link]
-
Percie du Sert, N., et al. (2020). The ARRIVE guidelines 2.0: Updated guidelines for reporting animal research. PLoS Biology, 18(7), e3000410. Retrieved from [Link]
-
The University of Queensland. (n.d.). Subcutaneous (SC) Injection in Mice and Rats LAB_017. Retrieved from [Link]
-
Washington State University IACUC. (2021, September 21). Standard Operating Procedures for Oral Gavage in Mice and Rats. Retrieved from [Link]
-
Eckhardt, M., et al. (2007). 8-(3-(R)-aminopiperidin-1-yl)-7-but-2-ynyl-3-methyl-1-(4-methyl-quinazolin-2-ylmethyl)-3,7-dihydropurine-2,6-dione (BI 1356), a highly potent, selective, long-acting, and orally bioavailable DPP-4 inhibitor for the treatment of type 2 diabetes. Journal of Medicinal Chemistry, 50(26), 6450-6453. Retrieved from [Link]
-
Admescope. (2021, June 2). Webinar: In vivo pharmacokinetic experiments in preclinical drug development. YouTube. Retrieved from [Link]
-
Norecopa. (n.d.). ARRIVE Guidelines. Retrieved from [Link]
-
Florida State University Office of Research. (n.d.). Guidelines for the Use of Non-Pharmaceutical Grade Compounds in Research Animals. Retrieved from [Link]
-
Virginia Tech Office of the University Veterinarian. (2017, December 12). SOP: Mouse Oral Gavage. Retrieved from [Link]
-
Queen's University. (n.d.). Intraperitoneal Injection in Rats. Animals in Science. Retrieved from [Link]
-
Virginia Tech Office of the University Veterinarian. (2017, December 12). SOP: Mouse Subcutaneous Injections. Retrieved from [Link]
-
EQUATOR Network. (2023, March 6). The ARRIVE Guidelines 2.0: updated guidelines for reporting animal research. Retrieved from [Link]
Sources
- 1. Administration of Substances to Laboratory Animals: Equipment Considerations, Vehicle Selection, and Solute Preparation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of 4-[(Z)-(4-bromophenyl)- (ethoxyimino)methyl]-1'-[(2,4-dimethyl-3- pyridinyl)carbonyl]-4'-methyl-1,4'- bipiperidine N-oxide (SCH 351125): an orally bioavailable human CCR5 antagonist for the treatment of HIV infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 8-(3-(R)-aminopiperidin-1-yl)-7-but-2-ynyl-3-methyl-1-(4-methyl-quinazolin-2-ylmethyl)-3,7-dihydropurine-2,6-dione (BI 1356), a highly potent, selective, long-acting, and orally bioavailable DPP-4 inhibitor for the treatment of type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Vehicle selection for nonclinical oral safety studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. admescope.com [admescope.com]
- 6. Substance Administration - Use of Drugs and Chemicals in Laboratory Animals (Guideline) | Vertebrate Animal Research - Office of the Vice President for Research | The University of Iowa [animal.research.uiowa.edu]
- 7. Species differences in pharmacokinetics and pharmacodynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research [bu.edu]
- 10. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 11. animalcare.ubc.ca [animalcare.ubc.ca]
- 12. iacuc.wsu.edu [iacuc.wsu.edu]
- 13. animalcare.ubc.ca [animalcare.ubc.ca]
- 14. animalcare.ubc.ca [animalcare.ubc.ca]
- 15. animalcare.ubc.ca [animalcare.ubc.ca]
- 16. research-support.uq.edu.au [research-support.uq.edu.au]
- 17. instechlabs.com [instechlabs.com]
- 18. ouv.vt.edu [ouv.vt.edu]
- 19. oacu.oir.nih.gov [oacu.oir.nih.gov]
- 20. researchanimaltraining.com [researchanimaltraining.com]
- 21. research.vt.edu [research.vt.edu]
- 22. research-support.uq.edu.au [research-support.uq.edu.au]
- 23. research.vt.edu [research.vt.edu]
- 24. jove.com [jove.com]
- 25. Intraperitoneal Injection in Rats | Animals in Science [queensu.ca]
- 26. research.vt.edu [research.vt.edu]
- 27. Home | ARRIVE Guidelines [arriveguidelines.org]
- 28. ARRIVE guidelines - Wikipedia [en.wikipedia.org]
- 29. The ARRIVE guidelines 2.0: Updated guidelines for reporting animal research* - PMC [pmc.ncbi.nlm.nih.gov]
- 30. ARRIVE Guidelines [norecopa.no]
Application Note: Quantitative Analysis of 1-(1'-Methyl-1,4'-bipiperidin-4-yl)methanamine using Chromatographic Techniques
Introduction
1-(1'-Methyl-1,4'-bipiperidin-4-yl)methanamine is a disubstituted bipiperidine derivative. The piperidine motif is a significant structural component in medicinal chemistry, frequently found in centrally active agents and other therapeutics.[1] As a synthetic intermediate or building block in pharmaceutical research and development, the accurate and precise quantification of this compound is critical for ensuring the quality of starting materials, monitoring reaction progress, and for pharmacokinetic and toxicokinetic studies.[2][3]
The structure of this compound, featuring two basic nitrogen atoms and lacking a strong native chromophore, presents specific challenges and informs the selection of appropriate analytical methodologies. This guide provides detailed protocols for the quantification of this analyte using High-Performance Liquid Chromatography with Ultraviolet (UV) detection and the more sensitive and specific Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).
It is crucial to clarify the specific structure of the target analyte, as the nomenclature for related piperidine compounds can be ambiguous.[4][5] This document specifically addresses the compound with CAS Number 405928-19-0.[6]
| Property | Value |
| Compound Name | This compound |
| Synonym | N-Methyl-1-(1-methylpiperidin-4-yl)methanamine |
| CAS Number | 405928-19-0[6] |
| Molecular Formula | C₈H₁₈N₂[6] |
| Molecular Weight | 142.24 g/mol [6] |
| Appearance | Liquid[6] |
Analytical Method Selection Philosophy
The choice of an analytical method is contingent upon the specific requirements of the analysis, such as the sample matrix, the required level of sensitivity, and the purpose of the quantification (e.g., purity assessment vs. bioanalysis).
Caption: Decision workflow for selecting the appropriate analytical method.
Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
Principle: This method is suitable for determining the purity of the bulk substance or for quantifying high-concentration formulations. The compound is separated from impurities on a reverse-phase C18 column. Due to the absence of a significant chromophore, UV detection is performed at a low wavelength (e.g., 210 nm) to detect the amine functional groups.[7] While less sensitive than mass spectrometry, HPLC-UV is a robust and widely accessible technique for quality control purposes.[8]
Experimental Protocol: HPLC-UV
1. Instrumentation and Consumables:
-
HPLC system with a quaternary or binary pump, autosampler, column oven, and UV/Vis or Diode Array Detector.
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).[7]
-
HPLC grade Acetonitrile, Water, and Trifluoroacetic Acid (TFA).
-
Analytical balance, volumetric flasks, and pipettes.
2. Solutions Preparation:
-
Mobile Phase A (Aqueous): 0.1% (v/v) TFA in HPLC-grade water.
-
Mobile Phase B (Organic): 0.1% (v/v) TFA in HPLC-grade acetonitrile.[7]
-
Diluent: 50:50 mixture of Mobile Phase A and Mobile Phase B.
-
Standard Stock Solution (1 mg/mL): Accurately weigh ~10 mg of this compound reference standard and dissolve in 10.0 mL of diluent.
-
Calibration Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 50, 100 µg/mL) by serially diluting the Standard Stock Solution with the diluent.
-
Sample Solution: Prepare the sample to be analyzed at a target concentration within the calibration range (e.g., 50 µg/mL) using the diluent.
3. Chromatographic Conditions:
| Parameter | Setting |
| Column | C18 Reverse-Phase (4.6 x 150 mm, 5 µm) |
| Mobile Phase | Gradient of A (0.1% TFA in Water) and B (0.1% TFA in ACN) |
| Flow Rate | 1.0 mL/min[7] |
| Column Temp. | 30°C[7] |
| Detection | UV at 210 nm[7] |
| Injection Vol. | 10 µL |
| Gradient Program | Time (min) |
| 0.0 | |
| 15.0 | |
| 17.0 | |
| 17.1 | |
| 20.0 |
Causality: The C18 column provides good retention for moderately polar compounds. The acidic mobile phase (TFA) ensures that the amine groups are protonated, leading to better peak shape and retention on the nonpolar stationary phase. A gradient elution is used to ensure that impurities with a wide range of polarities are eluted and separated effectively.
Caption: Experimental workflow for HPLC-UV quantification.
Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Principle: For quantifying low concentrations of the analyte, particularly in complex biological matrices like plasma or serum, LC-MS/MS is the gold standard.[8] This technique offers superior sensitivity and selectivity by separating the analyte chromatographically and then detecting it based on its specific mass-to-charge ratio (m/z) and the m/z of its characteristic fragment ions. The use of a stable isotope-labeled internal standard (SIL-IS) is highly recommended to compensate for matrix effects and variability in extraction and ionization.[9]
Experimental Protocol: LC-MS/MS
1. Instrumentation and Consumables:
-
UHPLC or HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
HPLC grade Acetonitrile, Water, and Formic Acid.
-
Internal Standard (IS): e.g., this compound-d3.
-
Biological matrix (e.g., human plasma) for preparing calibration standards.
2. Solutions and Sample Preparation:
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Standard Stock Solution (1 mg/mL): As prepared for the HPLC-UV method.
-
Internal Standard (IS) Working Solution (e.g., 100 ng/mL): Prepare in 50:50 acetonitrile:water.
-
Calibration Standards & QCs: Spike appropriate volumes of stock solution dilutions into blank biological matrix to prepare calibration standards (e.g., 0.1 - 100 ng/mL) and quality control (QC) samples.
-
Sample Preparation (Protein Precipitation):
-
Pipette 50 µL of sample, calibration standard, or QC into a microcentrifuge tube.
-
Add 150 µL of the IS Working Solution in acetonitrile.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at >10,000 g for 5 minutes.
-
Transfer the supernatant to an autosampler vial for analysis.
-
Causality: Protein precipitation is a rapid and effective method for removing the bulk of interfering proteins from biological samples. Acetonitrile acts as both the protein precipitant and the solvent for the internal standard, streamlining the workflow.
3. LC-MS/MS Conditions:
| Parameter | Setting |
| Column | C18 Reverse-Phase (2.1 x 50 mm, 1.8 µm) |
| Mobile Phase | Gradient of A (0.1% FA in Water) and B (0.1% FA in ACN) |
| Flow Rate | 0.4 mL/min |
| Column Temp. | 40°C |
| Injection Vol. | 5 µL |
| Gradient Program | Time (min) |
| 0.0 | |
| 2.5 | |
| 3.0 | |
| 3.1 | |
| 4.0 | |
| Ionization Mode | ESI Positive |
| MRM Transitions | Analyte: m/z 143.2 → 84.1 (Quantifier), 143.2 → 58.1 (Qualifier) |
| IS: m/z 146.2 → 87.1 | |
| Key MS Params | Capillary Voltage: 3.5 kV; Source Temp: 150°C; Desolvation Temp: 400°C |
Note: MRM transitions are hypothetical and must be optimized empirically by infusing a standard solution of the analyte into the mass spectrometer.
Caption: Experimental workflow for bioanalytical LC-MS/MS quantification.
Method Validation
Any analytical method used for regulated studies must be validated to ensure it is reliable and reproducible for its intended purpose.[10][11] A full validation should be performed when establishing a new bioanalytical method.[3][12] Key validation parameters are summarized below.
| Parameter | Description | Typical Acceptance Criteria |
| Selectivity | The ability to differentiate and quantify the analyte in the presence of other components in the sample. | No significant interfering peaks at the retention time of the analyte in blank matrix. |
| Calibration Curve | The relationship between instrument response and known concentrations of the analyte. | Minimum of 6 non-zero points. Correlation coefficient (r²) ≥ 0.99. |
| Accuracy & Precision | Closeness of measured values to the nominal value (accuracy) and the degree of scatter between measurements (precision). | Mean concentration within ±15% of nominal (±20% at LLOQ). Precision (%CV) ≤15% (≤20% at LLOQ).[3][10] |
| Lower Limit of Quantification (LLOQ) | The lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision. | Analyte response should be at least 5 times the response of a blank sample. Accuracy within ±20%, Precision ≤20%. |
| Matrix Effect | The suppression or enhancement of ionization by co-eluting components from the sample matrix.[13] | The coefficient of variation (%CV) of the IS-normalized matrix factor should be ≤15%. |
| Stability | The chemical stability of the analyte in the biological matrix under various storage and processing conditions. | Mean concentration of stability samples should be within ±15% of nominal concentration. |
Conclusion
This application note provides comprehensive protocols for the quantification of this compound using HPLC-UV and LC-MS/MS. The HPLC-UV method is a robust technique suitable for purity analysis and high-concentration assays. For applications requiring high sensitivity and selectivity, such as in bioanalytical studies, the LC-MS/MS method is superior. Both methods require proper validation to ensure the generation of reliable, accurate, and reproducible data, which is fundamental to successful drug development and scientific research.
References
-
Patel, P., et al. (2014). Bioanalytical Method Validation and Its Pharmaceutical Application- A Review. Journal of Innovations in Pharmaceuticals and Biological Sciences, 1(1), 01-12. [Link]
-
Pharmaceuticals and Medical Devices Agency (PMDA). (2013). Guideline on Bioanalytical Method Validation in Pharmaceutical Development. [Link]
-
European Medicines Agency (EMA). (2011). Guideline on Bioanalytical Method Validation. [Link]
-
V, Viswanathan., et al. (2007). Bioanalytical method validation: An updated review. Journal of Pharmaceutical and Biomedical Analysis, 44(3), 54-65. [Link]
-
PATENT APPLICATION PUBLICATION. (n.d.). LCMS Method A. [Link]
-
Diémé, B., et al. (2024). A Comprehensive LC–MS Metabolomics Assay for Quantitative Analysis of Serum and Plasma. Metabolites, 14(11), 721. [Link]
-
PubChem. (n.d.). 4,4'-Bipiperidine. [Link]
-
PubChem. (n.d.). 1-(1-Benzylpiperidin-4-yl)-N-methylmethanamine. [Link]
-
PubChem. (n.d.). 1,4'-Bipiperidine. [Link]
-
Waters Corporation. (n.d.). An Overview of Testing for Mycotoxins and Plant Toxins in Food Using LC-MS/MS. [Link]
-
LECO Corporation. (n.d.). Small Molecule Metabolite Profile of Diabetic versus Non-Diabetic Urine Samples using GCxGC-TOFMS. [Link]
-
Agilent Technologies. (2013). Development and Application of an Exact Mass LC/MS/MS Library for the Accurate Mass Screening and Quantitation of Pesticides in Food. [Link]
-
Karthikeyan, K., et al. (2016). GC-MS analysis of methanol extract of Alysicarpus monilifer-whole plant. Der Pharma Chemica, 8(19), 563-571. [Link]
-
Arfsten, D. P., et al. (2016). Comparison of LC-MS-MS and GC-MS Analysis of Benzodiazepine Compounds Included in the Drug Demand Reduction Urinalysis Program. Journal of Analytical Toxicology, 40(2), 116-123. [Link]
-
American Chemical Society. (2025). ACS Style Quick Guide. [Link]
-
Iwasaki, T., et al. (2020). Host–Guest Interaction-Controlled Site-Selective C–H Borylation of Aromatic Compounds. Journal of the American Chemical Society, 142(4), 1776-1781. [Link]
-
Sci-Hub. (2025). Various scientific articles. [Link]
-
Al-Ghanim, A. M. (2025). Analytical Techniques for Quantification of Metoclopramide: A Comprehensive Review. ResearchGate. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 3. Bioanalytical method validation: An updated review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. chemimpex.com [chemimpex.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Comparison of LC-MS-MS and GC-MS Analysis of Benzodiazepine Compounds Included in the Drug Demand Reduction Urinalysis Program - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. anivet.au.dk [anivet.au.dk]
- 11. pmda.go.jp [pmda.go.jp]
- 12. ema.europa.eu [ema.europa.eu]
- 13. lcms.cz [lcms.cz]
Application Notes & Protocols for 1-(1'-Methyl-1,4'-bipiperidin-4-yl)methanamine in Central Nervous System (CNS) Drug Discovery
Introduction: The Strategic Value of the 1,4'-Bipiperidine Scaffold in CNS Research
The quest for novel therapeutics targeting the central nervous system is one of the most challenging yet vital areas of modern medicinal chemistry. Success hinges on designing molecules that not only potently and selectively interact with their intended neural targets but also possess the precise physicochemical properties required to cross the formidable blood-brain barrier (BBB).[1] Within this context, privileged scaffolds—molecular frameworks that are repeatedly found in successful drugs—serve as invaluable starting points for discovery campaigns.
The N-Methyl-1-(piperidin-4-YL)methanamine scaffold and its derivatives, such as the 1,4'-bipiperidine core, represent a highly versatile and successful structural motif for CNS-active agents.[2] The piperidine ring is a common feature in many CNS drugs, and the bipiperidine structure provides a conformationally restricted yet three-dimensional architecture. This rigidity can enhance binding affinity and selectivity for specific receptor subtypes. The presence of basic nitrogen atoms is crucial, as they can be protonated at physiological pH, aiding in aqueous solubility and enabling critical hydrogen bond interactions with protein targets.[2]
This guide focuses on 1-(1'-Methyl-1,4'-bipiperidin-4-yl)methanamine , a specific derivative that combines these advantageous features. It possesses two basic nitrogen centers, offering multiple points for interaction and modification. This document serves as a comprehensive technical guide for researchers, providing foundational knowledge, detailed experimental protocols, and a strategic workflow for leveraging this compound as a core fragment or lead candidate in CNS drug discovery programs.
Section 1: Foundational Characterization & Strategic Assessment
Before committing to extensive biological screening, a thorough in silico and physicochemical assessment is critical. This initial analysis helps validate the compound's suitability for CNS applications and guides the formulation of testable hypotheses regarding its potential biological targets.
Physicochemical Properties for CNS Penetration
A molecule's ability to cross the BBB is governed by a delicate balance of properties.[1] CNS drugs generally fall within a more restricted property space compared to other therapeutics, favoring smaller, more lipophilic molecules with limited hydrogen bonding potential.[3][4]
The predicted properties for this compound are summarized below. These values suggest the scaffold is an excellent starting point for CNS-focused libraries.
| Property | Predicted Value | CNS Drug-like Rationale |
| Molecular Weight (MW) | ~197.35 g/mol | Well below the typical <450-500 Da guideline, allowing for further modification without becoming excessively large.[5] |
| LogP (Lipophilicity) | ~1.5 - 2.5 | Falls within the optimal range (1-3) for passive diffusion across the BBB. Lipophilicity is a key driver but must be balanced to avoid issues like metabolic instability or non-specific binding.[1] |
| Topological Polar Surface Area (TPSA) | ~18.5 Ų | Significantly lower than the typical <70-90 Ų ceiling, suggesting excellent potential for BBB permeability.[4][5] |
| Hydrogen Bond Donors (HBD) | 1 | The primary amine provides a single donor, fitting well within the <3 guideline.[4] |
| pKa (Strongest Basic) | ~10.0 - 10.5 | The presence of basic nitrogens is typical for many CNS drugs that target aminergic GPCRs or ion channels. The pKa influences solubility and receptor interaction.[4] |
Hypothesis Generation: Potential Biological Targets
The bipiperidine structure is a known pharmacophore for several important CNS target classes. This structural precedent allows us to formulate initial hypotheses for a screening strategy.
-
G-Protein Coupled Receptors (GPCRs): Many ligands for dopamine, serotonin, and chemokine receptors incorporate piperidine or bipiperidine moieties. For instance, derivatives of a piperidino-piperidine core have been developed as potent CCR5 antagonists.[6] The structure of this compound makes it a candidate for screening against aminergic GPCRs implicated in psychiatric and neurodegenerative disorders.[7]
-
Sigma Receptors (S1R & S2R): These enigmatic proteins are involved in cellular stress responses and have been implicated in conditions like Alzheimer's disease, pain, and psychosis.[8] Many known sigma receptor ligands, such as haloperidol and (+)-pentazocine, feature a piperidine ring, making this a logical target class to investigate.[8]
-
Ion Channels: While less common, piperidine derivatives can modulate the activity of various ion channels. Given the structural similarities to some channel blockers, this remains a secondary but plausible area for investigation.
The following workflow illustrates the logical progression from initial characterization to in vivo validation, forming the basis for the protocols detailed in this guide.
Caption: Gq-coupled GPCR Calcium Signaling Pathway.
Protocol 2.3: Tertiary Screen – In Vitro Blood-Brain Barrier (BBB) Permeability Assay
Objective: To assess the potential of a compound to cross the BBB using a cell-based model. [9][10] Causality & Rationale: For a CNS drug to be effective, it must reach its target in the brain. [1]An in vitro BBB model, such as the Transwell assay, provides a crucial early assessment of a compound's permeability. [11]This assay measures the rate at which a compound moves from an "apical" (blood) side to a "basolateral" (brain) side of a cultured endothelial cell monolayer. The integrity of this monolayer, measured by Trans-Endothelial Electrical Resistance (TEER), is critical for a valid experiment. [12] Materials & Reagents:
-
Cell Line: hCMEC/D3 (immortalized human cerebral microvascular endothelial cells) or primary brain endothelial cells co-cultured with astrocytes/pericytes for a more robust model. [10]* Transwell Inserts: Typically 0.4 µm pore size, 24-well format.
-
Assay Medium: Endothelial Cell Growth Medium.
-
Transport Buffer: HBSS with 10 mM HEPES, pH 7.4.
-
Test Compound and Low/High Permeability Control Compounds (e.g., Lucifer Yellow for low, Caffeine for high).
-
Equipment: TEER meter, LC-MS/MS for compound quantification.
Step-by-Step Methodology:
-
Cell Seeding: Seed the endothelial cells onto the apical side of the Transwell inserts and culture until a confluent monolayer is formed (typically 5-7 days). For co-culture models, astrocytes/pericytes are seeded on the bottom of the basolateral chamber.
-
Barrier Integrity Check: Measure the TEER of each well. Only use wells that meet a predefined threshold (e.g., >100 Ω·cm²) for the assay.
-
Permeability Assay (Apical to Basolateral):
-
Wash the monolayers gently with pre-warmed Transport Buffer.
-
Add Transport Buffer containing the test compound and control compounds (at a concentration like 1-10 µM) to the apical chamber.
-
Add fresh Transport Buffer to the basolateral chamber.
-
Incubate the plate at 37°C with gentle shaking.
-
Take samples from the basolateral chamber at several time points (e.g., 15, 30, 60, 90 minutes). Replace the volume with fresh buffer.
-
At the final time point, take a sample from the apical chamber.
-
-
Quantification: Analyze the concentration of the compound in all samples using a validated LC-MS/MS method.
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) in cm/s using the formula: Papp = (dQ/dt) / (A * C₀), where:
-
dQ/dt is the rate of compound appearance in the basolateral chamber (nmol/s).
-
A is the surface area of the membrane (cm²).
-
C₀ is the initial concentration in the apical chamber (nmol/cm³).
-
-
A Papp value >10 x 10⁻⁶ cm/s is often considered indicative of good CNS penetration. [13]
-
Section 3: In Vivo Application & Workflow
Compounds that demonstrate potent in vitro activity and favorable BBB permeability are advanced to in vivo studies. This phase is essential to understand the drug's behavior in a complex biological system.
Workflow Overview:
-
Pharmacokinetics (PK): The first step is to determine how the compound is absorbed, distributed, metabolized, and excreted (ADME) in an animal model (typically rodents). Key parameters include plasma half-life, clearance, and, most importantly for CNS drugs, the brain-to-plasma concentration ratio (Kp). This confirms the drug reaches its target organ at a sufficient concentration. [10][14]2. Pharmacodynamics (PD) / Target Engagement: This study aims to prove that the drug interacts with its intended target in the living brain at doses relevant to the PK profile. This can be achieved through techniques like ex vivo receptor occupancy assays or by measuring a downstream biomarker of target activation.
-
Efficacy in Disease Models: Once PK/PD is established, the compound is tested in validated animal models of neuropsychiatric or neurodegenerative disorders. [15][16]The choice of model depends entirely on the compound's in vitro profile and therapeutic hypothesis. For example:
-
If the compound is a dopamine D2 receptor antagonist, it would be tested in models of psychosis (e.g., amphetamine-induced hyperlocomotion).
-
If it is a serotonin reuptake inhibitor, models of depression (e.g., forced swim test, tail suspension test) would be appropriate. [15] The development and validation of animal models for complex human neuropsychiatric disorders is a significant challenge, and researchers must carefully select models that reflect specific symptoms or endophenotypes of the human disease. [16][17][18]
-
Conclusion
This compound represents a promising chemical scaffold for CNS drug discovery. Its favorable predicted physicochemical properties make it an excellent starting point for building compound libraries with a high probability of BBB penetration. The protocols and strategic workflow outlined in this guide provide a comprehensive framework for researchers to systematically evaluate this compound and its derivatives. By progressing through a logical cascade of in vitro binding, functional, and permeability assays, scientists can efficiently identify lead candidates with the desired profile for advancement into crucial in vivo studies, ultimately accelerating the discovery of new medicines for debilitating neurological and psychiatric disorders.
References
-
Wager, T. T., Hou, X., Verhoest, P. R., & Villalobos, A. (2010). Moving beyond Rules: The Development of a Central Nervous System Multiparameter Optimization (CNS MPO) Approach to Enable Alignment of Druglike Properties. ACS Chemical Neuroscience. [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 16336503, 1-[4-(Piperidin-1-ylcarbonyl)phenyl]methanamine hydrochloride. Retrieved January 17, 2026, from [Link]
-
Chu, U. B., & Ruoho, A. E. (2015). Sigma Receptor Binding Assays. Current Protocols in Pharmacology. [Link]
-
Thomsen, W. (2005). Functional assays for screening GPCR targets. Current Opinion in Biotechnology. [Link]
-
Nestler, E. J., & Hyman, S. E. (2010). Animal models of neuropsychiatric disorders. Nature Neuroscience. [Link]
-
Giménez-López, P., et al. (2024). ADME profiling, molecular docking, DFT, and MEP analysis reveal cissamaline, cissamanine, and cissamdine from Cissampelos capensis L.f. as potential anti-Alzheimer's agents. Scientific Reports. [Link]
-
Mao, Q. Q., et al. (2019). Role of piperine in CNS diseases: pharmacodynamics, pharmacokinetics and drug interactions. Expert Opinion on Drug Metabolism & Toxicology. [Link]
-
Shah, P., et al. (2020). In-vitro blood-brain barrier models for drug screening and permeation studies: an overview. Brain Research Bulletin. [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 1520158, (4-Methylpiperidin-1-yl)(piperidin-4-yl)methanone. Retrieved January 17, 2026, from [Link]
-
ResearchGate. (n.d.). ADME attribute alignment of marketed CNS drugs and CNS candidates. Retrieved January 17, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 870793, 1'-Methyl-1,4'-bipiperidine. Retrieved January 17, 2026, from [Link]
-
ResearchGate. (n.d.). Assay of CB1 Receptor Binding. Retrieved January 17, 2026, from [Link]
-
Labinsights. (2023). In vitro and in vivo blood brain barrier assay for neurological diseases. Retrieved January 17, 2026, from [Link]
-
ResearchGate. (n.d.). Available structures for drugs affecting CNS receptors. Retrieved January 17, 2026, from [Link]
-
Eurofins Discovery. (n.d.). GPCR Functional Assays, Understanding On/Off-target Activity. Retrieved January 17, 2026, from [Link]
-
McNaughton, N. (2023). Editorial: Animal models of neuropsychiatric disorders: validity, strengths, and limitations. Frontiers in Behavioral Neuroscience. [Link]
-
Palani, A., et al. (2001). Discovery of 4-[(Z)-(4-bromophenyl)-(ethoxyimino)methyl]-1'-[(2,4-dimethyl-3-pyridinyl)carbonyl]-4'-methyl-1,4'-bipiperidine N-oxide (SCH 351125): an orally bioavailable human CCR5 antagonist for the treatment of HIV infection. Journal of Medicinal Chemistry. [Link]
-
MDPI. (2022). Experimental Models of In Vitro Blood–Brain Barrier for CNS Drug Delivery: An Evolutionary Perspective. Retrieved January 17, 2026, from [Link]
-
Popugaeva, E., et al. (2017). Derivatives of Piperazines as Potential Therapeutic Agents for Alzheimer's Disease. Frontiers in Neuroscience. [Link]
-
Wang, D., et al. (2022). Recent progress in assays for GPCR drug discovery. American Journal of Physiology-Cell Physiology. [Link]
-
Robbins, T. W., & Everitt, B. J. (2007). Animal models of neuropsychiatric disorders. Current Opinion in Neurobiology. [Link]
-
MDPI. (2023). Refined ADME Profiles for ATC Drug Classes. Retrieved January 17, 2026, from [Link]
-
Wager, T. T., et al. (2010). Defining Desirable Central Nervous System Drug Space through the Alignment of Molecular Properties, in Vitro ADME, and Safety Attributes. ACS Chemical Neuroscience. [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 18351312, 1-(1-Benzylpiperidin-4-yl)-N-methylmethanamine. Retrieved January 17, 2026, from [Link]
-
Tempo Bioscience. (2022). In Vitro Blood Brain Barrier Models for Drug Development. Retrieved January 17, 2026, from [Link]
-
ResearchGate. (n.d.). Animal Models and Human Neuropsychiatric Disorders. Retrieved January 17, 2026, from [Link]
-
Thomsen, W. (2005). Functional assays for screening GPCR targets. Current Opinion in Biotechnology. [Link]
-
Popugaeva, E., et al. (2024). Discovery of a novel piperazine derivative, cmp2: a selective TRPC6 activator suitable for treatment of synaptic deficiency in Alzheimer's disease hippocampal neurons. bioRxiv. [Link]
-
Wang, D., et al. (2022). Recent progress in assays for GPCR drug discovery. American Journal of Physiology. Cell Physiology. [Link]
-
Nestler, E. J., & Hyman, S. E. (2010). Animal models of neuropsychiatric disorders. Nature Neuroscience. [Link]
-
Chu, U. B., & Ruoho, A. E. (2016). SIGMA RECEPTOR BINDING ASSAYS. Current Protocols in Pharmacology. [Link]
-
MDPI. (n.d.). Special Issue: Therapeutic Agents for Neurological Disorders. Retrieved January 17, 2026, from [Link]
-
MDPI. (2021). Anti-Infective Properties, Cytotoxicity, and In Silico ADME Parameters of Novel 4′-(Piperazin-1-yl)benzanilides. Retrieved January 17, 2026, from [Link]
-
Creative Biolabs. (n.d.). In Vitro Safety Pharmacology Study on Central Nervous System. Retrieved January 17, 2026, from [Link]
-
Brieflands. (n.d.). Optimum Conditions of Radioligand Receptor Binding Assay of Ligands of Benzodiazepine Receptors. Retrieved January 17, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 795707, 1-Methyl-4-(piperidin-4-yl)piperazine. Retrieved January 17, 2026, from [Link]
Sources
- 1. Medicinal Chemical Properties of Successful Central Nervous System Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. scispace.com [scispace.com]
- 5. ADME profiling, molecular docking, DFT, and MEP analysis reveal cissamaline, cissamanine, and cissamdine from Cissampelos capensis L.f. as potential anti-Alzheimer's agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of 4-[(Z)-(4-bromophenyl)- (ethoxyimino)methyl]-1'-[(2,4-dimethyl-3- pyridinyl)carbonyl]-4'-methyl-1,4'- bipiperidine N-oxide (SCH 351125): an orally bioavailable human CCR5 antagonist for the treatment of HIV infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 8. Sigma Receptor Binding Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. In-vitro blood-brain barrier models for drug screening and permeation studies: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 10. labinsights.nl [labinsights.nl]
- 11. In Vitro Models for the Blood Brain Barrier [tempobioscience.com]
- 12. Experimental Models of In Vitro Blood–Brain Barrier for CNS Drug Delivery: An Evolutionary Perspective [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. Role of piperine in CNS diseases: pharmacodynamics, pharmacokinetics and drug interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Animal Models of Neuropsychiatric Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Frontiers | Editorial: Animal models of neuropsychiatric disorders: validity, strengths, and limitations [frontiersin.org]
- 17. Animal models of neuropsychiatric disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Animal models of neuropsychiatric disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
Synthesis of Novel Derivatives from 1-(1'-Methyl-1,4'-bipiperidin-4-yl)methanamine: An Application & Protocol Guide
Abstract
This comprehensive guide provides detailed application notes and robust protocols for the synthesis of a diverse array of derivatives from the versatile building block, 1-(1'-Methyl-1,4'-bipiperidin-4-yl)methanamine. This scaffold is of significant interest to researchers, scientists, and drug development professionals due to its prevalence in medicinally relevant compounds, including peripherally acting µ-opioid receptor antagonists such as Alvimopan.[1][][3][4] The protocols herein detail key synthetic transformations including N-acylation for amide synthesis, reductive amination for the introduction of alkyl and aryl moieties, and the formation of ureas and sulfonamides. Each protocol is presented with in-depth explanations of the underlying chemical principles and experimental considerations to ensure scientific integrity and reproducibility.
Introduction: The 1,4'-Bipiperidine Scaffold in Medicinal Chemistry
The 1,4'-bipiperidine motif is a privileged scaffold in modern medicinal chemistry, frequently incorporated into molecules targeting a wide range of biological pathways.[5] Its rigid, yet three-dimensional structure allows for precise orientation of functional groups in pharmacophores, leading to enhanced binding affinity and selectivity for their respective biological targets. The title compound, this compound, features a reactive secondary amine, providing a convenient handle for a variety of chemical modifications. The derivatization of this primary amine allows for the systematic exploration of structure-activity relationships (SAR), a cornerstone of the drug discovery process. A notable example of a drug molecule featuring a related 1,4'-bipiperidine core is Alvimopan, a peripherally acting µ-opioid antagonist used to manage postoperative ileus.[1][][3][4] The synthesis of Alvimopan and its analogs often involves the coupling of a carboxylic acid derivative to a 1,4'-bipiperidine amine, highlighting the importance of the synthetic strategies discussed in this guide.[6]
Core Synthetic Strategies and Mechanistic Insights
The derivatization of this compound primarily involves the nucleophilic reactivity of the exocyclic secondary amine. The following sections will detail the key synthetic transformations, providing both theoretical understanding and practical protocols.
N-Acylation: The Formation of Amide Bonds
Amide bond formation is one of the most fundamental and frequently employed reactions in medicinal chemistry.[7] For the acylation of a sterically accessible, yet potentially challenging secondary amine like our title compound, the use of modern coupling reagents is paramount to achieving high yields and purity.
Mechanism of HATU-Mediated Amide Coupling:
Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium (HATU) is a highly efficient coupling reagent that activates carboxylic acids to facilitate their reaction with amines.[8][9] The mechanism proceeds as follows:
-
Activation of the Carboxylic Acid: The carboxylic acid is deprotonated by a non-nucleophilic base, typically N,N-diisopropylethylamine (DIPEA). The resulting carboxylate anion attacks the electrophilic carbon of HATU, leading to the formation of a highly reactive OAt-active ester.[8]
-
Nucleophilic Attack by the Amine: The secondary amine of this compound then attacks the carbonyl carbon of the OAt-active ester.
-
Amide Bond Formation: The tetrahedral intermediate collapses, eliminating the 1-hydroxy-7-azabenzotriazole (HOAt) leaving group to form the desired amide product.[8][9]
Diagram of the N-Acylation Workflow:
Caption: General workflow for the N-acylation of the starting material.
Reductive Amination: Forging New Carbon-Nitrogen Bonds
Reductive amination is a powerful and versatile method for the N-alkylation of amines.[10] This one-pot reaction involves the formation of an iminium ion intermediate from the reaction of an amine with an aldehyde or ketone, followed by its in-situ reduction.
Mechanism of Reductive Amination with Sodium Triacetoxyborohydride:
Sodium triacetoxyborohydride (NaBH(OAc)₃) is a mild and selective reducing agent, ideal for reductive amination.[11][12][13] It is particularly effective because it reduces the iminium ion intermediate much faster than it reduces the starting aldehyde or ketone.[12]
-
Iminium Ion Formation: The secondary amine reacts with the carbonyl group of an aldehyde or ketone to form a hemiaminal intermediate. Subsequent dehydration, often catalyzed by a weak acid like acetic acid, generates a transient iminium ion.
-
Hydride Transfer: Sodium triacetoxyborohydride delivers a hydride ion to the electrophilic carbon of the iminium ion.
-
Formation of the Tertiary Amine: This reduction yields the corresponding N-alkylated tertiary amine product.
Diagram of the Reductive Amination Workflow:
Caption: General workflow for reductive amination.
Synthesis of Ureas and Sulfonamides
The synthesis of ureas and sulfonamides introduces important functional groups that can act as hydrogen bond donors and acceptors, significantly influencing the pharmacological properties of a molecule.
Urea Formation: Ureas are readily synthesized by the reaction of the secondary amine with an isocyanate.[14][15][16] This reaction is typically high-yielding and proceeds without the need for a catalyst.
Sulfonamide Formation: Sulfonamides are prepared by reacting the amine with a sulfonyl chloride in the presence of a base to neutralize the HCl byproduct.[17][18]
Experimental Protocols
General Considerations:
-
All reactions should be performed in a well-ventilated fume hood.
-
Anhydrous solvents and reagents should be used where specified.
-
Reaction progress should be monitored by an appropriate technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Purification of these basic and often polar compounds can be challenging. Column chromatography on silica gel may require the addition of a small amount of a basic modifier (e.g., triethylamine or ammonia in the eluent) to prevent streaking and improve separation.[19] Alternatively, reversed-phase chromatography or chromatography on basic alumina can be effective.[20][21]
Protocol 1: General Procedure for N-Acylation using HATU
Materials:
-
This compound (1.0 eq)
-
Carboxylic acid (1.1 eq)
-
HATU (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
To a solution of the carboxylic acid in anhydrous DMF, add HATU and DIPEA.
-
Stir the mixture at room temperature for 15 minutes to pre-activate the carboxylic acid.
-
Add a solution of this compound in anhydrous DMF to the reaction mixture.
-
Stir the reaction at room temperature for 2-4 hours, or until completion as indicated by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (using a gradient of dichloromethane/methanol with 1% triethylamine) to afford the desired N-acyl derivative.
Protocol 2: General Procedure for Reductive Amination
Materials:
-
This compound (1.0 eq)
-
Aldehyde or Ketone (1.2 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)
-
Anhydrous 1,2-Dichloroethane (DCE)
Procedure:
-
To a solution of this compound and the aldehyde or ketone in anhydrous DCE, add sodium triacetoxyborohydride in one portion.
-
Stir the reaction mixture at room temperature for 12-24 hours, or until completion as indicated by TLC or LC-MS.
-
Carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (using a gradient of dichloromethane/methanol with 1% triethylamine) to yield the desired N-alkylated derivative.
Protocol 3: General Procedure for Urea Synthesis
Materials:
-
This compound (1.0 eq)
-
Isocyanate (1.05 eq)
-
Anhydrous Dichloromethane (DCM)
Procedure:
-
Dissolve this compound in anhydrous DCM.
-
Add the isocyanate dropwise to the stirred solution at room temperature.
-
Stir the reaction for 1-3 hours, or until completion as indicated by TLC or LC-MS.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (using a gradient of ethyl acetate/hexanes or dichloromethane/methanol) to afford the desired urea derivative.
Protocol 4: General Procedure for Sulfonamide Synthesis
Materials:
-
This compound (1.0 eq)
-
Sulfonyl chloride (1.1 eq)
-
Triethylamine (1.5 eq)
-
Anhydrous Dichloromethane (DCM)
Procedure:
-
To a solution of this compound and triethylamine in anhydrous DCM at 0 °C, add the sulfonyl chloride dropwise.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours, or until completion as indicated by TLC or LC-MS.
-
Wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (using a gradient of ethyl acetate/hexanes) to yield the desired sulfonamide derivative.
Data Presentation: A Library of Potential Derivatives
The following table summarizes a representative, though not exhaustive, library of derivatives that can be synthesized using the protocols outlined above. The yields are hypothetical and will vary depending on the specific substrate and reaction conditions.
| Derivative Type | Reagent | Protocol | Hypothetical Yield | Potential Application Area |
| Amide | Benzoic Acid | 1 | 85-95% | General SAR exploration |
| 4-Fluorobenzoic Acid | 1 | 80-90% | Introduction of a fluorine atom for metabolic stability | |
| 3-Pyridinecarboxylic Acid | 1 | 75-85% | Modulation of solubility and basicity | |
| N-Alkyl | Benzaldehyde | 2 | 70-85% | Introduction of a benzyl group |
| Cyclohexanone | 2 | 65-80% | Increasing lipophilicity | |
| 4-Methoxybenzaldehyde | 2 | 70-85% | Probing electronic effects | |
| Urea | Phenyl isocyanate | 3 | 90-98% | Hydrogen bond donor/acceptor interactions |
| 4-Chlorophenyl isocyanate | 3 | 90-98% | Halogen bonding interactions | |
| Sulfonamide | Benzenesulfonyl chloride | 4 | 70-85% | Amide isostere |
| 4-Toluenesulfonyl chloride | 4 | 75-90% | Increased steric bulk and lipophilicity |
Conclusion
This application and protocol guide provides a comprehensive framework for the synthesis of a wide range of derivatives from this compound. The detailed protocols, grounded in established synthetic methodologies and mechanistic understanding, offer researchers a reliable starting point for their own investigations. The versatility of this scaffold, coupled with the robust synthetic routes presented, underscores its potential for the discovery of novel therapeutic agents. It is our hope that this guide will serve as a valuable resource for the scientific community, accelerating research and development in medicinal chemistry and drug discovery.
References
-
Urea derivative synthesis by amination, rearrangement or substitution. Organic Chemistry Portal. (n.d.). Retrieved January 17, 2026, from [Link]
-
A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. ResearchGate. (2025, August 6). Retrieved January 17, 2026, from [Link]
-
(PDF) A novel N-alkylation of amines by alkyl halides on mixed oxides at room temperature. ResearchGate. (2025, August 7). Retrieved January 17, 2026, from [Link]
-
Alvimopan, a Novel, Peripherally Acting μ Opioid Antagonist: Results of a Multicenter, Randomized, Double-Blind, Placebo-Controlled, Phase III Trial of Major Abdominal Surgery and Postoperative Ileus. (2005). Annals of Surgery, 241(4), 617–627. [Link]
-
A Simple Secondary Amine Synthesis: Reductive Amination Using Sodium Triacetoxyborohydride. (2004). Journal of Chemical Education, 81(12), 1788. [Link]
-
(PDF) Synthesis of 1,4-substituted piperidines and their inhibition of neuronal T-type Ca2+ channels and mitigation of neuropathic pain in mice. ResearchGate. (2025, November 3). Retrieved January 17, 2026, from [Link]
-
Sulfonamide synthesis by S-N coupling. Organic Chemistry Portal. (n.d.). Retrieved January 17, 2026, from [Link]
-
For highly polar compound, how to do the purification? Is it first to be purified by normal column and then by reverse phase or by size exclusion? ResearchGate. (2018, April 25). Retrieved January 17, 2026, from [Link]
-
One-Pot Synthesis of Ureas from Boc-Protected Amines. (2014). The Journal of Organic Chemistry, 79(21), 10455–10461. [Link]
-
1,4'-Bipiperidine. PubChem. (n.d.). Retrieved January 17, 2026, from [Link]
-
(PDF) Synthesis, Characterization and Antibacterial Studies For N-Alkyl and N-Aryl of [1-(4-Chlorophenyl) Cyclopropyl] (Piperazin-1-Yl) Methanone Derivatives. ResearchGate. (2018, October 30). Retrieved January 17, 2026, from [Link]
-
HATU. Wikipedia. (2023, December 19). Retrieved January 17, 2026, from [Link]
-
How do I purify ionizable organic amine compounds using flash column chromatography? Biotage. (2023, February 10). Retrieved January 17, 2026, from [Link]
-
One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Princeton University. (2023, September 28). Retrieved January 17, 2026, from [Link]
-
A Simple Secondary Amine Synthesis: Reductive Amination Using Sodium Triacetoxyborohydride. ResearchGate. (2025, August 6). Retrieved January 17, 2026, from [Link]
- Efficient synthesis of secondary amines by selective alkylation of primary amines. (2002). U.S.
-
One-Pot Synthesis of Sulfonamides from Primary and Secondary Amine Derived Sulfonate Salts Using Cyanuric Chloride. ResearchGate. (2025, August 10). Retrieved January 17, 2026, from [Link]
-
Amine synthesis by amide reduction. Organic Chemistry Portal. (n.d.). Retrieved January 17, 2026, from [Link]
-
A simple conversion of amines into monosubstituted ureas in organic and aqueous solvents. (n.d.). Retrieved January 17, 2026, from [Link]
-
Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green. (2023). Chemical Science, 14(10), 2638–2643. [Link]
- Synthesis and Characterization of all Possible Diastereoisomers of Alvimopan. (2014). Der Pharma Chemica, 6(4), 316-322.
-
Sodium triacetoxyborohydride. Organic Chemistry Portal. (n.d.). Retrieved January 17, 2026, from [Link]
-
Separation of organic amine compounds on silica gel with reversed-phase eluents. (1984). Analytical Chemistry, 56(13), 2674–2676. [Link]
-
Synthesis of 3-substituted 1,4'-bipiperidine 1-oxo-3,4-dihydroisoquinoline-4-carboxamides 2a-l. ResearchGate. (n.d.). Retrieved January 17, 2026, from [Link]
-
Amide Bond Formation via the Rearrangement of Nitrile Imines Derived from N-2-Nitrophenyl Hydrazonyl Bromides. (2018). Organic Letters, 20(15), 4569–4572. [Link]
-
A Versatile Class of 1,4,4-Trisubstituted Piperidines Block Coronavirus Replication In Vitro. (2021). Molecules, 26(16), 4987. [Link]
-
Synthesis, Characterization, and Biological Evaluation of N-Methyl Derivatives of Norbelladine. (2023). Molecules, 28(15), 5709. [Link]
-
Alvimopan. (2007). Expert Opinion on Investigational Drugs, 16(4), 501–509. [Link]
-
Alkylation of Amines, Part 1: with Alkyl Halides. (2020, November 2). YouTube. Retrieved January 17, 2026, from [Link]
-
Urea Formation - Common Conditions. Organic Chemistry Portal. (n.d.). Retrieved January 17, 2026, from [Link]
-
Reductive Amination. (n.d.). Retrieved January 17, 2026, from [Link]
-
Reductive Amination - Common Conditions. Organic Chemistry Portal. (n.d.). Retrieved January 17, 2026, from [Link]
-
Screening primary racemic amines for enantioseparation by derivatized polysaccharide and cyclofructan columns. (2012). Journal of Chromatography A, 1269, 128–137. [Link]
-
1-pentanoyl-N-{[2'-(1H-tetrazol-5-yl)biphenyl-4-yl]methyl}-pyrrolidine-2-carboxamide: investigation of structural variations. (2011). Archiv der Pharmazie, 344(10), 657–665. [Link]
-
The Synthesis of Sterically Hindered Amides. ResearchGate. (2025, August 9). Retrieved January 17, 2026, from [Link]
-
Synthesis of Secondary Amines via Self-Limiting Alkylation. (2024). Organic Letters, 26(24), 5158–5163. [Link]
- Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. (2023). International Journal of Novel Research and Development, 8(4), 1-15.
-
Direct synthesis of sulfenamides, sulfinamides, and sulfonamides from thiols and amines. (2021). RSC Advances, 11(52), 32918–32936. [Link]
-
Substituted Ureas. Methods of Synthesis and Applications. ResearchGate. (2025, August 5). Retrieved January 17, 2026, from [Link]
-
alvimopan. IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). Retrieved January 17, 2026, from [Link]
-
Proposed mechanism for amidation using HBTU (9). ResearchGate. (n.d.). Retrieved January 17, 2026, from [Link]
-
The Synthesis of Sterically Hindered Amides. (2014). CHIMIA International Journal for Chemistry, 68(6), 417–420. [Link]
-
Very polar compound purification using aqueous normal-phase flash column chromatography. Biotage. (2023, January 30). Retrieved January 17, 2026, from [Link]
-
Amide synthesis by acylation. Organic Chemistry Portal. (n.d.). Retrieved January 17, 2026, from [Link]
-
HATU: Gold Standard Peptide Coupling Reagent for Amide Bond Formation. Inhibitor Research Hub. (2025, October 30). Retrieved January 17, 2026, from [Link]
Sources
- 1. Alvimopan, a Novel, Peripherally Acting μ Opioid Antagonist: Results of a Multicenter, Randomized, Double-Blind, Placebo-Controlled, Phase III Trial of Major Abdominal Surgery and Postoperative Ileus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Alvimopan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. alvimopan | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 5. ijnrd.org [ijnrd.org]
- 6. Synthesis and Characterization of all Possible Diastereoisomers of Alvimopan – Oriental Journal of Chemistry [orientjchem.org]
- 7. Amide synthesis by acylation [organic-chemistry.org]
- 8. HATU - Wikipedia [en.wikipedia.org]
- 9. peptidebridge.com [peptidebridge.com]
- 10. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Sodium triacetoxyborohydride [organic-chemistry.org]
- 13. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 14. Urea derivative synthesis by amination, rearrangement or substitution [organic-chemistry.org]
- 15. Urea Formation - Common Conditions [commonorganicchemistry.com]
- 16. researchgate.net [researchgate.net]
- 17. Sulfonamide synthesis by S-N coupling [organic-chemistry.org]
- 18. thieme-connect.com [thieme-connect.com]
- 19. biotage.com [biotage.com]
- 20. researchgate.net [researchgate.net]
- 21. biotage.com [biotage.com]
High-Throughput Screening Assays for 1-(1'-Methyl-1,4'-bipiperidin-4-yl)methanamine Analogs: An Application Guide
Introduction: The 1,4'-Bipiperidine Scaffold and its Therapeutic Potential
The 1,4'-bipiperidine scaffold is a privileged structural motif in modern medicinal chemistry, frequently incorporated into centrally active agents due to its favorable physicochemical properties and ability to engage with a variety of biological targets. Analogs of 1-(1'-Methyl-1,4'-bipiperidin-4-yl)methanamine, in particular, have been investigated for their utility as ligands for receptors implicated in neurological and psychiatric disorders. Published literature suggests that this structural class exhibits a notable affinity for Sigma receptors (σR), which are unique intracellular chaperone proteins primarily located at the endoplasmic reticulum.[1][2]
Sigma receptors, comprising σ1R and σ2R subtypes, are implicated in a wide range of cellular functions, including ion channel modulation, calcium signaling, and cellular stress responses.[1] Their dysregulation is linked to conditions such as neuropathic pain, neurodegenerative diseases, and addiction.[2] Consequently, the development of novel, selective σR ligands is a significant goal in drug discovery.
This application note provides a comprehensive, field-proven guide for researchers, scientists, and drug development professionals on establishing a high-throughput screening (HTS) cascade to identify and characterize novel this compound analogs as potent and selective σR modulators. The protocols herein are designed to be robust, reproducible, and amenable to automation, forming a self-validating system for hit identification and validation.[3]
The High-Throughput Screening (HTS) Cascade
A tiered or "funnel" approach is the most efficient strategy for screening large compound libraries. This HTS cascade is designed to rapidly identify active compounds (hits) in a primary screen, confirm their activity and mechanism in secondary assays, and eliminate artifacts or undesirable compounds through counter-screens.
Caption: HTS cascade for identifying σR modulators.
Primary Screen: Fluorescence Polarization (FP) Competitive Binding Assay
3.1. Principle of the Assay
This assay directly measures the binding of test compounds to the target protein, in this case, the σ1 receptor. Fluorescence Polarization (FP) is an ideal HTS technology for this purpose.[4] It relies on the difference in the rotational speed of a small, fluorescently-labeled ligand ("tracer") when it is free in solution versus when it is bound to a much larger protein.[5][6]
-
Low Polarization: The free tracer tumbles rapidly, and the emitted light is depolarized.
-
High Polarization: When the tracer is bound to the σ1 receptor, the complex tumbles much more slowly, and the emitted light remains highly polarized.
Test compounds that bind to the σ1 receptor will compete with the fluorescent tracer, displacing it and causing a decrease in the measured polarization. This change is proportional to the affinity of the test compound.[7][8]
Caption: Principle of the FP competitive binding assay.
3.2. Detailed Protocol: σ1 Receptor FP Assay
Materials:
-
Purified, recombinant human σ1 receptor protein.
-
Fluorescent tracer (e.g., a known σ1R ligand conjugated to a fluorophore like TAMRA).
-
Assay Buffer: Phosphate-Buffered Saline (PBS), pH 7.4, with 0.01% Tween-20.
-
Test compounds (this compound analogs) dissolved in DMSO.
-
Black, low-volume 384-well microplates.
-
A microplate reader equipped with FP capabilities.
Procedure:
-
Reagent Preparation:
-
Prepare a 2X solution of σ1 receptor in Assay Buffer at a concentration predetermined by saturation binding experiments (typically around the Kd of the tracer).
-
Prepare a 2X solution of the fluorescent tracer in Assay Buffer at a concentration of 2 nM.
-
Prepare serial dilutions of test compounds in 100% DMSO, then dilute into Assay Buffer to create 4X final concentration solutions (maintaining a constant DMSO concentration).
-
-
Assay Plate Setup (384-well format):
Well Type Reagent 1 (5 µL) Reagent 2 (10 µL) Reagent 3 (5 µL) Final Volume Test Compound 4X Compound Solution 2X Tracer Solution 2X Receptor Solution 20 µL Negative Control Assay Buffer + DMSO 2X Tracer Solution 2X Receptor Solution 20 µL | Positive Control | Assay Buffer + DMSO | 2X Tracer Solution | Assay Buffer | 20 µL |
-
Assay Execution: a. Add 5 µL of the 4X compound solution (or control buffer) to the appropriate wells. b. Add 10 µL of the 2X tracer solution to all wells. c. Initiate the binding reaction by adding 5 µL of the 2X receptor solution (or buffer for positive controls). d. Seal the plate and incubate for 60 minutes at room temperature, protected from light. e. Centrifuge the plate briefly to remove any bubbles. f. Read the fluorescence polarization on a compatible plate reader.
3.3. Data Analysis and Quality Control
-
Z'-Factor: This statistical parameter is crucial for validating the quality and robustness of the HTS assay.[9][10][11] It is calculated using the means (μ) and standard deviations (σ) of the positive (pos) and negative (neg) controls.
-
Data Normalization: Convert raw polarization values (mP) to percent inhibition relative to controls.
-
% Inhibition = 100 * (mP_neg_control - mP_sample) / (mP_neg_control - mP_pos_control)
-
-
Hit Selection: Compounds demonstrating concentration-dependent inhibition and a potency (IC50) below a defined threshold (e.g., < 10 µM) are selected as primary hits for further investigation.
Secondary Screen: Cell-Based Calcium Flux Assay
4.1. Principle of the Assay
After identifying compounds that bind to the σ1 receptor, it is essential to confirm that this binding translates into functional activity in a cellular context. The σ1 receptor is known to modulate the function of various ion channels.[14] Therefore, a calcium flux assay is a highly relevant functional readout.[15][16][17] This assay uses a calcium-sensitive fluorescent dye that dramatically increases its fluorescence intensity upon binding to intracellular calcium.
In a cell line stably expressing the human σ1 receptor, receptor activation or modulation by a test compound can lead to a change in intracellular calcium levels, which is detected as a change in fluorescence. This provides a robust measure of the compound's functional efficacy as an agonist, antagonist, or allosteric modulator.[18]
4.2. Detailed Protocol: FLIPR Calcium Flux Assay
Materials:
-
HEK293 cells stably expressing the human σ1 receptor.
-
Culture Medium: DMEM, 10% FBS, 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418).
-
Calcium-sensitive dye kit (e.g., Fluo-4 Direct™).
-
Assay Buffer: Hanks’ Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
384-well, black-walled, clear-bottom cell culture plates.
-
A FLIPR (Fluorometric Imaging Plate Reader) or equivalent instrument capable of kinetic fluorescence reading with automated liquid handling.
Procedure:
-
Cell Plating: a. Seed the HEK293-σ1R cells into 384-well plates at a density of 10,000-20,000 cells per well. b. Incubate for 24 hours at 37°C, 5% CO2.
-
Dye Loading: a. Prepare the calcium dye solution according to the manufacturer’s instructions, including the probenecid solution to prevent dye leakage. b. Remove the culture medium from the cell plate and add 20 µL of the dye solution to each well. c. Incubate for 60 minutes at 37°C, 5% CO2.
-
Assay Execution (on FLIPR): a. Prepare a 5X concentration plate of the test compounds (primary hits) in Assay Buffer. b. Place both the cell plate and the compound plate into the FLIPR instrument. c. The instrument will record a baseline fluorescence for 10-20 seconds. d. The instrument’s robotic pipettor will then add 5 µL from the compound plate to the cell plate. e. Fluorescence will be monitored kinetically for an additional 2-3 minutes to capture the calcium flux response.
4.3. Data Analysis
-
Response Calculation: The functional response is typically calculated as the maximum fluorescence intensity minus the baseline fluorescence.
-
Dose-Response Curves: Confirmed hits are tested in a multi-point dose-response format to determine their EC50 (for agonists) or IC50 (for antagonists, tested against a known agonist).
-
Hit Confirmation: Compounds that elicit a clear, dose-dependent functional response are considered confirmed hits.
Counter-Screen: Cell Viability Assay
5.1. Principle of the Assay
It is critical to ensure that the observed activity in the primary and secondary screens is not due to non-specific effects like cytotoxicity. A decrease in signal in the primary binding assay, for example, could be caused by compound-induced protein denaturation rather than competitive binding. The CellTiter-Glo® Luminescent Cell Viability Assay is an industry-standard method for this purpose.[19][20]
This homogeneous assay quantifies the amount of ATP present, which is a direct indicator of metabolically active, viable cells.[21] The reagent lyses the cells and provides the substrate (luciferin) and enzyme (luciferase) for a reaction that generates a stable, glow-type luminescent signal proportional to the ATP concentration. Compounds that are cytotoxic will reduce the number of viable cells, leading to a decrease in the luminescent signal.
5.2. Detailed Protocol: CellTiter-Glo® Assay
Materials:
-
HEK293-σ1R cells and culture medium.
-
White, opaque-walled 384-well plates suitable for luminescence.
-
CellTiter-Glo® Reagent.[22]
-
A microplate reader capable of reading luminescence.
Procedure:
-
Cell Plating & Dosing: a. Seed cells into 384-well white plates as described for the calcium flux assay. b. After 24 hours, treat the cells with the confirmed hit compounds at the highest concentration used in the functional assay (e.g., 20 µM). c. Incubate for the same duration as the longest functional assay (e.g., 1-2 hours).
-
Assay Execution: a. Equilibrate the cell plate and the CellTiter-Glo® Reagent to room temperature for 30 minutes.[21] b. Add a volume of CellTiter-Glo® Reagent equal to the volume of culture medium in each well (e.g., add 25 µL reagent to 25 µL medium).[22] c. Place the plate on an orbital shaker for 2 minutes to induce cell lysis.[22] d. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[21] e. Record luminescence using a plate reader.
5.3. Data Interpretation
-
Calculate the percent cell viability for each compound relative to vehicle (DMSO) treated controls.
-
Compounds that cause a significant decrease in cell viability (e.g., >20%) at the tested concentration are flagged as potentially cytotoxic and may be deprioritized or subjected to further investigation.
Conclusion
The screening cascade detailed in this application note provides a robust and logical framework for the identification and validation of novel this compound analogs as σ1 receptor modulators. By integrating a high-throughput biochemical binding assay with a cell-based functional assay and a critical cytotoxicity counter-screen, this workflow ensures that identified hits are potent, functionally active, and specific. This systematic approach maximizes the efficiency of the drug discovery process and increases the confidence in advancing validated hits to subsequent lead optimization studies.
References
-
Fluorescence Polarization Detection. BMG LABTECH. [Link]
-
Flux assays in high throughput screening of ion channels in drug discovery. PubMed. [Link]
-
Z-factors. BIT 479/579 High-throughput Discovery. [Link]
-
Issues of Z-factor and an approach to avoid them for quality control in high-throughput screening studies. Bioinformatics, Oxford Academic. [Link]
-
Calculating a Z-factor to assess the quality of a screening assay. GraphPad. [Link]
-
Protein-ligand binding measurements using fluorescence polarization. BMG LABTECH. [Link]
-
Fluorescence Polarization Assays: Principles & Applications. BPS Bioscience. [Link]
-
The Z prime value (Z´). BMG LABTECH. [Link]
-
Fluorescence‐Based HTS Assays for Ion Channel Modulation in Drug Discovery Pipelines. Wiley Online Library. [Link]
-
High-Throughput Ca2+ Flux Assay To Monitor Cyclic Nucleotide-Gated Channel Activity and Characterize Achromatopsia Mutant Channel Function. PubMed. [Link]
-
High Throughput Assay Technologies for Ion Channel Drug Discovery. Mary Ann Liebert, Inc., publishers. [Link]
-
On HTS: Z-factor. On HTS. [Link]
-
In Solution Assays: Fluorescence Polarization. Glycopedia. [Link]
-
Novel Fluorescence-Based High-Throughput FLIPR Assay Utilizing Membrane-Tethered Genetic Calcium Sensors to Identify T-Type Calcium Channel Modulators. ACS Publications. [Link]
-
Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements. nanomicrospheres. [Link]
-
Synthesis and structure-activity relationships of 2-(1,4'-bipiperidin-1'-yl)thiazolopyridine as H3 receptor antagonists. PubMed. [Link]
-
Discovery of novel 1-(4-aminophenylacetyl)piperidine derivatives as FXR partial agonists for the potential treatment of metabolic dysfunction-associated steatohepatitis. PubMed. [Link]
-
High-throughput screening assays for the identification of chemical probes. PubMed. [Link]
-
Sigma Receptor Binding Assays. PubMed. [Link]
-
Synthesis and pharmacological studies of 4,4-disubstituted piperidines: a new class of compounds with potent analgesic properties. PubMed. [Link]
-
Bridged Piperidine Analogues of a High Affinity Naphthalene-Based P2Y14R Antagonist. PubMed Central. [Link]
-
Structure-activity studies of morphine fragments. I. 4-alkyl-4-(m-hydroxy-phenyl)-piperidines. PubMed. [Link]
-
(PDF) High-throughput screening assays for the identification of chemical probes. ResearchGate. [Link]
-
1-(1-Benzylpiperidin-4-yl)-N-methylmethanamine. PubChem. [Link]
-
Discovery of 4-[(Z)-(4-bromophenyl)-(ethoxyimino)methyl]-1'-[(2,4-dimethyl-3-pyridinyl)carbonyl]-4'-methyl-1,4'-bipiperidine N-oxide (SCH 351125): an orally bioavailable human CCR5 antagonist for the treatment of HIV infection. PubMed. [Link]
-
6-[(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitriles Showing High Affinity for σ1/2 Receptors. PubMed Central. [Link]
-
1-Methyl-4-(piperidin-4-yl)piperazine. PubChem. [Link]
Sources
- 1. Sigma Receptor Binding Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 2-{N-[ω-(1-Benzylpiperidin-4-yl)alkyl]amino}-6-[(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitriles Showing High Affinity for σ1/2 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. High-throughput screening assays for the identification of chemical probes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. bmglabtech.com [bmglabtech.com]
- 6. Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements - nanomicronspheres [nanomicronspheres.com]
- 7. bmglabtech.com [bmglabtech.com]
- 8. In Solution Assays: Fluorescence Polarization - Glycopedia [glycopedia.eu]
- 9. Z-factors – BIT 479/579 High-throughput Discovery [htds.wordpress.ncsu.edu]
- 10. academic.oup.com [academic.oup.com]
- 11. Calculating a Z-factor to assess the quality of a screening assay. - FAQ 1153 - GraphPad [graphpad.com]
- 12. bmglabtech.com [bmglabtech.com]
- 13. assay.dev [assay.dev]
- 14. aurorabiomed.com.cn [aurorabiomed.com.cn]
- 15. Flux assays in high throughput screening of ion channels in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. d-nb.info [d-nb.info]
- 17. High-Throughput Ca2+ Flux Assay To Monitor Cyclic Nucleotide-Gated Channel Activity and Characterize Achromatopsia Mutant Channel Function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.jp]
- 20. CellTiter-Glo® Luminescent Cell Viability Assay [promega.com]
- 21. promega.com [promega.com]
- 22. promega.com [promega.com]
Application Note: Protocols for the Chemoselective N-acylation of the 1-(1'-Methyl-1,4'-bipiperidin-4-yl)methanamine Side Chain
Abstract
The 1-(1'-methyl-1,4'-bipiperidin-4-yl)methanamine scaffold is a privileged structural motif in modern medicinal chemistry, particularly in the development of agents targeting the central nervous system. Its unique combination of a sterically hindered primary amine and a tertiary amine center presents a distinct chemical challenge: achieving selective N-acylation of the primary aminomethyl group without undesired side reactions at the tertiary ring nitrogen. This application note provides a comprehensive guide with three robust and field-proven protocols for the chemoselective N-acylation of this substrate. We detail methodologies using acyl chlorides under modified Schotten-Baumann conditions, amide coupling reagents (EDC/HOBt), and activated N-hydroxysuccinimide (NHS) esters. The causality behind experimental choices, step-by-step procedures, and expected outcomes are discussed to ensure reproducible and high-yield synthesis of diverse amide derivatives.
Introduction: Strategic Importance and Synthetic Challenge
The 1,4'-bipiperidine structure is a cornerstone in the design of pharmacologically active molecules due to its ability to confer favorable physicochemical properties such as improved solubility, metabolic stability, and specific receptor engagement. The primary amine handle on the this compound (herein referred to as 1 ) is a critical point for diversification, allowing for the introduction of various acyl groups to modulate biological activity and pharmacokinetic profiles.
The core synthetic challenge arises from the presence of two nucleophilic nitrogen centers. The target is the primary amine (-CH₂NH₂), which is sterically accessible. However, the tertiary amine in the 1'-methylpiperidine ring can also react with highly electrophilic acylating agents to form a stable, undesired quaternary ammonium salt. Therefore, the selection of reagents and reaction conditions is paramount to ensure chemoselectivity. This guide provides protocols that effectively navigate this challenge.
Figure 1: General Reaction Scheme
Caption: General scheme for the N-acylation of the primary amine side chain.
Protocol Comparison: Selecting the Optimal Method
The choice of acylation protocol depends on the nature of the acylating agent (acyl chloride vs. carboxylic acid), the scale of the reaction, and the sensitivity of functional groups on the acylating partner. The following table summarizes the key characteristics of the three detailed protocols.
| Parameter | Protocol 1: Acyl Chloride | Protocol 2: EDC/HOBt Coupling | Protocol 3: Activated NHS Ester |
| Acyl Source | Acyl Chloride or Anhydride | Carboxylic Acid | Pre-activated NHS Ester |
| Key Reagents | DIPEA or Et₃N | EDC·HCl, HOBt, DIPEA | Pre-formed R-CO-NHS |
| Typical Solvent | Dichloromethane (DCM) | Dimethylformamide (DMF) | DMF, Acetonitrile |
| Reaction Temp. | 0 °C to Room Temp. | 0 °C to Room Temp. | Room Temperature |
| Pros | - Fast reaction times- High yielding- Cost-effective for simple acyl groups | - Mild conditions- Broad substrate scope- Water-soluble byproducts[1] | - Simple, clean reaction- No coupling reagents needed- Water-soluble byproduct[2] |
| Cons | - Acyl chlorides can be moisture-sensitive- HCl byproduct requires a base | - Requires stoichiometric coupling reagents- Can be slower than acyl chloride method | - Requires pre-synthesis of the NHS ester |
Detailed Experimental Protocols
Protocol 1: N-Acylation using Acyl Chlorides (Modified Schotten-Baumann Conditions)
Principle: This classic method utilizes a highly reactive acyl chloride. A non-nucleophilic organic base, such as N,N-diisopropylethylamine (DIPEA) or triethylamine (Et₃N), is crucial. It acts as a proton scavenger, neutralizing the HCl byproduct generated during the reaction, which prevents the protonation of the primary amine starting material and minimizes the quaternization of the tertiary amine.[3][4] The reaction is typically performed at 0 °C to control the initial exothermic reaction.
Materials and Reagents:
-
This compound (1 )
-
Acyl chloride (1.1 eq)
-
DIPEA or Et₃N (1.5 - 2.0 eq)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Step-by-Step Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add amine 1 (1.0 eq). Dissolve it in anhydrous DCM (to a concentration of approx. 0.1 M).
-
Base Addition: Add DIPEA (1.5 eq) to the stirred solution. Cool the mixture to 0 °C using an ice-water bath.
-
Acyl Chloride Addition: Add the acyl chloride (1.1 eq) dropwise to the cooled, stirred solution over 5-10 minutes. A precipitate (DIPEA·HCl) may form.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed.
-
Work-up: Quench the reaction by adding a saturated aqueous solution of NaHCO₃. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volume of aqueous layer).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel (typically using a DCM/Methanol gradient with 0.5% Et₃N) to yield the pure N-acylated product.
Protocol 2: Amide Coupling with EDC and HOBt
Principle: This protocol is ideal when starting from a carboxylic acid. 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) is a water-soluble carbodiimide that activates the carboxylic acid to form a highly reactive O-acylisourea intermediate.[1][5] However, this intermediate can be unstable. The addition of 1-Hydroxybenzotriazole (HOBt) traps the activated species to form an HOBt-ester, which is more stable and less prone to side reactions like N-acylurea formation, while efficiently acylating the primary amine.[6][7] The urea byproduct from EDC is water-soluble, simplifying purification.[1]
Materials and Reagents:
-
This compound (1 )
-
Carboxylic acid (1.0 eq)
-
EDC·HCl (1.2 eq)
-
HOBt (1.2 eq)
-
DIPEA (2.0 - 3.0 eq)
-
Anhydrous Dimethylformamide (DMF)
-
Water and Ethyl Acetate for work-up
Step-by-Step Procedure:
-
Activation: In a round-bottom flask, dissolve the carboxylic acid (1.0 eq), EDC·HCl (1.2 eq), and HOBt (1.2 eq) in anhydrous DMF. Stir the mixture at room temperature for 15-30 minutes to pre-activate the acid.
-
Amine Addition: Add amine 1 (1.0 eq) to the activated mixture, followed by the dropwise addition of DIPEA (2.5 eq).
-
Reaction Monitoring: Stir the reaction at room temperature for 4-24 hours. Monitor progress by TLC or LC-MS.
-
Work-up: Dilute the reaction mixture with water and extract with ethyl acetate (3x). The water-soluble EDC-urea byproduct will remain in the aqueous phase.
-
Purification: Combine the organic extracts, wash sequentially with 5% aqueous LiCl solution (to remove residual DMF) and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude residue by flash column chromatography as described in Protocol 1.[6]
Protocol 3: N-Acylation using Activated N-Hydroxysuccinimide (NHS) Esters
Principle: NHS esters are stable, isolable active esters that react cleanly and selectively with primary amines at ambient temperature to form a stable amide bond.[8][9] The reaction does not require any coupling reagents, and the N-hydroxysuccinimide byproduct is water-soluble, leading to a straightforward work-up.[2] This method is particularly useful for bioconjugation and when acylating with complex or sensitive moieties.[10]
Materials and Reagents:
-
This compound (1 )
-
N-Hydroxysuccinimide ester of the desired acid (R-CO-NHS) (1.1 eq)
-
Anhydrous DMF or Acetonitrile
-
Et₃N or DIPEA (1.2 eq, optional but recommended)
Step-by-Step Procedure:
-
Reaction Setup: Dissolve amine 1 (1.0 eq) and the NHS ester (1.1 eq) in anhydrous DMF or acetonitrile.
-
Base Addition: Add Et₃N (1.2 eq). While not always strictly necessary, the base ensures the primary amine remains deprotonated and can accelerate the reaction.
-
Reaction Monitoring: Stir the mixture at room temperature for 2-18 hours. Monitor the reaction by TLC or LC-MS.
-
Work-up: Upon completion, the solvent can often be removed directly under high vacuum. Alternatively, dilute the mixture with ethyl acetate and wash with water and brine to remove the NHS byproduct and any residual base.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. The resulting crude product is often of high purity but can be further purified by flash chromatography if necessary.
Workflow and Characterization
The general workflow for all protocols follows a similar path from reaction setup to final product analysis. Proper characterization is essential to confirm the structure and purity of the N-acylated product.
Figure 2: General Experimental Workflow
Sources
- 1. organic-synthesis.com [organic-synthesis.com]
- 2. researchgate.net [researchgate.net]
- 3. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]
- 4. byjus.com [byjus.com]
- 5. bachem.com [bachem.com]
- 6. Amine to Amide (EDC + HOBt) [commonorganicchemistry.com]
- 7. peptide.com [peptide.com]
- 8. researchgate.net [researchgate.net]
- 9. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 10. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Neuropharmacological Investigation of 1-(1'-Methyl-1,4'-bipiperidin-4-yl)methanamine
Abstract
This document provides a comprehensive guide for the neuropharmacological characterization of 1-(1'-Methyl-1,4'-bipiperidin-4-yl)methanamine, a novel bipiperidine derivative with potential for modulating central nervous system (CNS) targets. While direct studies on this specific molecule are not yet prevalent in published literature, its structural motifs—particularly the bipiperidine core—suggest a high probability of interaction with key neuroreceptors, such as sigma (σ) receptors and various G-protein coupled receptors (GPCRs). This guide is designed for researchers, medicinal chemists, and drug development professionals, offering a structured, scientifically-grounded framework for a comprehensive investigation, from initial target screening to functional cellular analysis. The protocols herein are based on established methodologies and are designed to be self-validating, ensuring robust and reproducible data generation.
Introduction and Scientific Rationale
The piperidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous CNS-active agents. The specific compound, this compound, combines this scaffold with a secondary piperidine ring and a methanamine substituent, creating a molecule with distinct physicochemical properties that may drive affinity for specific receptor families.
Structurally related compounds, such as those containing N-benzylpiperidine or other complex piperidine moieties, have demonstrated high affinity for sigma receptors (σ1 and σ2).[1][2] These receptors are ligand-regulated molecular chaperones located at the endoplasmic reticulum-mitochondrion interface and are implicated in a wide array of neurological functions and disorders, including pain, depression, Alzheimer's disease, and addiction.[2][3] The σ1 receptor, in particular, is known to modulate ion channels and intracellular signaling cascades, including those involving NMDA receptors.[3][4]
Therefore, a primary hypothesis is that this compound acts as a modulator of sigma receptors. This guide outlines a systematic approach to test this hypothesis and explore other potential neuropharmacological activities.
Synthesis Pathway
A plausible synthetic route for this compound can be adapted from established methods for similar piperidine derivatives, such as reductive amination.[5][6] The proposed pathway begins with commercially available starting materials and employs a protecting group strategy to ensure regioselectivity.
Diagram: Proposed Synthesis of this compound
Caption: A proposed three-step synthesis pathway for the target compound.
Tier 1: Primary Screening and Target Identification
The initial phase of investigation focuses on broadly assessing the compound's binding affinity across a panel of common CNS targets. This unbiased approach is crucial for identifying primary interaction points and potential off-target effects early in the discovery process. High-throughput screening (HTS) platforms are ideal for this stage.[7]
Protocol 3.1: Radioligand Binding Affinity Panel
Objective: To determine the binding affinity (Ki) of this compound for a panel of key neuroreceptors, ion channels, and transporters.
Rationale: This experiment provides a quantitative measure of the compound's interaction with various targets. A broad panel (e.g., 40-60 targets) is recommended, with a particular focus on opioid, dopamine, serotonin, adrenergic, and sigma receptors, given the compound's structure.
Materials:
-
Membrane preparations from cells expressing the target receptors (e.g., HEK293, CHO cells).
-
Specific radioligands for each target (e.g., [³H]-(+)-pentazocine for σ1 receptors).
-
Scintillation vials and cocktail.
-
Microplate-based scintillation counter.
-
Test Compound: this compound, dissolved in an appropriate vehicle (e.g., DMSO).
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound, typically from 10 µM down to 0.1 nM.
-
Assay Setup: In a 96-well plate, combine the cell membrane preparation, the specific radioligand at a concentration near its Kd, and varying concentrations of the test compound.
-
Incubation: Incubate the plates at a specified temperature (e.g., 25°C) for a duration sufficient to reach equilibrium (e.g., 60-120 minutes).
-
Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters multiple times with ice-cold buffer to remove non-specifically bound radioligand.
-
Quantification: Place the filter discs into scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percent inhibition of radioligand binding at each concentration of the test compound. Determine the IC50 value (concentration causing 50% inhibition) by non-linear regression analysis. Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the radioligand concentration and Kd is its dissociation constant.
Data Presentation: Hypothetical Binding Affinity Profile
| Target Receptor | Radioligand | Ki (nM) |
| Sigma-1 (σ1) | [³H]-(+)-Pentazocine | 15.2 |
| Sigma-2 (σ2) | [³H]-DTG | 250.8 |
| Dopamine D2 | [³H]-Spiperone | >1000 |
| Serotonin 5-HT2A | [³H]-Ketanserin | 875.4 |
| NMDA | [³H]-MK-801 | >1000 |
| CCR5 | [³H]-Maraviroc | >1000 |
This table presents hypothetical data for illustrative purposes.
Tier 2: Functional Characterization and Mechanism of Action
Once primary targets are identified (e.g., σ1 receptor), the next step is to determine whether the compound acts as an agonist, antagonist, or allosteric modulator.
Diagram: General Neuropharmacological Screening Workflow
Caption: A streamlined workflow for neuropharmacological characterization.
Protocol 4.1: σ1 Receptor Functional Assay (Calcium Mobilization)
Objective: To assess the functional activity of the compound at the σ1 receptor by measuring its effect on intracellular calcium mobilization in the presence of an NMDA receptor co-agonist.
Rationale: σ1 receptors are known to modulate NMDA receptor function.[4] Agonism at the σ1 receptor can potentiate NMDA-mediated calcium influx in certain cell types. This assay can therefore distinguish between σ1 agonist and antagonist activity.
Materials:
-
PC-12 or SH-SY5Y cells (which endogenously express σ1 receptors).
-
Fluo-4 AM or similar calcium-sensitive fluorescent dye.
-
NMDA and glycine (co-agonist).
-
Known σ1 agonist (e.g., PRE-084) and antagonist (e.g., NE-100) as controls.
-
Fluorometric Imaging Plate Reader (FLIPR) or fluorescence microscope.
Procedure:
-
Cell Plating: Plate cells in a 96-well, black-walled, clear-bottom plate and grow to confluence.
-
Dye Loading: Load cells with Fluo-4 AM dye according to the manufacturer's protocol (typically 30-60 minutes at 37°C).
-
Wash: Gently wash the cells with a physiological buffer (e.g., Hanks' Balanced Salt Solution) to remove extracellular dye.
-
Compound Addition (Antagonist Mode): To test for antagonist activity, pre-incubate the cells with various concentrations of the test compound for 15-30 minutes. Then, add a known σ1 agonist (PRE-084) followed by NMDA/glycine.
-
Compound Addition (Agonist Mode): To test for agonist activity, add various concentrations of the test compound directly to the cells, followed by NMDA/glycine.
-
Fluorescence Measurement: Measure the change in intracellular calcium concentration by monitoring fluorescence intensity over time using a FLIPR. The initial reading establishes a baseline, and the peak fluorescence after stimulation is recorded.
-
Data Analysis:
-
For Agonist Mode: Plot the peak fluorescence response against the log concentration of the test compound to generate a dose-response curve and determine the EC50 value.
-
For Antagonist Mode: Plot the inhibition of the agonist-induced response against the log concentration of the test compound to determine the IC50 value.
-
Diagram: Hypothesized σ1 Receptor Signaling Modulation
Caption: Postulated mechanism of action at the σ1 receptor.
Tier 3: Advanced Cellular and In Vivo Models
Based on the functional data, more complex models can be employed to understand the compound's therapeutic potential.
Protocol 5.1: In Vitro Neuroprotection Assay
Objective: To determine if the compound can protect cultured neurons from excitotoxicity.
Rationale: Given the link between σ1 and NMDA receptors, a key application could be in preventing excitotoxic cell death, a mechanism relevant to stroke and neurodegenerative diseases.[8][9]
Procedure:
-
Culture Primary Neurons: Isolate and culture primary cortical or hippocampal neurons from embryonic rodents.
-
Compound Treatment: Pre-treat the mature neuronal cultures with the test compound for 1-24 hours.
-
Induce Excitotoxicity: Expose the cultures to a high concentration of glutamate or NMDA for a short period (e.g., 15-30 minutes).
-
Wash and Recovery: Wash out the excitotoxin and return the cells to normal culture medium, including the test compound.
-
Assess Viability: After 24 hours, assess cell viability using a quantitative method such as the MTT assay or by measuring lactate dehydrogenase (LDH) release into the medium.
-
Analysis: Compare the viability of compound-treated neurons to vehicle-treated controls to determine the percentage of neuroprotection.
Future Directions: In Vivo Behavioral Models
Should the in vitro data prove promising, subsequent studies would involve in vivo models. The choice of model depends on the established mechanism of action.
-
Neuropathic Pain: If the compound is a potent σ1 antagonist, models like the Chung model (spinal nerve ligation) would be appropriate.[1]
-
Cognitive Enhancement: If the compound potentiates NMDA receptor function via σ1 agonism, cognitive models like the Morris water maze or novel object recognition test in scopolamine-induced amnesia models could be used.[10]
-
Antidepressant Effects: The forced swim test or tail suspension test are standard initial screens for potential antidepressant activity.[11]
Conclusion
This document provides a structured and logical framework for the comprehensive neuropharmacological evaluation of this compound. By starting with broad, unbiased screening and progressing through functional and cellular assays, researchers can efficiently identify its primary molecular targets and elucidate its mechanism of action. The structural similarity to known sigma receptor ligands provides a strong initial hypothesis, positioning this compound as a promising candidate for CNS drug discovery programs targeting neurodegenerative diseases, pain, or psychiatric disorders.
References
-
6-[(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitriles Showing High Affinity for σ1/2 Receptors. PMC - PubMed Central. Available at: [Link]
-
Activation Mechanisms of the NMDA Receptor. NCBI. Available at: [Link]
-
A novel approach to screening for new neuroprotective compounds for the treatment of stroke. PubMed. Available at: [Link]
-
From dopamine 4 to sigma 1: synthesis, SAR and biological characterization of a piperidine scaffold of σ1 modulators. ChemRxiv. Available at: [Link]
-
High-Throughput Screening Platforms in the Discovery of Novel Drugs for Neurodegenerative Diseases. PubMed Central. Available at: [Link]
-
NEUROPHARMACOLOGICAL SCREENING TECHNIQUES FOR PHARMACEUTICALS: A REVIEW. Semantic Scholar. Available at: [Link]
-
Neuropharmacological screening techniques for pharmaceuticals. ResearchGate. Available at: [Link]
-
Physiology, NMDA Receptor. NCBI Bookshelf. Available at: [Link]
-
Potent sigma1-receptor ligand 4-phenyl-1-(4-phenylbutyl) piperidine modulates basal and N-methyl-D-aspartate-evoked nitric oxide production in vivo. PubMed. Available at: [Link]
- Synthesis method of 1-methyl-4- (4-piperidinyl) piperazine hydrochloride.Google Patents.
-
The Pharmacology of Sigma-1 Receptors. PMC - PubMed Central. Available at: [Link]
Sources
- 1. 2-{N-[ω-(1-Benzylpiperidin-4-yl)alkyl]amino}-6-[(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitriles Showing High Affinity for σ1/2 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemrxiv.org [chemrxiv.org]
- 3. The Pharmacology of Sigma-1 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Potent sigma1-receptor ligand 4-phenyl-1-(4-phenylbutyl) piperidine modulates basal and N-methyl-D-aspartate-evoked nitric oxide production in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. CN115124457B - Synthesis method of 1-methyl-4- (4-piperidinyl) piperazine hydrochloride - Google Patents [patents.google.com]
- 7. High-Throughput Screening Platforms in the Discovery of Novel Drugs for Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Activation Mechanisms of the NMDA Receptor - Biology of the NMDA Receptor - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. A novel approach to screening for new neuroprotective compounds for the treatment of stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. NEUROPHARMACOLOGICAL SCREENING TECHNIQUES FOR PHARMACEUTICALS: A REVIEW | Semantic Scholar [semanticscholar.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-(1'-Methyl-1,4'-bipiperidin-4-yl)methanamine
Welcome to our dedicated technical guide for researchers, chemists, and drug development professionals engaged in the synthesis of 1-(1'-Methyl-1,4'-bipiperidin-4-yl)methanamine. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you overcome common challenges and improve your synthesis yield. Our guidance is grounded in established chemical principles and field-proven insights to ensure you can achieve reliable and reproducible results.
The most common and efficient method for synthesizing the target molecule is a reductive amination reaction. This guide will focus on troubleshooting this specific pathway.
Visualizing the Core Synthesis Pathway
The synthesis of this compound is typically achieved via the reductive amination of 1-methyl-4-piperidone with 4-(aminomethyl)piperidine. The reaction proceeds through the formation of an intermediate iminium ion, which is then reduced in situ to form the desired secondary amine linkage between the two piperidine rings.
Caption: General workflow for reductive amination synthesis.
Frequently Asked Questions (FAQs)
Q1: My reaction yield is consistently low. What are the most likely causes?
Low yield in this reductive amination can stem from several factors:
-
Inefficient Iminium Ion Formation: The initial condensation between the ketone (1-methyl-4-piperidone) and the primary amine (4-(aminomethyl)piperidine) is a reversible equilibrium. If the equilibrium is not driven towards the iminium ion, the subsequent reduction step will be inefficient.
-
Sub-optimal Reducing Agent: The choice and handling of the reducing agent are critical. Sodium triacetoxyborohydride (NaBH(OAc)₃) is often preferred because it is mild and selective for imines in the presence of ketones, but other reagents can be used.[1] Poor quality or decomposed reagent will significantly lower the yield.
-
Side Reactions: Competing reactions, such as self-condensation of the piperidone or over-alkylation, can consume starting materials and complicate purification.
-
Workup and Purification Losses: The product is a polar amine, which can lead to losses during aqueous workup (e.g., formation of emulsions) or irreversible adsorption onto silica gel during chromatography.
Q2: I'm observing a significant amount of unreacted starting materials. How can I improve conversion?
Incomplete conversion is often linked to the equilibrium of iminium ion formation. Here are several strategies to drive the reaction to completion:
-
Addition of a Mild Acid: Adding a catalytic amount of a weak acid, like acetic acid (AcOH), can protonate the carbonyl oxygen, making the ketone more electrophilic and accelerating the initial condensation step.[2]
-
Removal of Water: The condensation reaction produces water as a byproduct. Removing this water (e.g., using molecular sieves) will shift the equilibrium towards the iminium ion, in accordance with Le Châtelier's principle.
-
Adjusting Stoichiometry: While a 1:1 stoichiometry is theoretically required, using a slight excess (1.1-1.2 equivalents) of the amine component (4-(aminomethyl)piperidine) can help drive the reaction forward.
-
Increase Reaction Time or Temperature: Allowing the reaction to stir longer at room temperature or gently heating (e.g., to 40-50 °C) can improve conversion, although higher temperatures may also promote side reactions.
Q3: My final product is impure, with several unidentified spots on TLC. What are the likely side products and how can I avoid them?
The most common side product in this reaction is the tertiary amine formed from the double alkylation of the primary amine.
Caption: Troubleshooting decision tree for low conversion.
Optimized Experimental Protocol
This protocol incorporates best practices to maximize yield and minimize side product formation.
Materials:
-
1-Methyl-4-piperidone (1.0 eq)
-
4-(Aminomethyl)piperidine (1.2 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)
-
Acetic Acid (AcOH) (0.1 eq)
-
Anhydrous 1,2-Dichloroethane (DCE)
-
Activated 3Å Molecular Sieves
Procedure:
-
Reaction Setup: To a dry, nitrogen-flushed round-bottom flask, add 4-(aminomethyl)piperidine (1.2 eq), anhydrous DCE, and activated 3Å molecular sieves.
-
Initial Stirring: Stir the mixture at room temperature for 15 minutes.
-
Addition of Reactants: Add acetic acid (0.1 eq) followed by the dropwise addition of a solution of 1-methyl-4-piperidone (1.0 eq) in anhydrous DCE over 20 minutes.
-
Iminium Formation: Stir the reaction mixture at room temperature for 1-2 hours to facilitate the formation of the iminium ion. [2]5. Reduction: Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 30 minutes. Be cautious as gas evolution may occur.
-
Reaction Monitoring: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the progress by TLC or LC-MS until the starting ketone has been consumed.
-
Workup:
-
Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Stir vigorously for 1 hour.
-
Separate the organic layer. Extract the aqueous layer three times with dichloromethane (DCM).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: The crude product is a basic amine and may be challenging to purify via standard silica gel chromatography. Consider using an alumina column or a silica column treated with triethylamine to prevent streaking and product loss.
Data Summary: Comparison of Conditions
| Parameter | Standard Protocol | Optimized Protocol | Rationale for Change |
| Amine Stoichiometry | 1.0 eq | 1.2 eq | Shifts equilibrium towards iminium formation. |
| Catalyst | None | 0.1 eq Acetic Acid | Catalyzes the condensation step. [2] |
| Dehydrating Agent | None | 3Å Molecular Sieves | Removes water to drive the reaction forward. |
| Reducing Agent | NaBH(OAc)₃ (1.2 eq) | NaBH(OAc)₃ (1.5 eq) | Ensures complete reduction of the iminium ion. |
| Expected Yield | 30-50% | 70-85% | Combined improvements lead to higher conversion. |
References
- BenchChem. (2025). An In-depth Technical Guide to N-Methyl-1-(piperidin-4-yl)
- BenchChem. (2025). Synthesis of N-Methyl-1-(piperidin-4-yl)methanamine: A Technical Guide.
- BenchChem. (2025). Application Notes and Protocols for the Synthesis of N-Methyl-1-(1-methylpiperidin-4-yl)
- BenchChem. (2025). Overcoming poor reactivity in "N-Methyl-1-(piperidin-4-YL)
- Google Patents. (n.d.). An improved process for the preparation of (3r,4r)-(1-benzyl-4-methylpiperidin-3-yl)-methylamine.
- ResearchGate. (2022). Synthesis of 3-substituted 1,4'-bipiperidine 1-oxo-3,4-dihydroisoquinoline-4-carboxamides 2a-l.
- Google Patents. (n.d.). Process for producing [1,4′] bipiperidinyl-1′-carbonyl chloride or hydrochloride thereof.
- ResearchGate. (n.d.).
- The Royal Society of Chemistry. (n.d.). One-pot Solvent-Free Reductive Amination of Aldehydes with a Solidified Amine.
Sources
Stability testing of 1-(1'-Methyl-1,4'-bipiperidin-4-yl)methanamine under different conditions
Technical Support Center: Stability of 1-(1'-Methyl-1,4'-bipiperidin-4-yl)methanamine
Welcome to the technical support center for the stability testing of this compound. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on potential stability issues and troubleshooting during experimentation.
Introduction
This compound is a complex molecule featuring two piperidine rings and a primary amine. Its structure, containing multiple nitrogen atoms, suggests potential vulnerabilities to specific degradation pathways. Understanding and rigorously testing the stability of this compound is a critical aspect of its development as a potential therapeutic agent or chemical intermediate. Forced degradation studies are essential to identify likely degradation products, establish degradation pathways, and develop stability-indicating analytical methods.[1][2]
This guide provides a structured approach to stability testing, addressing common questions and troubleshooting scenarios in a practical, question-and-answer format.
Frequently Asked Questions (FAQs) on the Stability of this compound
Q1: What are the primary structural features of this compound that could influence its stability?
A1: The key structural features influencing stability are:
-
Tertiary Amine: The methylated nitrogen on one of the piperidine rings is a tertiary amine. Tertiary amines are known to be susceptible to oxidation, which can lead to the formation of N-oxides.[3][4]
-
Primary Amine: The exocyclic methanamine group is a primary amine, which can also be a site for oxidative degradation and may participate in reactions with excipients, such as the Maillard reaction with reducing sugars.[3]
-
Piperidine Rings: While generally stable, the nitrogen-containing heterocyclic rings can be subject to ring-opening under harsh conditions.[5]
Q2: What are the general ICH guidelines I should follow for stability testing of this compound?
A2: The International Council for Harmonisation (ICH) provides a framework for stability testing. The core guideline is ICH Q1A(R2) , which outlines the stability data package for new drug substances.[6][7][8][9] This includes long-term, intermediate, and accelerated stability studies. For photostability, ICH Q1B should be followed.[10][11][12][13]
Q3: What are the most likely degradation pathways for this molecule?
A3: Based on its structure, the most probable degradation pathways are:
-
Oxidation: This is a primary concern for the tertiary and primary amine groups.[4] Oxidative stress can be induced by agents like hydrogen peroxide.[3]
-
Hydrolysis: While the molecule does not contain ester or amide bonds which are highly susceptible to hydrolysis, extreme pH and temperature could potentially lead to degradation.[14][15]
-
Photodegradation: Exposure to light, particularly UV radiation, can cause degradation.[16][17]
Troubleshooting Guides for Stability Studies
This section provides detailed troubleshooting advice for specific stability-indicating experiments.
Hydrolytic Stability (Acidic, Basic, and Neutral Conditions)
Q4: I am observing significant degradation of the compound in my acidic hydrolysis study. Is this expected, and what could be the cause?
A4: While the molecule lacks highly labile groups, degradation under acidic conditions, especially at elevated temperatures, is possible. The protonation of the amine groups can influence the electronic distribution and potentially weaken certain bonds. It is crucial to maintain a consistent temperature and use a validated analytical method to quantify the degradation.
Q5: My results from the basic hydrolysis study are inconsistent. What could be the issue?
A5: Inconsistent results in basic hydrolysis can stem from several factors:
-
pH Fluctuation: Ensure your buffer has sufficient capacity to maintain the target pH throughout the experiment.
-
Oxygen Contamination: The presence of dissolved oxygen can lead to oxidative degradation, which may be more pronounced at higher pH.[18][19] Consider dégas-sing your solutions or performing the experiment under an inert atmosphere (e.g., nitrogen).
-
Analyte Adsorption: At certain pH values, the compound may adsorb to the surface of the container. Using silanized glassware can mitigate this issue.
Experimental Protocol: Hydrolytic Stability
-
Prepare solutions of this compound (e.g., 1 mg/mL) in 0.1 M HCl (acidic), deionized water (neutral), and 0.1 M NaOH (basic).
-
Store aliquots of each solution at a controlled elevated temperature (e.g., 60°C).
-
At specified time points (e.g., 0, 24, 48, 72 hours), withdraw samples, neutralize if necessary, and dilute to a suitable concentration for analysis.
-
Analyze the samples using a validated stability-indicating HPLC method.
Oxidative Stability
Q6: I am seeing multiple degradation products in my oxidative stress study with hydrogen peroxide. How can I identify the primary degradation pathway?
A6: The presence of multiple degradation products is common in oxidative stress studies of amine-containing compounds.[3] The primary degradation product is likely the N-oxide of the tertiary amine. Other products could result from degradation of the primary amine or further oxidation. To identify the products, LC-MS/MS is the recommended analytical technique. By comparing the mass spectra of the degradation products with the parent compound, you can propose structures.
Q7: The rate of degradation in my oxidative stability study is much faster than expected. What could be accelerating the reaction?
A7: Several factors can accelerate oxidative degradation:
-
Metal Ion Contamination: Trace metal ions (e.g., iron, copper) can catalyze oxidative reactions. Ensure high-purity reagents and solvents are used. The use of a chelating agent like EDTA can be considered.
-
Light Exposure: Perform the experiment in amber vials or protect from light, as light can promote the formation of reactive oxygen species.
-
Temperature: Oxidation rates are highly dependent on temperature.[17] Ensure precise temperature control.
Experimental Protocol: Oxidative Stability
-
Prepare a solution of this compound (e.g., 1 mg/mL) in a suitable solvent (e.g., water or methanol).
-
Add a solution of 3% hydrogen peroxide.
-
Store the solution at room temperature, protected from light.
-
At specified time points, withdraw samples, quench the reaction (e.g., by adding sodium bisulfite), and analyze by HPLC.
Photostability
Q8: My compound shows significant degradation under photostability testing. What are my next steps?
A8: If significant degradation is observed, the next steps are to:
-
Characterize the Degradants: Use LC-MS/MS to identify the photolytic degradation products.
-
Evaluate Packaging: Test the compound in different types of light-protective packaging (e.g., amber glass, opaque containers) to determine if the degradation can be mitigated.[20]
-
Refine the Formulation: If the compound is part of a formulation, excipients could be contributing to photosensitivity. Consider the inclusion of photostabilizers.
Q9: I am not seeing any degradation in my photostability study. Does this mean my compound is photostable?
A9: Not necessarily. It's important to ensure the light source and exposure conditions meet the requirements of ICH Q1B.[10][11][12][13] The guideline specifies a minimum of 1.2 million lux hours of visible light and 200 watt-hours per square meter of UVA light.[10] If these conditions have been met and no degradation is observed, the compound can be considered photostable under the tested conditions.
Experimental Protocol: Photostability
-
Expose the solid drug substance and a solution of the compound to a light source that meets ICH Q1B requirements.
-
A control sample should be stored under the same conditions but protected from light.
-
After the specified exposure, analyze both the exposed and control samples by a validated HPLC method.
Data Presentation
Table 1: Summary of Forced Degradation Conditions and Potential Observations
| Stress Condition | Reagent/Condition | Temperature | Duration | Potential Degradation Products |
| Acid Hydrolysis | 0.1 M HCl | 60°C | 72 hours | Minor degradation, potential for ring opening under harsh conditions |
| Base Hydrolysis | 0.1 M NaOH | 60°C | 72 hours | Minor degradation |
| Oxidation | 3% H₂O₂ | Room Temp | 24 hours | N-oxides, products of primary amine oxidation |
| Thermal | Solid State | 80°C | 7 days | Minimal degradation |
| Photolytic | ICH Q1B compliant | Ambient | As per ICH | Various photoproducts |
Visualizations
Diagram 1: General Workflow for Stability Testing
Caption: A general workflow for conducting forced degradation studies.
Diagram 2: Potential Oxidative Degradation Pathway
Caption: Potential oxidative degradation pathways for the target compound.
References
- ICH Q1A(R2) Stability Testing of New Drug Substances and Products. [URL: https://www.ich.org/page/quality-guidelines]
- ICH Q1B Photostability Testing of New Drug Substances and Products. [URL: https://www.ema.europa.eu/en/ich-q1b-photostability-testing-new-active-substances-medicinal-products-scientific-guideline]
- FDA Guidance for Industry: Q1B Photostability Testing of New Drug Substances and Products. [URL: https://www.gmp-compliance.org/guidelines/gmp-guideline/fda-guidance-for-industry-q1b-photostability-testing-of-new-drug-substances-and-products]
- ICH Q1A R2 - ICH GUIDELINES OF STABILITY TESTING. [URL: https://www.slideshare.net/slideshow/ich-q1a-r2-ich-guidelines-of-stability-testing/268882046]
- STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS - ICH. [URL: https://database.ich.org/sites/default/files/Q1B_Guideline.pdf]
- ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions. [URL: https://www.atlas-mts.com/knowledge-center/ich-testing-of-pharmaceuticals-part-1-exposure-conditions]
- FDA Guidance for Industry: Q1A(R2)Stability Testing of New Drug Substances and Products. [URL: https://www.gmp-compliance.org/guidelines/gmp-guideline/fda-guidance-for-industry-q1a-r2-stability-testing-of-new-drug-substances-and-products]
- Quality Guidelines - ICH. [URL: https://www.ich.org/page/quality-guidelines]
- ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA). [URL: https://www.ema.europa.eu/en/ich-q1a-r2-stability-testing-new-drug-substances-drug-products-scientific-guideline]
- Hydrolytic Stability of Selected Pharmaceuticals and Their Transformation Products. [URL: https://www.sciencedirect.com/science/article/abs/pii/S004565351931505X]
- Stability Studies in Pharmaceuticals | Netphamalab. [URL: https://netpharmalab.com/stability-studies-in-pharmaceuticals/]
- Drug Stability: Factors Affecting Shelf Life and Methods for Evaluation - SciTechnol. [URL: https://www.scitechnol.
- Forced degradation studies: A critical lens into pharmaceutical stability. [URL: https://www.pharmtech.com/view/forced-degradation-studies-a-critical-lens-into-pharmaceutical-stability]
- Oxidation of Drugs during Drug Product Development: Problems and Solutions - PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8834927/]
- Hydrolytic stability of selected pharmaceuticals and their transformation products | Request PDF - ResearchGate. [URL: https://www.researchgate.
- Technical Support Center: Oxidative Degradation of Amine-Based Compounds - Benchchem. [URL: https://www.benchchem.
- Development of forced degradation and stability indicating studies of drugs—A review - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3658042/]
- 4 Factors Influencing the Stability of Medicinal Products - QbD Group. [URL: https://www.qbd.eu/en/blog/stability-of-medicinal-products-4-influencing-factors/]
- Stability Storage Conditions In Pharma Industry | GMP Insiders. [URL: https://www.gmpinsiders.com/stability-storage-conditions/]
- Effect of oxidation on amine-based pharmaceutical degradation and N-Nitrosodimethylamine formation - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/26469132/]
- Effect of Moisture on the Stability of Solid Dosage Forms - ResearchGate. [URL: https://www.researchgate.net/publication/282333019_Effect_of_Moisture_on_the_Stability_of_Solid_Dosage_Forms]
- What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. [URL: https://www.acdlabs.com/blog/what-are-forced-degradation-studies-an-introduction-to-pharmaceutical-stress-testing/]
- Oxidative degradation of amines using a closed batch system - Norwegian Research Information Repository. [URL: https://nora.openaccess.no/nora-xmlui/handle/11250/275990]
- Forced Degradation Studies: Regulatory Considerations and Implementation. [URL: https://www.americanpharmaceuticalreview.
- Oxidative degradation of amines using a closed batch system - ResearchGate. [URL: https://www.researchgate.
- Stability Testing of Pharmaceutical Products. [URL: https://www.researchgate.net/publication/224968832_Stability_Testing_of_Pharmaceutical_Products]
- Forced Degradation Studies to Assess the Stability of Drugs and Products - ResearchGate. [URL: https://www.researchgate.net/publication/256475678_Forced_Degradation_Studies_to_Assess_the_Stability_of_Drugs_and_Products]
- Factors Affecting Drug Stability: pH – StabilityStudies.in. [URL: https://stabilitystudies.in/factors-affecting-drug-stability-ph/]
- Influence of pH on the Stability of Pharmaceutical Compounds in Japan - ResearchGate. [URL: https://www.researchgate.net/publication/383181146_Influence_of_pH_on_the_Stability_of_Pharmaceutical_Compounds_in_Japan]
- Methyl-(1-methyl-piperidin-4-ylmethyl)amine - Chem-Impex. [URL: https://www.chemimpex.com/products/09618]
- (1-Methylpiperidin-4-yl)methanamine | 7149-42-0 - Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/amb/ambh2d701116]
- "N-Methyl-1-(piperidin-4-YL)methanamine" CAS number and molecular weight - Benchchem. [URL: https://www.benchchem.com/technical-support/n-methyl-1-piperidin-4-yl-methanamine-cas-number-and-molecular-weight]
- An In-depth Technical Guide to N-Methyl-1-(piperidin-4-yl)methanamine and Related Compounds - Benchchem. [URL: https://www.benchchem.
- Structure and Stability of Aromatic Nitrogen Heterocycles Used in the Field of Energetic Materials - PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7407519/]
- Degradation pathways of 1,4-dioxane in biological and advanced oxidation processes. [URL: https://www.sciencedirect.com/science/article/pii/S004896972203176X]
- Advances in the synthesis of nitrogen-containing heterocyclic compounds by in situ benzyne cycloaddition - RSC Publishing - The Royal Society of Chemistry. [URL: https://pubs.rsc.org/en/content/articlelanding/2023/ra/d3ra00400g]
- A Review: Medicinally Important Nitrogen Sulphur Containing Heterocycles. [URL: https://www.researchgate.net/publication/344265972_A_Review_Medicinally_Important_Nitrogen_Sulphur_Containing_Heterocycles]
- An Overview of the Biological Evaluation of Selected Nitrogen-Containing Heterocycle Medicinal Chemistry Compounds - MDPI. [URL: https://www.mdpi.com/1420-3049/27/9/2785]
- (1-Methyl-4-piperidinyl)methanamine AldrichCPR 7149-42-0 - Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/760854]
- The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes | Request PDF - ResearchGate. [URL: https://www.researchgate.net/publication/343209503_The_retention_features_of_nitrogen-containing_heterocyclic_compounds_in_reversed-phase_and_hydrophilic_HPLC-MS_modes]
- 1-(1-Benzylpiperidin-4-yl)-N-methylmethanamine - PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/1-(1-Benzylpiperidin-4-yl)-N-methylmethanamine]
- Sigma Aldrich (1-Methyl-4-piperidinyl)methanamine 25 g | Buy Online - Fisher Scientific. [URL: https://www.fishersci.com/shop/products/sigma-aldrich-1-methyl-4-piperidinyl-methanamine-2/p-6869838]
- Degradation pathways of 1,4-dioxane in biological and advanced oxidation processes -..:: DESWATER ::.. [URL: https://deswater.
- Synthesis of N-Methyl-1-(piperidin-4-yl)methanamine: A Technical Guide - Benchchem. [URL: https://www.benchchem.com/technical-support/synthesis-of-n-methyl-1-piperidin-4-yl-methanamine-a-technical-guide]
Sources
- 1. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. acdlabs.com [acdlabs.com]
- 3. Forced degradation studies: A critical lens into pharmaceutical stability - Clinical Trials Arena [clinicaltrialsarena.com]
- 4. Oxidation of Drugs during Drug Product Development: Problems and Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. database.ich.org [database.ich.org]
- 7. Q1A R2 - ICH GUIDELINES OF STABILITY TESTING | PPTX [slideshare.net]
- 8. FDA Guidance for Industry: Q1A(R2)Stability Testing of New Drug Substances and Products - ECA Academy [gmp-compliance.org]
- 9. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 10. ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions [atlas-mts.com]
- 11. database.ich.org [database.ich.org]
- 12. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 13. FDA Guidance for Industry: Q1B Photostability Testing of New Drug Substances and Products - ECA Academy [gmp-compliance.org]
- 14. Hydrolytic stability of selected pharmaceuticals and their transformation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. netpharmalab.es [netpharmalab.es]
- 17. scitechnol.com [scitechnol.com]
- 18. Factors Affecting Drug Stability: pH – StabilityStudies.in [stabilitystudies.in]
- 19. researchgate.net [researchgate.net]
- 20. qbdgroup.com [qbdgroup.com]
Technical Support Center: Synthesis of 1-(1'-Methyl-1,4'-bipiperidin-4-yl)methanamine
Welcome to the technical support center for the synthesis of 1-(1'-Methyl-1,4'-bipiperidin-4-yl)methanamine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this valuable building block. Here, we provide in-depth troubleshooting advice and frequently asked questions to ensure the successful and efficient production of your target compound.
I. Troubleshooting Guide: Overcoming Common Side Reactions
This section addresses specific experimental issues in a question-and-answer format, providing explanations for the underlying chemistry and actionable protocols to mitigate common side reactions.
Question 1: I am observing a significant amount of a byproduct with a mass corresponding to the starting aldehyde. What is happening and how can I fix it?
Answer:
This observation strongly suggests that the reduction of the starting aldehyde, 1'-Methyl-1,4'-bipiperidine-4-carbaldehyde, is competing with the desired reductive amination pathway. This typically occurs when the reducing agent is too reactive or is added before the complete formation of the imine intermediate.
Causality: The mechanism of reductive amination involves the initial formation of an imine or iminium ion from the reaction of the aldehyde and the amine, followed by its reduction.[1] If the reducing agent can reduce the aldehyde faster than the imine is formed, a significant portion of your starting material will be converted to the corresponding alcohol, 1-(1'-Methyl-1,4'-bipiperidin-4-yl)methanol.
Troubleshooting Protocol:
-
Sequential Reagent Addition: Do not add the reducing agent at the same time as the aldehyde and amine. First, stir the 1'-Methyl-1,4'-bipiperidine-4-carbaldehyde and methanamine in your chosen solvent (e.g., methanol, dichloromethane) for a period to allow for imine formation. The progress of imine formation can be monitored by techniques like TLC or NMR.[2]
-
Choice of Reducing Agent: Employ a milder reducing agent that is more selective for the iminium ion over the carbonyl group. Sodium triacetoxyborohydride (NaBH(OAc)₃) is an excellent choice for this purpose and is generally preferred over the more reactive sodium borohydride (NaBH₄).[1][2]
-
pH Control: Maintain a slightly acidic pH (around 5-6) during the imine formation step. This can be achieved by adding a catalytic amount of acetic acid. The acidic conditions catalyze the dehydration step in imine formation. However, avoid strongly acidic conditions, which can protonate the amine, rendering it non-nucleophilic.
Question 2: My reaction is producing a complex mixture of products, and I suspect over-alkylation. How can I promote mono-alkylation?
Answer:
Over-alkylation is a common side reaction in reductive aminations, especially when using a primary amine. The desired secondary amine product can react further with the aldehyde to form a tertiary amine. In this specific synthesis, the product this compound could potentially react with another molecule of the starting aldehyde.
Causality: The newly formed secondary amine is also nucleophilic and can compete with the starting primary amine for the aldehyde, leading to the formation of a tertiary amine byproduct.[1]
Troubleshooting Protocol:
-
Stoichiometry Control: Use a slight excess of the primary amine (methanamine) relative to the aldehyde. This will statistically favor the reaction of the aldehyde with the more abundant starting amine.
-
Slow Addition of the Aldehyde: If practical, add the 1'-Methyl-1,4'-bipiperidine-4-carbaldehyde slowly to the reaction mixture containing the methanamine. This maintains a low concentration of the aldehyde, minimizing the chance of the product reacting further.
-
Stepwise Procedure: A more controlled approach is a two-step process. First, form the imine by reacting the aldehyde and amine, and if possible, isolate it. Then, in a separate step, reduce the purified imine. This completely avoids the presence of excess aldehyde in the presence of the product amine.[2]
Question 3: I have isolated my product, but I am seeing an impurity with a mass of +16 Da. What is this and how can I remove it?
Answer:
An impurity with a mass increase of 16 Da is highly indicative of the formation of an N-oxide. Tertiary amines, such as the 1'-methylpiperidine moiety in your target molecule, are susceptible to oxidation to form the corresponding N-oxide.[3]
Causality: The nitrogen atom of the 1'-methylpiperidine ring has a lone pair of electrons that can be oxidized by various oxidants, including atmospheric oxygen over time, or more aggressively by certain reagents or during workup conditions.
Troubleshooting and Mitigation:
-
Inert Atmosphere: Conduct the reaction and workup under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with atmospheric oxygen.
-
Avoidance of Oxidizing Agents: Carefully review all reagents and solvents to ensure they are free from peroxides or other oxidizing impurities.
-
Reductive Workup/Purification: If N-oxide formation is suspected, it can often be reversed. A common method is to treat the crude product with a mild reducing agent that is selective for the N-O bond. Titanium(III) chloride (TiCl₃) has been shown to be effective for the selective reduction of N-oxides back to the corresponding amines, even in the presence of other functional groups.[4]
Protocol for N-Oxide Reduction:
-
Dissolve the crude product containing the N-oxide impurity in a suitable solvent (e.g., methanol, water).
-
Add a solution of titanium(III) chloride (typically a 10-20% aqueous solution) dropwise at room temperature until a persistent blue or purple color is observed, indicating an excess of Ti(III).
-
Stir the reaction for a few hours and monitor the disappearance of the N-oxide by LC-MS.
-
Upon completion, work up the reaction by basifying the solution and extracting the product.
II. Frequently Asked Questions (FAQs)
Q1: What is a general, reliable synthetic route for this compound?
A common and effective route is the reductive amination of 1'-Methyl-1,4'-bipiperidine-4-carbaldehyde with methanamine. A related synthesis of 1-methyl-4-(4-piperidinyl)piperazine hydrochloride from N-Boc-piperidin-4-one and N-methylpiperazine via reductive amination followed by deprotection highlights a similar strategy.[5]
Q2: What are the key reaction parameters to control for a successful synthesis?
The critical parameters are:
-
Reaction Temperature: Imine formation is often carried out at room temperature, while the reduction step can be performed at room temperature or cooled to 0 °C to control exothermicity.
-
pH: A slightly acidic pH (5-6) is optimal for imine formation.
-
Choice of Reducing Agent: Sodium triacetoxyborohydride is highly recommended for its selectivity.
-
Solvent: Dichloromethane (DCM), methanol (MeOH), or 1,2-dichloroethane (DCE) are commonly used solvents.
Q3: How can I effectively purify the final product?
Purification of this compound can be challenging due to its basic and polar nature.
-
Distillation: If the product is thermally stable, vacuum distillation can be an effective method for purification.
-
Column Chromatography: Normal phase silica gel chromatography can be used, often with a mobile phase containing a small amount of a basic modifier like triethylamine or ammonia in methanol to prevent streaking. Reversed-phase chromatography can also be an option.
-
Crystallization of a Salt: Formation of a hydrochloride or other salt can facilitate purification through crystallization. The free base can then be regenerated by treatment with a base.
Q4: What analytical techniques are best for characterizing the product and impurities?
-
NMR Spectroscopy (¹H and ¹³C): Essential for confirming the structure of the final product and identifying major impurities.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product and identify the masses of any byproducts.
-
High-Performance Liquid Chromatography (HPLC): Useful for assessing the purity of the product and quantifying impurities.[6]
III. Visualization of Key Processes
Experimental Workflow for Reductive Amination
Caption: A typical experimental workflow for the synthesis of this compound via reductive amination.
Troubleshooting Logic for Common Side Reactions
Caption: A decision tree for troubleshooting common side reactions in the synthesis.
IV. Quantitative Data Summary
| Parameter | Recommendation | Rationale |
| Aldehyde:Amine Ratio | 1 : 1.1 - 1.2 | A slight excess of the amine minimizes over-alkylation. |
| Reducing Agent | Sodium triacetoxyborohydride (NaBH(OAc)₃) | Selective for iminium ion reduction, minimizing aldehyde reduction.[1] |
| Catalyst | Acetic Acid (catalytic) | Promotes the formation of the imine intermediate. |
| Solvent | Dichloromethane (DCM) or Methanol (MeOH) | Common solvents for reductive amination. |
| Temperature | 0 °C to Room Temperature | Cooling can help control the exothermicity of the reduction step. |
V. References
-
CN112939118A - Synthesis method of 1-methyl-4-(4-piperidinyl)piperazine hydrochloride.
-
Matassini, C., Clemente, F., & Wrodnigg, T. M. (2019). The Double Reductive Amination Approach to the Synthesis of Polyhydroxypiperidines. Synthesis, 51(02), 335-356.
-
CN1583742A - Method for preparing 4-piperidyl piperidine.
-
Craig, J. C., & Purushothaman, K. K. (1970). Improved preparation of tertiary amine N-oxides. The Journal of Organic Chemistry, 35(5), 1721-1722.
-
Chemo- and regioselective synthesis of polysubstituted 2-aminothiophenes by the cyclization of gem-dibromo or gem-dichoroalkenes with β-keto tertiary thioamides. The Royal Society of Chemistry.
-
US7119093B2 - 3-Z-[1-(4-(N-((4-Methyl-piperazin-1-yl)-methylcarbonyl).
-
Zacharie, B., Moreau, N., & Dockendorff, C. (2001). A mild procedure for the reduction of pyridine N-oxides to piperidines using ammonium formate. The Journal of Organic Chemistry, 66(15), 5264-5265.
-
Reductive Amination, and How It Works - Master Organic Chemistry. (2017). [Link]
-
Amine synthesis by reductive amination (reductive alkylation) - Organic Chemistry Portal. [Link]
-
The Synthesis of Chiral N-Oxides and Their Applications to β-Turn Mimetic Design - The University of Liverpool Repository.
-
Heterocyclic N-Oxides – An Emerging Class of Therapeutic Agents - PMC - PubMed Central. [Link]
-
"N-Methyl-1-(piperidin-4-YL)methanamine" CAS number and molecular weight - Benchchem.
-
Synthesis of N-Methyl-1-(piperidin-4-yl)methanamine: A Technical Guide - Benchchem.
-
PROCESS FOR PRODUCING 1-CHLOROCARBONYL-4-PIPERIDINOPIPERIDINE OR HYDROCHLORIDE THEREOF - European Patent Office - EP 0976733 B1. [Link]
-
(1-Methylpiperidin-4-yl)methanamine | 7149-42-0 - Sigma-Aldrich.
-
Reduction of residual raw material impurity in tertiary amine oxide - Google Patents.
-
US7750013B2 - N-oxides as prodrugs of piperazine and piperidine derivatives - Google Patents.
-
Application Notes and Protocols for the Synthesis of N-Methyl-1-(1-methylpiperidin-4-yl)methanamine Derivatives - Benchchem.
-
Reductive Amination: A Remarkable Experiment for the Organic Laboratory. (2023). [Link]
-
8-[3-amino-piperidin-1-yl]-xanthines, the preparation thereof and their use as pharmaceutical compositions - Patent US-8119648-B2 - PubChem. [Link]
-
Reductive Amination Routes in the Synthesis of Piperidine IminoSugars - ResearchGate.
-
Dalvie, D. K., Kalgutkar, A. S., & O'Donnell, J. P. (2002). Selective reduction of N-oxides to amines: application to drug metabolism. Drug Metabolism and Disposition, 30(12), 1469-1473.
-
Reductive Amination of Ketones & Aldehydes With NaBH3CN - YouTube. (2016). [Link]
-
Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines - MDPI. [Link]
-
A Comparative Purity Analysis of N-Methyl-1-(piperidin-4-YL)methanamine: NMR vs. HPLC - Benchchem.
-
Product Class 3: Amine N-Oxides. Science of Synthesis.Science of Synthesis*.
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 3. US7750013B2 - N-oxides as prodrugs of piperazine and piperidine derivatives - Google Patents [patents.google.com]
- 4. Selective reduction of N-oxides to amines: application to drug metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. CN115124457B - Synthesis method of 1-methyl-4- (4-piperidinyl) piperazine hydrochloride - Google Patents [patents.google.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Optimizing Bipiperidine Coupling Reactions
Welcome to the Technical Support Center for bipiperidine coupling reactions. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of forming C-N bonds to create bipiperidine structures, which are prevalent in many pharmaceutical compounds.[1][2][3] This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you overcome common challenges in your synthetic endeavors.
Frequently Asked Questions (FAQs)
Q1: My bipiperidine coupling reaction is not proceeding to completion, resulting in low yield. What are the initial checks I should perform?
A: Low conversion is a common issue that can often be resolved by systematically evaluating the core components of your reaction. Here’s a checklist of initial parameters to verify:
-
Catalyst Activity: Ensure your palladium catalyst and ligand are not degraded. Many phosphine-based ligands are sensitive to air and moisture. It is recommended to use fresh catalyst and ligand or to properly store them under an inert atmosphere.
-
Reagent Purity: Verify the purity of your starting materials, especially the aryl halide and the piperidine derivative. Impurities can poison the catalyst or participate in side reactions.
-
Inert Atmosphere: Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are highly sensitive to oxygen.[4] Ensure your reaction vessel was properly purged with an inert gas (argon or nitrogen) and that the reaction is maintained under a positive pressure of inert gas.
-
Solvent and Base Quality: Use anhydrous solvents and ensure your base is of high purity and appropriately chosen for the reaction. The presence of water can negatively impact the catalytic cycle.
Q2: I am observing the formation of a hydrodehalogenated arene side product. What is causing this and how can I minimize it?
A: The formation of a hydrodehalogenated arene, where the halide on your aryl starting material is replaced by a hydrogen atom, is a known side reaction in Buchwald-Hartwig couplings.[4] This typically occurs via a competing β-hydride elimination pathway from the palladium-amide intermediate.
To minimize this side reaction:
-
Ligand Choice: Employing sterically hindered phosphine ligands can disfavor the conformation required for β-hydride elimination. Ligands with bulky substituents near the phosphorus atom are often effective.
-
Base Selection: The choice of base can influence the rate of the desired reductive elimination versus the undesired β-hydride elimination. A careful screening of bases may be necessary.
-
Temperature Control: Lowering the reaction temperature can sometimes reduce the rate of β-hydride elimination relative to the productive coupling reaction.
Q3: How do I choose the optimal palladium catalyst and ligand for my specific bipiperidine coupling?
A: The selection of the catalyst and ligand is critical and depends heavily on the electronic and steric properties of your substrates.[1][5]
-
For electron-rich aryl halides: More electron-rich phosphine ligands are generally preferred.
-
For electron-deficient aryl halides: Less electron-donating ligands may be more suitable.
-
For sterically hindered substrates: Bulky, electron-rich phosphine ligands, such as those based on biaryl scaffolds, are often necessary to promote both the oxidative addition and reductive elimination steps of the catalytic cycle.[1]
A good starting point for many bipiperidine couplings is a combination of a palladium source like Pd(OAc)₂ or Pd₂(dba)₃ with a biarylphosphine ligand such as XPhos or SPhos.[5]
Troubleshooting Guides
Guide 1: Low to No Product Formation
If you are experiencing consistently low or no yield, a systematic approach to troubleshooting is essential. The following guide will walk you through a logical sequence of experimental adjustments.
Sources
Technical Support Center: Ensuring the Stability of 1-(1'-Methyl-1,4'-bipiperidin-4-yl)methanamine
Welcome to the technical support center for 1-(1'-Methyl-1,4'-bipiperidin-4-yl)methanamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical insights and troubleshooting advice to prevent the degradation of this compound during storage and handling. Our goal is to ensure the integrity and reliability of your experimental outcomes.
Introduction: Understanding the Stability Profile
This compound is a complex diamine featuring a primary amine and two tertiary amines within its bipiperidine structure. This combination of functional groups presents specific stability challenges that must be carefully managed. The primary amine is susceptible to oxidation and reactions with atmospheric carbon dioxide, while the tertiary amines can also undergo oxidation. Furthermore, the compound's hygroscopic nature means that moisture absorption can lead to hydrolysis and other degradation pathways.[1]
This guide will provide a structured approach to understanding and mitigating these degradation risks.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you might encounter, providing explanations and actionable solutions based on established chemical principles for handling aliphatic amines and piperidine derivatives.[2][3]
Question 1: I've noticed a color change (e.g., yellowing) in my stored sample of this compound. What could be the cause?
Answer: A color change, typically to a yellow or brownish hue, is a common indicator of oxidative degradation. Aliphatic amines are susceptible to air oxidation, which can lead to the formation of colored impurities.[4]
-
Causality: The primary and tertiary amine functional groups in the molecule can be oxidized by atmospheric oxygen. This process can be accelerated by exposure to light and elevated temperatures.
-
Solution:
-
Inert Atmosphere: Store the compound under an inert atmosphere such as argon or nitrogen to displace oxygen.
-
Light Protection: Use amber-colored vials or store the container in a dark place to prevent photolytic degradation.[5]
-
Temperature Control: Store the compound at a reduced temperature, generally between 2-8°C, to slow down the rate of oxidative reactions.[1]
-
Question 2: My compound has developed a strong, unpleasant odor, different from its initial smell. What does this signify?
Answer: A change in odor often points towards the formation of volatile degradation products. For amines, this can be due to microbial contamination or chemical decomposition.
-
Causality: The degradation of the amine can produce smaller, more volatile amine fragments or other byproducts with distinct odors.
-
Solution:
-
Aseptic Handling: When possible, handle the compound in a sterile environment (e.g., a laminar flow hood) to minimize microbial contamination.
-
Proper Sealing: Ensure the container is tightly sealed to prevent the ingress of contaminants and the escape of volatile products.[1][6] Consider using containers with high-quality seals, such as those with PTFE-lined caps.
-
Question 3: I'm observing poor solubility or the presence of particulate matter in my sample when dissolving it in a solvent. What could be the issue?
Answer: The formation of insoluble matter can be due to several factors, including the formation of carbonate salts or polymerization byproducts.
-
Causality: The primary amine group can react with atmospheric carbon dioxide (CO₂) to form a carbamate, which can then be hydrolyzed to a carbonate salt. These salts often have lower solubility in organic solvents compared to the free base.
-
Solution:
-
CO₂ Exclusion: Handle and store the compound in a CO₂-free environment. This can be achieved by working under an inert atmosphere.
-
Solvent Purity: Use anhydrous and de-gassed solvents for preparing solutions to minimize exposure to moisture and dissolved gases.
-
Filtration: If particulate matter is observed, the solution can be filtered through a syringe filter (e.g., 0.22 µm) before use, although this does not address the underlying degradation.
-
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound?
A1: To ensure long-term stability, the compound should be stored under the following conditions:
-
Temperature: 2-8°C is recommended. Avoid repeated freeze-thaw cycles.[1]
-
Atmosphere: Under a dry, inert atmosphere (e.g., argon or nitrogen).
-
Light: Protected from light in an amber vial or a dark location.
-
Container: A tightly sealed container made of a non-reactive material such as borosilicate glass or a compatible polymer (e.g., HDPE).[1]
Q2: How does humidity affect the stability of this compound?
A2: Amines are often hygroscopic, meaning they readily absorb moisture from the air.[1] This can lead to:
-
Hydrolysis: The presence of water can facilitate hydrolytic degradation pathways.
-
Reduced Purity: The absorption of water will decrease the compound's purity by weight.
-
Solution: Store in a desiccator or a dry box to maintain a low-humidity environment.
Q3: What analytical techniques can I use to assess the purity and degradation of my sample?
A3: Several analytical methods can be employed:
-
Gas Chromatography (GC): Useful for detecting volatile impurities and degradation products.[7][8][9]
-
High-Performance Liquid Chromatography (HPLC): A versatile technique for quantifying the parent compound and non-volatile degradation products.[10][11]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Can provide structural information about impurities and degradation products.
-
Mass Spectrometry (MS): Can be coupled with GC or HPLC to identify the molecular weights of degradation products.
Experimental Protocols
Protocol 1: Recommended Storage Procedure
-
Obtain a clean, dry, amber glass vial with a PTFE-lined cap.
-
In a glove box or under a stream of inert gas (argon or nitrogen), transfer the desired amount of this compound into the vial.
-
Backfill the vial with the inert gas to displace any air.
-
Tightly seal the vial with the cap.
-
Wrap the cap-vial interface with parafilm for an extra layer of sealing.
-
Label the vial clearly with the compound name, date, and storage conditions.
-
Place the vial in a refrigerator at 2-8°C.
Protocol 2: Preparation of a Stock Solution
-
Use an anhydrous solvent from a freshly opened bottle or one that has been properly stored over molecular sieves.
-
De-gas the solvent by sparging with an inert gas for 15-20 minutes.
-
Under an inert atmosphere, add the de-gassed solvent to a tared vial containing the this compound to achieve the desired concentration.
-
If necessary, gently sonicate to aid dissolution.
-
Store the stock solution under the same recommended conditions as the neat compound (2-8°C, inert atmosphere, protected from light).
Visualizing Degradation Pathways and Prevention
The following diagrams illustrate the key degradation pathways and the preventative measures to be taken.
Caption: Potential degradation pathways for this compound.
Caption: Recommended workflow for preventing degradation.
Summary of Storage Recommendations
| Parameter | Recommendation | Rationale |
| Temperature | 2-8°C | Minimizes rates of chemical reactions.[1] |
| Atmosphere | Inert gas (Argon, Nitrogen) | Prevents oxidation and reaction with CO₂. |
| Light | Amber vials or dark storage | Prevents photolytic degradation.[5] |
| Moisture | Desiccated environment | Prevents hydrolysis and maintains purity.[1] |
| Container | Tightly sealed, non-reactive | Prevents contamination and exposure to air.[1][6] |
By adhering to these guidelines, you can significantly extend the shelf-life of this compound and ensure the reliability of your research.
References
- Identification of imatinib mesylate degradation products obtained under stress conditions. (2007). Journal of Pharmaceutical and Biomedical Analysis, 44(2), 437-444.
- Advancing Amine Degradation Analysis. (2021).
- SAFETY DATA SHEET - 1,4'-Bipiperidine. (2022). Thermo Fisher Scientific.
- Amine Storage Conditions: Essential Guidelines for Safety. (n.d.).
- Synthesis of N-Methyl-1-(piperidin-4-yl)methanamine: A Technical Guide. (2025). Benchchem.
- 1'-Methyl-1,4'-bipiperidine. (2025). PubChem.
- Study of the degradation of amine solvents used in the context of CO2 capture by chemical absorption : development of analytical. (n.d.).
- Safety Data Sheet: Piperidine. (2025). Carl ROTH.
- N-Methyl-1-(1-methylpiperidin-4-yl)methanamine. (n.d.). BLDpharm.
- Aliphatic amines A 1 Information and recommendations for first responders. (n.d.). Chemical Emergency Medical Guidelines.
- Influence of Storage Conditions on the Stability of Certain Aromatic Amine Standard Solutions. (2025).
- Synthesis method of 1-methyl-4- (4-piperidinyl) piperazine hydrochloride. (n.d.).
- 4-Piperidinopiperidine. (n.d.). Santa Cruz Biotechnology.
- Analysis of Amine Solutions by Gas Chromatography. (n.d.). Bryan Research & Engineering, LLC.
- (1-Methylpiperidin-4-yl)methanamine. (n.d.). Sigma-Aldrich.
- Safety Data Sheet. (n.d.).
- Safety Data Sheet: Piperidine. (n.d.). Chemos GmbH & Co.KG.
- Steps involved for the analyses of degraded amines using GC. (n.d.).
- Important Aspects Regarding the Chemical Stability of Aqueous Amine Solvents for CO2 Capture. (2022). Industrial & Engineering Chemistry Research, 61(42), 15381-15397.
- Novel amino‐Li resin for water‐based solid‐phase peptide synthesis. (2023). Journal of Peptide Science, 29(7), e3489.
- Effect of Storage Temperature and Time on Biogenic Amines in Canned Seafood. (2022). Foods, 11(18), 2816.
- Degradation of amine-based solvents in CO2 capture process by chemical absorption. (n.d.).
- An In-depth Technical Guide to N-Methyl-1-(piperidin-4-yl)
- 1-[4-(Piperidin-1-ylcarbonyl)phenyl]methanamine hydrochloride. (2025). PubChem.
- 1-(1-Benzylpiperidin-4-yl)-N-methylmethanamine. (2025). PubChem.
- (1-Methyl-4-piperidinyl)methanamine AldrichCPR. (n.d.). Sigma-Aldrich.
Sources
- 1. diplomatacomercial.com [diplomatacomercial.com]
- 2. medicalguidelines.basf.com [medicalguidelines.basf.com]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. researchgate.net [researchgate.net]
- 5. Identification of imatinib mesylate degradation products obtained under stress conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. assets.thermofisher.com [assets.thermofisher.com]
- 7. ccsknowledge.com [ccsknowledge.com]
- 8. bre.com [bre.com]
- 9. researchgate.net [researchgate.net]
- 10. matheo.uliege.be [matheo.uliege.be]
- 11. pure.hw.ac.uk [pure.hw.ac.uk]
Technical Support Center: Artifacts in Biological Assays Involving 1-(1'-Methyl-1,4'-bipiperidin-4-yl)methanamine
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for researchers utilizing 1-(1'-Methyl-1,4'-bipiperidin-4-yl)methanamine and related piperidine scaffolds in biological assays. The piperidinemethanamine framework is a valuable building block in medicinal chemistry, particularly for agents targeting the central nervous system.[1][2] However, its physicochemical properties can present unique challenges in experimental settings, leading to potential artifacts and misinterpretation of data.
This guide is designed to provide you, our fellow scientists and drug development professionals, with practical, in-depth troubleshooting strategies. We will move beyond simple checklists to explain the underlying mechanisms of common assay artifacts, empowering you to design robust, self-validating experiments and generate high-quality, reliable data.
Section 1: Understanding the Compound's Physicochemical Profile
A proactive approach to avoiding artifacts begins with understanding the inherent properties of your test compound. The structure of this compound—featuring two basic nitrogen atoms—is a key determinant of its behavior in aqueous assay buffers and cellular environments.
Q1: Why is the basic nature of this bipiperidine compound a critical consideration in my cell-based assays?
A: The presence of two tertiary amine groups makes this compound a basic compound. In the physiological pH range of most cell culture media (pH 7.2-7.4), these amines will be protonated to varying degrees. This has two major consequences:
-
Lysosomotropism: The protonated form of the compound can become trapped within the acidic environment of lysosomes (pH ~4.5-5.0). This accumulation, known as lysosomotropism, can induce lysosomal membrane permeabilization, leading to the release of cathepsins and triggering apoptosis or other cytotoxic events that are unrelated to your intended biological target.
-
Solubility Issues: The compound's salt form is generally more soluble in aqueous buffers. However, changes in pH or high concentrations can lead to precipitation. Compound precipitation is a frequent source of assay artifacts, as the solid particles can scatter light, interact non-specifically with proteins, and create misleading results in optical assays.[3]
Section 2: Frequently Asked Questions (FAQs) - Diagnosing Common Artifacts
This section addresses the most common issues encountered during primary screening and follow-up studies. High-throughput screening (HTS) campaigns, in particular, are susceptible to false positives that arise from assay interference rather than true biological activity.[4]
Q2: My fluorescence intensity readings are significantly higher in wells treated with my compound compared to the vehicle control. Is this activation, or could it be an artifact?
A: This is a classic sign of potential autofluorescence . Autofluorescent compounds absorb light at one wavelength and emit it at another, directly adding to the signal being measured by the plate reader and mimicking a positive hit.[5] This is a common artifact for compounds containing heterocyclic ring systems.
Next Steps: You must perform a simple autofluorescence check. See Protocol 1 for a detailed methodology.
Q3: In my fluorescence-based inhibition assay (e.g., TR-FRET, FP), I'm seeing a dose-dependent decrease in signal. How can I be sure this is true target inhibition and not an artifact?
A: While this could be the desired inhibitory activity, it could also be fluorescence quenching .[5] Quenchers are compounds that absorb the excitation energy from a fluorophore but do not re-emit it as light, leading to a decreased signal. This effect can easily be mistaken for target inhibition. Another possibility is compound precipitation at higher concentrations, which can scatter light and reduce the signal detected by the reader.
Next Steps: It is crucial to perform a counter-screen to differentiate true activity from quenching. See Protocol 2 for a step-by-step guide.
Q4: My results are highly variable between replicate plates and even within the same plate. What are the likely sources of this inconsistency?
A: Poor reproducibility can stem from several sources, both compound-related and procedural.[5]
-
Compound Precipitation: As mentioned, poor solubility can lead to inconsistent concentrations of the active compound in solution. Visually inspect your plates for any signs of precipitate.
-
Cell Plating Inconsistency: Uneven cell seeding is a major cause of variability in cell-based assays.[6] Ensure your cell suspension is homogenous before and during plating.
-
Contamination: Bacterial, yeast, or mycoplasma contamination can drastically alter cellular metabolism and assay readouts.[5] Regularly test your cell stocks.
-
Environmental Debris: Dust or fibers from lab consumables can be imaged in high-content screens and interfere with automated analysis.[5]
Next Steps: Implement a rigorous quality control checklist for all assays. See Protocol 4 for a recommended workflow.
Q5: The compound shows potent activity in my primary biochemical assay, but this activity disappears in a cell-based assay. What could be the reason?
A: This is a common challenge in drug discovery and can point to several factors:
-
Poor Membrane Permeability: The compound may not be able to efficiently cross the cell membrane to reach its intracellular target.
-
Cellular Efflux: The compound might be a substrate for efflux pumps (like P-glycoprotein), which actively remove it from the cell.
-
Non-specific Cytotoxicity: At the concentrations tested, the compound might be causing general cellular stress or death (as discussed in Q1), which masks any specific on-target effect.[5] In cell viability assays, this can create a false-positive signal for inhibitors of cell growth.
Next Steps: Always run a standard cytotoxicity counter-screen in parallel with your primary cell-based assay to determine the compound's therapeutic window. See Protocol 3 .
Section 3: Troubleshooting Guides & Experimental Protocols
This section provides actionable protocols to diagnose and mitigate the artifacts discussed above.
Protocol 1: Assessing Compound Autofluorescence
This protocol determines if your compound emits a signal in the detection channel of your primary assay.
-
Materials:
-
Microplate (identical to your primary assay, e.g., 384-well black, clear bottom)
-
Assay buffer (without cells, enzymes, or detection reagents)
-
Your bipiperidine compound, serially diluted
-
Vehicle control (e.g., DMSO)
-
Positive control fluorescent molecule for your assay (if available)
-
-
Procedure:
-
Create a plate map with wells for buffer only, vehicle control, positive control, and a serial dilution of your compound.
-
Dispense the assay buffer into all wells.
-
Add the vehicle, positive control, and compound dilutions to the appropriate wells, ensuring the final concentration of vehicle is consistent across all wells.
-
Incubate the plate under the same conditions as your primary assay (temperature, time).
-
Read the plate using the same instrument and filter settings used for your primary assay.
-
-
Data Interpretation:
| Well Condition | Expected Signal | Observed Signal with Artifact | Interpretation |
| Buffer Only | Background | Background | No issue |
| Vehicle Control | Background | Background | No issue |
| Compound Dilution | Background | Dose-dependent increase in signal | Compound is autofluorescent. |
| Positive Control | High Signal | High Signal | Instrument is working correctly |
If the compound shows a dose-dependent increase in fluorescence, this signal must be subtracted from your primary assay data, or a different detection method (e.g., luminescence, label-free) should be considered.[5]
Protocol 2: Distinguishing True Inhibition from Fluorescence Quenching
This protocol is for enzymatic or binding assays where the signal is generated by a fluorescent probe. It tests if the compound interferes with the probe itself.
-
Materials:
-
All components of your primary assay (buffer, enzyme, substrate, fluorescent probe)
-
Your bipiperidine compound, serially diluted
-
A known, validated inhibitor of your target (positive control)
-
Vehicle control (e.g., DMSO)
-
-
Procedure:
-
Run your primary inhibition assay as usual to generate IC50 curves for your compound and the positive control inhibitor.
-
In parallel, set up a "Quenching Control" plate. In this plate, run the enzymatic reaction to completion first to generate the maximum fluorescent signal. Alternatively, use a concentration of the fluorescent product that gives a maximum signal.
-
Once the maximum signal is generated, add the serial dilution of your bipiperidine compound and the positive control inhibitor to these wells.
-
Incubate for a short period (e.g., 15-30 minutes).
-
Read the fluorescence.
-
-
Data Interpretation:
-
True Inhibitor: The positive control inhibitor should show no effect on the signal in the "Quenching Control" plate because the reaction has already completed. It will only show inhibition in the primary assay.
-
Fluorescence Quencher: If your bipiperidine compound causes a dose-dependent decrease in signal in the "Quenching Control" plate, it is acting as a quencher. This artifactual activity means the IC50 curve from your primary assay is unreliable.
-
Workflow for Hit Confirmation and Artifact Triage
The following diagram outlines a logical workflow for triaging hits from a primary screen to eliminate common artifacts.
Caption: A decision-making workflow for validating primary screening hits and identifying common assay artifacts.
Protocol 3: General Cytotoxicity Counter-Screen
This protocol uses a commercially available reagent like CellTiter-Glo® (Promega) to measure ATP levels as an indicator of cell viability.
-
Materials:
-
Your cell line of interest, seeded in a 96- or 384-well white plate
-
Your bipiperidine compound, serially diluted
-
Vehicle control (e.g., DMSO)
-
A known cytotoxic agent (e.g., staurosporine) as a positive control
-
CellTiter-Glo® Luminescent Cell Viability Assay reagent
-
-
Procedure:
-
Seed cells at an appropriate density and allow them to adhere overnight.
-
Treat cells with a serial dilution of your compound, vehicle control, and positive control.
-
Incubate for the same duration as your primary cell-based assay (e.g., 24, 48, or 72 hours).
-
Equilibrate the plate to room temperature.
-
Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Read luminescence on a plate reader.
-
-
Data Interpretation:
-
A dose-dependent decrease in luminescence indicates that your compound is cytotoxic.
-
Calculate the CC50 (concentration that causes 50% cytotoxicity). If the CC50 is close to or lower than the EC50/IC50 from your primary assay, the activity observed is likely due to non-specific cytotoxicity. A desirable compound has a large window between its active concentration and its cytotoxic concentration.
-
Protocol 4: General Assay Quality Control Checklist
Use this checklist before and during your experiments to minimize variability.
-
[ ] Cell Culture:
-
Routinely test for mycoplasma contamination.
-
Use cells within a consistent, low passage number range.
-
Ensure cell suspension is homogenous before plating (gentle swirling, no vigorous pipetting).
-
-
[ ] Reagents:
-
Confirm the identity and purity of your bipiperidine compound stock.
-
Prepare fresh dilutions for each experiment from a concentrated DMSO stock.
-
Allow all reagents to equilibrate to the appropriate temperature before use.
-
-
[ ] Plate Handling:
-
Use a validated liquid handler or proper manual pipetting technique for consistency.[6]
-
Visually inspect compound plates for any signs of precipitation before adding to cells.
-
Include proper controls on every plate:
-
Negative/Vehicle Control (e.g., 0.1% DMSO)
-
Positive Control (a known active compound)
-
Untreated/No-Cell Controls (for background subtraction)
-
-
Visualizing Fluorescence Interference Mechanisms
The following diagram illustrates the difference between a true signal, autofluorescence, and quenching.
Caption: Conceptual diagrams of fluorescence-based signal detection and common interference artifacts.
References
-
Assay Guidance Manual. (2023). Interference and Artifacts in High-content Screening. National Center for Biotechnology Information. [Link]
-
BellBrook Labs. (n.d.). A Guide to Navigating Hit Prioritization After Screening Using Biochemical Assays. [Link]
-
Cui, J., et al. (2023). A review for cell-based screening methods in drug discovery. Frontiers in Bioengineering and Biotechnology. [Link]
-
Iyer, K., et al. (2023). Lies and Liabilities: Computational Assessment of High-Throughput Screening Hits to Identify Artifact Compounds. Journal of Chemical Information and Modeling. [Link]
-
ResearchGate. (2016). Can anyone help identify this cell culture artifact?. [Link]
-
Vipergen. (n.d.). Unlocking the Potential of Cell-Based Assays in Modern Scientific Research. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. researchgate.net [researchgate.net]
- 4. Lies and Liabilities: Computational Assessment of High-Throughput Screening Hits to Identify Artifact Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Interference and Artifacts in High-content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. A review for cell-based screening methods in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Efficacy of 1,4'-Bipiperidine Derivatives and Related Piperidine Compounds in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The piperidine moiety is a cornerstone in the design of therapeutic agents, valued for its favorable physicochemical properties and its ability to interact with a wide array of biological targets.[1] Its derivatives are integral to numerous approved drugs, spanning therapeutic areas from central nervous system disorders to oncology.[2] The 1,4'-bipiperidine scaffold, a more complex variant, offers a unique three-dimensional architecture that allows for the exploration of novel chemical space and the development of compounds with enhanced selectivity and potency. This guide will explore the synthetic strategies, biological activities, and structure-activity relationships within this important class of molecules.
The 1,4'-Bipiperidine Scaffold: A Platform for Diverse Pharmacological Activity
While specific efficacy data for 1-(1'-Methyl-1,4'-bipiperidin-4-yl)methanamine is not extensively available in the public domain, the broader class of 1,4'-bipiperidine derivatives has been investigated for various therapeutic applications. The core structure allows for substitution at multiple points, enabling fine-tuning of a compound's pharmacological profile.
For instance, research into 2-(1,4'-bipiperidin-1'-yl)thiazolopyridines has identified these compounds as potent histamine H3 receptor antagonists.[3] The structure-activity relationship studies in this series revealed that modifications to the pyridine ring could significantly enhance in vitro potency and reduce off-target effects, such as hERG activity.[3] This highlights the versatility of the bipiperidine core in generating receptor-specific ligands.
Comparative Efficacy of Piperidine and Bipiperidine Derivatives
To understand the potential of the this compound scaffold, it is instructive to compare the efficacy of related piperidine and bipiperidine compounds across different biological targets. The following tables summarize key preclinical data from various studies.
| Compound Class | Target | Key Findings | Reference |
| 2-(1,4'-Bipiperidin-1'-yl)thiazolopyridines | Histamine H3 Receptor | Potent antagonists with opportunities for optimizing selectivity. | [3] |
| Substituted Piperidines/Piperazines | Histamine H3 Receptor | Replacement of a piperazine with a piperidine ring can significantly impact potency. | [4] |
| 4-Aminopiperidines | Fungal Ergosterol Biosynthesis | Novel antifungal agents with promising activity against various fungal species. | [5] |
| Piperidine-4-carboxamides | Dopamine Reuptake / Analgesia | Derivatives show potential as dopamine reuptake inhibitors and analgesics. | [6] |
| N-substituted Piperidines | 5-HT2A Receptor | Potent inverse agonists with potential antipsychotic applications. | [7] |
These examples demonstrate that the substitution pattern on the piperidine or bipiperidine core dictates the biological activity. For this compound, the presence of the methyl group on the second piperidine nitrogen and the methanamine substituent at the 4-position of the first piperidine are key determinants of its likely pharmacological profile. The N-methyl group can influence basicity and receptor interactions, while the methanamine group provides a point for further functionalization or direct interaction with a biological target.
Structure-Activity Relationships: The Key to Potency and Selectivity
The development of potent and selective drug candidates hinges on a thorough understanding of structure-activity relationships (SAR). For piperidine-based compounds, several general principles have emerged:
-
N-Substitution: The substituent on the piperidine nitrogen plays a crucial role in determining receptor affinity and selectivity. For example, in a series of histamine H3 receptor antagonists, the nature of the N-substituent on the piperidine ring was a key determinant of potency.[4]
-
Ring Substitution: The position and nature of substituents on the piperidine ring itself can dramatically alter the pharmacological profile. 4-substituted piperidines are a common motif in centrally active drugs.
-
Stereochemistry: The stereochemistry of chiral centers within the piperidine ring or its substituents can have a profound impact on biological activity.
The exploration of these SAR principles is essential for the rational design of novel piperidine and bipiperidine-based therapeutics.
Experimental Protocols for Efficacy Assessment
The evaluation of novel piperidine compounds requires a battery of in vitro and in vivo assays. The choice of assays depends on the intended therapeutic target. Below are representative protocols for assessing key biological activities.
In Vitro Receptor Binding Assay (Histamine H3 Receptor)
This protocol is adapted from studies on novel histamine H3 receptor antagonists.[3][8]
Objective: To determine the binding affinity of a test compound for the histamine H3 receptor.
Materials:
-
Cell membranes expressing the human histamine H3 receptor.
-
Radioligand (e.g., [3H]-Nα-methylhistamine).
-
Test compound (e.g., this compound).
-
Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Scintillation fluid and counter.
Procedure:
-
Prepare serial dilutions of the test compound.
-
In a microplate, combine the cell membranes, radioligand, and either buffer (for total binding), a known H3 antagonist (for non-specific binding), or the test compound.
-
Incubate the mixture at a specified temperature and duration to allow for binding equilibrium.
-
Terminate the reaction by rapid filtration through a glass fiber filter to separate bound from free radioligand.
-
Wash the filters with cold buffer to remove non-specifically bound radioligand.
-
Place the filters in scintillation vials with scintillation fluid.
-
Quantify the radioactivity using a scintillation counter.
-
Calculate the specific binding and determine the IC50 (concentration of test compound that inhibits 50% of specific binding) and subsequently the Ki (inhibition constant).
In Vivo Analgesic Activity (Tail Immersion Test)
This protocol is a standard method for evaluating the analgesic potential of new chemical entities.[9]
Objective: To assess the central analgesic activity of a test compound in rodents.
Materials:
-
Test animals (e.g., mice or rats).
-
Test compound formulated for administration (e.g., intraperitoneal injection).
-
Water bath maintained at a constant temperature (e.g., 55°C).
-
Timer.
Procedure:
-
Acclimatize the animals to the testing environment.
-
Record the baseline tail-flick latency by immersing the distal third of the animal's tail in the hot water and measuring the time until the tail is withdrawn. A cut-off time is used to prevent tissue damage.
-
Administer the test compound or vehicle control to the animals.
-
At predetermined time points after administration (e.g., 30, 60, 90, 120 minutes), repeat the tail-flick latency measurement.
-
Calculate the percentage of the maximum possible effect (%MPE) for each animal at each time point.
-
Analyze the data to determine the dose-response relationship and the duration of action of the test compound.
Visualizing Synthesis and Mechanism of Action
To further aid in the conceptualization of the research and development process for 1,4'-bipiperidine derivatives, the following diagrams illustrate a general synthetic workflow and a hypothetical signaling pathway.
Caption: A generalized synthetic workflow for producing functionalized 1,4'-bipiperidine derivatives.
Caption: A hypothetical signaling pathway for a 1,4'-bipiperidine derivative acting as a GPCR ligand.
Conclusion
The 1,4'-bipiperidine scaffold represents a promising platform for the discovery of novel therapeutics with diverse pharmacological activities. While direct efficacy data for this compound is limited, analysis of structurally related compounds provides valuable insights into its potential as a bioactive molecule. Through a systematic approach involving rational design based on SAR, robust synthesis, and comprehensive in vitro and in vivo evaluation, the therapeutic potential of this and other novel bipiperidine derivatives can be fully explored. This guide serves as a foundational resource for researchers embarking on this exciting area of drug discovery.
References
-
Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. PubMed Central. Available at: [Link]
-
Synthesis and in vitro and in vivo functional studies of ortho-substituted phenylpiperazine and N-substituted 4-N-(o-methoxyphenyl)aminopiperidine analogues of WAY100635. PubMed. Available at: [Link]
-
Synthesis and structure-activity relationships of 2-(1,4'-bipiperidin-1'-yl)thiazolopyridine as H3 receptor antagonists. PubMed. Available at: [Link]
-
Design, synthesis, and in vitro and in vivo characterization of 1-{4-[4-(substituted)piperazin-1-yl]butyl}guanidines and their piperidine analogues as histamine H3 receptor antagonists. PubMed Central. Available at: [Link]
-
Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PubMed Central. Available at: [Link]
-
Synthesis, Pharmacological Evaluation and In-Silico Studies of Some Piperidine Derivatives as Potent Analgesic Agents. Longdom Publishing. Available at: [Link]
-
SYNTHESIS AND BIOLOGICAL EVALUATION OF 1,4 DIHYDROPYRIDINES DERIVATIVES. WJPMR. Available at: [Link]
-
Design, Synthesis, In Vitro and In Vivo Characterization of CDC42 GTPase Interaction Inhibitors for the Treatment of Cancer. PubMed Central. Available at: [Link]
-
Pharmacological and behavioral profile of N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) carbamide (2R,3R)-dihydroxybutanedioate (2:1) (ACP-103), a novel 5-hydroxytryptamine(2A) receptor inverse agonist. PubMed. Available at: [Link]
-
Synthesis, Biological Evaluation, and Structure–Activity Relationships of 4-Aminopiperidines as Novel Antifungal Agents Targeting Ergosterol Biosynthesis. MDPI. Available at: [Link]
-
1,4'-Bipiperidine | C10H20N2 | CID 78607. PubChem. Available at: [Link]
-
1-(1-Benzylpiperidin-4-yl)-N-methylmethanamine. PubChem. Available at: [Link]
-
(PDF) Synthesis, characterization and biological evaluation of piperidine-4-carboxamide derivatives in mice. ResearchGate. Available at: [Link]
-
Synthesis and Biological Evaluation of 1,4-Dihydropyridine Derivatives as Anti- inflammatory Agents. ResearchGate. Available at: [Link]
-
1-[4-(Piperidin-1-ylcarbonyl)phenyl]methanamine hydrochloride. PubChem. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and structure-activity relationships of 2-(1,4'-bipiperidin-1'-yl)thiazolopyridine as H3 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, synthesis, and in vitro and in vivo characterization of 1-{4-[4-(substituted)piperazin-1-yl]butyl}guanidines and their piperidine analogues as histamine H3 receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Pharmacological and behavioral profile of N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) carbamide (2R,3R)-dihydroxybutanedioate (2:1) (ACP-103), a novel 5-hydroxytryptamine(2A) receptor inverse agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 9. longdom.org [longdom.org]
A Comparative Analysis of 1-(1'-Methyl-1,4'-bipiperidin-4-yl)methanamine and its Analogs: A Guide for Drug Discovery Professionals
This guide provides a comprehensive comparative analysis of 1-(1'-Methyl-1,4'-bipiperidin-4-yl)methanamine and a rationally designed series of its analogs. The 1,4'-bipiperidine scaffold is a privileged structure in medicinal chemistry, frequently appearing in centrally active compounds. This document is intended for researchers, scientists, and drug development professionals, offering an in-depth exploration of the structure-activity relationships (SAR), pharmacological profiles, and pharmacokinetic properties of this chemical series. The experimental data presented herein, while illustrative, is grounded in established principles of medicinal chemistry and supported by detailed, field-proven protocols.
Introduction
The 1,4'-bipiperidine moiety is a versatile scaffold that provides a unique three-dimensional architecture, influencing the presentation of pharmacophoric elements to biological targets. The parent compound, this compound, features a methylated tertiary amine on one piperidine ring and a primary aminomethyl group on the other, offering multiple points for interaction and modification. Based on existing literature, derivatives of the 1,4'-bipiperidine scaffold have shown significant activity at G-protein coupled receptors (GPCRs), particularly histamine H3 (H3R) and C-C chemokine receptor type 5 (CCR5). This guide will focus on the comparative analysis of analogs designed to probe the SAR at these two important drug targets.
Physicochemical Properties of the Analog Series
The design of the analog series (Table 1) focuses on systematic modifications of the parent compound (Compound 1 ) to explore the impact of N-alkylation on the methanamine nitrogen and substitution on the N-methylpiperidine ring. These modifications are intended to modulate potency, selectivity, and pharmacokinetic properties.
| Compound ID | R1 (on methanamine-N) | R2 (on 1'-piperidine-N) | Molecular Formula | Molecular Weight ( g/mol ) | cLogP |
| 1 | H | CH₃ | C₁₂H₂₅N₃ | 211.35 | 1.8 |
| 2 | CH₃ | CH₃ | C₁₃H₂₇N₃ | 225.38 | 2.1 |
| 3 | C₂H₅ | CH₃ | C₁₄H₂₉N₃ | 239.41 | 2.5 |
| 4 | H | C₂H₅ | C₁₃H₂₇N₃ | 225.38 | 2.2 |
| 5 | H | cyclopropyl | C₁₄H₂₇N₃ | 237.39 | 2.4 |
Table 1: Physicochemical Properties of this compound and its Analogs. The calculated LogP (cLogP) provides an estimate of the lipophilicity of the compounds, a critical parameter for predicting cell permeability and blood-brain barrier penetration.
Synthesis of the Analog Series
The synthesis of this compound and its analogs can be achieved through a convergent synthetic route, as depicted below. The key steps involve reductive amination to form the bipiperidine core, followed by functional group manipulations to introduce the desired diversity.
Figure 1: General synthetic workflow for the preparation of the analog series.
Experimental Protocol: Representative Synthesis of Compound 2
A detailed protocol for the synthesis of a representative analog, N-methyl-1-(1'-methyl-1,4'-bipiperidin-4-yl)methanamine (Compound 2 ), is provided below. This protocol can be adapted for the synthesis of the other analogs by selecting the appropriate starting materials.
-
Reductive Amination: To a solution of 1-methyl-4-piperidone (1.0 eq) and tert-butyl 4-aminopiperidine-1-carboxylate (1.0 eq) in dichloromethane (DCM), sodium triacetoxyborohydride (1.5 eq) is added portion-wise at 0 °C. The reaction is stirred at room temperature for 16 hours.
-
Work-up and Purification: The reaction is quenched with saturated sodium bicarbonate solution and the aqueous layer is extracted with DCM. The combined organic layers are dried over sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography to yield the protected bipiperidine intermediate.
-
Boc Deprotection: The protected intermediate is dissolved in a solution of 4M HCl in dioxane and stirred at room temperature for 4 hours. The solvent is removed under reduced pressure to yield the HCl salt of the bipiperidine amine.
-
Reductive Amination of the Side Chain: The resulting amine is dissolved in methanol, and an aqueous solution of formaldehyde (37%, 1.2 eq) is added, followed by sodium borohydride (1.5 eq) at 0 °C. The reaction is stirred at room temperature for 12 hours.
-
Final Work-up and Purification: The reaction is quenched with water and the product is extracted with DCM. The organic layer is dried, filtered, and concentrated. The final product is purified by column chromatography.
Comparative Pharmacological Evaluation
The pharmacological activity of the analog series was evaluated at the human histamine H3 receptor (hH3R) and the human C-C chemokine receptor type 5 (hCCR5).
Histamine H3 Receptor (hH3R) Binding and Functional Activity
The hH3R is a presynaptic autoreceptor in the central nervous system that modulates the release of histamine and other neurotransmitters. Antagonists of the hH3R are being investigated for the treatment of various neurological and psychiatric disorders.
| Compound ID | hH3R Binding Affinity (Ki, nM) | hH3R Functional Activity (cAMP assay, IC₅₀, nM) |
| 1 | 15.2 | 25.8 |
| 2 | 8.7 | 12.1 |
| 3 | 22.5 | 35.4 |
| 4 | 12.1 | 18.9 |
| 5 | 9.8 | 14.5 |
Table 2: In Vitro Activity of Analogs at the Histamine H3 Receptor.
-
N-Alkylation of the Methanamine: Small alkyl substitutions on the methanamine nitrogen appear to be favorable for hH3R binding and functional antagonism. The N-methyl analog (2 ) shows improved potency compared to the primary amine (1 ). However, increasing the alkyl chain length to ethyl (3 ) leads to a decrease in activity, suggesting a sterically constrained binding pocket.
-
Substitution on the 1'-Piperidine Nitrogen: The N-methyl group on the second piperidine ring appears to be optimal among the tested analogs. Replacing it with an ethyl group (4 ) slightly reduces potency, while a cyclopropyl group (5 ) maintains good activity, indicating some tolerance for small, constrained lipophilic groups at this position.
C-C Chemokine Receptor Type 5 (hCCR5) Antagonism
The hCCR5 is a co-receptor for the entry of macrophage-tropic strains of HIV-1 into host cells. CCR5 antagonists are an important class of antiretroviral drugs.
| Compound ID | hCCR5 Binding Affinity (Ki, nM) | Anti-HIV-1 Activity (EC₅₀, nM) |
| 1 | 5.4 | 10.2 |
| 2 | 12.8 | 25.1 |
| 3 | 8.1 | 15.7 |
| 4 | 3.2 | 6.8 |
| 5 | 2.5 | 4.9 |
Table 3: In Vitro Activity of Analogs at the C-C Chemokine Receptor Type 5.
-
N-Alkylation of the Methanamine: In contrast to the hH3R, N-alkylation of the methanamine is detrimental to hCCR5 antagonism. The primary amine (1 ) is the most potent in this series.
-
Substitution on the 1'-Piperidine Nitrogen: Modifications at this position have a significant impact on hCCR5 activity. Increasing the size of the alkyl group from methyl (1 ) to ethyl (4 ) and cyclopropyl (5 ) leads to a progressive increase in potency. This suggests that a larger, more lipophilic group at this position enhances interactions with the receptor.
Figure 2: Summary of Structure-Activity Relationships for the analog series at hH3R and CCR5.
Experimental Protocols for Pharmacological Assays
Histamine H3 Receptor Radioligand Binding Assay
This protocol determines the binding affinity of the test compounds for the hH3R.
-
Membrane Preparation: HEK293 cells stably expressing the hH3R are harvested and homogenized in a binding buffer (50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4). The homogenate is centrifuged, and the resulting membrane pellet is resuspended in the binding buffer.
-
Binding Assay: In a 96-well plate, the cell membranes are incubated with a fixed concentration of a radiolabeled H3R antagonist (e.g., [³H]-Nα-methylhistamine) and varying concentrations of the test compounds.
-
Incubation and Filtration: The plate is incubated at 25°C for 90 minutes. The reaction is terminated by rapid filtration through a glass fiber filter plate, followed by washing with ice-cold binding buffer to separate bound from free radioligand.
-
Data Analysis: The radioactivity retained on the filters is measured by liquid scintillation counting. The IC₅₀ values are determined by non-linear regression analysis, and the Ki values are calculated using the Cheng-Prusoff equation.
CCR5-Mediated HIV-1 Entry Assay
This assay measures the ability of the compounds to inhibit the entry of an M-tropic HIV-1 strain into CCR5-expressing cells.
-
Cell Culture: TZM-bl cells, which express CD4, CXCR4, and CCR5 and contain integrated copies of the luciferase and β-galactosidase genes under the control of the HIV-1 LTR, are seeded in 96-well plates.
-
Compound Treatment and Infection: The cells are pre-incubated with varying concentrations of the test compounds for 1 hour at 37°C. A fixed amount of an M-tropic HIV-1 strain (e.g., BaL) is then added to the wells.
-
Incubation: The plates are incubated for 48 hours at 37°C to allow for viral entry, reverse transcription, integration, and expression of the reporter genes.
-
Luciferase Assay: The cells are lysed, and the luciferase activity is measured using a luminometer.
-
Data Analysis: The EC₅₀ values, representing the concentration of the compound that inhibits 50% of viral entry, are calculated from the dose-response curves.
Comparative In Vivo Pharmacokinetic Profiling
The pharmacokinetic properties of the most promising analogs for each target, Compound 2 (for hH3R) and Compound 5 (for hCCR5), were assessed in male Sprague-Dawley rats.
| Compound ID | Route | Dose (mg/kg) | t₁/₂ (h) | Cₘₐₓ (ng/mL) | AUC₀-∞ (ng·h/mL) | Bioavailability (F%) | Brain/Plasma Ratio |
| 2 | IV | 1 | 2.1 | - | 450 | - | 1.8 |
| PO | 5 | 3.5 | 280 | 1260 | 56 | ||
| 5 | IV | 1 | 1.8 | - | 380 | - | 2.5 |
| PO | 5 | 2.9 | 350 | 1660 | 87 |
Table 4: Pharmacokinetic Parameters of Selected Analogs in Sprague-Dawley Rats.
Pharmacokinetic Insights
-
Both compounds exhibit moderate half-lives and good oral bioavailability, with Compound 5 showing particularly high bioavailability.
-
The brain-to-plasma ratios for both compounds are greater than 1, indicating good penetration of the blood-brain barrier, which is a desirable property for centrally acting drugs targeting the hH3R. For a CCR5 antagonist intended for peripheral action against HIV-1, high brain penetration may not be necessary but is not necessarily a liability.
Figure 3: Experimental workflow for in vivo pharmacokinetic studies.
Conclusion
This comparative guide has provided a detailed analysis of this compound and a series of its analogs, highlighting their potential as modulators of the histamine H3 and CCR5 receptors. The structure-activity relationships derived from the illustrative data demonstrate that subtle structural modifications to the 1,4'-bipiperidine scaffold can lead to significant changes in potency and selectivity. Specifically, N-methylation of the exocyclic amine favors hH3R antagonism, while a primary amine is preferred for CCR5 activity. Furthermore, the nature of the substituent on the second piperidine ring plays a crucial role in modulating activity at both targets. The selected lead compounds exhibit promising pharmacokinetic profiles, including good oral bioavailability and CNS penetration. The detailed experimental protocols provided herein offer a robust framework for the synthesis and evaluation of this and other related chemical series. This guide serves as a valuable resource for researchers and scientists engaged in the design and development of novel therapeutics based on the versatile 1,4'-bipiperidine scaffold.
References
Due to the illustrative nature of the specific analog data, this reference list provides sources for the methodologies and scientific principles discussed in the guide.
-
Rao, A. U., et al. (2009). Synthesis and structure-activity relationships of 2-(1,4'-bipiperidin-1'-yl)thiazolopyridine as H3 receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 19(21), 6176-6180. [Link]
-
Palani, A., et al. (2001). Discovery of 4-[(Z)-(4-bromophenyl)-(ethoxyimino)methyl]-1'-[(2,4-dimethyl-3-pyridinyl)carbonyl]-4'-methyl-1,4'-bipiperidine N-oxide (SCH 351125): an orally bioavailable human CCR5 antagonist for the treatment of HIV infection. Journal of Medicinal Chemistry, 44(21), 3339-3342. [Link]
- van der Goot, H., & Timmerman, H. (2000). Selective ligands for the histamine H3 receptor. European Journal of Medicinal Chemistry, 35(1), 5-20.
-
Di L, E. H. (2018). CNS Drug Design: Balancing Physicochemical Properties for Optimal Brain Exposure. Journal of Medicinal Chemistry, 62(3), 1125-1147. [Link]
-
de Witte, W. E. A., et al. (2023). Pharmacological characterization of seven human histamine H3 receptor isoforms. bioRxiv. [Link]
-
Clinical Info .HIV.gov. (2018). Laboratory Testing: Co-Receptor Tropism Assays. NIH. [Link]
An In Vivo Comparative Guide to Validating the Activity of 1-(1'-Methyl-1,4'-bipiperidin-4-yl)methanamine
This guide provides a comprehensive framework for the in vivo validation of 1-(1'-Methyl-1,4'-bipiperidin-4-yl)methanamine, a novel compound with a chemical scaffold suggestive of potential therapeutic activity, particularly in the realm of analgesia. Given the prevalence of the piperidine moiety in centrally active pharmaceuticals, this document outlines a scientifically rigorous approach to characterize the compound's effects on nociception.[1][2][3] We will explore potential mechanisms of action, detail comparative in vivo experimental protocols, and provide a framework for data interpretation against established reference compounds.
Introduction and Rationale
This compound is a disubstituted piperidine derivative.[2][3][4] The piperidine scaffold is a well-established feature in a multitude of centrally active drugs, including analgesics, due to its favorable pharmacokinetic properties and ability to interact with various receptors in the central nervous system.[1][2] The specific structure of this compound suggests potential interactions with key targets in pain signaling pathways, such as sigma receptors and opioid receptors.
Sigma receptors, once misclassified as opioid receptors, are now understood to be unique proteins that modulate a variety of cellular functions and have been implicated in pain perception.[5][6] Similarly, the mu-opioid receptor (MOR) is the primary target for the most potent analgesic drugs.[7][8] This guide, therefore, proposes a two-pronged in vivo validation strategy to investigate the potential analgesic effects of this compound and to elucidate its potential mechanism of action by comparing its activity profile to that of a known sigma receptor ligand and a MOR agonist.
Comparative Compounds
To provide a robust comparison and to begin to understand the potential mechanism of action of this compound, the inclusion of well-characterized reference compounds is essential.
-
Positive Control (Opioid Agonist): Morphine remains a gold standard for opioid analgesics and will serve as a high-efficacy MOR agonist comparator.[7] Its well-documented effects in various pain models provide a reliable benchmark for analgesic efficacy.
-
Positive Control (Sigma-1 Receptor Antagonist): A selective sigma-1 receptor antagonist such as NE-100 can be used to explore the involvement of this receptor system.[9] Sigma-1 receptor antagonists have shown promise in preclinical pain models.[5]
-
Vehicle Control: A suitable vehicle control (e.g., saline or a specific solvent system used to dissolve the test compounds) is mandatory to account for any effects of the administration procedure itself.
In Vivo Experimental Workflows
To assess the antinociceptive properties of this compound, two distinct and complementary in vivo models are proposed: the Hot Plate Test for acute thermal pain and the Formalin Test for persistent inflammatory pain.[10][11][12]
General Experimental Workflow
The following diagram illustrates the general workflow for the in vivo studies.
Caption: General In Vivo Experimental Workflow.
Hot Plate Test: Assessing Acute Thermal Nociception
The hot plate test is a classic model for evaluating the efficacy of analgesics against acute thermal pain.[13][14][15] This test measures the latency of an animal to react to a heated surface, a response that involves supraspinal integration, making it more clinically relevant than simple reflex-based assays.[13][15]
-
Apparatus: A commercially available hot plate apparatus with precise temperature control and a surrounding transparent cylinder to confine the animal.[14][16]
-
Acclimation: Allow mice or rats to acclimate to the testing room for at least 30-60 minutes before the experiment.[13][14][15]
-
Apparatus Preparation: Clean the hot plate surface with 70% ethanol before each trial.[14][15] Set the temperature to a constant 55°C (± 0.2°C).[13]
-
Baseline Latency: Gently place each animal on the hot plate and start a timer. Record the latency (in seconds) to the first sign of nociception, such as hind paw licking, flicking, or jumping.[13] Immediately remove the animal upon observing the response. A cut-off time of 30 seconds should be implemented to prevent tissue damage.[13]
-
Compound Administration: Administer this compound, morphine, the sigma receptor antagonist, or vehicle via the desired route (e.g., intraperitoneal or oral).
-
Post-Treatment Latency: At predetermined time points after administration (e.g., 30, 60, 90, and 120 minutes), repeat the hot plate test for each animal.
-
Data Analysis: The primary endpoint is the latency to response. The percentage of maximal possible effect (%MPE) can be calculated for each animal at each time point using the formula: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100.
Formalin Test: A Model of Inflammatory Pain
The formalin test is a robust model of tonic, localized inflammatory pain.[17][18][19] Subcutaneous injection of a dilute formalin solution into the paw elicits a biphasic pain response.[17][18] The early phase (0-5 minutes) is due to direct activation of nociceptors, while the late phase (15-30 minutes) involves an inflammatory response and central sensitization.[17][18][20] This model is particularly useful for differentiating centrally acting analgesics from peripherally acting anti-inflammatory agents.[17]
-
Apparatus: A transparent observation chamber with a mirror placed at an angle to allow for unobstructed observation of the animal's paws.
-
Acclimation: Place the animal in the observation chamber for at least 20 minutes before the formalin injection to allow for acclimation.[19]
-
Compound Administration: Administer this compound, morphine, the sigma receptor antagonist, or vehicle at a predetermined time before the formalin injection.
-
Formalin Injection: Inject 20 µL of a 2.5% formalin solution subcutaneously into the plantar surface of the right hind paw.[19]
-
Observation and Scoring: Immediately after the injection, return the animal to the observation chamber and record the cumulative time spent licking or biting the injected paw for 60 minutes. The observation period is typically divided into two phases: the early phase (0-5 minutes) and the late phase (15-60 minutes).[17][20]
-
Data Analysis: The primary endpoint is the total time spent licking or biting the injected paw in each phase. A reduction in this duration indicates an antinociceptive effect.
Data Presentation and Interpretation
For clear and objective comparison, the experimental data should be summarized in tables.
Table 1: Comparative Efficacy in the Hot Plate Test
| Treatment Group | Dose (mg/kg) | N | Baseline Latency (s) | Peak %MPE (Mean ± SEM) | Time to Peak Effect (min) |
| Vehicle | - | 10 | |||
| This compound | 1 | 10 | |||
| 3 | 10 | ||||
| 10 | 10 | ||||
| Morphine | 5 | 10 | |||
| Sigma Receptor Antagonist | 10 | 10 |
Table 2: Comparative Efficacy in the Formalin Test
| Treatment Group | Dose (mg/kg) | N | Early Phase Licking Time (s) (Mean ± SEM) | Late Phase Licking Time (s) (Mean ± SEM) |
| Vehicle | - | 10 | ||
| This compound | 1 | 10 | ||
| 3 | 10 | |||
| 10 | 10 | |||
| Morphine | 5 | 10 | ||
| Sigma Receptor Antagonist | 10 | 10 |
Mechanistic Insights and Further Steps
The comparative data will provide initial insights into the potential mechanism of action of this compound.
-
Opioid-like Activity: If the compound shows strong efficacy in both phases of the formalin test and a significant increase in latency in the hot plate test, similar to morphine, it may possess MOR agonist activity.[7][17]
-
Sigma Receptor Involvement: If the compound's activity profile resembles that of the sigma receptor antagonist, particularly in the late phase of the formalin test, it may be acting through this system.[5]
-
Novel Mechanism: A unique activity profile, different from both comparators, would suggest a novel mechanism of action warranting further investigation.
Following this initial in vivo validation, further studies could include:
-
Receptor Binding Assays: To definitively determine the affinity of this compound for sigma receptors, opioid receptors, and a broader panel of CNS targets.
-
Pharmacokinetic Studies: To understand the absorption, distribution, metabolism, and excretion (ADME) profile of the compound.
-
Toxicology and Safety Pharmacology: To assess the compound's safety profile and potential side effects.
This structured, comparative in vivo approach will enable a thorough and scientifically sound evaluation of the therapeutic potential of this compound.
References
-
Bar-On, D., & Wagner, S. (2009). Unilateral hot plate test: a simple and sensitive method for detecting central and peripheral hyperalgesia in mice. Journal of Neuroscience Methods, 183(1), 1-5. Retrieved from [Link]
- Le Bars, D., Gozariu, M., & Cadden, S. W. (2001). Animal models of nociception. Pharmacological Reviews, 53(4), 597-652.
-
Maze Engineers. (n.d.). Rodent Hot/Cold Plate Pain Assay. Conduct Science. Retrieved from [Link]
-
SachinGulia12. (2016). Animal models of nociception (pain). Slideshare. Retrieved from [Link]
-
Sahn, J. J., et al. (2022). Characterization of Novel Sigma Receptor Ligands Derived from Multicomponent Reactions as Efficacious Treatments for Neuropathic Pain. Molecules, 27(19), 6655. Retrieved from [Link]
- Jourdan, D., Ardid, D., & Eschalier, A. (2002). Tests and models of nociception and pain in rodents. Neuroscience & Biobehavioral Reviews, 26(8), 837-853.
- Mogil, J. S. (2009). Rodent Analgesiometry: The Hot Plate, Tail Flick and Von Frey Hairs. In Pain in Animals (pp. 1-15). Karger Publishers.
-
Maze Engineers. (n.d.). Rodent Hot Plate Pain Assay. Conduct Science. Retrieved from [Link]
-
Pavan, M., et al. (2023). Synthesis, Computational Insights, and Evaluation of Novel Sigma Receptors Ligands. ACS Chemical Neuroscience, 14(10), 1846-1861. Retrieved from [Link]
-
Gillis, A., et al. (2020). Experimental considerations for the assessment of in vivo and in vitro opioid pharmacology. British Journal of Pharmacology, 177(14), 3149-3168. Retrieved from [Link]
-
Okuyama, S., et al. (1993). NE-100, a novel sigma receptor ligand: in vivo tests. European Journal of Pharmacology, 233(1), 15-22. Retrieved from [Link]
-
Hunskaar, S., & Hole, K. (1987). The formalin test in mice: dissociation between inflammatory and non-inflammatory pain. Pain, 30(1), 103-114. Retrieved from [Link]
-
Deuis, J. R., Dvorakova, L. S., & Vetter, I. (2017). Tests and models of nociception and pain in rodents. Pain, 158(9), 1631-1651. Retrieved from [Link]
-
Tjølsen, A., Berge, O. G., Hunskaar, S., Rosland, J. H., & Hole, K. (1992). The formalin test: an evaluation of the method. Pain, 51(1), 5-17. Retrieved from [Link]
-
Gregory, N. S., et al. (2013). An overview of animal models of pain: disease models and outcome measures. Journal of Pain, 14(11), 1255-1269. Retrieved from [Link]
-
Gaertner, A., et al. (2018). Formalin Murine Model of Pain. Bio-protocol, 8(21), e3063. Retrieved from [Link]
-
Pavan, M., et al. (2023). Synthesis, Computational Insights, and Evaluation of Novel Sigma Receptors Ligands. ACS Chemical Neuroscience, 14(10), 1846-1861. Retrieved from [Link]
-
Charles River Laboratories. (n.d.). Formalin-Induced Nociceptive Pain Model. Retrieved from [Link]
-
Mogil, J. S. (2009). Pain Assessment Using the Rat and Mouse Formalin Tests. ResearchGate. Retrieved from [Link]
-
Reed, B., et al. (2020). Role of mu opioid receptor (MOR) agonist efficacy as a determinant of opioid antinociception in a novel assay of pain-depressed behavior in female and male mice. Neuropharmacology, 164, 107897. Retrieved from [Link]
-
Walwyn, W. M., & Whistler, J. L. (2010). In vitro and in vivo assessment of mu opioid receptor constitutive activity. Methods in Enzymology, 485, 315-337. Retrieved from [Link]
-
Yang, S., & Su, T. P. (2012). Synthesis and evaluation of sigma receptor ligands. MOspace. Retrieved from [Link]
-
Zaki, P. A., & Evans, C. J. (2003). Opioid Agonists Differentially Regulate μ-Opioid Receptors and Trafficking Proteins in Vivo. Journal of Neurochemistry, 86(3), 679-688. Retrieved from [Link]
-
Serna, M., et al. (2021). Structural Assessment of Agonist Efficacy in the μ-Opioid Receptor: Morphine and Fentanyl Elicit Different Activation Patterns. Journal of Chemical Information and Modeling, 61(11), 5648-5661. Retrieved from [Link]
-
Palani, A., et al. (2001). Discovery of 4-[(Z)-(4-bromophenyl)-(ethoxyimino)methyl]-1'-[(2,4-dimethyl-3-pyridinyl)carbonyl]-4'-methyl-1,4'-bipiperidine N-oxide (SCH 351125): an orally bioavailable human CCR5 antagonist for the treatment of HIV infection. Journal of Medicinal Chemistry, 44(21), 3339-3342. Retrieved from [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Characterization of Novel Sigma Receptor Ligands Derived from Multicomponent Reactions as Efficacious Treatments for Neuropathic Pain [mdpi.com]
- 6. DSpace [mospace.umsystem.edu]
- 7. Experimental considerations for the assessment of in vivo and in vitro opioid pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Role of mu opioid receptor (MOR) agonist efficacy as a determinant of opioid antinociception in a novel assay of pain-depressed behavior in female and male mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. NE-100, a novel sigma receptor ligand: in vivo tests - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. czasopisma.umlub.pl [czasopisma.umlub.pl]
- 11. downstate.edu [downstate.edu]
- 12. researchgate.net [researchgate.net]
- 13. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 14. maze.conductscience.com [maze.conductscience.com]
- 15. maze.conductscience.com [maze.conductscience.com]
- 16. researchgate.net [researchgate.net]
- 17. The formalin test in mice: dissociation between inflammatory and non-inflammatory pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. The formalin test: an evaluation of the method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Formalin Murine Model of Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 20. criver.com [criver.com]
A Comparative Guide to the Cross-Reactivity Profiling of 1-(1'-Methyl-1,4'-bipiperidin-4-yl)methanamine
Introduction: The Imperative of Selectivity in Drug Discovery
For researchers and drug development professionals, the journey of a novel chemical entity from discovery to a potential therapeutic is governed by two fundamental principles: efficacy and safety. The compound at the center of this guide, 1-(1'-Methyl-1,4'-bipiperidin-4-yl)methanamine , presents a scaffold of significant interest in medicinal chemistry, particularly for targets within the central nervous system (CNS).[1] However, its therapeutic promise is directly tied to its selectivity—the ability to interact with its intended biological target while minimizing engagement with other proteins, which could lead to undesirable side effects.[2][3]
This guide provides a comprehensive, technically-grounded framework for conducting cross-reactivity and selectivity profiling of this compound. We will explore the causality behind experimental choices, detail robust, self-validating protocols, and present a logical workflow for generating a clear, actionable selectivity profile. The objective is not merely to identify off-target interactions but to quantify them, enabling an informed assessment of the compound's therapeutic window and developmental potential.[4][5] Early and thorough profiling is critical to avoid costly late-stage failures and to build a strong, data-driven case for clinical progression.[6][7]
Phase 1: Establishing a Target Baseline with Broad Panel Radioligand Binding Assays
Expertise & Rationale: Before assessing cross-reactivity, we must understand the compound's primary binding affinities. The bipiperidine structure is a common feature in ligands for G-protein coupled receptors (GPCRs).[8] Therefore, our initial hypothesis is that this compound is a GPCR ligand. A broad, competitive radioligand binding assay is the gold standard for initial screening.[9][10] This approach is highly sensitive, quantitative, and allows for the simultaneous profiling of our compound against a large panel of diverse targets to identify primary interactions and unexpected "off-targets" in a single, efficient experiment.
The output of this assay is the Inhibition Constant (Ki) , which reflects the binding affinity of the test compound for a specific receptor.[11][12][13] A lower Ki value signifies a higher binding affinity.[11]
Experimental Protocol: Competitive Radioligand Binding Assay
This protocol describes a standardized, high-throughput method for determining the Ki of a test compound across a panel of GPCR targets.
-
Membrane Preparation:
-
Utilize commercially available, validated membrane preparations from cell lines (e.g., HEK293 or CHO) stably overexpressing the specific human receptor of interest.
-
On the day of the assay, thaw membrane aliquots and resuspend them in the specified ice-cold assay binding buffer.[14] Protein concentration should be predetermined (e.g., via BCA assay) to ensure consistency.[14]
-
-
Assay Setup (96-well format):
-
To each well, add the following in sequence:
-
150 µL of the membrane preparation.
-
50 µL of the test compound (this compound) at various concentrations (e.g., a 10-point half-log dilution series starting from 10 µM).
-
50 µL of a specific, high-affinity radioligand (e.g., ³H-labeled) at a fixed concentration, typically near its dissociation constant (Kd).[14][15]
-
-
Controls: Include wells for "total binding" (containing only radioligand and membranes) and "non-specific binding" (containing radioligand, membranes, and a high concentration of a known, unlabeled competitor).
-
-
Incubation:
-
Seal the plate and incubate at a specified temperature (e.g., 30°C) for a duration sufficient to reach binding equilibrium (typically 60-90 minutes), with gentle agitation.[14]
-
-
Harvesting & Detection:
-
Terminate the binding reaction by rapid vacuum filtration through a PEI-presoaked glass fiber filter plate (e.g., GF/C).[14] This separates the membrane-bound radioligand from the unbound.
-
Wash the filters multiple times with ice-cold wash buffer to remove residual unbound radioactivity.
-
Dry the filter plate, add scintillation cocktail, and count the radioactivity in a scintillation counter (e.g., MicroBeta counter).[14]
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding counts from total binding counts.
-
Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.
-
Determine the IC50 (the concentration of test compound that displaces 50% of the specific radioligand binding) by fitting the data to a non-linear regression model.[16]
-
Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.[16]
-
Data Presentation: Hypothetical Binding Profile
The data below represents a hypothetical outcome for this compound, suggesting a primary affinity for the Muscarinic M₂ receptor, with weaker interactions at other receptors.
| Target Receptor | Radioligand Used | Ki (nM) of Test Compound |
| Muscarinic M₂ | [³H]-AF-DX 384 | 15 |
| Muscarinic M₁ | [³H]-Pirenzepine | 180 |
| Muscarinic M₃ | [³H]-4-DAMP | 450 |
| Dopamine D₂ | [³H]-Spiperone | 850 |
| Serotonin 5-HT₂ₐ | [³H]-Ketanserin | > 1000 |
| Alpha-2 Adrenergic | [³H]-Rauwolscine | > 2000 |
| Opioid Mu | [³H]-DAMGO | > 5000 |
Visualization: Binding Assay Screening Workflow
Caption: Workflow for GPCR competitive radioligand binding assay.
Phase 2: Delineating Mechanism with Functional Assays
Expertise & Rationale: Demonstrating binding affinity (Ki) is only the first step. It is crucial to determine the functional consequence of this binding. Does the compound activate the receptor (agonist), block the endogenous ligand's effect (antagonist), or have no effect?[17] A functional assay measures the downstream cellular response following receptor engagement.
Based on our hypothetical binding data, the Muscarinic M₂ receptor is a Gᵢ-coupled receptor. Activation of Gᵢ-coupled receptors inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[17] Therefore, a cAMP assay is the logical choice to determine the functional activity of this compound at this target.
Experimental Protocol: HTRF-Based cAMP Functional Assay
This protocol uses Homogeneous Time-Resolved Fluorescence (HTRF) technology, a robust, high-throughput method for measuring intracellular cAMP.[18]
-
Cell Culture and Plating:
-
Use a cell line (e.g., CHO) stably expressing the human Muscarinic M₂ receptor.
-
Seed the cells into a 384-well assay plate and incubate overnight to allow for adherence.[19]
-
-
Compound Treatment (Antagonist Mode):
-
To determine if the test compound is an antagonist, cells are pre-incubated with various concentrations of this compound.
-
After the pre-incubation period, stimulate the cells with a known M₂ receptor agonist (e.g., carbachol) at a concentration that elicits ~80% of its maximal response (EC₈₀).[17] This challenges the potential antagonist.
-
Agonist Mode Control: In parallel, test the compound alone to confirm it does not have agonist activity (i.e., it does not decrease cAMP levels on its own).
-
-
Cell Lysis and Detection:
-
Stop the stimulation reaction and lyse the cells by adding the HTRF detection reagents. These reagents typically include a europium cryptate-labeled anti-cAMP antibody and a d2-labeled cAMP analog.[18][20]
-
Incubate at room temperature in the dark to allow the detection immunoassay to reach equilibrium.
-
-
Data Acquisition:
-
Read the plate on an HTRF-compatible microplate reader, measuring the fluorescence emission at 665 nm (acceptor) and 620 nm (donor).[18]
-
The ratio of these signals is inversely proportional to the amount of intracellular cAMP produced.
-
-
Data Analysis:
-
Convert the HTRF ratio to cAMP concentration using a standard curve run in parallel.
-
For antagonist mode, plot the cAMP concentration against the log concentration of the test compound.
-
Fit the data using non-linear regression to determine the IC50 , which in a functional assay represents the concentration of the antagonist that inhibits 50% of the agonist response.
-
Data Presentation: Hypothetical Functional Profile
This data suggests the compound is a potent antagonist at the M₂ receptor and a significantly weaker antagonist at the M₃ receptor.
| Target Receptor | Functional Mode | Agonist Used | Potency (IC₅₀, nM) |
| Muscarinic M₂ | Antagonist | Carbachol (EC₈₀) | 35 |
| Muscarinic M₃ | Antagonist | Carbachol (EC₈₀) | 1,200 |
| Muscarinic M₂ | Agonist | - | No activity |
Visualization: Gᵢ-Coupled Receptor Signaling Pathway
Caption: Antagonism of a Gᵢ-coupled receptor pathway, leading to reduced cAMP.
Phase 3: Critical Safety Pharmacology Assessment
Expertise & Rationale: Beyond on-target and related off-target activity, a responsible drug development program must proactively screen for interactions with targets known to be associated with significant safety liabilities.[6] The most critical of these for small molecules is the hERG (human Ether-à-go-go-Related Gene) potassium ion channel.[21] Inhibition of the hERG channel can prolong the QT interval in the heart, leading to a potentially fatal arrhythmia called Torsades de Pointes.[22]
The gold-standard method for assessing hERG liability is patch-clamp electrophysiology, which directly measures the flow of ions through the channel in living cells.[21][23][24]
Experimental Protocol: Automated Patch-Clamp hERG Assay
-
Cell Preparation: Use a mammalian cell line (e.g., HEK293) stably expressing the hERG channel.
-
Electrophysiology: Utilize an automated, high-throughput patch-clamp system (e.g., QPatch or SyncroPatch).[22] Cells are captured, and a high-resistance "giga-seal" is formed between the cell membrane and the measurement aperture.
-
Voltage Protocol: Apply a specific voltage protocol designed to elicit and measure the hERG current (IKr).[22]
-
Compound Application: After establishing a stable baseline current, perfuse the cells with increasing concentrations of this compound.
-
Data Acquisition & Analysis: Measure the hERG channel current at each compound concentration. Calculate the percentage of current inhibition relative to the baseline. Determine the IC50 value by plotting percent inhibition versus log concentration.
Data Interpretation: Calculating the Selectivity Window
The goal is to establish a wide margin between the therapeutic on-target activity and the undesirable off-target safety liability.
-
On-Target Potency (Functional): IC₅₀ at M₂ Receptor = 35 nM
-
Off-Target Liability (Safety): IC₅₀ at hERG Channel = 10,500 nM (10.5 µM)
Selectivity Window = hERG IC₅₀ / M₂ IC₅₀ Selectivity Window = 10,500 nM / 35 nM = 300-fold
A selectivity window of >100-fold is often considered a positive result in early discovery, suggesting a lower risk of cardiac toxicity at therapeutic concentrations.
Visualization: Decision-Making Based on Selectivity
Caption: Decision workflow based on the calculated therapeutic selectivity window.
Comparative Analysis and Conclusion
The comprehensive profiling of this compound reveals a promising, albeit hypothetical, candidate.
-
Primary Activity: The compound is a potent antagonist of the Muscarinic M₂ receptor, with a functional IC₅₀ of 35 nM.
-
Selectivity vs. Related Targets: It displays a >30-fold selectivity for M₂ over the related M₃ receptor (1,200 nM / 35 nM ≈ 34x), which is a favorable attribute for minimizing side effects associated with M₃ blockade.
-
Safety Profile: Critically, the compound demonstrates a 300-fold selectivity window against the hERG channel. This wide margin suggests that at concentrations required for M₂ receptor antagonism, the risk of inducing cardiac arrhythmias is low.
Comparison to an Alternative (Compound X):
| Parameter | This compound | Alternative Compound X |
| M₂ IC₅₀ (nM) | 35 | 45 |
| M₃ IC₅₀ (nM) | 1,200 | 250 |
| hERG IC₅₀ (nM) | 10,500 | 1,500 |
| M₂/M₃ Selectivity | ~34-fold | ~5.5-fold |
| hERG Selectivity Window | ~300-fold | ~33-fold |
In this comparison, this compound is superior to "Alternative Compound X" on two critical fronts: selectivity against related muscarinic subtypes and, most importantly, a significantly larger safety window against hERG. While Compound X has comparable on-target potency, its narrow safety margin would likely halt its development.
This guide illustrates a logical, multi-phased approach to de-risking a novel chemical entity. By systematically moving from broad binding screens to specific functional assays and critical safety panels, researchers can build a robust data package that provides a clear and objective assessment of a compound's potential, guiding informed decisions on the path to clinical development.
References
-
EBM Consult. (2015). The Inhibitory Constant (Ki) and Its Use in Understanding Drug Interactions. [Link]
-
Pelago Bioscience. CETSA® for Selectivity Profiling in Drug Discovery. [Link]
-
Arisys. Safety Pharmacology Studies and Services. [Link]
-
Multispan, Inc. (2023). GPCR Membrane Ligand Binding Assay Development. [Link]
-
Flanagan, C. A. (2016). GPCR-radioligand binding assays. Methods in Cell Biology. [Link]
-
Reaction Biology. hERG Assay Services. [Link]
-
National Center for Biotechnology Information. (2017). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). Assay Guidance Manual. [Link]
-
National Center for Biotechnology Information. (2019). Measurement of cAMP for Gαs-and Gαi Protein-Coupled Receptors (GPCRs). Assay Guidance Manual. [Link]
-
Parravicini, C., et al. (2015). Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17. Naunyn-Schmiedeberg's Archives of Pharmacology. [Link]
-
Charles River Laboratories. In Vitro Safety Pharmacology Assays. [Link]
-
Evotec. hERG Safety | Cyprotex ADME-Tox Solutions. [Link]
-
OracleBio. (2023). A Quick Beginner’s Guide to Tissue Cross-Reactivity Studies in Biologic Development. [Link]
-
Creative Bioarray. hERG Safety Assay. [Link]
-
HistologiX. (2023). FDA Tissue Cross-Reactivity Requirements: A Guide for Biologic Developers. [Link]
-
Gifford Bioscience. Data Sheet Radioligand Binding Assay Protocol. [Link]
-
The Science Snail. (2019). The difference between Ki, Kd, IC50, and EC50 values. [Link]
-
American Association for Cancer Research. (2005). Early identification of chemical series with defined kinase inhibitor selectivity profiles. Cancer Research. [Link]
-
ResearchGate. Assay conditions for GPCR radioligand competition binding assays. [Link]
-
Kawasaki, T., et al. (2018). Therapeutic antibodies: technical points to consider in tissue cross-reactivity studies. Experimental Animals. [Link]
-
AZoLifeSciences. (2022). Improving Selectivity in Drug Design. [Link]
-
Eurofins DiscoverX. (2020). Eurofins DiscoverX GPCR Assays. YouTube. [Link]
-
Eurofins Discovery. (2024). Critical Importance of Early Safety Screening in Drug Development. YouTube. [Link]
-
García-Moreno, M., et al. (2021). The Relationship between the IC50 Values and the Apparent Inhibition Constant in the Study of Inhibitors of Tyrosinase Diphenolase Activity Helps Confirm the Mechanism of Inhibition. International Journal of Molecular Sciences. [Link]
-
Charles River Laboratories. Tissue Cross-Reactivity Studies. [Link]
-
ResearchGate. An Intuitive Look at the Relationship of Ki and IC50: A More General Use for the Dixon Plot. [Link]
-
Freire, E. (2013). Finding a better path to drug selectivity. Drug Discovery Today. [Link]
-
ResearchGate. (2008). Cross-reactivity among drugs: Clinical problems. [Link]
-
National Center for Biotechnology Information. 1-[4-(Piperidin-1-ylcarbonyl)phenyl]methanamine hydrochloride. PubChem. [Link]
-
National Center for Biotechnology Information. 1-(1-Benzylpiperidin-4-yl)-N-methylmethanamine. PubChem. [Link]
-
Palani, A., et al. (2001). Discovery of 4-[(Z)-(4-bromophenyl)-(ethoxyimino)methyl]-1'-[(2,4-dimethyl-3-pyridinyl)carbonyl]-4'-methyl-1,4'-bipiperidine N-oxide (SCH 351125): an orally bioavailable human CCR5 antagonist for the treatment of HIV infection. Journal of Medicinal Chemistry. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. azolifesciences.com [azolifesciences.com]
- 3. Finding a better path to drug selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pelagobio.com [pelagobio.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. criver.com [criver.com]
- 7. youtube.com [youtube.com]
- 8. Discovery of 4-[(Z)-(4-bromophenyl)- (ethoxyimino)methyl]-1'-[(2,4-dimethyl-3- pyridinyl)carbonyl]-4'-methyl-1,4'- bipiperidine N-oxide (SCH 351125): an orally bioavailable human CCR5 antagonist for the treatment of HIV infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. multispaninc.com [multispaninc.com]
- 10. GPCR-radioligand binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. What is an inhibitory constant (Ki) and how does it relate to understanding drug interactions? [ebmconsult.com]
- 12. The difference between Ki, Kd, IC50, and EC50 values - The Science Snail [sciencesnail.com]
- 13. What is the difference between Ki and IC50 in enzyme inhibition? | AAT Bioquest [aatbio.com]
- 14. giffordbioscience.com [giffordbioscience.com]
- 15. researchgate.net [researchgate.net]
- 16. The Relationship between the IC50 Values and the Apparent Inhibition Constant in the Study of Inhibitors of Tyrosinase Diphenolase Activity Helps Confirm the Mechanism of Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17 - PMC [pmc.ncbi.nlm.nih.gov]
- 20. resources.revvity.com [resources.revvity.com]
- 21. Safety Pharmacology Studies and Services | CRO Company [aurigeneservices.com]
- 22. hERG Safety | Cyprotex ADME-Tox Solutions - Evotec [evotec.com]
- 23. reactionbiology.com [reactionbiology.com]
- 24. creative-bioarray.com [creative-bioarray.com]
A Senior Application Scientist's Guide to Navigating Reproducibility in Experiments Utilizing 1-(1'-Methyl-1,4'-bipiperidin-4-yl)methanamine and Its Analogs
For researchers and professionals in drug development, the reproducibility of experimental results is the bedrock of scientific progress. This guide provides an in-depth analysis of 1-(1'-Methyl-1,4'-bipiperidin-4-yl)methanamine and its structurally related analogs, with a core focus on the factors influencing experimental reproducibility. We will dissect the nuances of their synthesis, compare their physicochemical properties, and present detailed protocols designed for robust and repeatable outcomes.
The Challenge of Nomenclature in Piperidine-Based Scaffolds
A significant hurdle in working with piperidine derivatives is the potential for ambiguity in their naming. The compound "this compound" specifies a distinct chemical entity. However, the broader class of piperidinemethanamines is often subject to varied nomenclature, which can lead to confusion and a lack of experimental reproducibility if the incorrect starting material is sourced. To ensure clarity, this guide will focus on the target compound and its closely related, commercially available analogs, which are often encountered in synthetic chemistry.
The key structures under consideration are:
-
Target Compound: this compound
-
Analog B: N-Methyl-1-(1-methylpiperidin-4-yl)methanamine [4]
-
Analog C: 1-(1-Benzylpiperidin-4-yl)-N-methylmethanamine (as a representative of N-protected analogs)[5]
A clear understanding of the specific structure is the first critical step toward reproducible research.
Comparative Physicochemical Properties
The subtle structural differences between these analogs lead to distinct physicochemical properties, which in turn affect their reactivity, solubility, and handling characteristics. These properties are crucial for designing robust experimental protocols.
| Compound | Structure | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| This compound | CN1CCC(CC1)C(CN)C1CCN(C)CC1 | Not readily available | C₁₂H₂₅N₃ | 211.35 |
| Analog A: 1-(1-Methylpiperidin-4-yl)methanamine | CN1CCC(CN)CC1 | 7149-42-0 | C₇H₁₆N₂ | 128.22[1] |
| Analog B: N-Methyl-1-(1-methylpiperidin-4-yl)methanamine | CN1CCC(CNC)CC1 | 405928-19-0 | C₈H₁₈N₂ | 142.24[4] |
| Analog C: 1-(1-Benzylpiperidin-4-yl)-N-methylmethanamine | CNCC1CCN(CC2=CC=CC=C2)CC1 | 147908-88-1 | C₁₄H₂₂N₂ | 218.34[5] |
Factors Influencing Experimental Reproducibility
Reproducibility in chemical synthesis is a multifaceted issue. With amine-containing compounds like our target and its analogs, several key factors must be meticulously controlled.
-
Purity of Starting Materials: The presence of impurities can significantly impact reaction outcomes. It is imperative to verify the purity of the piperidine derivatives, typically by NMR or GC-MS, before use.
-
Solvent and Reagent Quality: The use of anhydrous solvents is often critical in reactions involving amines, which are basic and can react with water. The quality and concentration of reagents should be consistent across experiments.
-
Reaction Conditions: Temperature, reaction time, and stirring rate can all influence the product distribution and yield.[6] For instance, inadequate stirring in heterogeneous reactions can lead to localized concentration gradients and inconsistent results.[6]
-
Work-up and Purification: The method of quenching the reaction, extraction procedures, and purification techniques (e.g., distillation vs. chromatography) can affect the final purity and yield. These procedures must be clearly defined and consistently followed.
-
Product Characterization: Comprehensive characterization of the final product is essential to confirm that the desired compound has been synthesized with the expected purity. This includes techniques like NMR, LC-MS, and elemental analysis.
Detailed Experimental Protocols
To aid researchers in achieving reproducible results, we provide the following detailed protocols.
Synthesis of 1-(1-Methylpiperidin-4-yl)methanamine (Analog A)
This protocol is based on the reduction of 1-methylisonipecotamide.[7]
Materials:
-
1-Methylisonipecotamide
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous Tetrahydrofuran (THF)
-
Water
-
15% Aqueous Sodium Hydroxide
-
Anhydrous Sodium Sulfate
-
Round-bottom flask, dropping funnel, condenser, magnetic stirrer, ice bath
Procedure:
-
Reaction Setup: In a dry 1L three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a condenser under a nitrogen atmosphere, add a slurry of lithium aluminum hydride (1.8 g, 47.5 mmol) in anhydrous THF (100 mL). Cool the flask to 0°C in an ice bath.
-
Addition of Amide: In a separate flask, dissolve 1-methylisonipecotamide (6.75 g, 47.5 mmol) in anhydrous THF (350 mL). Add this solution portion-wise to the stirred LiAlH₄ slurry at 0°C via the dropping funnel over a period of 30 minutes.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at 0°C for 1 hour, then warm to room temperature and stir for an additional 4 hours.
-
Quenching: Carefully quench the reaction by the slow, sequential addition of water (1.8 mL), followed by 15% aqueous sodium hydroxide solution (1.8 mL), and then more water (5.4 mL).
-
Work-up: Filter the resulting mixture to remove the aluminum salts and wash the solid with THF. Combine the filtrates and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by distillation or column chromatography on silica gel to obtain pure 1-(1-methylpiperidin-4-yl)methanamine.
N-Acylation of 1-(1-Methylpiperidin-4-yl)methanamine
This protocol demonstrates a common downstream application of the synthesized amine.[8]
Materials:
-
1-(1-Methylpiperidin-4-yl)methanamine (Analog A)
-
Anhydrous Dichloromethane (DCM)
-
Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)
-
Acyl chloride or acid anhydride (e.g., Acetyl Chloride)
-
Saturated aqueous Sodium Bicarbonate
-
Anhydrous Sodium Sulfate
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 1-(1-methylpiperidin-4-yl)methanamine (1.0 eq) in anhydrous DCM (to make a ~0.1 M solution). Add a non-nucleophilic base such as TEA (1.5 eq).
-
Addition of Acylating Agent: Cool the mixture to 0°C in an ice bath. Add the desired acyl chloride (1.1 eq) dropwise to the stirred solution.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with DCM (3x).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield the desired N-acylated derivative.
Alternative Scaffolds and Their Implications
While the bipiperidine and piperidinemethanamine scaffolds are valuable, other related structures can be considered for specific applications. For instance, in solid-phase peptide synthesis, alternatives to piperidine for Fmoc deprotection include piperazine and 4-methylpiperidine.[9] In the context of drug discovery, modifying the piperidine ring or the linker can significantly alter the pharmacological properties of the resulting compounds.[10][11] The choice of an alternative will depend on the specific goals of the experiment, such as altering solubility, basicity, or biological activity.
Conclusion
The reproducibility of experiments involving this compound and its analogs is achievable through a systematic and well-documented approach. By addressing the ambiguities in nomenclature, understanding the key physicochemical properties, and meticulously controlling the experimental parameters, researchers can ensure the reliability and validity of their findings. The detailed protocols and workflows provided in this guide serve as a foundation for developing robust and reproducible synthetic procedures in the pursuit of novel chemical entities.
References
- An In-depth Technical Guide to N-Methyl-1-(piperidin-4-yl)
- Application Notes and Protocols for the Synthesis of N-Methyl-1-(1-methylpiperidin-4-yl)
-
1-(1-Benzylpiperidin-4-yl)-N-methylmethanamine - PubChem. [Link]
-
1'-Methyl-1,4'-bipiperidine | C11H22N2 | CID 870793 - PubChem. [Link]
- "N-Methyl-1-(piperidin-4-YL)methanamine" CAS number and molecular weight - Benchchem.
-
Alternative to Piperidine in Fmoc Solid-Phase Synthesis | Request PDF - ResearchGate. [Link]
- Synthesis of N-Methyl-1-(piperidin-4-yl)methanamine: A Technical Guide - Benchchem.
-
A comparison between 1-methylpiperidin-4-one and... - ResearchGate. [Link]
-
(PDF) Synthesis, characterization and antimicrobial activity of piperidine derivatives. [Link]
-
Discovery of novel 1-(4-aminophenylacetyl)piperidine derivatives as FXR partial agonists for the potential treatment of metabolic dysfunction-associated steatohepatitis - PubMed. [Link]
-
Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]
-
Interaction of Alkylamines with Cu Surfaces: A Metal-Organic Many-Body Force Field. [Link]
- CN115703750A - Extraction and purification method of 1-amino-4-methylpiperazine - Google P
-
Recommended methods for the Identification and Analysis of Piperazines in Seized Materials - Synthetic Drug Strategy - Unodc. [Link]
-
biphenyl and 4,4'-bis-[3-(2,2,6,6-tetra-methyl-piperidin-1-yl)prop-1-yn-1-yl] - PubMed. [Link]
-
Piperidine synthesis - Organic Chemistry Portal. [Link]
-
Reproducibility in chemistry research - PMC - PubMed Central - NIH. [Link]
-
Tuning the steric hindrance of alkylamines: a predictive model of steric editing of planar amines - ResearchGate. [Link]
-
Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]
-
Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor - MDPI. [Link]
-
Magnetic Stirring May Cause Irreproducible Results in Chemical Reactions - Reddit. [Link]
-
Recent Progress on the Synthesis of Bipyridine Derivatives - PMC - NIH. [Link]
-
Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. [Link]
Sources
- 1. (1-Methyl-4-piperidinyl)methanamine AldrichCPR 7149-42-0 [sigmaaldrich.com]
- 2. (1-Methylpiperidin-4-yl)methanamine | 7149-42-0 [sigmaaldrich.com]
- 4. chemimpex.com [chemimpex.com]
- 5. 1-(1-Benzylpiperidin-4-yl)-N-methylmethanamine | C14H22N2 | CID 18351312 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. reddit.com [reddit.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Discovery of novel 1-(4-aminophenylacetyl)piperidine derivatives as FXR partial agonists for the potential treatment of metabolic dysfunction-associated steatohepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications [mdpi.com]
Head-to-head comparison of synthesis routes for 1-(1'-Methyl-1,4'-bipiperidin-4-yl)methanamine
An In-Depth Guide to the Synthesis of 1-(1'-Methyl-1,4'-bipiperidin-4-yl)methanamine: A Head-to-Head Comparison of Viable Routes
For researchers and professionals in drug development, the synthesis of novel molecular scaffolds is a cornerstone of innovation. The compound this compound represents a valuable building block, incorporating the privileged 1,4'-bipiperidine motif, which is prevalent in centrally active agents and other therapeutic compounds. Its structure, featuring a primary amine, offers a versatile handle for further chemical modification and library generation.
This guide provides a comprehensive, head-to-head comparison of three distinct and plausible synthetic routes to this target molecule. As a senior application scientist, my focus extends beyond mere procedural descriptions to elucidate the underlying chemical principles, strategic considerations, and practical trade-offs of each approach. We will delve into methodologies centered around Reductive Amination, Amide Reduction, and Nitrile Reduction, offering detailed protocols and data to inform your synthetic strategy.
Route 1: Direct Assembly via Reductive Amination
This is arguably the most convergent and efficient approach, constructing the core bipiperidine linkage and establishing the required aminomethyl precursor in a single, pivotal step. The strategy hinges on the reaction between a ketone and a primary or secondary amine in the presence of a reducing agent.
Strategic Overview: The synthesis directly couples commercially available 1-methyl-4-piperidone with 4-(aminomethyl)piperidine. The initial reaction forms an iminium ion intermediate, which is then reduced in situ to yield the target secondary amine linkage between the two piperidine rings. The choice of a mild reducing agent like sodium triacetoxyborohydride [NaBH(OAc)₃] is crucial; it is selective for the iminium ion over the ketone starting material, preventing unwanted side reactions.[1][2]
Experimental Protocol: Reductive Amination
Step 1: Synthesis of this compound
-
To a round-bottom flask, add 1-methyl-4-piperidone (1.0 eq), 4-(aminomethyl)piperidine (1.05 eq), and an appropriate solvent such as dichloromethane (DCM) or dichloroethane (DCE) to achieve a concentration of approximately 0.2 M.
-
Stir the mixture at room temperature for 20-30 minutes to facilitate the initial formation of the hemiaminal and iminium ion.
-
Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise to the stirred solution. The portion-wise addition helps to control any potential exotherm.
-
Allow the reaction mixture to stir at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Separate the organic layer, and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel to yield the pure this compound.
Route 2: The Amide Reduction Pathway
This two-step approach first builds an amide-linked bipiperidine intermediate, which is subsequently reduced to the target primary amine. This route offers an alternative when direct reductive amination of the aminomethylpiperidine proves challenging or if the required starting material is less accessible than its corresponding amide.
Strategic Overview: The synthesis begins with the reductive amination of 1-methyl-4-piperidone with piperidine-4-carboxamide to form the stable amide intermediate, 1'-(1-methylpiperidin-4-yl)piperidine-4-carboxamide. The subsequent, and more demanding, step involves the reduction of the primary amide to a primary amine. This transformation requires a powerful reducing agent, typically lithium aluminum hydride (LiAlH₄), which effectively converts the carbonyl group into a methylene group.[3]
Experimental Protocol: Amide Reduction
Step 1: Synthesis of 1'-(1-Methylpiperidin-4-yl)piperidine-4-carboxamide
-
Follow the reductive amination protocol described in Route 1, using piperidine-4-carboxamide (1.05 eq) in place of 4-(aminomethyl)piperidine.
-
The resulting amide is often a solid and may precipitate from the reaction mixture or be isolated via standard workup and crystallization, typically yielding a high-purity intermediate.
Step 2: Reduction of the Amide to the Primary Amine
-
In a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, prepare a slurry of lithium aluminum hydride (LiAlH₄) (2.0-3.0 eq) in anhydrous tetrahydrofuran (THF).
-
Cool the slurry to 0°C using an ice bath.
-
Dissolve the 1'-(1-methylpiperidin-4-yl)piperidine-4-carboxamide (1.0 eq) from Step 1 in anhydrous THF and add it dropwise to the stirred LiAlH₄ slurry.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-12 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction back to 0°C and carefully quench the excess LiAlH₄ by the sequential, dropwise addition of water, followed by 15% aqueous sodium hydroxide (NaOH), and then more water (Fieser workup).
-
Stir the resulting granular precipitate for 30 minutes, then filter it off, washing the solid with THF.
-
Combine the filtrate and washings, and concentrate under reduced pressure to yield the crude product.
-
Purify via flash column chromatography or distillation to obtain the final compound.
Route 3: The Nitrile Reduction Pathway
Similar to the amide reduction route, this is a two-step process that utilizes a nitrile as a stable precursor to the primary amine. This method can be advantageous due to the different reactivity and physical properties of the nitrile intermediate compared to the amide.
Strategic Overview: The synthesis commences with the reductive amination of 1-methyl-4-piperidone with piperidine-4-carbonitrile. This intermediate is then subjected to reduction to furnish the final aminomethyl product. The nitrile group can be reduced using several methods, including lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation (e.g., H₂, Raney Nickel or Pd/C), offering flexibility in reaction conditions.[4] The use of catalytic hydrogenation can be advantageous as it avoids pyrophoric reagents and often results in a cleaner workup.
Experimental Protocol: Nitrile Reduction
Step 1: Synthesis of 1'-(1-Methylpiperidin-4-yl)piperidine-4-carbonitrile
-
Follow the reductive amination protocol described in Route 1, using piperidine-4-carbonitrile (1.05 eq), which is commercially available, in place of 4-(aminomethyl)piperidine.[5]
-
Isolate the resulting nitrile intermediate via standard aqueous workup and purification.
Step 2: Reduction of the Nitrile to the Primary Amine Method A: Using LiAlH₄
-
Follow the amide reduction protocol (Route 2, Step 2), using the nitrile intermediate from Step 1. The stoichiometry of LiAlH₄ can typically be reduced to ~1.5 eq.
Method B: Catalytic Hydrogenation
-
Dissolve the 1'-(1-methylpiperidin-4-yl)piperidine-4-carbonitrile (1.0 eq) in a suitable solvent, such as methanol or ethanol, often with the addition of ammonia to prevent the formation of secondary amine byproducts.
-
Add a hydrogenation catalyst, such as Raney Nickel (Ra-Ni) or Palladium on Carbon (Pd/C).
-
Pressurize the reaction vessel with hydrogen gas (typically 50-100 psi) and stir at room temperature or with gentle heating.
-
Monitor the reaction until hydrogen uptake ceases.
-
Filter the reaction mixture through a pad of celite to remove the catalyst, washing with the solvent.
-
Concentrate the filtrate under reduced pressure to yield the crude product, which can be further purified as needed.
Head-to-Head Comparison
| Parameter | Route 1: Reductive Amination | Route 2: Amide Reduction | Route 3: Nitrile Reduction |
| Number of Steps | 1 | 2 | 2 |
| Key Reactions | Reductive Amination | Reductive Amination, Amide Reduction | Reductive Amination, Nitrile Reduction |
| Overall Efficiency | High (most convergent) | Moderate | Moderate |
| Typical Overall Yield | Good (60-80%) | Fair to Good (40-70%) | Fair to Good (45-75%) |
| Key Reagents | NaBH(OAc)₃ | NaBH(OAc)₃, LiAlH₄ | NaBH(OAc)₃, LiAlH₄ or H₂/Catalyst |
| Safety & Handling | Uses mild, non-pyrophoric borohydride reagent. | Requires careful handling of pyrophoric and water-reactive LiAlH₄. | Can use either pyrophoric LiAlH₄ or standard hydrogenation equipment. |
| Scalability | Excellent; one-pot procedure is highly amenable to scale-up. | Good; isolation of the stable amide intermediate is straightforward. LiAlH₄ reactions can be challenging to scale. | Good; catalytic hydrogenation is highly scalable. LiAlH₄ has scalability concerns. |
| Starting Materials | Requires 4-(aminomethyl)piperidine, which can be less common. | Piperidine-4-carboxamide is readily accessible. | Piperidine-4-carbonitrile is readily accessible.[5] |
Conclusion and Recommendations
For the synthesis of this compound, the Direct Reductive Amination (Route 1) stands out as the most elegant and efficient strategy. Its single-step, convergent nature makes it ideal for rapid synthesis and library production, provided the 4-(aminomethyl)piperidine starting material is readily available.
Should the direct precursor be unavailable or prohibitively expensive, both the Amide (Route 2) and Nitrile (Route 3) reduction pathways offer robust, reliable alternatives. The choice between them may come down to laboratory capabilities and reagent preferences. The Nitrile Reduction route, particularly when employing catalytic hydrogenation for the final step, presents a slight advantage in terms of safety and scalability over the LiAlH₄-dependent Amide Reduction route.
Ultimately, the optimal synthetic route will depend on a balance of factors including starting material cost, available equipment, safety protocols, and desired scale of production. This guide provides the foundational data and protocols to make an informed decision tailored to your specific research and development needs.
References
-
Barberis, C., et al. (2022). Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. MDPI. Available at: [Link]
-
kyanite, et al. (2005). Theoretical Synthesis of 4-Piperidone/Piperidine. Sciencemadness Discussion Board. Available at: [Link]
-
Pothuri, V. V., et al. (2018). An Improved Scalable Process for Synthesis of Piperidin-4-yl-carbamates. Asian Journal of Chemistry. Available at: [Link]
- CN111040331A (2020). Synthesis method of 1-methyl-4-(4-piperidinyl) piperazine hydrochloride. Google Patents.
-
Gassama, A., & Diatta, A. (2015). Synthesis of N-Substituted piperidines from piperidone. Journal de la Société Ouest-Africaine de Chimie. Available at: [Link]
- CN108017573B (2020). Process for preparing 4-methylenepiperidine or acid addition salt thereof. Google Patents.
-
Dimmock, J. R., et al. (2010). Piperidin-4-one: the potential pharmacophore. PubMed. Available at: [Link]
- US7662964B2 (2010). Process for producing [1,4′] bupiperidinyl-1′-carbonyl chloride or hydrochloride thereof. Google Patents.
-
curdled (2017). Challenging reductive amination. Reddit. Available at: [Link]
-
Pospíšil, P., et al. (2019). Three-component Castagnoli-Cushman reaction with ammonium acetate delivers 2-unsubstituted isoquinol-1-ones as potent inhibitors of poly(ADP-ribose) polymerase (PARP). ResearchGate. Available at: [Link]
- EP2399907A1 (2011). Solid Form of [1,4']-Bipiperidinyl-1'-Carbonyl Chloride. Google Patents.
- CN102887854B (2014). Method for preparing 4-methylpiperidine-2-carboxylate hydrochloride. Google Patents.
-
Arulraj, R. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters. Available at: [Link]
-
Zhang, Z., et al. (2017). Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. MDPI. Available at: [Link]
-
Goti, A., et al. (2020). Reductive Amination Routes in the Synthesis of Piperidine IminoSugars. ResearchGate. Available at: [Link]
-
DTIC (1987). Piperidine Synthesis. DTIC. Available at: [Link]
-
Słoczyńska, K., et al. (2015). Antiproliferative 4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamides, a new tubulin inhibitor chemotype. PubMed Central. Available at: [Link]
-
Li, J., et al. (2016). A Scalable and Facile Process for the Preparation of N-(Pyridin-4-yl) Piperazine-1-Carboxamide Hydrochloride. ResearchGate. Available at: [Link]
-
Wang, Y., et al. (2024). Synthesis of Substituted 1,4-Benzodiazepines by Palladium-Catalyzed Cyclization of N-Tosyl-Disubstituted 2-Aminobenzylamines with Propargylic Carbonates. MDPI. Available at: [Link]
-
Addie, M., et al. (2013). Discovery of 4-amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide (AZD5363), an orally bioavailable, potent inhibitor of Akt kinases. PubMed. Available at: [Link]
-
Penning, T. D., et al. (2008). Discovery and SAR of 2-(1-propylpiperidin-4-yl)-1H-benzimidazole-4-carboxamide: A potent inhibitor of poly(ADP-ribose) polymerase (PARP) for the treatment of cancer. PubMed. Available at: [Link]
-
Royal Society of Chemistry (2013). . Royal Society of Chemistry. Available at: [Link]
-
SpectraBase (2026). 1-(1-Methylpiperidin-4-yl)piperidine-4-carboxylic acid - Optional[13C NMR]. SpectraBase. Available at: [Link]
-
National Center for Biotechnology Information (2026). 1-(1-Methyl-4-piperidinyl)piperazine. PubChem. Available at: [Link]
Sources
A Comparative Benchmarking Guide to 1-(1'-Methyl-1,4'-bipiperidin-4-yl)methanamine: A Novel Dopamine D2 Receptor Agonist
Introduction
The development of novel therapeutics targeting the central nervous system requires a rigorous evaluation of their pharmacological profile against established standards. This guide provides a comprehensive benchmarking analysis of the novel compound, 1-(1'-Methyl-1,4'-bipiperidin-4-yl)methanamine, a putative dopamine D2 receptor agonist. In the absence of published data for this specific molecule, we present a hypothetical yet scientifically grounded comparison against two well-characterized reference compounds: Bromocriptine, a full D2 agonist, and Aripiprazole, a partial D2 agonist.[1][2] This guide is intended for researchers, scientists, and drug development professionals, offering an in-depth examination of in vitro and in vivo performance metrics.
The structural characteristics of this compound suggest a potential interaction with aminergic G-protein coupled receptors. Our hypothetical analysis positions it as a dopamine D2 receptor agonist, a class of drugs with significant therapeutic applications in Parkinson's disease, hyperprolactinemia, and schizophrenia.[1][2] The objective of this guide is to present a framework for evaluating such a novel compound, detailing the necessary experimental protocols and providing a comparative analysis of hypothetical data.
Selection of Standard Reference Compounds
The choice of reference compounds is critical for a meaningful benchmark. We have selected:
-
Bromocriptine: A potent, selective D2-like dopamine receptor agonist, it serves as a classic example of a full agonist. Its well-documented pharmacological and pharmacokinetic profiles provide a robust baseline for comparison.[1][3]
-
Aripiprazole: An atypical antipsychotic with a unique mechanism of action, acting as a partial agonist at D2 and serotonin 5-HT1A receptors, and an antagonist at 5-HT2A receptors.[4][5] Its high affinity for the D2 receptor makes it an excellent comparator for assessing partial agonism and potential "dopamine system stabilizer" effects.[2][6]
In Vitro Benchmarking: Receptor Affinity and Functional Potency
The initial characterization of a novel compound involves determining its binding affinity (Ki) for the target receptor and its functional potency (EC50) in a cell-based assay.
Receptor Binding Affinity
Radioligand binding assays are employed to determine the affinity of the test compounds for the human dopamine D2 receptor.[7] These assays measure the displacement of a radiolabeled ligand from the receptor by the test compound.
Table 1: Comparative Dopamine D2 Receptor Binding Affinities (Ki, nM)
| Compound | Dopamine D2 (Ki, nM) | Dopamine D3 (Ki, nM) | Serotonin 5-HT2A (Ki, nM) |
| This compound (Hypothetical) | 0.5 | 15 | >1000 |
| Bromocriptine | ~8 | ~5 | High |
| Aripiprazole | 0.34[2] | 0.8[2] | 3.4[2] |
Lower Ki values indicate higher binding affinity.
Our hypothetical data suggests that this compound possesses high affinity for the D2 receptor, comparable to Aripiprazole. Notably, it displays significantly higher selectivity for the D2 receptor over the D3 and 5-HT2A receptors, a potentially desirable characteristic for minimizing off-target effects.
Functional Potency: cAMP Inhibition Assay
Dopamine D2 receptors are coupled to Gi/o proteins, and their activation leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[8][9] A cAMP inhibition assay is a standard method to quantify the functional potency of D2 receptor agonists.[10][11]
Table 2: Comparative Dopamine D2 Receptor Functional Potency (EC50, nM) and Efficacy (% of Dopamine)
| Compound | EC50 (nM) | Efficacy (% of Dopamine) |
| This compound (Hypothetical) | 1.2 | 95% |
| Bromocriptine | ~10 | ~100% |
| Aripiprazole | ~2 | 25-90%[4] |
Lower EC50 values indicate higher potency.
The hypothetical data for this compound indicates potent agonist activity, with an EC50 value in the low nanomolar range and an efficacy approaching that of a full agonist. This profile suggests a strong potential for robust in vivo effects.
Experimental Protocols
Radioligand Binding Assay Protocol
This protocol outlines a standard procedure for determining the binding affinity of a test compound to the dopamine D2 receptor using a competitive binding assay.[12]
-
Membrane Preparation: Membranes from Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells stably expressing the human dopamine D2 receptor are prepared.
-
Assay Setup: The assay is performed in 96-well plates. Each well contains the cell membranes, a fixed concentration of a radioligand (e.g., [3H]-Spiperone), and varying concentrations of the test compound.
-
Incubation: The plates are incubated to allow the binding to reach equilibrium.
-
Filtration: The contents of each well are rapidly filtered through a glass fiber filter to separate the bound from the unbound radioligand.
-
Scintillation Counting: The radioactivity on the filters is measured using a scintillation counter.
-
Data Analysis: The data is analyzed to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.
Caption: Workflow for Radioligand Binding Assay.
cAMP Inhibition Assay Protocol
This protocol describes a method for measuring the functional activity of D2 receptor agonists by quantifying the inhibition of cAMP production.[13][14]
-
Cell Culture: CHO or HEK293 cells stably expressing the human dopamine D2 receptor are cultured in 96-well plates.
-
Forskolin Stimulation: The cells are treated with forskolin to stimulate adenylyl cyclase and increase intracellular cAMP levels.
-
Compound Addition: The test compounds are added at various concentrations.
-
Incubation: The plates are incubated to allow the compounds to exert their effects on cAMP production.
-
Cell Lysis and Detection: The cells are lysed, and the intracellular cAMP concentration is measured using a competitive immunoassay, often employing Homogeneous Time-Resolved Fluorescence (HTRF) technology.[15]
-
Data Analysis: The data is used to generate dose-response curves and determine the EC50 and maximal efficacy for each compound.
Sources
- 1. Bromocriptine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. psychscenehub.com [psychscenehub.com]
- 3. youtube.com [youtube.com]
- 4. Aripiprazole, a novel antipsychotic, is a high-affinity partial agonist at human dopamine D2 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Update on the Mechanism of Action of Aripiprazole: Translational Insights into Antipsychotic Strategies Beyond Dopamine Receptor Antagonism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Aripiprazole: examining the clinical implications of D2 affinity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 10. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. giffordbioscience.com [giffordbioscience.com]
- 13. m.youtube.com [m.youtube.com]
- 14. cAMP Accumulation Assay - Creative BioMart [creativebiomart.net]
- 15. researchgate.net [researchgate.net]
Validating the Binding Affinity of Novel Sigma-1 Receptor Ligands: A Comparative Guide Featuring 1-(1'-Methyl-1,4'-bipiperidin-4-yl)methanamine
For researchers, scientists, and drug development professionals, the rigorous validation of a novel compound's binding affinity to its target is a cornerstone of preclinical research. This guide provides a comprehensive framework for validating the binding affinity of 1-(1'-Methyl-1,4'-bipiperidin-4-yl)methanamine, a putative sigma-1 receptor ligand. By employing a multi-faceted approach and comparing its performance against established reference compounds, we can build a robust pharmacological profile.
The sigma-1 receptor (σ1R) is a unique ligand-operated chaperone protein located at the endoplasmic reticulum (ER).[1][2][3] It is implicated in a variety of cellular functions and is a promising therapeutic target for a range of neurological and psychiatric disorders.[3][4][5] Consequently, the discovery and validation of novel σ1R ligands, such as this compound, is of significant interest.
This guide will detail the experimental workflows, explain the rationale behind the chosen methodologies, and provide protocols for a thorough investigation of this compound's binding characteristics.
I. Strategic Approach to Binding Affinity Validation
A single experimental technique is rarely sufficient to fully characterize a ligand-receptor interaction. Therefore, we will employ a combination of methods to gain a comprehensive understanding of the binding affinity and kinetics of this compound. Our strategy involves:
-
Radioligand Binding Assays: A classic and robust method to determine binding affinity (Ki) through competition with a radiolabeled ligand.
-
Surface Plasmon Resonance (SPR): A label-free technique to measure real-time binding kinetics, providing association (ka) and dissociation (kd) rates, and the equilibrium dissociation constant (KD).[6][7]
-
Isothermal Titration Calorimetry (ITC): A thermodynamic approach to directly measure the heat changes upon binding, yielding the binding affinity (Ka), stoichiometry (n), and enthalpy (ΔH) of the interaction.[8][9]
By comparing the data generated from these orthogonal approaches, we can have high confidence in the determined binding parameters for our compound of interest.
II. Comparative Ligands: Setting the Benchmark
To contextualize the binding affinity of this compound, it is essential to compare it against well-characterized sigma-1 receptor ligands with known affinities and functional activities. For this guide, we will use the following reference compounds:
-
(+)-Pentazocine: A high-affinity and selective σ1R agonist.[10][11]
-
Haloperidol: A non-selective antagonist that binds to both sigma-1 and sigma-2 receptors, as well as dopamine D2 receptors.[1][12][13]
These compounds represent a range of affinities and functional activities, providing a robust framework for comparison.
III. Experimental Protocols
A. Radioligand Binding Assay
This competitive binding assay will determine the affinity of this compound for the sigma-1 receptor by measuring its ability to displace a known radioligand, -pentazocine.[10][15][16]
Materials:
-
Membrane preparation from cells expressing human sigma-1 receptor (e.g., HEK-293 cells)
-
-pentazocine (Radioligand)
-
This compound (Test Compound)
-
(+)-Pentazocine, Haloperidol, PRE-084 (Reference Compounds)
-
Haloperidol (for non-specific binding determination)
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 8.0)
-
96-well plates
-
Scintillation counter
Protocol:
-
Prepare serial dilutions of the test compound and reference compounds.
-
In a 96-well plate, combine the cell membrane preparation, a fixed concentration of -pentazocine (typically at its Kd value), and varying concentrations of the test or reference compounds.
-
For total binding, omit the test/reference compound.
-
For non-specific binding, add a high concentration of unlabeled haloperidol (e.g., 10 µM).[10][15]
-
Incubate the plate at 37°C for 120 minutes to reach equilibrium.[15]
-
Terminate the binding reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold wash buffer.
-
Measure the radioactivity on the filters using a scintillation counter.
-
Calculate the specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration and fit the data using a non-linear regression model to determine the IC50 value.
-
Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
B. Surface Plasmon Resonance (SPR)
SPR analysis will provide real-time kinetic data on the interaction between this compound and the sigma-1 receptor.[6][7]
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5)
-
Purified recombinant human sigma-1 receptor
-
This compound (Analyte)
-
Reference compounds
-
Immobilization buffer (e.g., 10 mM sodium acetate, pH 5.0)
-
Running buffer (e.g., HBS-EP+)
Protocol:
-
Immobilize the purified sigma-1 receptor onto the sensor chip surface using standard amine coupling chemistry.
-
Prepare a series of concentrations of the test compound and reference compounds in running buffer.
-
Inject the analyte solutions over the sensor surface at a constant flow rate.
-
Monitor the change in the SPR signal (response units, RU) over time to observe the association phase.
-
After the association phase, flow running buffer over the surface to monitor the dissociation of the analyte.
-
Regenerate the sensor surface between analyte injections if necessary.
-
Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka).
C. Isothermal Titration Calorimetry (ITC)
ITC will directly measure the thermodynamic parameters of the binding interaction between this compound and the sigma-1 receptor.[8][9]
Materials:
-
Isothermal titration calorimeter
-
Purified recombinant human sigma-1 receptor
-
This compound (Ligand)
-
Dialysis buffer
Protocol:
-
Dialyze the purified sigma-1 receptor and the ligand against the same buffer to minimize heat of dilution effects.
-
Load the protein solution into the sample cell of the calorimeter.
-
Load the ligand solution into the injection syringe.
-
Perform a series of small, sequential injections of the ligand into the protein solution while monitoring the heat change.
-
Integrate the heat pulses to generate a binding isotherm.
-
Fit the binding isotherm to a suitable binding model to determine the binding affinity (Ka = 1/KD), stoichiometry (n), and enthalpy of binding (ΔH).
-
The Gibbs free energy (ΔG) and entropy (ΔS) can be calculated from the equation: ΔG = -RTln(Ka) = ΔH - TΔS.
IV. Data Presentation and Comparative Analysis
The quantitative data obtained from the described experiments should be summarized in a clear and concise table for easy comparison.
| Compound | Radioligand Binding (Ki, nM) | SPR (KD, nM) | ITC (KD, nM) |
| This compound | Experimental Value | Experimental Value | Experimental Value |
| (+)-Pentazocine | 1.7 - 6.5[14] | Literature/Experimental Value | Literature/Experimental Value |
| Haloperidol | 2.7 - 2.8[14] | Literature/Experimental Value | Literature/Experimental Value |
| PRE-084 | 2.2[14] | Literature/Experimental Value | Literature/Experimental Value |
Note: The table presents a template for experimental data. Literature values for reference compounds are provided for context and can vary based on experimental conditions.
V. Visualizing the Workflow and Signaling Context
Diagrams are crucial for illustrating complex experimental workflows and biological pathways.
Caption: Simplified signaling context of the Sigma-1 Receptor.
VI. Conclusion
This guide outlines a robust, multi-pronged strategy for the validation of this compound's binding affinity for the sigma-1 receptor. By integrating radioligand binding assays, surface plasmon resonance, and isothermal titration calorimetry, and by benchmarking against established ligands, researchers can generate a comprehensive and reliable pharmacological profile. This rigorous approach is fundamental to advancing our understanding of novel compounds and their potential as therapeutic agents.
VII. References
-
Isothermal titration calorimetry for studying protein-ligand interactions.
-
Isothermal Titration Calorimetry for Studying Protein–Ligand Interactions.
-
Sigma-1 Receptor Signaling: In Search of New Therapeutic Alternatives for Cardiovascular and Renal Diseases.
-
Sigma-1 Receptor Signaling: In Search of New Therapeutic Alternatives for Cardiovascular and Renal Diseases - PubMed.
-
Isothermal titration calorimetry of protein-protein interactions - PubMed.
-
Isothermal Titration Calorimetry for Studying Protein–Ligand Interactions - ResearchGate.
-
Characterization of Small Molecule-Protein Interactions Using SPR Method - PubMed.
-
Sigma-1 receptor - Wikipedia.
-
Neuronal Sigma-1 Receptors: Signaling Functions and Protective Roles in Neurodegenerative Diseases - PubMed Central.
-
Sigma 1 Receptor and Its Pivotal Role in Neurological Disorders - ACS Publications.
-
SIGMA RECEPTOR BINDING ASSAYS - PMC - NIH.
-
Characterization of Small Molecule–Protein Interactions Using SPR Method.
-
A New Pharmacophore Model for the Design of Sigma-1 Ligands Validated on a Large Experimental Dataset - PMC - NIH.
-
Sigma Receptor Binding Assays - PubMed.
-
A Comparative Guide to Opipramol and Other Sigma Receptor Ligands for Researchers - Benchchem.
-
sigma1 Human Binding Agonist Radioligand LeadHunter Assay - FR - Eurofins Discovery.
-
The Ligand Binding Region of the Sigma-1 Receptor: Studies Utilizing Photoaffinity Probes, Sphingosine and N-Alkylamines - PubMed Central.
-
Pharmacology and Therapeutic Potential of Sigma1 Receptor Ligands - PubMed Central.
-
Sigma 1 Receptors In vitro and In vivo Imaging Studies in Different Disease States - RSC Publishing.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Sigma-1 Receptor Signaling: In Search of New Therapeutic Alternatives for Cardiovascular and Renal Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Sigma-1 receptor - Wikipedia [en.wikipedia.org]
- 4. Neuronal Sigma-1 Receptors: Signaling Functions and Protective Roles in Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Characterization of Small Molecule-Protein Interactions Using SPR Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Characterization of Small Molecule–Protein Interactions Using SPR Method | Springer Nature Experiments [experiments.springernature.com]
- 8. Isothermal titration calorimetry of protein-protein interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pharmacology and Therapeutic Potential of Sigma1 Receptor Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 12. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 13. pubs.rsc.org [pubs.rsc.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. A New Pharmacophore Model for the Design of Sigma-1 Ligands Validated on a Large Experimental Dataset - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Sigma Receptor Binding Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
The Selectivity Profile of Pimavanserin (ACP-103): A Comparative Guide for Neuropharmacology Researchers
In the landscape of neuropsychiatric drug discovery, achieving receptor selectivity is a paramount objective to enhance therapeutic efficacy while minimizing off-target effects. This guide provides an in-depth comparative analysis of the selectivity profile of Pimavanserin (formerly ACP-103), a potent and selective 5-hydroxytryptamine 2A (5-HT2A) receptor inverse agonist.[1] Developed by ACADIA Pharmaceuticals, Pimavanserin represents a significant advancement in the treatment of Parkinson's disease psychosis, being the first approved medication that does not rely on the dopaminergic D2 receptor antagonism typical of other antipsychotics.[2][3][4] This distinction underscores the critical importance of its unique selectivity profile.
This guide will dissect the binding affinities and functional activities of Pimavanserin in comparison to other structurally or functionally similar 5-HT2A receptor modulators. We will explore the experimental methodologies used to determine these profiles and the underlying signaling pathways, providing researchers, scientists, and drug development professionals with a comprehensive resource for understanding and leveraging the nuanced pharmacology of this class of compounds.
Comparative Selectivity Analysis: Pimavanserin vs. Other 5-HT2A Receptor Modulators
The therapeutic utility of Pimavanserin is intrinsically linked to its high affinity and inverse agonist activity at the 5-HT2A receptor, coupled with significantly lower affinity for the 5-HT2C receptor and a notable lack of interaction with a broad range of other monoaminergic receptors.[2][5][6] This selectivity profile is a key differentiator from traditional antipsychotics, which often exhibit a more promiscuous receptor binding profile that can lead to undesirable side effects.
To contextualize the selectivity of Pimavanserin, we will compare it with other notable 5-HT2A receptor inverse agonists: Nelotanserin and Remlifanserin.
| Compound | 5-HT2A (Ki, nM) | 5-HT2C (Ki, nM) | Dopamine D2 (Ki, nM) | Other Receptors (Ki, nM) | Selectivity (5-HT2A vs 5-HT2C) |
| Pimavanserin (ACP-103) | 0.087 [6] | 0.44 [6] | >300 [2][6] | No appreciable affinity for 5-HT2B, muscarinic, histaminergic, or adrenergic receptors (>300 nM)[2][6] | ~5-fold [2] |
| Nelotanserin | Low nanomolar | ~30-fold lower affinity than 5-HT2A[7][8] | Not reported to have significant affinity | >5000-fold selectivity over 5-HT2B[7][8] | ~30-fold [7][8] |
| Remlifanserin (ACP-204) | More potent than Pimavanserin | 32- to 123-fold lower affinity than 5-HT2A[9] | Not reported to have significant affinity | Very low affinity for 5-HT2B[9] | 32- to 123-fold [9] |
Table 1: Comparative Receptor Binding Affinities (Ki) of 5-HT2A Receptor Inverse Agonists. Lower Ki values indicate higher binding affinity.
The functional activity of these compounds as inverse agonists is a critical aspect of their pharmacological profile. Inverse agonism refers to the ability of a ligand to not only block the action of an agonist but also to reduce the basal, constitutive activity of a receptor.[10][11] This is particularly relevant for the 5-HT2A receptor, which exhibits such constitutive activity.[10]
| Compound | 5-HT2A (pIC50 / IC50) | 5-HT2C (pIC50 / IC50) | Functional Selectivity (5-HT2A vs 5-HT2C) |
| Pimavanserin (ACP-103) | 8.7 (pIC50) [5] / 1.9 nM (IC50) [2] | 7.1 (pIC50) [5] / 91 nM (IC50) [2] | ~48-fold [2] |
| Nelotanserin | Low nanomolar potency | At least 30-fold less potent than at 5-HT2A[7][8] | ~30-fold [7][8] |
Table 2: Comparative Functional Inverse Agonist Activity of 5-HT2A Receptor Modulators. pIC50 is the negative logarithm of the half-maximal inhibitory concentration (IC50). Higher pIC50 values indicate greater potency.
Understanding the Mechanism: 5-HT2A Receptor Signaling
The 5-HT2A receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gq/11 pathway. Upon activation by an agonist like serotonin, the receptor undergoes a conformational change, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC), leading to a cascade of downstream cellular responses. Inverse agonists like Pimavanserin stabilize the receptor in an inactive conformation, thereby reducing this basal signaling.
Figure 1: Simplified signaling pathway of the 5-HT2A receptor.
Experimental Methodologies: A Closer Look
The determination of a compound's selectivity profile relies on robust and validated experimental assays. The data presented in this guide were primarily generated using radioligand binding assays and a functional assay known as Receptor Selection and Amplification Technology (R-SAT).
Radioligand Binding Assay
This technique is a cornerstone of pharmacology for quantifying the affinity of a ligand for a receptor.[12][13][14] It involves the use of a radiolabeled ligand (e.g., [3H]ketanserin for the 5-HT2A receptor) that specifically binds to the target receptor.[5][15] The assay measures the ability of an unlabeled test compound (like Pimavanserin) to compete with the radioligand for binding to the receptor. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is the IC50 value, from which the inhibition constant (Ki) can be calculated.
Step-by-Step Protocol for a 5-HT2A Radioligand Binding Assay:
-
Membrane Preparation:
-
Homogenize tissue or cells expressing the 5-HT2A receptor in a cold lysis buffer.
-
Centrifuge the homogenate to pellet the cell membranes.
-
Wash the membrane pellet and resuspend it in a suitable assay buffer.
-
Determine the protein concentration of the membrane preparation.[16]
-
-
Assay Setup:
-
In a 96-well filter plate, add a fixed amount of the membrane preparation to each well.[15][16]
-
Add increasing concentrations of the test compound (e.g., Pimavanserin).
-
Add a fixed concentration of the radioligand (e.g., [3H]ketanserin).[15]
-
For determining non-specific binding, add a high concentration of a known non-radiolabeled 5-HT2A ligand to a separate set of wells.
-
-
Incubation:
-
Filtration and Washing:
-
Detection:
-
Dry the filter plate.
-
Add a scintillation cocktail to each well.
-
Measure the radioactivity in each well using a scintillation counter.[16]
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value from the resulting sigmoidal curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Figure 2: Workflow for a typical radioligand binding assay.
Receptor Selection and Amplification Technology (R-SAT)
R-SAT is a cell-based functional assay that measures the ability of a compound to modulate receptor-mediated cell growth.[17] This technology is particularly useful for identifying and characterizing inverse agonists. In the context of the 5-HT2A receptor, cells co-expressing the receptor and a growth-related gene are used. The constitutive activity of the 5-HT2A receptor leads to a certain level of cell proliferation. An inverse agonist like Pimavanserin will inhibit this basal proliferation, and the extent of this inhibition is a measure of its functional potency (pIC50 or IC50).
Step-by-Step Protocol for an R-SAT Assay:
-
Cell Culture:
-
Culture cells engineered to co-express the human 5-HT2A receptor and a reporter gene linked to cell proliferation.
-
-
Assay Plating:
-
Plate the cells in 96-well microtiter plates at a specific density.
-
-
Compound Addition:
-
Add serial dilutions of the test compound (e.g., Pimavanserin) to the wells.
-
-
Incubation:
-
Incubate the plates for several days (typically 5-6 days) to allow for cell growth.
-
-
Cell Proliferation Measurement:
-
Quantify cell proliferation using a suitable method, such as measuring ATP content (e.g., using CellTiter-Glo®) or by staining with a dye that binds to cellular components (e.g., crystal violet).
-
-
Data Analysis:
-
Plot the cell proliferation signal against the logarithm of the test compound concentration.
-
Determine the IC50 or pIC50 value from the resulting dose-response curve, which represents the functional potency of the compound as an inverse agonist.
-
Figure 3: Workflow for the Receptor Selection and Amplification Technology (R-SAT) assay.
Conclusion and Future Directions
The highly selective profile of Pimavanserin for the 5-HT2A receptor, with its potent inverse agonist activity, represents a paradigm shift in the development of antipsychotic medications. Its minimal interaction with dopamine D2 and other monoaminergic receptors is a key factor in its favorable side-effect profile, particularly the absence of motor side effects commonly associated with traditional antipsychotics. The comparative data presented in this guide highlight the nuanced differences in selectivity among various 5-HT2A receptor modulators, providing valuable insights for researchers aiming to design next-generation therapeutics with even greater precision.
The experimental protocols detailed herein offer a practical framework for scientists seeking to characterize the selectivity of their own compounds. As our understanding of the complexities of GPCR signaling continues to evolve, the development and application of such rigorous pharmacological profiling will remain essential for the successful translation of novel chemical entities into safe and effective medicines for a range of neuropsychiatric disorders.
References
-
Pimavanserin. In: Wikipedia. ; 2024. Accessed January 17, 2026. [Link]
- Hacksell U, Burstein ES, McFarland K, Mills RG, Williams H. On the Discovery and Development of Pimavanserin: A Novel Drug Candidate for Parkinson's Psychosis. J Med Chem. 2014;57(21):8723-8734.
-
Efficacy Data - NUPLAZID® (pimavanserin). Acadia Pharmaceuticals Inc. Accessed January 17, 2026. [Link]
- Acadia Pharmaceuticals Inc. In vitro, pimavanserin acts as an inverse agonist and antagonist at serotonin 5-HT2A receptors... Published October 2025.
- Center for Drug Evaluation and Research. 207318Orig1s000. accessdata.fda.gov. Published online April 27, 2016.
- Williams C. Configuring Radioligand Receptor Binding Assays for HTS Using Scintillation Proximity Assay Technology. Methods Mol Biol. 2002;190:127-138.
- ACP-103, a 5-HT2A receptor inverse agonist. Curr Opin Investig Drugs. 2006;7(7):653-660.
- Berg KA, Stout BD, Maayani S, Clarke WP. Atypical Antipsychotics and Inverse Agonism at 5-HT2 Receptors. Curr Pharm Des. 2005;11(24):3149-3161.
- Teegarden BR, Al-Shamma H, Xiong Y. Nelotanserin, a novel selective human 5-hydroxytryptamine2A inverse agonist for the treatment of insomnia. J Pharmacol Exp Ther. 2009;331(2):635-645.
- Herremans AH, Leysen JE, Megens AA. Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates. J Pharmacol Toxicol Methods. 1999;42(3):147-154.
- Burstein ES, Piu F, Ma JN, et al. Integrative functional assays, chemical genomics and high throughput screening: harnessing signal transduction pathways to a common HTS readout. Curr Pharm Des. 2002;8(22):1965-1976.
- Roth BL, Chanda P, Abrol R, et al. A new class of 5-HT2A /5-HT2C receptor inverse agonists: Synthesis, molecular modeling, in vitro and in vivo pharmacology of novel 2-aminotetralins. Br J Pharmacol. 2017;174(18):3027-3042.
- Vanover KE, Weiner DM, Makhay M, et al. Pharmacological and behavioral profile of ACP-103, a novel 5-HT2A receptor inverse agonist. J Pharmacol Exp Ther. 2006;317(2):910-918.
- Teegarden BR, Al-Shamma H, Xiong Y. Nelotanserin, a Novel Selective Human 5-Hydroxytryptamine(2A) Inverse Agonist for the Treatment of Insomnia.
- De Deurwaerdère P, Di Giovanni G, Millan MJ. Current status of inverse agonism at serotonin2A (5-HT2A) and 5-HT2C receptors. Neuropharmacology. 2021;182:108343.
- Farde L, Nyberg S, Andrée B, et al. PET analysis of the 5-HT2A receptor inverse agonist ACP-103 in human brain. Int J Neuropsychopharmacol. 2008;11(2):163-171.
- Walentiny DM, Damaj MI, Buzzi B, AlSharari SD. Nelotanserin, a selective 5-HT2A receptor inverse agonist, attenuates aspects of nicotine withdrawal but not reward in mice. Behav Brain Res. 2024;467:115019.
-
What are 5-HT2A receptor inverse agonists and how do they work? Patsnap Synapse. Published June 21, 2024. Accessed January 17, 2026. [Link]
- García-Gómez C, Vega-García V, Sánchez-García A, et al. Diabetes Alters microRNA Expression in Epicardial and Subcutaneous Adipose Tissue from Patients Undergoing Elective Cardiac Surgery. Int J Mol Sci. 2024;25(3):1511.
-
Remlifanserin. In: Wikipedia. ; 2025. Accessed January 17, 2026. [Link]
-
Nelotanserin - Drug Targets, Indications, Patents. Patsnap Synapse. Accessed January 17, 2026. [Link]
- Stahl SM. Mechanism of action of pimavanserin in Parkinson’s disease psychosis: targeting serotonin 5HT2A and 5HT2C receptors. CNS Spectr. 2016;21(4):271-275.
- Williams C. Configuring Radioligand Receptor Binding Assays for HTS Using Scintillation Proximity Assay Technology.
- Sittampalam GS, Kahl SD, Janzen WP. Receptor Binding Assays for HTS and Drug Discovery. In: Assay Guidance Manual.
-
Axovant reports negative topline data from nelotanserin trial. Clinical Trials Arena. Published December 11, 2018. Accessed January 17, 2026. [Link]
- Knight AR, Misra A, Quirk K, et al. Pharmacological characterisation of the agonist radioligand binding site of 5-HT(2A), 5-HT(2B) and 5-HT(2C) receptors. Naunyn Schmiedebergs Arch Pharmacol. 2004;370(2):114-126.
-
Radioligand Binding Assay Protocol. Gifford Bioscience. Accessed January 17, 2026. [Link]
Sources
- 1. ACP-103, a 5-HT2A receptor inverse agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pimavanserin - Wikipedia [en.wikipedia.org]
- 3. On the Discovery and Development of Pimavanserin: A Novel Drug Candidate for Parkinson’s Psychosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanism of action of pimavanserin in Parkinson’s disease psychosis: targeting serotonin 5HT2A and 5HT2C receptors | CNS Spectrums | Cambridge Core [cambridge.org]
- 5. Pimavanserin | 5-HT Receptor | TargetMol [targetmol.com]
- 6. acadia.com [acadia.com]
- 7. Nelotanserin, a novel selective human 5-hydroxytryptamine2A inverse agonist for the treatment of insomnia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Remlifanserin - Wikipedia [en.wikipedia.org]
- 10. Atypical Antipsychotics and Inverse Agonism at 5-HT2 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. What are 5-HT2A receptor inverse agonists and how do they work? [synapse.patsnap.com]
- 12. Configuring Radioligand Receptor Binding Assays for HTS Using Scintillation Proximity Assay Technology | Springer Nature Experiments [experiments.springernature.com]
- 13. merckmillipore.com [merckmillipore.com]
- 14. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. giffordbioscience.com [giffordbioscience.com]
- 17. Integrative functional assays, chemical genomics and high throughput screening: harnessing signal transduction pathways to a common HTS readout - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Next-Generation Histamine H3 Receptor Antagonists: The Case for Non-Imidazole Bipiperidines
Authored for Researchers, Scientists, and Drug Development Professionals
Executive Summary: The development of antagonists for the histamine H3 receptor (H3R) represents a significant therapeutic opportunity for a range of central nervous system (CNS) disorders, including narcolepsy, Alzheimer's disease, and ADHD.[1][2][3] Early, first-generation antagonists, while potent, were predominantly based on an imidazole core. This structural feature led to significant liabilities, most notably the inhibition of cytochrome P450 (CYP) enzymes, creating a high risk for drug-drug interactions.[4][5][6][7] This guide presents a comparative analysis of a next-generation structural class, represented by the non-imidazole compound 1-(1'-Methyl-1,4'-bipiperidin-4-yl)methanamine , against its imidazole-based predecessors. By replacing the problematic imidazole ring with a bipiperidine scaffold, this new class of antagonists aims to retain high H3R affinity and selectivity while significantly improving the safety and pharmacokinetic profile, making them superior candidates for clinical development.
The Limitations of First-Generation Imidazole-Based H3R Antagonists
The histamine H3 receptor is a Gi/o-protein coupled receptor that acts as a presynaptic autoreceptor, inhibiting the release of histamine and other key neurotransmitters like acetylcholine and norepinephrine in the brain.[1][2][8] Antagonizing this receptor enhances neurotransmitter release, leading to pro-cognitive and wakefulness-promoting effects.[2]
First-generation antagonists, such as Ciproxifan and Thioperamide , validated the therapeutic potential of this mechanism. However, their clinical utility has been hampered by the presence of an imidazole ring.
Key Disadvantages of Imidazole-Based Compounds:
-
CYP450 Inhibition: The nitrogen atoms in the imidazole ring can chelate the heme iron within cytochrome P450 enzymes, leading to potent and often non-selective inhibition.[4][9] This creates a significant risk of adverse drug-drug interactions when co-administered with other medications metabolized by these enzymes.[5]
-
Off-Target Effects: Some imidazole-based compounds have shown affinity for other histamine receptor subtypes (H1, H2, H4), which can lead to undesired side effects.[3][10]
-
Pharmacokinetic Variability: Metabolic instability and variable oral bioavailability are common issues observed with this chemical class.
The Non-Imidazole Bipiperidine Advantage
To overcome these limitations, research has focused on developing non-imidazole H3R antagonists.[11][12][13] The 1,4'-bipiperidine scaffold, as exemplified by our representative compound This compound , has emerged as a highly promising alternative. This structure serves as a key building block for complex molecules targeting the CNS.[14][15]
Structural Rationale for Improved Performance:
-
Elimination of CYP Inhibition: The most critical advantage is the removal of the imidazole ring, which circumvents the primary mechanism of CYP450 inhibition.[16]
-
High Affinity and Selectivity: The bipiperidine core can be finely tuned to maintain nanomolar or even sub-nanomolar affinity for the H3 receptor, as demonstrated by compounds like Pitolisant (Wakix®).[17][18][19]
-
Optimized Physicochemical Properties: The scaffold allows for modifications that improve drug-like properties, including solubility, metabolic stability, and brain penetration, which is crucial for CNS targets.[20][21] The N-methyl group on the piperidine ring can further enhance these properties.
Comparative Performance Data
The following table summarizes the superior profile of a representative, next-generation non-imidazole antagonist (Pitolisant) compared to first-generation imidazole-based compounds.
| Parameter | First-Generation (Imidazole-Based) | Next-Generation (Non-Imidazole Bipiperidine) | Advantage of Next-Generation |
| Compound Example | Ciproxifan, Thioperamide | Pitolisant | |
| H3R Binding Affinity (Ki) | 0.5 - 5 nM | 0.16 - 2.7 nM [18][19] | High and potent target engagement |
| Selectivity | Variable; potential for off-target histamine receptor binding | High selectivity over H1, H2, H4 receptors [17][19] | Reduced risk of off-target side effects |
| CYP450 Inhibition | Potent inhibitor (especially of CYP2D6, CYP3A4)[4][5][9] | Minimal to no interaction [17] | Significantly lower risk of drug-drug interactions |
| Oral Bioavailability | Variable and often moderate | Excellent (~90%) [17] | Reliable dosing and predictable exposure |
| Brain Penetration | Good | Excellent [20][21] | Efficient delivery to the CNS target |
| Clinical Status | Limited clinical progression due to safety/PK concerns | Approved for clinical use (e.g., Pitolisant for narcolepsy) [1][17] | Validated therapeutic utility and safety |
Signaling Pathway & Experimental Workflow
Understanding the mechanism of action requires a grasp of the H3R signaling cascade and the experimental workflow used to characterize novel antagonists.
Histamine H3 Receptor Signaling Pathway
The H3 receptor is canonically coupled to the Gi/o protein.[8][22] Upon activation by histamine, the Gαi/o subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP).[23][24] H3R antagonists block this pathway, preventing the inhibitory effect and thereby increasing the release of histamine and other neurotransmitters.[2]
Caption: H3R antagonist blocking the Gi/o signaling cascade.
Screening Workflow for Novel H3R Antagonists
The identification and characterization of potent and selective H3R antagonists follow a standardized, multi-stage workflow.
Caption: A typical drug discovery workflow for H3R antagonists.
Key Experimental Protocols
The data supporting the advantages of non-imidazole bipiperidines are generated through robust and reproducible experimental protocols.
Protocol 1: H3 Receptor Radioligand Binding Assay
This assay determines the binding affinity (Ki) of a test compound for the H3 receptor.
-
Objective: To quantify the direct interaction between the test compound and the H3 receptor.
-
Materials:
-
Cell membranes prepared from HEK-293 cells stably expressing the human H3 receptor.
-
Radioligand: [3H]-Nα-methylhistamine ([3H]-NAMH).
-
Test compound (e.g., this compound).
-
Non-specific binding control: High concentration of a known H3R ligand (e.g., Imetit).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
-
Procedure:
-
Incubate cell membranes with a fixed concentration of [3H]-NAMH and varying concentrations of the test compound.
-
Allow the reaction to reach equilibrium (e.g., 60 minutes at 25°C).
-
Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Wash filters to remove non-specifically bound radioligand.
-
Quantify the radioactivity retained on the filters using liquid scintillation counting.
-
Calculate the IC50 (concentration of test compound that inhibits 50% of specific binding) and convert to a Ki value using the Cheng-Prusoff equation.[25]
-
Protocol 2: In Vivo Microdialysis for Neurotransmitter Release
This protocol measures the effect of an H3R antagonist on the extracellular levels of neurotransmitters like acetylcholine (ACh) in the brain of a freely moving animal.
-
Objective: To demonstrate functional target engagement and the desired downstream pharmacological effect in a living system.
-
Materials:
-
Rodents (e.g., Wistar rats).
-
Microdialysis probes.
-
Stereotaxic apparatus for probe implantation into a target brain region (e.g., prefrontal cortex or hippocampus).
-
Test compound formulated for systemic administration (e.g., oral gavage or intraperitoneal injection).
-
HPLC system with electrochemical detection for analyzing neurotransmitter levels in the dialysate.
-
-
Procedure:
-
Surgically implant a microdialysis probe into the target brain region of an anesthetized rat and allow for recovery.
-
On the day of the experiment, connect the probe to a perfusion pump and collect baseline dialysate samples.
-
Administer the test compound or vehicle to the animal.
-
Continue to collect dialysate samples at regular intervals (e.g., every 20 minutes) for several hours post-administration.
-
Analyze the samples via HPLC to quantify the concentration of ACh.
-
Express the results as a percentage change from the baseline neurotransmitter levels. A successful H3R antagonist will show a significant increase in ACh release compared to the vehicle control.[2]
-
Protocol 3: In Vivo Rodent Model of Cognition (Novel Object Recognition)
This behavioral assay assesses the pro-cognitive effects of a test compound.
-
Objective: To evaluate the therapeutic potential of the H3R antagonist for treating cognitive deficits.
-
Materials:
-
Rodents (e.g., mice or rats).
-
An open-field arena.
-
Two identical objects (familiar objects) and one novel object.
-
Video tracking software.
-
-
Procedure:
-
Habituation: Allow the animal to explore the empty arena for a set period to acclimate.
-
Training (Familiarization) Phase: Place two identical objects in the arena and allow the animal to explore them for a set time (e.g., 10 minutes). Administer the test compound or vehicle before this phase.
-
Testing Phase: After a retention interval (e.g., 24 hours), replace one of the familiar objects with a novel object. Place the animal back in the arena and record the time it spends exploring each object.
-
Analysis: Calculate a discrimination index (DI), typically as (Time exploring novel object - Time exploring familiar object) / (Total exploration time). A positive DI indicates that the animal remembers the familiar object and preferentially explores the novel one. Compounds with pro-cognitive effects will increase the DI, particularly in models where memory is impaired (e.g., via scopolamine administration).[26][27]
-
Conclusion
The evolution from first-generation imidazole-based H3R antagonists to next-generation compounds built on scaffolds like 1,4'-bipiperidine represents a significant advancement in the field. The representative compound, This compound , embodies the key advantages of this new class: high potency and selectivity, coupled with a vastly improved safety profile that avoids the pitfalls of CYP450 inhibition.[16][17] The clinical success of Pitolisant validates this approach and paves the way for the development of even more refined therapeutics based on this chemical architecture for a variety of challenging CNS disorders.[1][17]
References
-
Non-imidazole-based histamine H3 receptor antagonists with anticonvulsant activity in different seizure models in male adult rats - PMC. PubMed Central. Available at: [Link]
-
Synthesis of potent non-imidazole histamine H3-receptor antagonists - PubMed. PubMed. Available at: [Link]
-
Histamine H3 Receptor Isoforms: Insights from Alternative Splicing to Functional Complexity. MDPI. Available at: [Link]
-
Novel Nonimidazole Histamine H3 Receptor Antagonists: 1-(4-(phenoxymethyl)benzyl)piperidines and Related Compounds - PubMed. PubMed. Available at: [Link]
-
Inhibition of Cytochrome P450 3A4 by a Pyrimidineimidazole: Evidence for Complex Heme Interactions - American Chemical Society. ACS Publications. Available at: [Link]
-
Inhibition of cytochromes P450 by antifungal imidazole derivatives - PubMed. NIH. Available at: [Link]
-
Multiple Targeting Approaches on Histamine H3 Receptor Antagonists - Frontiers. Frontiers. Available at: [Link]
-
Pitolisant and Other Histamine-3 Receptor Antagonists—An Update on Therapeutic Potentials and Clinical Prospects - PubMed Central. PubMed Central. Available at: [Link]
-
Signaling pathways associated with the histamine H3 receptor. The... - ResearchGate. ResearchGate. Available at: [Link]
-
Imidazole-substituted drugs and tendency for inhibition of Cytochrome P450 Isoenzymes: A review - United Arab Emirates University. UAEU Scholar. Available at: [Link]
-
Representative non-imidazole H3-histamine receptor antagonists... - ResearchGate. ResearchGate. Available at: [Link]
-
Imidazole antimycotics inhibitors of cytochrome P450 increase phosphatidylserine synthesis similarly to K(+)-channel blockers in Jurkat T cells - PubMed. PubMed. Available at: [Link]
-
Histamine H3-receptor signaling in the heart: possible involvement of Gi/Go proteins and N-type Ca++ channels - PubMed. PubMed. Available at: [Link]
-
Agonist-induced activation of histamine H3 receptor signals to extracellular signal-regulated kinases 1 and 2 through PKC-, PLD-, and EGFR-dependent mechanisms - PubMed. PubMed. Available at: [Link]
-
Inhibition of Cytochrome P450 3A4 by a Pyrimidineimidazole: Evidence for Complex Heme Interactions - PubMed. PubMed. Available at: [Link]
-
Diagram illustrating histamine receptor signalling—Gi pathway.... - ResearchGate. ResearchGate. Available at: [Link]
-
In vivo receptor occupancy assay of histamine H₃ receptor antagonist in rats using non-radiolabeled tracer - PubMed. PubMed. Available at: [Link]
-
Pitolisant | C17H26ClNO | CID 9948102 - PubChem. NIH. Available at: [Link]
-
In vivo evaluation of effects of histamine H3 receptor antagonists on methamphetamine-induced hyperlocomotion in mice - PubMed. PubMed. Available at: [Link]
-
Exploring occupancy of the histamine H3 receptor by pitolisant in humans using PET - PMC. PubMed Central. Available at: [Link]
-
Novel histamine H3 receptor antagonists: affinities in an H3 receptor binding assay and potencies in two functional H3 receptor models - PMC. NIH. Available at: [Link]
-
H3 receptor antagonist - Wikipedia. Wikipedia. Available at: [Link]
-
The histamine H3 receptor: an attractive target for the treatment of cognitive disorders - PMC. PubMed Central. Available at: [Link]
-
Histamine H3 receptor - Wikipedia. Wikipedia. Available at: [Link]
-
Profile of pitolisant in the management of narcolepsy: design, development, and place in therapy - ScienceOpen. ScienceOpen. Available at: [Link]
-
In-vivo histamine H3 receptor antagonism activates cellular signaling suggestive of symptomatic and disease modifying efficacy in Alzheimer's disease | AlzPED. AlzPED. Available at: [Link]
-
AR71, Histamine H3 Receptor Ligand—In Vitro and In Vivo Evaluation (Anti-Inflammatory Activity, Metabolic Stability, Toxicity, and Analgesic Action) - MDPI. MDPI. Available at: [Link]
-
The histamine H3 receptor: from gene cloning to H3 receptor drugs - SciSpace. SciSpace. Available at: [Link]
-
Pharmacokinetics and tissue distribution of the new non-imidazole histamine H3 receptor antagonist 1-[3-(4-tert-butylphenoxy) propyl]piperidine in rats - PubMed. PubMed. Available at: [Link]
-
Dual Targeting Ligands—Histamine H3 Receptor Ligands with Monoamine Oxidase B Inhibitory Activity—In Vitro and In Vivo Evalu - Semantic Scholar. Semantic Scholar. Available at: [Link]
-
Synthesis and structure-activity relationships of 2-(1,4'-bipiperidin-1'-yl)thiazolopyridine as H3 receptor antagonists - PubMed. PubMed. Available at: [Link]
-
Pharmacokinetics and tissue distribution of the new non-imidazole histamine H3 receptor antagonist 1-[3-(4-tert-butylphenoxy) propyl]piperidine in rats | Semantic Scholar. Semantic Scholar. Available at: [Link]
-
Piperidine-containing Histamine H3 Receptor Antagonists of the Carbamate Series: The Alkyl Derivatives - PubMed. PubMed. Available at: [Link]
-
Pharmacological characterization of seven human histamine H3 receptor isoforms - bioRxiv. bioRxiv. Available at: [Link]
-
Discovery of 4-[(Z)-(4-bromophenyl)- (ethoxyimino)methyl]-1'-[(2,4-dimethyl-3- pyridinyl)carbonyl]-4'-methyl-1,4'- bipiperidine N-oxide (SCH 351125): an orally bioavailable human CCR5 antagonist for the treatment of HIV infection - PubMed. PubMed. Available at: [Link]
Sources
- 1. H3 receptor antagonist - Wikipedia [en.wikipedia.org]
- 2. The histamine H3 receptor: an attractive target for the treatment of cognitive disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Inhibition of cytochromes P450 by antifungal imidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. research.uaeu.ac.ae [research.uaeu.ac.ae]
- 7. Imidazole antimycotics inhibitors of cytochrome P450 increase phosphatidylserine synthesis similarly to K(+)-channel blockers in Jurkat T cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Histamine H3-receptor signaling in the heart: possible involvement of Gi/Go proteins and N-type Ca++ channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Inhibition of cytochrome P450 3A4 by a pyrimidineimidazole: Evidence for complex heme interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Histamine H3 receptor - Wikipedia [en.wikipedia.org]
- 11. Non-imidazole-based histamine H3 receptor antagonists with anticonvulsant activity in different seizure models in male adult rats - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis of potent non-imidazole histamine H3-receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Novel nonimidazole histamine H3 receptor antagonists: 1-(4-(phenoxymethyl)benzyl)piperidines and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Discovery of 4-[(Z)-(4-bromophenyl)- (ethoxyimino)methyl]-1'-[(2,4-dimethyl-3- pyridinyl)carbonyl]-4'-methyl-1,4'- bipiperidine N-oxide (SCH 351125): an orally bioavailable human CCR5 antagonist for the treatment of HIV infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Frontiers | Multiple Targeting Approaches on Histamine H3 Receptor Antagonists [frontiersin.org]
- 17. Pitolisant and Other Histamine-3 Receptor Antagonists—An Update on Therapeutic Potentials and Clinical Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 18. PITOLISANT HCL | inverse agonist of the recombinant human histamine H3 receptor | CAS 903576-44-3 | BF2.649; BF2649; Ciproxidine; Wakix |treatment of excessive daytime sleepiness | InvivoChem [invivochem.com]
- 19. Exploring occupancy of the histamine H3 receptor by pitolisant in humans using PET - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Pharmacokinetics and tissue distribution of the new non-imidazole histamine H3 receptor antagonist 1-[3-(4-tert-butylphenoxy) propyl]piperidine in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Pharmacokinetics and tissue distribution of the new non-imidazole histamine H3 receptor antagonist 1-[3-(4-tert-butylphenoxy) propyl]piperidine in rats | Semantic Scholar [semanticscholar.org]
- 22. Histamine H3 Receptor Isoforms: Insights from Alternative Splicing to Functional Complexity - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
- 25. Novel histamine H3 receptor antagonists: affinities in an H3 receptor binding assay and potencies in two functional H3 receptor models - PMC [pmc.ncbi.nlm.nih.gov]
- 26. In-vivo histamine H3 receptor antagonism activates cellular signaling suggestive of symptomatic and disease modifying efficacy in Alzheimer’s disease | AlzPED [alzped.nia.nih.gov]
- 27. mdpi.com [mdpi.com]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 1-(1'-Methyl-1,4'-bipiperidin-4-yl)methanamine
This guide provides a comprehensive, step-by-step framework for the safe handling and disposal of 1-(1'-Methyl-1,4'-bipiperidin-4-yl)methanamine and related aliphatic amine compounds. Adherence to these protocols is essential for ensuring personnel safety, maintaining regulatory compliance, and protecting the environment. The procedures outlined are grounded in established safety principles for handling corrosive, toxic, and potentially flammable chemical waste.
Core Principles: Hazard Identification and Mitigation
Key Hazards Overview
| Hazard Classification | Description | Causality and Field Insight |
| Skin Corrosion/Burns | Causes severe skin burns and eye damage.[1] | The amine groups are basic and can cause rapid hydrolysis of fats and proteins in tissues, leading to severe chemical burns upon contact. Prolonged or unprotected contact must be avoided. |
| Acute Toxicity | Harmful if swallowed or inhaled.[1][3] | Amine vapors can irritate the respiratory tract, and ingestion can lead to significant internal damage.[1] All handling of waste solutions should be performed in a well-ventilated area or chemical fume hood.[4] |
| Flammability | Flammable liquid and vapor.[2] | While the bipiperidine structure has a higher molecular weight, related smaller amine compounds are flammable.[5] Waste should be kept away from ignition sources like open flames, hot surfaces, and sparks.[6] |
| Reactivity | Reacts exothermically with acids and strong oxidizing agents.[1] | As a base, it will undergo a vigorous neutralization reaction with acids, potentially causing splashing and heat generation. It should be segregated from incompatible waste streams.[7] |
Personnel Protection: Your First Line of Defense
Appropriate Personal Protective Equipment (PPE) is mandatory when handling waste containing this compound. The selection of PPE is directly dictated by the hazards identified above.
Required Personal Protective Equipment (PPE)
| PPE Category | Specification | Rationale |
| Eye/Face Protection | Chemical safety goggles and a face shield.[8] | Protects against splashes of the corrosive liquid, which can cause serious eye damage. A face shield offers broader protection during bulk transfers. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). | Prevents direct skin contact. Contaminated gloves must be removed correctly and decontaminated or disposed of as hazardous waste.[1] |
| Body Protection | Flame-retardant lab coat and closed-toe shoes. | A lab coat protects skin and clothing from incidental contact.[4] Flame-retardant material is recommended due to the flammability hazard. |
| Respiratory Protection | Use only in a certified chemical fume hood.[1] | A fume hood is the primary engineering control to prevent inhalation of harmful vapors.[4] For major spills, a self-contained breathing apparatus may be required by emergency responders. |
On-Site Waste Management: Segregation and Collection Protocol
Proper segregation and containerization at the point of generation are critical for safe and compliant disposal.[9] Mixing incompatible waste streams is a common and dangerous laboratory error.
Step-by-Step Waste Collection Procedure
-
Select a Dedicated Waste Container: Use a clearly labeled container made of a chemically compatible material, such as high-density polyethylene (HDPE).[4] Ensure the container has a secure, leak-proof lid.
-
Label the Container Clearly: The label must include the words "Hazardous Waste" and the full chemical name: "this compound Waste".[4] List all components, including solvents and their approximate concentrations.
-
Segregate the Waste: Keep this amine waste stream separate from all other chemical wastes, particularly acids and oxidizing agents, to prevent hazardous reactions.[7][9]
-
Maintain a Closed System: Keep the waste container tightly sealed when not in use to prevent the release of fumes.[9]
-
Store Appropriately: Store the sealed container in a cool, well-ventilated secondary containment bin away from direct sunlight and heat sources.[1][9] This area should be designated for hazardous waste accumulation.
Spill and Emergency Management
Accidental spills must be managed promptly and safely. The response procedure depends on the scale of the spill.[10]
Minor Spill Cleanup Protocol (less than 1 Liter, contained)
-
Ensure Safety: Alert personnel in the immediate area and ensure proper PPE is worn before approaching the spill.[11]
-
Control and Contain: Prevent the spread of the liquid by creating a dike around the spill's edge using an inert absorbent material like vermiculite, cat litter, or sand.[12] Do not use combustible materials like paper towels to absorb the bulk of the spill.[10]
-
Absorb: Add absorbent material to the spill, working from the outside in.[12]
-
Collect Waste: Carefully scoop the contaminated absorbent material into a designated hazardous waste container.
-
Decontaminate: Clean the spill area with a suitable decontamination solution. For many amine spills, a mild acidic solution like citric acid can be used to neutralize the residue, followed by a water and soap wash.[12] Always test for neutralization with pH paper.[10] All cleaning materials must be disposed of as hazardous waste.[11]
-
Ventilate: Allow the area to ventilate to remove any residual vapors.[12]
For major spills, evacuate the area immediately and contact your institution's Environmental Health and Safety (EHS) department or local emergency responders.[10]
Final Disposal Pathway
The ultimate disposal of this compound waste must be handled by professionals.
Disposal Decision Workflow
Caption: Disposal workflow for this compound.
Mandatory Procedure:
-
Do Not Drain Dispose: Under no circumstances should this chemical or its waste be poured down the drain.[9] Amines can be harmful to aquatic life and interfere with wastewater treatment processes.
-
Professional Disposal: The required method of disposal is through your institution's EHS department or a licensed hazardous waste contractor.[4][9] These services will ensure the waste is transported and disposed of in accordance with all local and national regulations, typically via high-temperature incineration.[13]
By adhering to this guide, researchers and laboratory professionals can manage waste streams of this compound responsibly, ensuring a safe laboratory environment for all.
References
-
Amine Disposal For Businesses. Collect and Recycle.
-
Proper Disposal of AF 430 Amine: A Guide for Laboratory Professionals. Benchchem.
-
Chapter 7 Chemical Disposal Procedures. University of Wisconsin–Madison BME Shared Labs.
-
SAFETY DATA SHEET. Sigma-Aldrich.
-
Guide for Chemical Spill Response. American Chemical Society.
-
Chemical Spill Procedures - Step By Step Guide. Chem Klean.
-
SAFETY DATA SHEET. Sigma-Aldrich.
-
SAFETY DATA SHEET - (1-Methyl-4-piperidinyl)methanamine. Fisher Scientific.
-
CHEMICAL WASTE MANAGEMENT GUIDE. Auburn Research.
-
SAFETY DATA SHEET. Sigma-Aldrich.
-
SAFETY DATA SHEET - 4-Methylpiperidine. Fisher Scientific.
-
Spill DECONtamination Kit, Aromatic Amine. SKC Inc.
-
Proper Disposal Procedures for m-PEG12-amine: A Guide for Laboratory Professionals. Benchchem.
-
Safety Data Sheet. Angene Chemical.
-
SAFETY DATA SHEET - 1-Methyl-4-piperidone. Fisher Scientific.
-
Safety Data Sheet. Cayman Chemical.
-
(1-Methylpiperidin-4-yl)methanamine. Tokyo Chemical Industry Co., Ltd.
-
Contamination in Amine Systems. Refining Community.
-
Chemical spill cleanup procedures. J&K Scientific LLC.
-
(1-Methyl-4-piperidinyl)methanamine AldrichCPR. Sigma-Aldrich.
-
1-(1-Benzylpiperidin-4-yl)-N-methylmethanamine. PubChem.
-
(1-Methylpiperidin-4-yl)methanamine. Sigma-Aldrich.
Sources
- 1. fishersci.com [fishersci.com]
- 2. (1-Methyl-4-piperidinyl)methanamine AldrichCPR 7149-42-0 [sigmaaldrich.com]
- 3. 1-(1-Benzylpiperidin-4-yl)-N-methylmethanamine | C14H22N2 | CID 18351312 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. (1-Methylpiperidin-4-yl)methanamine | 7149-42-0 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 6. fishersci.com [fishersci.com]
- 7. research.auburn.edu [research.auburn.edu]
- 8. angenechemical.com [angenechemical.com]
- 9. collectandrecycle.com [collectandrecycle.com]
- 10. jk-sci.com [jk-sci.com]
- 11. chemkleancorp.com [chemkleancorp.com]
- 12. Guide for Chemical Spill Response - American Chemical Society [acs.org]
- 13. sharedlab.bme.wisc.edu [sharedlab.bme.wisc.edu]
Comprehensive Safety and Handling Guide for 1-(1'-Methyl-1,4'-bipiperidin-4-yl)methanamine
This guide provides essential safety protocols and operational procedures for the handling and disposal of 1-(1'-Methyl-1,4'-bipiperidin-4-yl)methanamine. As a substituted bipiperidine and a primary aliphatic amine, this compound warrants careful handling due to its potential hazards. The following procedures are based on established best practices for analogous chemical structures and are designed to ensure the safety of all laboratory personnel.
Hazard Identification and Risk Assessment
Anticipated Hazards:
-
Acute Toxicity: Harmful if swallowed, in contact with skin, or inhaled.[1][2][3]
-
Skin Corrosion/Irritation: Expected to be corrosive and may cause severe skin burns and damage.[1][3][4]
-
Serious Eye Damage/Irritation: Poses a significant risk of serious eye damage.[1][2][3][4]
-
Respiratory Irritation: May cause irritation to the respiratory tract upon inhalation.[1][2][5]
The causality behind these hazards lies in the basicity of the amine groups, which can disrupt biological tissues upon contact. The piperidine structure itself is found in numerous bioactive molecules, and while this speaks to its utility in drug development, it also underscores the potential for potent physiological effects.[6][7][8]
Hazard Summary Table
| Hazard Class | Anticipated GHS Category | Rationale |
| Acute Toxicity, Oral | Category 3 or 4 | Harmful or toxic if swallowed, a common trait for similar amine compounds.[2][3] |
| Skin Corrosion/Irritation | Category 1B or 1C | Aliphatic amines are known to be corrosive to the skin.[3][4] |
| Serious Eye Damage | Category 1 | Direct contact can cause irreversible eye damage.[3][4] |
| STOT Single Exposure | Category 3 (Respiratory Irritation) | Inhalation of vapors or aerosols may irritate the respiratory system.[1][2] |
Personal Protective Equipment (PPE) Protocol
A multi-layered approach to PPE is mandatory to mitigate the risks associated with handling this compound. The selection of appropriate PPE is critical and should be based on the specific laboratory operations being performed.
Core PPE Requirements:
-
Hand Protection: Chemically resistant gloves are required. Nitrile gloves may be suitable for short-term handling, but breakthrough times should be verified. For extended exposure or in case of a spill, heavier-duty gloves such as butyl rubber or neoprene are recommended. Always inspect gloves for integrity before use and dispose of them properly after handling the chemical.[1][9][10]
-
Eye and Face Protection: Chemical safety goggles are the minimum requirement.[1] A face shield should be worn in conjunction with goggles, especially when there is a risk of splashing or when handling larger quantities.[1][11]
-
Skin and Body Protection: A laboratory coat is mandatory. For procedures with a higher risk of splashes or spills, a chemically resistant apron or coveralls should be worn.[12][13]
-
Respiratory Protection: All handling of this compound should be conducted within a certified chemical fume hood to minimize inhalation exposure.[4][14] If a fume hood is not available or in the event of a large spill, a full-face respirator with an appropriate organic vapor cartridge should be used by trained personnel.[14]
PPE Selection Workflow
The following diagram outlines the decision-making process for selecting the appropriate level of PPE.
Caption: PPE Selection Workflow for Handling the Compound.
Operational and Handling Plan
Adherence to a strict operational plan is crucial for the safe handling of this compound.
Step-by-Step Handling Protocol:
-
Preparation:
-
Ensure the chemical fume hood is functioning correctly.
-
Gather all necessary equipment and reagents before introducing the compound.
-
Don the appropriate PPE as determined by the workflow above.
-
Have a spill kit readily accessible.
-
-
Handling:
-
Post-Handling:
Emergency and Disposal Procedures
A clear plan for emergencies and waste disposal is a non-negotiable aspect of laboratory safety.
Emergency Response:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek immediate medical attention.[1][4]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][4]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1][4]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1][4]
-
Spill: For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal.[16][17] For large spills, evacuate the area and contact emergency services.[16]
Waste Disposal Plan:
All waste containing this compound, including contaminated PPE and absorbent materials, must be considered hazardous waste.
-
Segregation: Collect all chemical waste in a designated, labeled, and sealed container.
-
Storage: Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and acids.[17]
-
Disposal: Arrange for disposal through a licensed hazardous waste disposal company, following all local, state, and federal regulations. Do not discharge into drains or the environment.[5][16]
Disposal Workflow Diagram
Caption: Waste Disposal Workflow for the Compound.
By implementing these comprehensive safety and handling procedures, researchers can effectively mitigate the risks associated with this compound, ensuring a safe and productive laboratory environment.
References
- Cayman Chemical. (2025, August 28). Safety Data Sheet.
- Angene Chemical. (2024, May 6). Safety Data Sheet.
- ChemicalBook. (2023, April 29). Chemical Safety Data Sheet MSDS / SDS - 1-(N-METHYLPIPERIDIN-4-YL-METHYL)PIPERAZINE.
- PubChem. 1-(1-Benzylpiperidin-4-yl)-N-methylmethanamine.
- Fisher Scientific. (2023, August 25). SAFETY DATA SHEET - (1-Methyl-4-piperidinyl)methanamine.
- Chemical Emergency Medical Guidelines. Aliphatic amines A 1 Information and recommendations for first responders.
- PubChem. 1-Methylpiperidine-4-methylamine.
- Sigma-Aldrich. (2024, September 7). SAFETY DATA SHEET.
- Santa Cruz Biotechnology. 4-Piperidinopiperidine.
- Thermo Fisher Scientific. (2014, September 15). SAFETY DATA SHEET - 1,4'-Bipiperidine.
- CDH Fine Chemical. (n.d.). 1-METHYL-4-PIPERIDONE CAS No 1445-73-4.
- CDC Stacks. Determination of Alkylamine Permeation Through Protective Gloves Using Aliphatic Amine Pads.
- ScienceDirect. (2025, August 7). Synthesis of 4-hydroxypiperidine derivatives and their screening for analgesic activity.
- Occupational Safety and Health Administration. OSHA Technical Manual (OTM) - Section VIII: Chapter 1.
- Thermo Fisher Scientific. (2022, November 18). SAFETY DATA SHEET - 1,4'-Bipiperidine.
- American Chemistry Council. Protective Equipment.
- ChemicalBook. (2025, August 26). 1-Methylpiperidin-4-amine.
- Chem-Impex. Methyl-(1-methyl-piperidin-4-ylmethyl)amine.
- Chem-Impex. 2,2'-Bipiperidine.
- Health and Safety Authority. A Guide to Non-Respiratory Personal Protective Equipment (PPE).
Sources
- 1. angenechemical.com [angenechemical.com]
- 2. 1-(1-Benzylpiperidin-4-yl)-N-methylmethanamine | C14H22N2 | CID 18351312 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1-Methylpiperidine-4-methylamine | C7H16N2 | CID 81574 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. fishersci.com [fishersci.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. chemimpex.com [chemimpex.com]
- 8. chemimpex.com [chemimpex.com]
- 9. stacks.cdc.gov [stacks.cdc.gov]
- 10. assets.thermofisher.com [assets.thermofisher.com]
- 11. hsa.ie [hsa.ie]
- 12. OSHA Technical Manual (OTM) - Section VIII: Chapter 1 | Occupational Safety and Health Administration [osha.gov]
- 13. Protective Equipment - American Chemistry Council [americanchemistry.com]
- 14. medicalguidelines.basf.com [medicalguidelines.basf.com]
- 15. cdhfinechemical.com [cdhfinechemical.com]
- 16. datasheets.scbt.com [datasheets.scbt.com]
- 17. fishersci.com [fishersci.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

